molecular formula C16H18N2O4S B7815073 Cillin CAS No. 7005-30-3

Cillin

Cat. No.: B7815073
CAS No.: 7005-30-3
M. Wt: 334.4 g/mol
InChI Key: JGSARLDLIJGVTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The "Cillin" class of compounds encompasses Penithis compound and its semi-synthetic derivatives, fundamental β-lactam antibiotics used extensively in biochemical and microbiological research. The primary mechanism of action for natural Penicillins, such as Penithis compound G, is the inhibition of bacterial cell wall synthesis. They act by irreversibly acylating the active site of essential penithis compound-binding proteins (PBPs), such as DD-transpeptidase and D-alanine carboxypeptidase . This acylation prevents the cross-linking of peptidoglycan chains, a critical final step in cell wall construction. This disruption leads to the formation of a structurally weakened cell wall, which ultimately causes bacterial cell lysis and death via osmotic pressure . Researchers utilize this well-defined mechanism to study bacterial cell wall biosynthesis, explore the basis of antibiotic resistance, and develop novel strategies to combat pathogenic bacteria. Beyond the natural forms, semi-synthetic "this compound" variants like Ampithis compound and Cloxathis compound offer expanded research applications. Ampithis compound, a broad-spectrum antibiotic, is effective against certain gram-negative rods by penetrating their porin channels, making it a valuable tool in genetic engineering as a selective agent . Cloxathis compound is primarily used in research focused on penicillinase-producing staphylococci, as it is resistant to degradation by specific β-lactamase enzymes . All products are strictly For Research Use Only and are not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGSARLDLIJGVTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20274362, DTXSID30859048
Record name Cillin
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Record name 3,3-Dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61-33-6, 7005-30-3
Record name penicillin g
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193396
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cillin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Core Mechanism of Action of Penicillin Antibiotics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penicillin, the vanguard of antibiotics, continues to be a cornerstone in the treatment of bacterial infections. Its efficacy stems from a highly specific mechanism of action: the targeted inhibition of bacterial cell wall synthesis. This guide provides a detailed exploration of the molecular interactions and cellular consequences that define penithis compound's antibacterial activity. We delve into the structure and synthesis of peptidoglycan, the primary target of penithis compound, and elucidate the enzymatic role of Penithis compound-Binding Proteins (PBPs). A quantitative analysis of penithis compound-PBP interactions is presented, alongside detailed experimental protocols for their characterization. Furthermore, we visualize the key pathways and experimental workflows to provide a comprehensive understanding for researchers and professionals in the field of drug development.

Introduction

The discovery of penithis compound by Alexander Fleming in 1928 revolutionized modern medicine, heralding an era of effective treatment for previously life-threatening bacterial infections. Penicillins belong to the β-lactam class of antibiotics, characterized by a four-membered β-lactam ring, which is central to their mechanism of action.[1] These antibiotics are potent inhibitors of the final stages of bacterial cell wall biosynthesis, a process essential for bacterial viability.[2] Understanding the intricate details of this mechanism is paramount for combating the rise of antibiotic resistance and for the development of novel antibacterial agents.

The Bacterial Cell Wall: The Target of Penithis compound

The bacterial cell wall is a rigid, protective layer that encases the bacterium, maintaining its shape and protecting it from osmotic lysis.[1] In most bacteria, the primary structural component of the cell wall is peptidoglycan, a vast, mesh-like macromolecule.[3]

Peptidoglycan is a polymer composed of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues linked by β-(1,4)-glycosidic bonds.[4] Attached to each NAM residue is a short peptide chain, typically consisting of four to five amino acids. The final step in peptidoglycan synthesis, and the critical target of penithis compound, is the cross-linking of these peptide chains, a reaction catalyzed by DD-transpeptidases, more commonly known as Penithis compound-Binding Proteins (PBPs).[1][5] This cross-linking imparts the necessary strength and rigidity to the cell wall.

Molecular Mechanism of Action: Inhibition of Transpeptidation

The bactericidal activity of penithis compound is a direct consequence of its ability to covalently bind to and inactivate PBPs.[6] The structural similarity between the β-lactam ring of penithis compound and the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursor peptide is the key to this targeted inhibition.[7]

The transpeptidation reaction proceeds in a two-step manner. First, the active site serine residue of the PBP attacks the carbonyl group of the terminal D-Ala of a donor peptide, forming a covalent acyl-enzyme intermediate and releasing the terminal D-alanine.[8] Subsequently, the amino group of a neighboring acceptor peptide attacks this intermediate, forming the cross-link and regenerating the active enzyme.

Penithis compound acts as a suicide inhibitor by mimicking the D-Ala-D-Ala substrate. The strained β-lactam ring of penithis compound is highly susceptible to nucleophilic attack by the active site serine of the PBP.[1] This results in the opening of the β-lactam ring and the formation of a stable, long-lived penicilloyl-enzyme complex.[9] This acylation of the PBP active site effectively inactivates the enzyme, preventing it from carrying out the essential cross-linking of the peptidoglycan.[1]

The inhibition of PBP activity leads to the synthesis of a weakened cell wall that is unable to withstand the internal osmotic pressure of the bacterial cell.[9] This ultimately results in cell lysis and death.[10] In some bacterial species, the inhibition of cell wall synthesis can also trigger the activity of autolytic enzymes (autolysins), which further degrade the existing peptidoglycan and contribute to cell death.[11]

Quantitative Analysis of Penithis compound-PBP Interaction

The efficacy of different penithis compound derivatives and other β-lactam antibiotics is directly related to their affinity for and rate of reaction with various PBPs. This interaction can be quantified by determining key kinetic parameters such as the 50% inhibitory concentration (IC50) and the second-order rate constant of inactivation (kinact/KI). The IC50 value represents the concentration of the antibiotic required to inhibit 50% of PBP activity, while kinact/KI provides a measure of the acylation efficiency.

AntibioticOrganismPBPIC50 (µM)kinact/KI (M-1s-1)Reference
Penithis compound GStreptococcus pneumoniaePBP2x (sensitive)22200,000[12][13]
Penithis compound GStreptococcus pneumoniaePBP2x (resistant)312-[13]
Penithis compound GStreptococcus pneumoniaePBP1a-70,000 ± 20,000[12]
Penithis compound GStreptococcus pneumoniaePBP1b-41,000 ± 11,000[12]
Penithis compound GStreptococcus pneumoniaePBP2a-15,000 ± 5,400[12]
Penithis compound GStreptococcus pneumoniaePBP2b-11,000 ± 2,300[12]
Penithis compound GStreptococcus pneumoniaePBP3-180,000 ± 55,000[12]
Ampithis compoundEscherichia coliPBP20.01-[14]
MecillinamEscherichia coliPBP20.01-[14]
CefsulodinEscherichia coliPBP1a0.08-[14]
AztreonamEscherichia coliPBP30.05-[14]

Experimental Protocols

Protocol for Competitive PBP Binding Assay

This protocol describes a competitive binding assay to determine the IC50 of a test antibiotic for specific PBPs using a fluorescently labeled penithis compound derivative (e.g., Bothis compound-FL).

1. Membrane Preparation: a. Grow the bacterial strain of interest to mid-log phase and harvest the cells by centrifugation. b. Wash the cell pellet with an appropriate buffer (e.g., 10 mM Tris-HCl, pH 8.0). c. Resuspend the cells in the same buffer and lyse them by sonication or using a French press. d. Centrifuge the lysate at low speed to remove unbroken cells and debris. e. Pellet the membranes from the supernatant by ultracentrifugation. f. Resuspend the membrane pellet in a storage buffer and store at -80°C.

2. Competitive Binding Assay: a. Prepare serial dilutions of the test antibiotic. b. In a microfuge tube, incubate a standardized amount of the membrane preparation with varying concentrations of the test antibiotic for a defined period (e.g., 10 minutes at 30°C) to allow for binding to the PBPs. c. Add a fixed, subsaturating concentration of a fluorescent penithis compound derivative (e.g., Bothis compound-FL) and incubate for an additional 10 minutes. This will label any PBPs not already bound by the test antibiotic. d. Stop the reaction by adding an excess of a broad-spectrum β-lactam antibiotic or by adding SDS-PAGE sample buffer.

3. SDS-PAGE and Fluorescence Detection: a. Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). b. Visualize the fluorescently labeled PBPs using a fluorescence gel scanner. c. The intensity of the fluorescent bands will be inversely proportional to the concentration of the test antibiotic.

4. Data Analysis: a. Quantify the fluorescence intensity of each PBP band. b. Plot the percentage of inhibition of fluorescent labeling versus the logarithm of the test antibiotic concentration. c. Determine the IC50 value from the resulting dose-response curve.

Protocol for Bacterial Cell Wall Isolation and Peptidoglycan Analysis by UPLC

This protocol outlines the steps for isolating bacterial cell walls (sacculi) and analyzing their muropeptide composition using Ultra-Performance Liquid Chromatography (UPLC).[3][15][16]

1. Cell Lysis and Sacculi Isolation: a. Harvest bacterial cells from a culture and resuspend them in a small volume. b. Add the cell suspension to a boiling solution of sodium dodecyl sulfate (B86663) (SDS) and boil for an extended period (e.g., 30 minutes) to lyse the cells and denature proteins.[10] c. Pellet the insoluble cell walls (sacculi) by ultracentrifugation. d. Wash the sacculi repeatedly with sterile water to remove the SDS.

2. Enzymatic Digestion: a. Treat the purified sacculi with a protease (e.g., pronase E) to remove any covalently attached proteins.[15] b. Inactivate the protease by boiling. c. Digest the peptidoglycan into its constituent muropeptides by incubating with a muramidase (B13767233) (e.g., mutanolysin or cellosyl).

3. Muropeptide Reduction and Separation: a. Reduce the muramic acid residues in the solubilized muropeptides with sodium borohydride. b. Stop the reduction reaction by adjusting the pH with phosphoric acid. c. Separate the muropeptides by reverse-phase UPLC using a C18 column and a gradient of an appropriate solvent system (e.g., sodium phosphate (B84403) buffer with increasing concentrations of methanol).

4. Data Analysis: a. Detect the eluted muropeptides using a UV detector. b. The resulting chromatogram will show a series of peaks, each corresponding to a different muropeptide species. c. By comparing the retention times and peak areas to known standards, the composition and degree of cross-linking of the peptidoglycan can be determined.

Visualizations

Signaling Pathways and Experimental Workflows

Peptidoglycan_Synthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA/B UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide MurC-F Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Nascent_PG Nascent Peptidoglycan (Glycan Chain) Lipid_II->Nascent_PG Transglycosylase (PBP) PBP PBP (Transpeptidase) Cytoplasm Cytoplasm Membrane Cell Membrane Periplasm Periplasm Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG Transpeptidase (PBP) Penicillin_Inhibition_Mechanism PBP Active PBP (Transpeptidase) Acyl_Enzyme Acyl-Enzyme Intermediate PBP->Acyl_Enzyme Binds Substrate Inactive_PBP Inactive Penicilloyl-Enzyme (Covalent Complex) PBP->Inactive_PBP Binds Penithis compound Substrate Peptidoglycan Precursor (D-Ala-D-Ala) Substrate->Acyl_Enzyme Crosslinked_PG Cross-linked Peptidoglycan Acyl_Enzyme->Crosslinked_PG Transpeptidation Penithis compound Penithis compound Penithis compound->Inactive_PBP PBP_Binding_Assay_Workflow start Start prep_membranes Prepare Bacterial Membranes start->prep_membranes incubate_antibiotic Incubate Membranes with Test Antibiotic (Serial Dilutions) prep_membranes->incubate_antibiotic add_probe Add Fluorescent Penithis compound Probe incubate_antibiotic->add_probe sds_page Separate Proteins by SDS-PAGE add_probe->sds_page fluorescence_scan Scan Gel for Fluorescence sds_page->fluorescence_scan analyze_data Quantify Bands and Calculate IC50 fluorescence_scan->analyze_data end End analyze_data->end

References

history and discovery of penicillin G

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the History and Discovery of Penicillin G

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penithis compound G, or benzylpenithis compound, stands as a landmark discovery in the history of medicine, heralding the age of antibiotics and revolutionizing the treatment of bacterial infections. This technical guide provides a comprehensive overview of the key scientific milestones in the discovery, isolation, structural elucidation, and clinical application of penithis compound G. It details the pivotal experiments, outlines the methodologies employed by the pioneering scientists, and presents quantitative data to illustrate the journey from a chance observation to a life-saving therapeutic. Furthermore, this guide includes detailed diagrams of the mechanism of action and industrial production workflows to provide a deeper understanding for researchers and professionals in the field.

The Serendipitous Discovery of Penithis compound

The story of penithis compound began in 1928 at St. Mary's Hospital in London, with Scottish physician and bacteriologist Alexander Fleming.[1][2][3] While studying Staphylococcus aureus, Fleming observed the inhibition of bacterial growth on a culture plate contaminated with a mold, later identified as Penicillium notatum.[1][3] He noted a clear zone where the bacteria had been lysed around the mold colony.[4] Fleming named the active antibacterial substance "penithis compound."[5][6]

Fleming published his findings in the British Journal of Experimental Pathology in 1929, suggesting its potential as an antiseptic.[4][6] However, he encountered difficulties in isolating and purifying the compound in large quantities, and the scientific community at the time showed little interest in his discovery.[4][7] For over a decade, penithis compound remained a laboratory curiosity.[8]

The Oxford Team: From Laboratory Curiosity to Therapeutic Agent

In 1939, a team of researchers at the Sir William Dunn School of Pathology at the University of Oxford, led by Howard Florey and Ernst Boris Chain, began a systematic investigation into the therapeutic potential of penithis compound.[6][8][9] This team, which also included the crucial contributions of biochemist Norman Heatley, would be instrumental in transforming penithis compound into a viable drug.

Purification of Penithis compound

One of the most significant challenges the Oxford team faced was the extraction and purification of the unstable penithis compound compound from the mold broth. Norman Heatley devised a groundbreaking countercurrent extraction method, which was key to their success.[8][10]

Experimental Protocol: Heatley's Back-Extraction Technique [8]

  • Acidification: The aqueous mold filtrate containing penithis compound was acidified to a low pH.

  • Organic Solvent Extraction: The acidified filtrate was then mixed with an organic solvent, such as amyl acetate (B1210297), into which the penithis compound would dissolve.

  • Separation: The mixture was separated, with the penithis compound now in the organic solvent phase, leaving many impurities behind in the aqueous phase.

  • Aqueous Re-extraction: The pH of the penithis compound-containing organic solvent was then altered, allowing the purified penithis compound to be transferred back into a small volume of water.

This technique was crucial for concentrating and stabilizing the penithis compound, making it possible to produce enough for animal and, eventually, human trials.[8]

The Pivotal Mouse Protection Test

In May 1940, the Oxford team conducted a landmark experiment that provided the first definitive in vivo proof of penithis compound's efficacy.[8][11][12]

Experimental Protocol: The Mouse Protection Test [8][9][11][12]

  • Subjects: 8 mice.

  • Infection: All 8 mice were injected with a lethal dose of virulent Streptococci.

  • Treatment Group: 4 of the mice also received injections of the purified penithis compound extract.

  • Control Group: The remaining 4 mice received no treatment.

  • Observation: The mice were observed over the following hours.

Results: Within 16.5 hours, the four untreated mice had died, while the four mice that received penithis compound survived, demonstrating the powerful therapeutic effect and low toxicity of penithis compound in a living organism.[8][13]

| Mouse Protection Test (May 1940) | | :--- | :--- | | Number of Mice | 8 | | Infectious Agent | Virulent Streptococci | | Treatment Group (Penithis compound) | 4 mice | | Control Group (Untreated) | 4 mice | | Outcome (Control Group) | 100% mortality | | Outcome (Treatment Group) | 100% survival |

The First Human Trial: Albert Alexander

The first human to be treated with penithis compound was a 43-year-old police constable, Albert Alexander, in February 1941.[14][15] He had a severe staphylococcal and streptococcal infection that had spread from a scratch on his face to his lungs and shoulder, resulting in multiple abscesses and the removal of one eye.[14][15]

Clinical Protocol: Treatment of Albert Alexander [14][15][16]

  • Patient: Albert Alexander, 43-year-old male.

  • Condition: Severe, life-threatening staphylococcal and streptococcal infection.

  • Initial Treatment: On February 12, 1941, he was given an intravenous infusion of 200 units (160 mg) of penithis compound.[15]

  • Subsequent Doses: He continued to receive injections over the next few days.

Results: Within 24 hours, Alexander showed remarkable improvement; his temperature dropped, his appetite returned, and the infection began to heal.[15] However, the supply of penithis compound was extremely limited. Despite efforts to recover penithis compound from his urine for re-administration, the supply ran out after five days.[13][15] His infection relapsed, and he tragically died on March 15, 1941.[15] While the outcome was unfortunate, this case demonstrated the incredible potential of penithis compound in treating severe bacterial infections in humans and highlighted the urgent need for large-scale production.[16]

Structural Elucidation by X-ray Crystallography

The precise chemical structure of penithis compound remained a mystery and a subject of debate among chemists. In 1942, Dorothy Hodgkin, a pioneer in X-ray crystallography at Oxford, took on the challenge of determining its molecular structure.[17][18] Using this innovative technique, which involves analyzing the diffraction patterns of X-rays passing through a crystal of a substance, Hodgkin and her team were able to map the three-dimensional arrangement of its atoms.[2][17][18]

By 1945, they had confirmed that penithis compound's structure contained a novel and then-unconventional β-lactam ring, a four-membered ring containing a nitrogen atom.[19] This was a crucial discovery, as the β-lactam ring is the key to penithis compound's antibacterial activity.[20] Hodgkin's work was instrumental in paving the way for the development of semi-synthetic penicillins with improved properties.[17] For her work on the structures of important biochemical substances, including penithis compound and vitamin B12, Dorothy Hodgkin was awarded the Nobel Prize in Chemistry in 1964.[19]

Mechanism of Action of Penithis compound G

Penithis compound G exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.[5][21] The primary target of penithis compound and other β-lactam antibiotics are penithis compound-binding proteins (PBPs), which are bacterial enzymes involved in the final steps of peptidoglycan synthesis.[5][21] Peptidoglycan is a crucial component of the bacterial cell wall, providing structural integrity.[20]

The mechanism can be summarized as follows:

  • Binding to PBPs: The β-lactam ring of penithis compound binds to the active site of PBPs, such as DD-transpeptidase.[20]

  • Inhibition of Transpeptidation: This binding inactivates the enzyme, preventing it from cross-linking the peptidoglycan chains.[5][6]

  • Weakened Cell Wall: The inhibition of peptidoglycan synthesis results in a weakened cell wall that cannot withstand the internal osmotic pressure of the bacterial cell.

  • Cell Lysis: This leads to cell lysis and bacterial death.[5][6]

  • Activation of Autolysins: Penithis compound's inhibition of PBPs can also indirectly trigger the activity of bacterial autolysins, enzymes that degrade the cell wall, further contributing to cell death.[5]

Since human cells lack a cell wall, penithis compound is selectively toxic to bacteria.[20]

Penicillin_Mechanism cluster_bacterium Bacterial Cell PBP Penithis compound-Binding Protein (PBP) / DD-Transpeptidase Crosslinked_Peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) PBP->Crosslinked_Peptidoglycan Catalyzes Cross-linking Autolysins Autolysins PBP->Autolysins Deregulation Cell_Lysis Cell Lysis PBP->Cell_Lysis Inhibition of Cross-linking Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Normal Substrate Autolysins->Cell_Lysis Cell Wall Degradation Penithis compound Penithis compound G (β-lactam ring) Penithis compound->PBP Binds to Active Site

Caption: Mechanism of action of Penithis compound G.

Industrial Production of Penithis compound G

The demand for penithis compound during World War II spurred a massive effort to develop methods for its large-scale production.[14] This was largely undertaken in the United States, where scientists at the U.S. Department of Agriculture's Northern Regional Research Laboratory in Peoria, Illinois, made significant contributions.[14][22] They discovered that a strain of Penicillium chrysogenum found on a moldy cantaloupe produced much higher yields of penithis compound than Fleming's original P. notatum.[22] They also found that submerged culture in large fermentation tanks, rather than surface culture, was more efficient, and that the addition of corn-steep liquor and lactose (B1674315) to the culture medium further increased yields.[22]

Modern industrial production of penithis compound G is a highly optimized fed-batch fermentation process.[22][23]

Workflow: Industrial Production of Penithis compound G

  • Inoculum Preparation: A high-yielding strain of Penicillium chrysogenum is grown in a series of flasks and seed tanks to generate a large volume of culture.[24][25]

  • Fermentation: The inoculum is transferred to a large, sterile, stainless-steel fermenter (up to 100,000 gallons) containing a nutrient-rich medium.[22] Key parameters such as temperature (25-26°C), pH, and oxygen levels are carefully controlled.[24] A carbon source, like glucose, is fed continuously throughout the process to maintain the culture in the production phase.

  • Harvesting: After 5-7 days, the fermentation broth is harvested.[24]

  • Extraction and Purification: The penithis compound is extracted from the broth using a solvent extraction process similar to Heatley's original method. The mycelium is filtered out, and the penithis compound is extracted into a solvent like butyl acetate at an acidic pH.[23][26] It is then back-extracted into an aqueous solution.

  • Crystallization: The purified penithis compound is crystallized as a potassium or sodium salt.[23]

  • Final Processing: The crystals are washed, dried, and prepared for pharmaceutical use.

| Penithis compound G Production Yields | | :--- | :--- | | Fleming's initial observations | Trace amounts | | P. notatum (end of WWII) | ~1 milligram per cubic decimeter | | P. chrysogenum (Peoria strain) | ~0.15 grams per liter | | Modern industrial strains of P. chrysogenum | 40-50 grams per liter |

Penicillin_Production cluster_upstream Upstream Processing cluster_downstream Downstream Processing Strain High-Yielding Strain (P. chrysogenum) Inoculum Inoculum Preparation (Seed Tanks) Strain->Inoculum Fermenter Large-Scale Fermentation (Fed-Batch) Inoculum->Fermenter Harvest Broth Harvest Fermenter->Harvest After 5-7 days Filtration Mycelium Filtration Harvest->Filtration Extraction Solvent Extraction Filtration->Extraction Crystallization Crystallization (Penithis compound Salt) Extraction->Crystallization Final_Product Final Product: Penithis compound G Crystallization->Final_Product

Caption: Industrial production workflow for Penithis compound G.

Conclusion

The discovery and development of penithis compound G is a testament to the power of scientific observation, collaboration, and innovation. From Alexander Fleming's chance discovery to the systematic research of the Oxford team and the structural elucidation by Dorothy Hodgkin, the journey of penithis compound G has had an immeasurable impact on medicine and public health. It not only provided the first effective treatment for many previously fatal bacterial infections but also laid the foundation for the entire field of antibiotic research and development. The principles of fermentation and purification developed for penithis compound production also became cornerstones of the modern biotechnology industry. The ongoing challenge of antibiotic resistance underscores the importance of continued research and development in this critical area of medicine.

References

An In-depth Technical Guide to Penicillin-Binding Proteins (PBPs) in Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: The Indispensable Role of PBPs in Bacterial Physiology

Penicillin-binding proteins (PBPs) are essential bacterial enzymes anchored in the cytoplasmic membrane that play a pivotal role in the final stages of peptidoglycan (PG) biosynthesis.[1] This intricate polymer forms the bacterial cell wall, a structure crucial for maintaining cellular integrity, shape, and resisting osmotic pressure. The inhibition of PBP activity by β-lactam antibiotics disrupts cell wall synthesis, leading to cell lysis and bacterial death, a mechanism that has been a cornerstone of antibacterial therapy for decades.

Gram-negative bacteria possess a complex cell envelope, with a thin peptidoglycan layer situated in the periplasmic space between the inner and outer membranes. This outer membrane acts as a formidable barrier, regulating the influx of molecules, including antibiotics. PBPs in gram-negative bacteria are classified based on their molecular weight and function into two main categories: high-molecular-weight (HMW) PBPs and low-molecular-weight (LMW) PBPs.

High-Molecular-Weight (HMW) PBPs are often bifunctional and essential for cell viability. They are further divided into:

  • Class A PBPs: Possess both transglycosylase (TG) and transpeptidase (TP) activity. The TG domain catalyzes the polymerization of the glycan strands from lipid II precursors, while the TP domain cross-links the peptide side chains.

  • Class B PBPs: Are monofunctional transpeptidases responsible for peptidoglycan cross-linking and are critically involved in cell division and shape maintenance.

Low-Molecular-Weight (LMW) PBPs are typically monofunctional enzymes with carboxypeptidase or endopeptidase activity. While not always essential for survival under laboratory conditions, they play crucial roles in peptidoglycan maturation, remodeling, and recycling.

Quantitative Data Summary

Table 1: Number and Molecular Weights of Penithis compound-Binding Proteins in Select Gram-Negative Bacteria
Bacterial SpeciesPBPOther NamesMolecular Weight (kDa)ClassReference(s)
Escherichia coli PBP1amrcA93.5A[2][3]
PBP1bmrcB94.3A[2][3]
PBP1c87.8A[2]
PBP2pbpA70.8B[2][3]
PBP3ftsI63.8B[2][3]
PBP4dacB49.3C[2]
PBP5dacA41.9C[2][3]
PBP6dacC44.5C[2][3]
PBP6bdacD43.2C[2]
PBP7/8pbpG32.7 / 29.9C[2]
Pseudomonas aeruginosa PBP1a~94A[4]
PBP1b~92A[4]
PBP2~75B[4]
PBP3ftsI~68B[4]
PBP4dacB~48C[4]
PBP5dacC~45C[4]
PBP6~43C[4]
PBP7~35C[4]
Neisseria gonorrhoeae PBP1ponA~90A[5][6]
PBP2penA~63B[5][6]
PBP3~48C[5][6]
PBP4~44C[7]
Table 2: IC50 Values of β-Lactam Antibiotics against PBPs in Escherichia coli and Pseudomonas aeruginosa
AntibioticOrganismPBP TargetIC50 (µg/mL)Reference(s)
Amdinothis compound (Mecillinam)E. coliPBP2Selective[2]
AztreonamE. coliPBP3Selective[2]
Piperathis compoundE. coliPBP3Selective[2]
CefuroximeE. coliPBP3Selective[2]
CefotaximeE. coliPBP3Selective[2]
CeftriaxoneE. coliPBP3Selective[2]
Amoxithis compoundE. coliPBP4Selective[2]
CephalexinE. coliPBP4Selective[2]
ImipenemP. aeruginosaPBP1a, PBP1b, PBP2, PBP4, PBP5/6Extensive Binding[8]
MeropenemP. aeruginosaPBP2, PBP4, PBP5/6Extensive Binding[8]
DoripenemP. aeruginosaPBP2, PBP3, PBP4, PBP5/6Similar to Meropenem[8]
ErtapenemP. aeruginosaPBP4Selective[8]
AztreonamP. aeruginosaPBP3Selective (~50% inactivation)[8]
CeftazidimeP. aeruginosaPBP1a, PBP3Selective[8]
Piperathis compoundP. aeruginosaPBP3, PBP4Preferential[8]
Table 3: Kinetic Parameters of PBP-Catalyzed Reactions
OrganismPBPSubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference(s)
Neisseria gonorrhoeaePBP3L-Lys-D-Ala-D-Ala based tripeptides--up to 1.8 x 10⁵[7]
Neisseria gonorrhoeaePBP4Pentapeptide403.10-[9]
Escherichia coliPBP4Pentapeptide0.683.13-[9]

Mechanisms of Action and Resistance

β-lactam antibiotics mimic the D-Ala-D-Ala moiety of the peptidoglycan stem peptide, allowing them to bind to the active site of PBPs. This binding leads to the formation of a stable, covalent acyl-enzyme intermediate, effectively inactivating the enzyme and halting peptidoglycan cross-linking. The weakened cell wall can no longer withstand the internal turgor pressure, resulting in cell lysis.

Gram-negative bacteria have evolved sophisticated mechanisms to resist the action of β-lactam antibiotics:

  • β-Lactamase Production: This is the most prevalent resistance mechanism in gram-negative bacteria. β-lactamase enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive before it can reach its PBP target.

  • PBP Alterations: Mutations in the genes encoding PBPs can lead to structural changes in the active site, reducing the binding affinity of β-lactam antibiotics. This requires higher concentrations of the drug to achieve effective inhibition.

  • Reduced Permeability: The outer membrane of gram-negative bacteria can limit the penetration of β-lactams into the periplasmic space where the PBPs are located. Alterations in porin channels, through which these antibiotics typically enter, can significantly decrease their intracellular concentration.

  • Efflux Pumps: Gram-negative bacteria can actively pump antibiotics out of the cell using efflux pump systems, further reducing the concentration of the drug at the PBP target.

cluster_outside Outer Membrane cluster_periplasm Periplasm cluster_inside Cytoplasm Porin Porin Beta_Lactam_Antibiotic β-Lactam Antibiotic Porin->Beta_Lactam_Antibiotic Diffusion Beta_Lactamase β-Lactamase Beta_Lactam_Antibiotic->Beta_Lactamase Hydrolysis PBP Penithis compound-Binding Protein (PBP) Beta_Lactam_Antibiotic->PBP Inhibition Efflux_Pump Efflux_Pump Beta_Lactam_Antibiotic->Efflux_Pump Efflux Inactive_Antibiotic Inactive Antibiotic Beta_Lactamase->Inactive_Antibiotic Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Catalysis Inhibited_PBP Inhibited PBP PBP->Inhibited_PBP Weakened_Cell_Wall Weakened Cell Wall Inhibited_PBP->Weakened_Cell_Wall Leads to Beta_Lactam_Antibiotic_Outside β-Lactam Antibiotic Efflux_Pump->Beta_Lactam_Antibiotic_Outside Beta_Lactam_Antibiotic_Outside->Porin Entry

Caption: Mechanism of β-lactam action and resistance in gram-negative bacteria.

Experimental Protocols

Penithis compound-Binding Protein (PBP) Binding Assay

This assay is used to identify and characterize the PBPs in a bacterial sample and to assess the binding affinity of β-lactam antibiotics.

This method utilizes a fluorescently labeled penithis compound derivative (Bothis compound™ FL) to visualize PBPs.

Materials:

  • Bacterial cell culture (mid-log phase)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Bothis compound™ FL (stock solution in DMSO)

  • β-lactam antibiotic of interest

  • Lysis buffer (e.g., PBS with lysozyme (B549824) and DNase)

  • SDS-PAGE loading buffer

  • SDS-PAGE apparatus and reagents

  • Fluorescence imager

Procedure:

  • Harvest bacterial cells by centrifugation and wash the pellet with PBS.

  • Resuspend the cells in PBS to a desired optical density.

  • (For competition assay) Pre-incubate the cell suspension with varying concentrations of the unlabeled β-lactam antibiotic for a specific time at a defined temperature (e.g., 30 minutes at 37°C).

  • Add Bothis compound™ FL to a final concentration of 10-25 µM and incubate for a further 10-30 minutes at the same temperature.

  • Stop the labeling reaction by adding an excess of cold PBS and pellet the cells by centrifugation.

  • Wash the cell pellet to remove unbound Bothis compound™ FL.

  • Lyse the cells using the appropriate lysis buffer and sonication.

  • Isolate the membrane fraction by ultracentrifugation.

  • Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

  • Mix an equal amount of protein for each sample with SDS-PAGE loading buffer and heat at 100°C for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Visualize the fluorescently labeled PBPs using a fluorescence imager. The intensity of the fluorescent bands corresponds to the amount of Bothis compound™ FL bound to each PBP. In a competition assay, a decrease in fluorescence intensity indicates displacement of Bothis compound™ FL by the unlabeled antibiotic.

Start Start Harvest_Cells Harvest & Wash Bacterial Cells Start->Harvest_Cells Resuspend_Cells Resuspend Cells in PBS Harvest_Cells->Resuspend_Cells Pre_incubation Pre-incubate with unlabeled β-lactam (Competition Assay) Resuspend_Cells->Pre_incubation Add_Bothis compound Add Bothis compound™ FL & Incubate Resuspend_Cells->Add_Bothis compound No Competition Pre_incubation->Add_Bothis compound Yes Stop_Wash Stop Reaction & Wash Cells Add_Bothis compound->Stop_Wash Lyse_Cells Lyse Cells & Isolate Membrane Fraction Stop_Wash->Lyse_Cells SDS_PAGE SDS-PAGE Lyse_Cells->SDS_PAGE Visualize Visualize on Fluorescence Imager SDS_PAGE->Visualize End End Visualize->End

Caption: Workflow for a fluorescent PBP binding assay.

Thermal Shift Assay (TSA) or Differential Scanning Fluorimetry (DSF)

TSA is a powerful technique to study the thermal stability of a protein and can be used to screen for ligands (e.g., antibiotics) that bind to and stabilize a target protein like a PBP.[10][11][12]

Materials:

  • Purified PBP

  • SYPRO Orange dye (or other suitable fluorescent dye)

  • Buffer for the PBP

  • Ligand (antibiotic) stock solutions

  • Real-time PCR instrument with a thermal melting program

Procedure:

  • Prepare a master mix containing the purified PBP and SYPRO Orange dye in the appropriate buffer.

  • Aliquot the master mix into the wells of a 96-well PCR plate.

  • Add varying concentrations of the ligand (antibiotic) to the wells. Include a no-ligand control.

  • Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

  • Place the plate in a real-time PCR instrument.

  • Run a thermal melting program that gradually increases the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence of the SYPRO Orange dye.

  • As the protein unfolds, the hydrophobic core becomes exposed, allowing the SYPRO Orange dye to bind and fluoresce.

  • The data is plotted as fluorescence versus temperature, generating a melting curve. The midpoint of the transition is the melting temperature (Tm).

  • A shift in the Tm to a higher temperature in the presence of a ligand indicates that the ligand binds to and stabilizes the protein. The magnitude of the Tm shift can be related to the binding affinity.

Prepare_Mix Prepare Master Mix: Purified PBP + SYPRO Orange Aliquot Aliquot into 96-well plate Prepare_Mix->Aliquot Add_Ligand Add Ligand (Antibiotic) Aliquot->Add_Ligand Run_qRT_PCR Run Thermal Melt on qRT-PCR Machine Add_Ligand->Run_qRT_PCR Analyze_Data Analyze Data: Plot Fluorescence vs. Temp Run_qRT_PCR->Analyze_Data Determine_Tm Determine Melting Temperature (Tm) Analyze_Data->Determine_Tm Compare_Tm Compare Tm with & without Ligand Determine_Tm->Compare_Tm

Caption: Workflow for a Thermal Shift Assay (TSA).

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and widely used technique.[13][14][15][16][17]

Materials:

  • Bacterial isolate

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Antimicrobial agent stock solution

  • Sterile 96-well microtiter plates

  • Inoculum preparation materials (e.g., saline, McFarland standard)

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in sterile saline. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of the antimicrobial agent in CAMHB directly in the 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculate Plate: Add 100 µL of the standardized bacterial inoculum to each well containing the antimicrobial dilutions. This will bring the final volume in each well to 200 µL and dilute the antibiotic to its final test concentration.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum (no antibiotic).

    • Sterility Control: A well containing only CAMHB (no bacteria, no antibiotic).

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Prepare_Dilutions Prepare Serial Dilutions of Antibiotic in Plate Start->Prepare_Dilutions Inoculate_Plate Inoculate Plate with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Prepare_Dilutions->Inoculate_Plate Incubate Incubate Plate (16-20h at 35°C) Inoculate_Plate->Incubate Read_MIC Visually Read MIC: Lowest Concentration with No Growth Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Future Directions and Drug Development

The increasing prevalence of antibiotic resistance in gram-negative pathogens necessitates the development of novel therapeutic strategies. A deeper understanding of PBP structure, function, and regulation is critical for this endeavor. Key areas of future research include:

  • Discovery of Novel PBP Inhibitors: Screening for and designing new classes of molecules that can effectively inhibit PBPs, including those that are not susceptible to β-lactamase activity.

  • Targeting Multiple PBPs: Developing drugs that can simultaneously inhibit multiple essential PBPs to increase efficacy and reduce the likelihood of resistance development.

  • Combination Therapies: Combining PBP inhibitors with β-lactamase inhibitors or agents that disrupt the outer membrane of gram-negative bacteria to enhance their activity.

  • Understanding PBP Regulation: Investigating the regulatory networks that control PBP expression and activity to identify new targets for antimicrobial intervention.

By focusing on these areas, the scientific community can continue to develop effective treatments against infections caused by gram-negative bacteria and combat the growing threat of antibiotic resistance.

References

A Technical Guide to the Classification and Spectrum of Activity of Penicillins

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the classification of penicillin antibiotics, their spectrum of activity, mechanisms of action, and the experimental protocols used for their evaluation. It is intended for researchers, scientists, and professionals in the field of drug development.

Classification of Penicillins

Penicillins are a class of β-lactam antibiotics derived from Penicillium fungi.[1] They share a common chemical structure consisting of a thiazolidine (B150603) ring, a β-lactam ring, and a variable side chain.[2] The modification of this side chain has led to the development of various synthetic and semi-synthetic penicillins with different properties.[2] Penicillins are broadly classified into several groups based on their spectrum of activity and resistance to β-lactamases.[1][2][3]

The major classes of penicillins include:

  • Natural Penicillins: These are the original penicillins produced by fermentation.[3]

  • Penicillinase-Resistant Penicillins: Developed to be effective against bacteria that produce penicillinase, an enzyme that inactivates natural penicillins.[2][3]

  • Aminopenicillins (Broad-Spectrum): These have an enhanced spectrum of activity against Gram-negative bacteria compared to natural penicillins.[2][4]

  • Extended-Spectrum Penicillins (Antipseudomonal): This group includes carboxypenicillins and ureidopenicillins, which possess an even broader spectrum, including activity against Pseudomonas aeruginosa.[2][3][4][5]

Below is a logical diagram illustrating the classification of penicillins.

G cluster_main Classification of Penicillins cluster_classes cluster_examples Penicillins Penicillins Natural Natural Penicillins Penicillins->Natural Resistant Penicillinase-Resistant Penicillins Penicillins->Resistant Amino Aminopenicillins (Broad-Spectrum) Penicillins->Amino Extended Extended-Spectrum Penicillins Penicillins->Extended Ex_Natural Penithis compound G Penithis compound V Natural->Ex_Natural Ex_Resistant Nafthis compound Oxathis compound Dicloxathis compound Resistant->Ex_Resistant Ex_Amino Amoxithis compound Ampithis compound Amino->Ex_Amino Ex_Extended Piperathis compound Ticarthis compound Extended->Ex_Extended

A diagram illustrating the main classes of penithis compound antibiotics.

Spectrum of Activity

The spectrum of activity defines the range of bacterial species susceptible to an antibiotic. This varies significantly across the different classes of penicillins.

  • Natural Penicillins (e.g., Penithis compound G, Penithis compound V): These are primarily active against Gram-positive cocci such as Streptococcus species and some Gram-negative cocci like Neisseria.[4][6] They are also effective against most anaerobes and spirochetes, such as Treponema pallidum (the causative agent of syphilis).[2] However, many strains of Staphylococcus are resistant due to the production of β-lactamase.[7]

  • Penicillinase-Resistant Penicillins (e.g., Nafthis compound, Oxathis compound, Dicloxathis compound): Their primary use is in treating infections caused by penicillinase-producing Staphylococcus aureus.[4][8] They are less potent than natural penicillins against other Gram-positive bacteria and are not effective against Gram-negative bacteria or enterococci.[9]

  • Aminopenicillins (e.g., Amoxithis compound, Ampithis compound): These agents have improved activity against Gram-negative bacteria, such as Haemophilus influenzae, Escherichia coli, and Proteus mirabilis, while retaining activity against many Gram-positive organisms.[4] They are often combined with β-lactamase inhibitors (e.g., clavulanic acid, sulbactam) to overcome resistance.[1][4]

  • Extended-Spectrum Penicillins (e.g., Piperathis compound, Ticarthis compound): These have the broadest spectrum of activity, which includes difficult-to-treat Gram-negative pathogens like Pseudomonas aeruginosa and Enterobacter species.[4][5] They are also typically combined with a β-lactamase inhibitor (e.g., tazobactam) to enhance their efficacy against β-lactamase-producing organisms.[1]

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10] It is a critical measure of antibiotic potency.[10] A lower MIC value indicates greater efficacy.[10] The following tables summarize representative MIC values for different penicillins against key bacterial pathogens. It is important to note that MIC values can vary between studies and specific bacterial strains.[10]

Table 1: Comparative MICs (µg/mL) of Penicillins against Gram-Positive Bacteria

Penithis compoundStaphylococcus aureus (Penithis compound-Susceptible)Streptococcus pneumoniaeEnterococcus faecalis
Penithis compound G 0.06 - 0.5≤0.06 - 0.1251 - 4
Oxathis compound 0.25 - 2≤0.06 - 0.125>32
Ampithis compound 0.25 - 2≤0.06 - 0.250.5 - 2
Piperathis compound 1 - 80.125 - 0.51 - 4

Data compiled from multiple sources for illustrative purposes.[10][11]

Table 2: Comparative MICs (µg/mL) of Penicillins against Gram-Negative Bacteria

Penithis compoundEscherichia coliHaemophilus influenzaePseudomonas aeruginosa
Penithis compound G >642 - 16>128
Ampithis compound 2 - 320.25 - 2>128
Piperathis compound 1 - 16≤0.06 - 12 - 32
Ticarthis compound 16 - 1284 - 328 - 64

Data compiled from multiple sources for illustrative purposes.[12]

Mechanism of Action and Resistance

Penicillins exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[7][13][14] This process involves several key steps.

The primary target of penicillins is a group of bacterial enzymes known as Penithis compound-Binding Proteins (PBPs).[6][13] These enzymes, such as DD-transpeptidase, are essential for the final step in peptidoglycan synthesis, which involves cross-linking the peptide chains to form a stable cell wall.[6][7]

The β-lactam ring of penithis compound mimics the structure of the D-Ala-D-Ala moiety of the peptidoglycan strand. This allows it to bind covalently to the active site of the PBP, thereby inactivating the enzyme.[7] The inhibition of peptidoglycan cross-linking weakens the cell wall.[14] As the bacterium grows, internal osmotic pressure leads to cell lysis and death.[7][14] Human cells are unaffected as they lack a cell wall.[7]

G cluster_pathway Penithis compound Mechanism of Action PBP Penithis compound-Binding Protein (PBP) Crosslinking Cell Wall Cross-linking PBP->Crosslinking Catalyzes Penithis compound Penithis compound (β-Lactam Ring) Penithis compound->PBP Binds & Inactivates Penithis compound->Crosslinking Inhibits Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Normal Substrate WeakWall Weakened Cell Wall Crosslinking->WeakWall Leads to Lysis Cell Lysis & Death WeakWall->Lysis Results in

Mechanism of penithis compound action via inhibition of PBP-mediated cell wall synthesis.

Bacterial resistance to penicillins is a significant clinical challenge. The most common mechanisms include:

  • Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic.[7][13] This is the primary resistance mechanism in many Staphylococcus and Gram-negative bacteria.[7]

  • Alteration of Target Site: Modifications in the structure of PBPs reduce the binding affinity of penicillins, rendering them less effective.[13]

  • Reduced Permeability: Changes in the bacterial outer membrane, particularly in Gram-negative bacteria, can restrict the entry of penithis compound to its target PBPs.[13]

Experimental Protocols for Activity Assessment

Determining the in vitro activity of penicillins is crucial for clinical diagnostics and drug development. The two most widely used methods are the Kirby-Bauer disk diffusion test and the broth microdilution method for MIC determination.[15]

This method determines the sensitivity or resistance of a bacterium to an antibiotic by measuring the diameter of the zone of growth inhibition around an antibiotic-impregnated disk.[16][17][18]

Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (equivalent to a 0.5 McFarland turbidity standard) from 3-5 well-isolated colonies grown on a non-selective agar (B569324) plate for 18-24 hours.[19][20]

  • Plate Inoculation: Dip a sterile cotton swab into the adjusted suspension. Remove excess fluid by pressing the swab against the inside of the tube.[16][19] Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure confluent growth.[16][18][19]

  • Disk Application: Aseptically place paper disks impregnated with known concentrations of different penicillins onto the agar surface.[19] Disks should be spaced to prevent overlapping zones of inhibition (no more than 12 on a 150mm plate).[19]

  • Incubation: Invert the plates and incubate at 35°C for 16-18 hours.[19]

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition (in millimeters) for each disk.[18][21] The measured zone diameter is compared to standardized charts (e.g., from CLSI) to classify the organism as Susceptible (S), Intermediate (I), or Resistant (R) to that antibiotic.[18]

This quantitative method involves testing a microorganism's ability to grow in wells of a microtiter plate containing serial twofold dilutions of an antibiotic.[22][23]

Methodology:

  • Antibiotic Dilution: Prepare serial twofold dilutions of the penithis compound to be tested in a liquid growth medium (e.g., Mueller-Hinton broth) in the wells of a 96-well microtiter plate.[22]

  • Inoculum Preparation: Prepare a standardized bacterial suspension as described for the Kirby-Bauer test. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[22]

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

  • Incubation: Cover and incubate the plate at 35°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the first clear well).[10][15]

The following diagram outlines the workflow for the Kirby-Bauer method.

G cluster_workflow Kirby-Bauer Experimental Workflow start Start: Isolate Bacterial Colonies prep_inoculum 1. Prepare Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate 2. Inoculate Mueller-Hinton Agar Plate prep_inoculum->inoculate place_disks 3. Apply Antibiotic Disks inoculate->place_disks incubate 4. Incubate at 35°C for 16-18 hours place_disks->incubate measure 5. Measure Zone of Inhibition (mm) incubate->measure interpret 6. Interpret Results (S, I, R) using Standardized Charts measure->interpret end End: Report Susceptibility interpret->end

A flowchart of the Kirby-Bauer disk diffusion susceptibility testing protocol.

References

Degradation Pathways of the Beta-Lactam Ring: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The beta-lactam ring, a four-membered cyclic amide, is the cornerstone of the most widely used class of antibiotics. Its inherent ring strain is crucial for its antibacterial activity, but it also renders the molecule susceptible to various degradation pathways. Understanding these degradation mechanisms is paramount for the development of stable and effective beta-lactam antibiotics, as well as for addressing the pervasive challenge of antibiotic resistance. This technical guide provides a comprehensive overview of the primary degradation pathways of the beta-lactam ring: hydrolysis, aminolysis, and enzymatic degradation.

Core Degradation Pathways

The degradation of the beta-lactam ring primarily proceeds through three main pathways, each influenced by various factors such as pH, temperature, and the presence of nucleophiles or enzymes.

Hydrolysis

Hydrolysis, the cleavage of the amide bond in the beta-lactam ring by water, is a significant non-enzymatic degradation pathway. The rate of hydrolysis is highly dependent on pH and temperature.[1] It can be catalyzed by both acids and bases. Under basic conditions, the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the carbonyl carbon of the beta-lactam ring. In acidic conditions, protonation of the carbonyl oxygen activates the ring for nucleophilic attack by water. The general mechanism involves the formation of a transient tetrahedral intermediate, followed by ring opening to yield an inactive penicilloic acid derivative in the case of penicillins.[2]

The stability of different beta-lactam antibiotics to hydrolysis varies. For instance, carbapenems are generally the most susceptible to hydrolysis, followed by penams, while cephems tend to be more resistant.[3]

Aminolysis

Aminolysis is a process where an amino group-containing compound (amine) acts as a nucleophile, attacking the carbonyl carbon of the beta-lactam ring and leading to its cleavage. This reaction is of particular significance in understanding the formation of antigenic determinants responsible for penicillin and cephalosporin (B10832234) allergies, where the beta-lactam ring reacts with amino groups of proteins.[4][5]

The rate of aminolysis is influenced by the basicity and structure of the attacking amine.[4] The reaction can proceed through different kinetic pathways, including unassisted nucleophilic attack and amine-catalyzed routes.[4] Similar to hydrolysis, aminolysis results in the formation of an inactive ring-opened product.

Enzymatic Degradation by Beta-Lactamases

The most significant mechanism of bacterial resistance to beta-lactam antibiotics is the production of beta-lactamase enzymes. These enzymes efficiently catalyze the hydrolysis of the beta-lactam ring, rendering the antibiotic ineffective. Beta-lactamases are broadly classified into two major groups based on their active site and mechanism: serine beta-lactamases and metallo-beta-lactamases.

  • Serine Beta-Lactamases (Classes A, C, and D): These enzymes utilize a serine residue in their active site as a nucleophile. The degradation process involves a two-step mechanism: acylation and deacylation. In the acylation step, the serine hydroxyl group attacks the beta-lactam carbonyl carbon, forming a covalent acyl-enzyme intermediate. This is followed by the deacylation step, where a water molecule hydrolyzes the acyl-enzyme intermediate, regenerating the active enzyme and releasing the inactivated antibiotic.

  • Metallo-Beta-Lactamases (Class B): These enzymes require one or two zinc ions in their active site for catalytic activity.[6] The zinc ion(s) activate a water molecule, which then acts as a nucleophile and directly attacks the carbonyl carbon of the beta-lactam ring. This process does not involve the formation of a covalent enzyme intermediate.[6]

Quantitative Data on Degradation

The stability of beta-lactam antibiotics is a critical parameter in their development and clinical use. The following tables summarize quantitative data on the degradation of various beta-lactams under different conditions.

Table 1: Half-lives of Beta-Lactam Antibiotics under Different pH and Temperature Conditions.

AntibioticMediumpHTemperature (°C)Half-lifeReference
Ampithis compoundAqueous Solution7255.3 - 27 days[1]
CefalotinAqueous Solution7255.3 - 27 days[1]
CefoxitinAqueous Solution7255.3 - 27 days[1]
MecillinamMOPS Medium7.437~2 hours[7]
MecillinamLB Broth7.4374-5 hours[7]
AztreonamMOPS Medium7.437> 6 hours[7]
CefotaximeMOPS Medium7.437> 6 hours[7]

Table 2: Kinetic Parameters for Beta-Lactamase-Mediated Hydrolysis.

Beta-LactamaseSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
TEM-1Sulbactam≤2-~1,000,000
SHV-5Sulbactam≤20.07-
CTX-M-15Sulbactam>625014470

Table 3: Second-Order Rate Constants for Aminolysis of Benzylpenithis compound by Various Amines.

AmineTemperature (°C)k1 (M-1s-1)
Glycine351.3 x 10-4
n-Butylamine352.5 x 10-3
Hydrazine351.1 x 10-2

Experimental Protocols

General Protocol for a Forced Degradation Study of a Beta-Lactam Antibiotic

Objective: To evaluate the stability of a beta-lactam antibiotic under various stress conditions, including hydrolysis (acidic, basic, neutral), oxidation, and photolysis, to identify potential degradation products and pathways.

Materials:

  • Beta-lactam antibiotic standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Phosphate (B84403) buffer

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the beta-lactam antibiotic in a suitable solvent (e.g., water or acetonitrile) at a known concentration.

  • Acid Hydrolysis: To an aliquot of the stock solution, add HCl to achieve a final concentration of 0.1 M. Incubate the solution at a specific temperature (e.g., 60°C) for a defined period. Withdraw samples at various time points, neutralize with NaOH, and dilute for analysis.

  • Base Hydrolysis: To an aliquot of the stock solution, add NaOH to achieve a final concentration of 0.1 M. Incubate at room temperature for a defined period. Withdraw samples at various time points, neutralize with HCl, and dilute for analysis.

  • Neutral Hydrolysis: Dilute an aliquot of the stock solution with water and incubate at a specific temperature (e.g., 60°C) for a defined period. Withdraw samples at various time points for analysis.

  • Oxidative Degradation: To an aliquot of the stock solution, add H₂O₂ to achieve a final concentration of 3%. Incubate at room temperature for a defined period. Withdraw samples at various time points for analysis.

  • Photolytic Degradation: Expose an aliquot of the stock solution to UV light in a photostability chamber for a defined period. A control sample should be kept in the dark. Withdraw samples at various time points for analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent drug from its degradation products. A mass spectrometer can be used for the identification of degradation products.

Beta-Lactamase Activity Assay (Colorimetric)

Objective: To determine the activity of a beta-lactamase enzyme using a chromogenic substrate.

Materials:

  • Beta-lactamase enzyme solution

  • Nitrocefin (B1678963) (chromogenic cephalosporin substrate)

  • Assay buffer (e.g., phosphate buffer, pH 7.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare a stock solution of nitrocefin in DMSO. Dilute the nitrocefin stock solution in the assay buffer to the desired working concentration.

  • Sample Preparation: Prepare serial dilutions of the beta-lactamase enzyme in the assay buffer.

  • Assay: In a 96-well plate, add a specific volume of the enzyme dilution to each well.

  • Initiate Reaction: Add the nitrocefin working solution to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 490 nm in a kinetic mode at room temperature for a defined period (e.g., 30-60 minutes).

  • Calculation: The rate of change in absorbance over time is proportional to the beta-lactamase activity. Calculate the activity in units, where one unit is defined as the amount of enzyme that hydrolyzes 1.0 µmole of nitrocefin per minute.

Visualizations of Degradation Pathways and Workflows

Hydrolysis_Pathway BetaLactam Beta-Lactam Ring Tetrahedral_Intermediate Tetrahedral Intermediate BetaLactam->Tetrahedral_Intermediate Nucleophilic Attack Penicilloic_Acid Penicilloic Acid (Inactive) Tetrahedral_Intermediate->Penicilloic_Acid Ring Opening H2O H₂O H_plus H⁺ (Acid Catalysis) OH_minus OH⁻ (Base Catalysis)

Caption: General pathway for the hydrolysis of the beta-lactam ring.

Aminolysis_Pathway BetaLactam Beta-Lactam Ring Tetrahedral_Intermediate Tetrahedral Intermediate BetaLactam->Tetrahedral_Intermediate Nucleophilic Attack Amide_Adduct Ring-Opened Amide Adduct (Inactive) Tetrahedral_Intermediate->Amide_Adduct Ring Opening Amine R-NH₂ (Amine)

Caption: General pathway for the aminolysis of the beta-lactam ring.

Serine_Beta_Lactamase_Mechanism Enzyme Serine Beta-Lactamase (Active) Enzyme_Substrate_Complex Enzyme-Substrate Complex Enzyme->Enzyme_Substrate_Complex BetaLactam Beta-Lactam Antibiotic BetaLactam->Enzyme_Substrate_Complex Acyl_Enzyme Acyl-Enzyme Intermediate (Covalent) Enzyme_Substrate_Complex->Acyl_Enzyme Acylation Acyl_Enzyme->Enzyme Deacylation Inactive_Antibiotic Hydrolyzed Antibiotic (Inactive) Acyl_Enzyme->Inactive_Antibiotic H2O H₂O

Caption: Catalytic mechanism of serine beta-lactamases.

Metallo_Beta_Lactamase_Mechanism Enzyme Metallo-Beta-Lactamase (Zn²⁺) Enzyme_Substrate_Complex Enzyme-Substrate Complex Enzyme->Enzyme_Substrate_Complex BetaLactam Beta-Lactam Antibiotic BetaLactam->Enzyme_Substrate_Complex Transition_State Tetrahedral Transition State Enzyme_Substrate_Complex->Transition_State Nucleophilic Attack by Zn²⁺-activated H₂O Transition_State->Enzyme Inactive_Antibiotic Hydrolyzed Antibiotic (Inactive) Transition_State->Inactive_Antibiotic H2O H₂O

Caption: Catalytic mechanism of metallo-beta-lactamases.

Experimental_Workflow_Forced_Degradation Start Start: Beta-Lactam Stock Solution Stress_Conditions Apply Stress Conditions Start->Stress_Conditions Acid Acid Hydrolysis (HCl) Stress_Conditions->Acid Base Base Hydrolysis (NaOH) Stress_Conditions->Base Neutral Neutral Hydrolysis (Water) Stress_Conditions->Neutral Oxidation Oxidation (H₂O₂) Stress_Conditions->Oxidation Photolysis Photolysis (UV Light) Stress_Conditions->Photolysis Sampling Sample at Time Intervals Acid->Sampling Base->Sampling Neutral->Sampling Oxidation->Sampling Photolysis->Sampling Analysis Analyze by Stability-Indicating HPLC-MS Method Sampling->Analysis Data_Analysis Data Analysis: - Degradation Kinetics - Product Identification Analysis->Data_Analysis

Caption: Workflow for a forced degradation study of a beta-lactam antibiotic.

References

A Technical Guide to the Discovery of Novel Penicillin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of penicillin revolutionized modern medicine, but the rise of antibiotic resistance necessitates a continuous search for novel derivatives. This guide provides an in-depth overview of the core strategies, experimental methodologies, and key data points central to the development of new penithis compound-based antibiotics. The focus is on overcoming resistance mechanisms, primarily through the development of new derivatives and the co-administration of β-lactamase inhibitors.

Core Concepts in Penithis compound Action and Resistance

Penithis compound and other β-lactam antibiotics function by inhibiting Penithis compound-Binding Proteins (PBPs). These enzymes, specifically DD-transpeptidases, are crucial for the final steps of peptidoglycan synthesis, which forms the bacterial cell wall.[1][2] By forming a stable, covalent adduct with the active site serine of PBPs, β-lactams block the cross-linking of the cell wall, leading to compromised cell integrity and eventual lysis.[3][4]

Bacteria have evolved two primary mechanisms of resistance to β-lactam antibiotics:

  • Enzymatic Degradation: The production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic.[1][5] These enzymes are diverse and are broadly classified into four molecular classes: A, B, C, and D.[6][7]

  • Target Modification: Alterations or mutations in the structure of PBPs reduce their binding affinity for β-lactam antibiotics, rendering the drugs ineffective even if they reach their target.[2][3]

Strategies for Discovering Novel Penithis compound Derivatives

Current research focuses on two main strategies to combat resistance: modifying the penithis compound structure and neutralizing resistance enzymes.

  • Chemical Derivatization: The core structure for creating new analogues is 6-aminopenicillanic acid (6-APA). By modifying the acyl side chain attached to the 6-amino group, novel derivatives can be generated with an enhanced antimicrobial spectrum, improved stability against β-lactamases, or different pharmacokinetic properties.[8][9]

  • β-Lactamase Inhibitors (BLIs): A highly successful strategy involves pairing a β-lactam antibiotic with a BLI. While older BLIs like clavulanic acid, sulbactam, and tazobactam (B1681243) are effective against many Class A β-lactamases, newer agents like avibactam, relebactam, and vaborbactam (B611620) have expanded coverage against other classes, including some Class C and D enzymes.[5][7][10]

Data on Novel Penithis compound Derivatives

Quantitative assessment of a new compound's efficacy is critical. This is primarily achieved by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains and its inhibitory capacity (e.g., IC50) against target enzymes.

Table 1: In Vitro Antibacterial Activity of Novel Penithis compound Derivatives

Compound Class Derivative Example Target Organism(s) MIC Range (μg/mL) Reference
6-APA-Imine Derivatives Compound 2g E. coli (MDR) 8 - 32 [11][12]
NSAID-Penithis compound Conjugates Compound 4c E. coli, S. epidermidis, S. aureus Not specified, but showed excellent potential [13]

| Ureido-penicillins | N/A | P. aeruginosa, K. aerogenes | Showed improvement over carbenithis compound (B1668345) |[14] |

Table 2: Enzyme Inhibition Data for Novel Penithis compound Derivatives

Compound Class Derivative Example Target Enzyme IC50 Value Reference
NSAID-Penithis compound Conjugates Compound 4e E. coli MurC 12.5 μM [13]

| Arylalkylidene Rhodanines | N/A | S. pneumoniae PBP 2xS | 10 - 100 μM |[15] |

Experimental Protocols

Detailed and reproducible methodologies are the foundation of drug discovery. Below are protocols for key experiments in the development of penithis compound derivatives.

This protocol outlines a standard two-step chemical method for synthesizing novel penithis compound derivatives by creating a reactive acid chloride from a chosen carboxylic acid and subsequently condensing it with 6-aminopenicillanic acid (6-APA).[8]

Materials:

  • Selected carboxylic acid (R-COOH)

  • Thionyl chloride (SOCl₂) or similar activating agent

  • Dry benzene (B151609) or other suitable anhydrous solvent

  • 6-aminopenicillanic acid (6-APA)

  • Acetone (B3395972)

  • 2% Sodium Bicarbonate (NaHCO₃) solution

  • Dilute HCl

  • Standard laboratory glassware, rotary evaporator, filtration apparatus

Procedure:

  • Step 1: Acid Chloride Formation a. In a round-bottom flask, dissolve the selected carboxylic acid (1.0 mmol) in 5-8 mL of dry benzene. b. Add freshly distilled thionyl chloride (1.2 mmol) to the solution. c. Fit the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours. d. After the reaction is complete, remove the excess solvent and thionyl chloride under reduced pressure using a rotary evaporator to yield the crude acid chloride (R-COCl).[8]

  • Step 2: Condensation with 6-APA a. In a separate flask, prepare a solution of 6-APA (1.0 mmol) in a mixture of acetone and 2% aqueous NaHCO₃. The solution should be kept cool. b. While stirring vigorously, add the acid chloride from Step 1 dropwise to the 6-APA solution at room temperature. c. Continue stirring the reaction mixture for 2-4 hours to allow the condensation reaction to complete.[8]

  • Step 3: Product Isolation and Purification a. After the reaction, acidify the mixture to a pH of approximately 3-4 with dilute HCl to precipitate the final penithis compound derivative. b. Collect the precipitate by vacuum filtration and wash it with cold water. c. Purify the crude product by recrystallization or flash column chromatography to obtain the pure penithis compound derivative.[8]

This is a standard method for quantifying the antibacterial activity of a compound.[16][17]

Materials:

  • Test compound (novel penithis compound derivative)

  • Bacterial culture in log-phase growth

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth).[18]

  • Microplate reader or visual assessment tools

  • Positive control (known antibiotic) and negative control (no antibiotic)

Procedure:

  • Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent. b. Perform a serial two-fold dilution of the compound across the wells of a 96-well plate. Typically, 50-100 µL of broth is added to each well, followed by the serially diluted compound.[17]

  • Inoculation: a. Dilute the bacterial culture to a standardized concentration (e.g., ~5×10^5 CFU/mL). b. Inoculate each well of the microtiter plate with a defined volume of the bacterial suspension.[17] Include wells for a positive control (bacteria with no drug) and a negative control (broth only).

  • Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.[17]

  • Data Analysis: a. Following incubation, determine bacterial growth by measuring the optical density (turbidity) with a microplate reader at a wavelength around 530-600 nm, or by visual inspection.[17][19] b. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[16][17][20]

This protocol describes a fluorescence polarization (FP) based assay for high-throughput screening of compound libraries to identify novel inhibitors of a specific Penithis compound-Binding Protein (PBP).[21][22]

Materials:

  • Purified target PBP (e.g., N. gonorrhoeae PBP 2)

  • Fluorescent penithis compound probe (e.g., Bothis compound-FL)

  • Compound library for screening

  • Assay buffer

  • 384-well microplates

  • A plate reader capable of measuring fluorescence polarization

Procedure:

  • Assay Setup: a. In each well of a 384-well plate, add the purified PBP enzyme to the assay buffer. b. Add a small volume of a single compound from the library to each well. Include control wells with a known inhibitor (e.g., Penithis compound G) and wells with no inhibitor (DMSO vehicle control).

  • Incubation: a. Incubate the plate for a defined period to allow the test compounds to bind to the PBP.

  • Probe Addition: a. Add the fluorescent penithis compound probe (Bothis compound-FL) to all wells. This probe will bind to any PBP active sites that are not already occupied by an inhibitor.

  • Measurement: a. Incubate briefly to allow the probe to bind. b. Measure the fluorescence polarization in each well using a plate reader.

  • Principle and Interpretation: a. Low Polarization: If a test compound is an effective inhibitor, it will occupy the PBP's active site, preventing the large PBP-probe complex from forming. The small, unbound fluorescent probe will tumble rapidly in solution, resulting in a low FP signal. b. High Polarization: If a compound is not an inhibitor, the fluorescent probe will bind to the large PBP enzyme. This complex tumbles slowly, resulting in a high FP signal. c. Hits are identified as compounds that cause a significant decrease in the FP signal compared to the no-inhibitor control.[21][22]

Visualizing Workflows and Mechanisms

Diagrams are essential for illustrating complex biological pathways and experimental processes.

cluster_synthesis 1. Compound Generation cluster_screening 2. Primary Screening cluster_validation 3. Hit Validation & Characterization cluster_optimization 4. Lead Optimization Lib Compound Library (Natural or Synthetic) HTS High-Throughput Screening (e.g., PBP Binding Assay) Lib->HTS Synth Rational Design & Chemical Synthesis Synth->HTS MIC MIC Determination (Antibacterial Activity) HTS->MIC Initial Hits Tox Cytotoxicity Assays MIC->Tox PBP Enzyme Kinetics (IC50 / Ki Determination) MIC->PBP SAR Structure-Activity Relationship (SAR) Studies Tox->SAR Validated Hits PBP->SAR Validated Hits SAR->Synth Iterative Redesign Preclinical Preclinical Development (In vivo models) SAR->Preclinical Lead Compound

Caption: High-level workflow for the discovery of novel penithis compound derivatives.

PBP Penithis compound-Binding Protein (PBP) Wall Cross-linked Peptidoglycan (Stable Cell Wall) PBP->Wall Catalyzes Lysis Cell Lysis & Bacterial Death PBP->Lysis Blocked Precursor Peptidoglycan Precursors Precursor->PBP Binds to Penithis compound Penithis compound (β-Lactam) Penithis compound->PBP Irreversibly Inhibits Inactive Inactive Penithis compound Penithis compound->Inactive BLactamase β-Lactamase Enzyme BLactamase->Penithis compound Hydrolyzes BLI β-Lactamase Inhibitor (BLI) BLI->BLactamase Inhibits

Caption: Mechanism of action of penithis compound and the role of β-lactamases.

Caption: Classification of β-lactamases and the spectrum of key inhibitors.

References

The Allergenic Properties of Penicillin and Its Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the allergenic properties of penicillin and its metabolic byproducts. Penithis compound, a cornerstone of antibacterial therapy, is also a frequent cause of drug-induced allergic reactions.[1] Understanding the immunological mechanisms, the chemical nature of the allergens, and the diagnostic methodologies is crucial for the development of safer antibiotics and for the clinical management of patients. This document details the formation of penithis compound antigens, the subsequent immune responses, and the experimental protocols used to investigate these phenomena.

The Chemistry of Penithis compound Allergenicity: Haptenation and Antigen Formation

Penithis compound itself is a small molecule and not inherently immunogenic.[2] Its allergenicity arises from its ability to act as a hapten, covalently binding to endogenous proteins to form immunogenic conjugates.[2][3] The strained β-lactam ring is the key to this reactivity.[4] Nucleophilic attack by amino groups of lysine (B10760008) residues on host proteins opens the β-lactam ring, forming a stable penicilloyl-protein adduct.[2][3]

Major and Minor Determinants

The degradation of penithis compound in vivo generates several haptens, classified as major and minor determinants based on the prevalence of the resulting antibodies.

  • Major Determinant: The penicilloyl group is the major antigenic determinant, as it is the most abundant hapten formed.[1][2] It is primarily responsible for the majority of penithis compound-induced allergic reactions, although these are often less severe, such as urticarial rashes.[1] The major determinant is formed through the opening of the β-lactam ring and subsequent amide bond formation with proteins.[2]

  • Minor Determinants: These include penithis compound, penicilloate, and penilloate.[1] Despite their lower abundance, the minor determinants are clinically significant as they are often responsible for inducing IgE-specific responses associated with severe, immediate hypersensitivity reactions, including anaphylaxis.[1]

Immunological Mechanisms of Penithis compound Allergy

Penithis compound can induce all four types of Gell-Coombs hypersensitivity reactions.[2][5]

Type I Hypersensitivity (IgE-Mediated)

This is the most immediate and severe form of penithis compound allergy.[1] It is mediated by IgE antibodies specific to penithis compound-protein conjugates. The initial exposure to the drug leads to the production of specific IgE by plasma cells, which then binds to high-affinity FcεRI receptors on mast cells and basophils. Upon subsequent exposure, the penithis compound hapten-protein conjugate cross-links the receptor-bound IgE, triggering the degranulation of these cells and the release of inflammatory mediators such as histamine, leukotrienes, and prostaglandins.[1] This cascade of events leads to the clinical manifestations of anaphylaxis, urticaria, angioedema, and bronchospasm.[1][6]

G cluster_0 First Exposure cluster_1 Subsequent Exposure Penithis compound Penithis compound Protein Host Protein Penithis compound->Protein Haptenation APC Antigen Presenting Cell (APC) Protein->APC Uptake & Processing Th2 Th2 Cell APC->Th2 Antigen Presentation BCell B Cell Th2->BCell Activation PlasmaCell Plasma Cell BCell->PlasmaCell Differentiation IgE Penithis compound-specific IgE PlasmaCell->IgE Production MastCell Mast Cell IgE->MastCell Sensitization Penicillin2 Penithis compound Protein2 Host Protein Penicillin2->Protein2 Haptenation SensitizedMastCell Sensitized Mast Cell Protein2->SensitizedMastCell Cross-linking of IgE Mediators Histamine, Leukotrienes, etc. SensitizedMastCell->Mediators Degranulation Symptoms Allergic Symptoms (Urticaria, Anaphylaxis) Mediators->Symptoms Biological Effects

Caption: IgE-Mediated (Type I) Hypersensitivity to Penithis compound.

Delayed Hypersensitivity Reactions (Types II, III, and IV)

Delayed reactions are mediated by IgM and IgG antibodies (Types II and III) or T-cells (Type IV) and typically occur days to weeks after drug administration.[1][7]

  • Type II (Cytotoxic) Reactions: IgG and IgM antibodies recognize penithis compound-modified cell surfaces, leading to complement activation and cell lysis.[1] This can manifest as hemolytic anemia or thrombocytopenia.[1]

  • Type III (Immune Complex) Reactions: Deposition of penithis compound-antibody immune complexes in tissues activates the complement system, leading to inflammation.[1] Serum sickness, characterized by fever, rash, and arthralgia, is a classic example.[7]

  • Type IV (T-Cell Mediated) Reactions: Drug-specific T-cells are activated by penithis compound-protein conjugates presented by antigen-presenting cells.[8][9] This can lead to a variety of clinical presentations, including maculopapular exanthems, Stevens-Johnson syndrome (SJS), and toxic epidermal necrolysis (TEN).[7][10]

Quantitative Data on Penithis compound Allergenicity

The following tables summarize key quantitative data related to penithis compound allergy.

Metric Value Reference(s)
Reported Penithis compound Allergy in the U.S. Population~10%[1][11][12]
Confirmed True Penithis compound Allergy (IgE-mediated)<1% - <5%[12][13]
Incidence of Anaphylaxis to Penithis compound0.02% - 0.04%[1]
Positive Penithis compound Skin Tests in Patients with a History of Penithis compound Allergy1% (in a large retrospective study)[13]
Annual Decrease in Positive Penithis compound Reaction10%[1]
IgE Cross-Reactivity between Penithis compound and Cephalosporins~3%[4]
Cross-Reactivity between Penicillins and Carbapenems<1%[14][15]
Cross-Reactivity between Penicillins and Monobactams (Aztreonam)0%[14]

Table 1: Prevalence and Incidence of Penithis compound Allergy.

Beta-Lactam Class Cross-Reactivity with Penithis compound Notes Reference(s)
Cephalosporins
First-generation (e.g., Cefadroxil, Cephalexin)Higher risk, especially with identical side chains to aminopenicillinsCross-reactivity is more likely due to similar side chains rather than the beta-lactam ring itself.[16][17]
Second-generationLower risk than first-generation[16]
Third-generationVery low risk[17]
Fourth-generationVery low risk[17]
Carbapenems (e.g., Imipenem, Meropenem)< 1%Considered safe for most patients with penithis compound allergy.[14][18]
Monobactams (Aztreonam)0%The exception is ceftazidime, which shares an identical side chain with aztreonam.[14][16]

Table 2: Cross-Reactivity between Penithis compound and Other Beta-Lactam Antibiotics.

Experimental Protocols for Assessing Penithis compound Allergy

In Vivo Testing: Penithis compound Skin Testing

Penithis compound skin testing is the most reliable method for diagnosing IgE-mediated penithis compound allergy.[12] It involves the introduction of penithis compound determinants into the skin to detect the presence of specific IgE on mast cells.

Materials:

  • Major determinant: Penicilloyl-polylysine (PPL)

  • Minor determinants: Penithis compound G, penicilloate, and/or a minor determinant mixture (MDM)[19][20]

  • Positive control: Histamine

  • Negative control: Saline

  • Skin prick test devices (lancets)

  • Tuberculin syringes for intradermal testing

Procedure:

  • Skin Prick Test (SPT):

    • A drop of each reagent (PPL, minor determinants, positive and negative controls) is placed on the volar surface of the forearm.

    • A sterile lancet is passed through each drop to prick the epidermis.

    • The results are read after 15 minutes. A positive reaction is defined as a wheal of at least 3 mm in diameter with surrounding erythema.[1]

  • Intradermal Test (IDT):

    • If the SPT is negative, intradermal testing is performed.

    • A small amount (0.02-0.05 mL) of a more dilute concentration of the penithis compound reagents and controls is injected into the superficial dermis to raise a small bleb.

    • The results are read after 15 minutes. A positive reaction is a wheal that is at least 2 mm larger than the initial bleb and is accompanied by erythema.

G Start Patient with Suspected Penithis compound Allergy SPT Perform Skin Prick Test (SPT) with PPL, Minor Determinants, Histamine, and Saline Start->SPT ReadSPT Read SPT results after 15 minutes SPT->ReadSPT PositiveSPT Positive SPT: Penithis compound Allergy Confirmed ReadSPT->PositiveSPT Positive NegativeSPT Negative SPT ReadSPT->NegativeSPT Negative IDT Perform Intradermal Test (IDT) with PPL, Minor Determinants, Histamine, and Saline NegativeSPT->IDT ReadIDT Read IDT results after 15 minutes IDT->ReadIDT PositiveIDT Positive IDT: Penithis compound Allergy Confirmed ReadIDT->PositiveIDT Positive NegativeIDT Negative IDT: Penithis compound Allergy Unlikely ReadIDT->NegativeIDT Negative Challenge Consider Oral Provocation Test (Drug Challenge) NegativeIDT->Challenge

Caption: Penithis compound Skin Testing Workflow.

In Vitro Testing

In vitro tests are used when skin testing is contraindicated or unavailable.

The LTT assesses the proliferative response of T-lymphocytes to a drug antigen, indicating a T-cell mediated hypersensitivity.[21][22]

Protocol Outline:

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from the patient's blood using density gradient centrifugation.

  • Cell Culture:

    • 2 x 10^5 cells/well are cultured in 96-well plates.[21]

    • Cells are incubated with various concentrations of the suspected penithis compound (e.g., 10, 100, 1,000 IU/mL of Penithis compound G).[21]

    • Positive (e.g., tetanus toxoid) and negative (no antigen) controls are included.

  • Incubation: The plates are incubated for 5-7 days to allow for lymphocyte proliferation.

  • Proliferation Assay:

    • ³H-thymidine is added to the wells for the final 18-20 hours of incubation.[21]

    • The incorporation of ³H-thymidine into the DNA of proliferating cells is measured using a scintillation counter.

  • Data Analysis: The results are expressed as a stimulation index (SI), which is the ratio of counts per minute (cpm) in the presence of the antigen to the cpm in the absence of the antigen. An SI greater than a defined cutoff (typically 2 or 3) is considered positive.

The BAT measures the activation of basophils in response to an allergen by detecting the upregulation of activation markers, such as CD63 or CD203c, on the cell surface using flow cytometry.

Protocol Outline:

  • Sample: Whole blood is collected from the patient.

  • Stimulation: Aliquots of whole blood are incubated with various concentrations of the penithis compound allergen, a positive control (e.g., anti-IgE antibody), and a negative control.

  • Staining: The cells are stained with fluorescently labeled antibodies against basophil-specific markers (e.g., CCR3) and activation markers (e.g., CD63).

  • Flow Cytometry: The percentage of activated basophils (e.g., CCR3+/CD63+ cells) is determined by flow cytometry.

  • Data Analysis: An increase in the percentage of activated basophils above a certain threshold compared to the negative control indicates a positive result.

Conclusion

The allergenic properties of penithis compound and its metabolites are a complex interplay of chemistry and immunology. The formation of hapten-protein conjugates is the initiating event, leading to a spectrum of immune responses, from immediate IgE-mediated reactions to delayed T-cell mediated hypersensitivities. Accurate diagnosis through skin testing and, where appropriate, in vitro assays is essential for patient safety and to avoid the unnecessary use of broader-spectrum antibiotics. Further research into the specific T-cell and B-cell epitopes of penithis compound metabolites will be critical for the development of improved diagnostic tools and potentially for the design of less allergenic beta-lactam antibiotics.

References

The Tandem Assault: A Technical Guide to the Synergistic Action of Amoxicillin and Clavulanic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The combination of amoxicillin (B794) and clavulanic acid stands as a cornerstone in the treatment of bacterial infections, a testament to a highly successful strategy for overcoming antimicrobial resistance. This in-depth technical guide elucidates the intricate molecular mechanisms underpinning their synergistic relationship, provides quantitative data on their efficacy, and details the experimental protocols necessary for their evaluation.

The Core Mechanism: A Partnership Against Resistance

The clinical efficacy of the amoxithis compound-clavulanic acid combination hinges on the distinct yet complementary roles of each molecule. Amoxithis compound, a β-lactam antibiotic, is the primary bactericidal agent. Its mechanism of action involves the inhibition of penithis compound-binding proteins (PBPs), enzymes crucial for the synthesis of the peptidoglycan layer of the bacterial cell wall.[1] By disrupting this process, amoxithis compound compromises the structural integrity of the bacterium, leading to cell lysis and death.[2][3][4]

However, the emergence of bacterial resistance, primarily through the production of β-lactamase enzymes, threatens the efficacy of amoxithis compound. These enzymes hydrolyze the amide bond in the β-lactam ring of the antibiotic, rendering it inactive.[5] This is where clavulanic acid, a β-lactamase inhibitor isolated from Streptomyces clavuligerus, plays its pivotal role.[6][7] While possessing weak intrinsic antibacterial activity, clavulanic acid acts as a "suicide inhibitor," irreversibly binding to and inactivating a wide range of β-lactamase enzymes.[2][3][5] This sacrificial act protects amoxithis compound from degradation, allowing it to effectively reach its PBP targets and exert its bactericidal effects.[8]

The inhibition of β-lactamases by clavulanic acid is a multi-step process. It begins with the formation of a reversible, non-covalent Michaelis-Menten complex between clavulanic acid and the active site of the enzyme.[5] The catalytic serine residue in the active site of the β-lactamase then attacks the carbonyl carbon of clavulanic acid's β-lactam ring, forming a covalent acyl-enzyme intermediate.[5] Unlike the transient intermediate formed with β-lactam antibiotics, this complex is more stable and undergoes further chemical rearrangements, ultimately leading to the irreversible inactivation of the enzyme.[5]

Synergy_Mechanism cluster_bacterium Bacterial Cell Beta_Lactamase β-Lactamase Enzyme Inactive_Amoxithis compound Inactive Amoxithis compound Beta_Lactamase->Inactive_Amoxithis compound Inactive_Enzyme Inactive Enzyme Beta_Lactamase->Inactive_Enzyme PBP Penithis compound-Binding Protein (PBP) Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Catalyzes Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to Amoxithis compound Amoxithis compound Amoxithis compound->Beta_Lactamase Hydrolyzes Amoxithis compound->PBP Inhibits Clavulanic_Acid Clavulanic Acid Clavulanic_Acid->Beta_Lactamase Irreversibly Binds & Inactivates

Workflow for MIC determination by broth microdilution.
β-Lactamase Inhibition Assay

This colorimetric assay determines the inhibitory activity of clavulanic acid against a specific β-lactamase using the chromogenic substrate nitrocefin (B1678963).

Materials:

  • Purified β-lactamase enzyme

  • Clavulanic acid

  • Nitrocefin solution (in DMSO)

  • β-Lactamase Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 490 nm

Procedure:

  • Prepare serial dilutions of clavulanic acid in the microplate wells.

  • Add the diluted β-lactamase enzyme solution to each well. Include a control well with no inhibitor.

  • Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding the nitrocefin substrate solution to all wells.

  • Immediately monitor the change in absorbance at 490 nm in kinetic mode.

  • Calculate the initial reaction velocity for each inhibitor concentration and determine the IC50 value. [6] dot

Inhibition_Assay_Workflow A Prepare Serial Dilutions of Clavulanic Acid in Microplate B Add Purified β-Lactamase Enzyme A->B C Pre-incubate to Allow Inhibitor-Enzyme Binding B->C D Add Nitrocefin Substrate to Initiate Reaction C->D E Monitor Absorbance at 490 nm (Kinetic Mode) D->E F Calculate Initial Velocity and Determine IC50 E->F

Workflow for β-lactamase inhibition assay.
Checkerboard Microdilution Assay for Synergy Testing

The checkerboard assay is a widely used method to assess the in vitro interaction between two antimicrobial agents and determine the Fractional Inhibitory Concentration (FIC) index.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Amoxithis compound and clavulanic acid stock solutions

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Multichannel pipette

Procedure:

  • Dispense 50 µL of CAMHB into each well of a 96-well plate.

  • Create serial twofold dilutions of amoxithis compound along the x-axis and clavulanic acid along the y-axis of the plate. This creates a matrix of varying concentrations of both agents.

  • Inoculate each well with 100 µL of a standardized bacterial suspension (final concentration ~5 x 105 CFU/mL).

  • Incubate the plates at 35-37°C for 18-24 hours.

  • Determine the MIC of each drug alone and in combination.

  • Calculate the FIC index: FICA = MIC of drug A in combination / MIC of drug A alone; FICB = MIC of drug B in combination / MIC of drug B alone. ΣFIC = FICA + FICB.

  • Interpret the results: Synergy (ΣFIC ≤ 0.5), Additive (0.5 < ΣFIC ≤ 1), Indifference (1 < ΣFIC ≤ 4), Antagonism (ΣFIC > 4). [9][10] dot

Checkerboard_Workflow A Prepare 2D Serial Dilutions of Amoxithis compound (x-axis) and Clavulanic Acid (y-axis) B Inoculate Wells with Standardized Bacterial Suspension A->B C Incubate at 35-37°C for 18-24 hours B->C D Determine MIC of Each Drug Alone and in Combination C->D E Calculate Fractional Inhibitory Concentration (FIC) Index D->E F Interpret Synergy, Additivity, or Antagonism E->F

Workflow for checkerboard synergy assay.

Conclusion

The enduring success of the amoxithis compound-clavulanic acid combination is a powerful illustration of a rational, mechanism-based approach to overcoming bacterial resistance. By understanding the intricate interplay between amoxithis compound's bactericidal action and clavulanic acid's targeted inhibition of β-lactamases, researchers and drug development professionals can continue to devise innovative strategies to combat the ever-evolving threat of antimicrobial resistance. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for the continued investigation and development of effective antibacterial therapies.

References

The Genetic Basis of Penicillin Resistance in Staphylococcus aureus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Staphylococcus aureus is a versatile pathogen responsible for a wide spectrum of infections, ranging from minor skin ailments to life-threatening systemic diseases. The advent of penicillin dramatically improved patient outcomes; however, the bacterium's remarkable genetic plasticity has led to the emergence and global dissemination of penithis compound-resistant strains, posing a significant challenge to effective antimicrobial therapy. This technical guide provides an in-depth exploration of the core genetic mechanisms conferring penithis compound resistance in S. aureus, intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development. We will delve into the key genetic determinants, their regulation, and the experimental methodologies used to investigate these resistance mechanisms.

Core Mechanisms of Penithis compound Resistance

Penithis compound and other β-lactam antibiotics exert their bactericidal effect by inhibiting penithis compound-binding proteins (PBPs), enzymes essential for the synthesis of the peptidoglycan layer of the bacterial cell wall. S. aureus has evolved two primary genetic strategies to counteract this action: enzymatic degradation of the antibiotic and modification of the drug target.

β-Lactamase Production: The Role of blaZ

The earliest and a still prevalent mechanism of penithis compound resistance in S. aureus is the production of β-lactamase, an enzyme that hydrolyzes the β-lactam ring, rendering the antibiotic inactive.[1][2] The structural gene responsible for this enzyme is blaZ.[3][4]

Genetic Location and Regulation: The blaZ gene is often located on mobile genetic elements such as plasmids and transposons (e.g., Tn552), facilitating its horizontal transfer between bacteria.[5][6][7] Its expression is typically inducible and regulated by a two-component system encoded by the blaR1 (sensor-transducer) and blaI (repressor) genes, which are located in the same operon as blaZ.[8][9] In the absence of a β-lactam, BlaI binds to the operator region of the blaZ promoter, repressing transcription. Upon exposure to a β-lactam, BlaR1 initiates a signaling cascade that leads to the cleavage of BlaI, derepressing blaZ transcription and subsequent β-lactamase production.[9]

Altered Penithis compound-Binding Protein: The mecA Gene and PBP2a

The second major mechanism of resistance, which confers resistance to a broader range of β-lactam antibiotics including methithis compound (B1676495) and oxathis compound (B1211168) (defining methithis compound-resistant S. aureus, or MRSA), is the acquisition of the mecA gene.[10][11][12]

mecA and PBP2a: The mecA gene encodes a unique penithis compound-binding protein, PBP2a (also known as PBP2').[13][14] PBP2a has a very low affinity for almost all β-lactam antibiotics.[12][15] This allows it to continue catalyzing the transpeptidation reactions necessary for peptidoglycan synthesis even when the native PBPs of the bacterium are inactivated by the antibiotic.[1][15] The expression of mecA allows the bacterial cell wall to maintain its integrity in the presence of β-lactams, leading to resistance.[12][15]

The Staphylococcal Cassette Chromosome mec (SCCmec): The mecA gene is carried on a mobile genetic element called the Staphylococcal Cassette Chromosome mec (SCCmec).[16][17][18] SCCmec is a genomic island that integrates into the S. aureus chromosome at a specific site.[16][19] In addition to the mec gene complex (which includes mecA and its regulatory genes, mecR1 and mecI), SCCmec also carries the ccr gene complex, which encodes for recombinases that mediate the mobility of the cassette.[16][17] There are several different types and subtypes of SCCmec cassettes, classified based on the combination of the mec and ccr gene complexes.[17][19] These cassettes can also carry additional resistance genes, contributing to multi-drug resistance.[10][17]

Data Presentation: Quantitative Analysis of Penithis compound Resistance

The following tables summarize quantitative data related to penithis compound resistance in S. aureus.

Table 1: Penithis compound G MIC Distribution for S. aureus Isolates Based on blaZ Gene Presence

Penithis compound G MIC (µg/mL)Number of blaZ-Positive IsolatesNumber of blaZ-Negative Isolates
≤0.0150>95%
0.030>95%
0.06>5%<5%
0.125>10%<1%
0.25>20%<1%
0.5>30%<1%
≥1.0>30%<1%

Data compiled from published studies.[19][20][21][22] Note that some blaZ-positive isolates can have MICs in the susceptible range.

Table 2: Oxathis compound and Cefoxitin MIC Distribution for S. aureus Isolates Based on mecA Gene Presence

AntibioticMIC Range (µg/mL) for mecA-Positive IsolatesMIC Range (µg/mL) for mecA-Negative Isolates
Oxathis compound0.5 to >256≤2
Cefoxitin4 to >256≤4

Data compiled from published studies.[2][4][11][13] Cefoxitin is often used as a surrogate marker for the presence of mecA.

Table 3: Correlation of PBP2a Expression with Oxathis compound Resistance

PBP2a Expression LevelOxathis compound MIC (µg/mL)Resistance Phenotype
Undetectable≤ 2Susceptible
Low4 - 16Low-level Resistance
High≥ 32High-level Resistance

This table represents a general correlation. The exact MIC can be influenced by the genetic background of the strain and other factors.[1][19][23]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Antimicrobial Susceptibility Testing

a) Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around an antibiotic-impregnated disk.[1][3][23][24]

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.[23][24]

  • Inoculation: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar (B569324) plate.[1][24]

  • Disk Application: Aseptically place antibiotic disks (e.g., penithis compound, oxathis compound, cefoxitin) onto the agar surface, ensuring firm contact.[1][23]

  • Incubation: Invert the plates and incubate at 35°C for 16-24 hours.[5]

  • Interpretation: Measure the diameter of the zone of inhibition in millimeters and interpret the results as susceptible, intermediate, or resistant according to CLSI guidelines.[2][6][8][14][23]

b) Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.[18][25][26][27][28]

  • Preparation of Antibiotic Dilutions: Prepare a two-fold serial dilution of the antibiotic in a 96-well microtiter plate containing Mueller-Hinton broth.[18][25]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the Kirby-Bauer method and dilute it to the appropriate final concentration in the broth.[25][27]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.[18][27]

  • Incubation: Incubate the plates at 35°C for 16-20 hours.[25][26]

  • Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible bacterial growth.[18][27]

Molecular Detection of Resistance Genes

a) PCR for mecA and blaZ Gene Detection

Polymerase Chain Reaction (PCR) is a rapid and sensitive method for detecting the presence of specific resistance genes.[7][17][21][29]

  • DNA Extraction: Extract genomic DNA from a pure bacterial culture.[17]

  • PCR Amplification:

    • Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and specific primers for mecA or blaZ.[21][29]

    • Add the extracted DNA to the master mix.

    • Perform PCR using a thermal cycler with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).[21][29]

  • Detection of Amplicons: Analyze the PCR products by agarose (B213101) gel electrophoresis. The presence of a band of the expected size indicates a positive result.[21][29]

Table 4: Example PCR Primers for mecA and blaZ Detection

GenePrimer NamePrimer Sequence (5' to 3')Amplicon Size (bp)
mecAmecA-FGTA GAA ATG ACT GAA CGT CCG ATA A533
mecA-RCCA ATT CCA CAT TGT TTC GGT CTA A
blaZblaZ-FAAG AGA TTT GCC TAT GCT TC517
blaZ-RGCT TGA CCA CTT TTA TCA GC

Primer sequences are examples and may vary.[21][29]

b) Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is used to quantify the expression levels of resistance genes.[25]

  • RNA Extraction and cDNA Synthesis: Extract total RNA from bacterial cultures grown under specific conditions (e.g., with and without β-lactam exposure) and reverse transcribe it into cDNA.[6]

  • Real-Time PCR:

    • Set up a real-time PCR reaction using a fluorescent dye (e.g., SYBR Green) or a probe-based assay, with primers specific for the target gene (mecA or blaZ) and a reference gene (e.g., 16S rRNA).[25]

    • Run the reaction in a real-time PCR instrument.

  • Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative fold change in gene expression using the ΔΔCt method.

SCCmec Typing

Multiplex PCR is commonly used to determine the SCCmec type.[9][10]

  • Multiplex PCR: Perform a PCR with multiple primer sets that target different regions within the mec and ccr gene complexes and the J regions of the SCCmec cassette.[10][11]

  • Analysis: The combination of amplified products, visualized on an agarose gel, creates a specific banding pattern that corresponds to a particular SCCmec type and subtype.[10][11]

Table 5: Example Primer Sets for a Multiplex PCR for SCCmec Typing

TargetPrimer NamePrimer Sequence (5' to 3')Amplicon Size (bp)
mecAmecA P1GCA ATC GTA GAT GGG AAG G310
mecA P2GTT AAG AGT GTC GGG TTT G
ccrB2ccrB2 FCGA ACG TAA TAA CAT TGT CG203
ccrB2 RGCA TTA TGT GCT GGT TGA TG
SCCmec ICIF2 F2TTC GAG TTG CTG ATG AAG AAGG495
CIF2 R2ATT TAC CAC AAG GAC TAC CAGC
SCCmec VccrC F2GTA CTC GTT ACA ATG TTT GG449
ccrC R2ATA ATG GCT TCA TGC TTA CC

This is a simplified example. Comprehensive SCCmec typing requires multiple multiplex PCR reactions.[10][16][17][24]

PBP2a Detection

Western Blot Analysis

Western blotting is used to detect and quantify the PBP2a protein.[3][4][13][18][23][29]

  • Protein Extraction: Prepare total protein extracts from bacterial cell lysates.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[13]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[29]

  • Immunodetection:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for PBP2a.[4][13]

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Detect the protein using a chemiluminescent substrate and imaging system.[4]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Penicillin_Resistance_Mechanisms cluster_blaZ blaZ-mediated Resistance cluster_mecA mecA-mediated Resistance Penithis compound Penithis compound BlaR1 BlaR1 Penithis compound->BlaR1 binds & activates Inactive Penithis compound Inactive Penithis compound BlaI BlaI BlaR1->BlaI cleaves blaZ gene blaZ gene BlaI->blaZ gene represses Beta-lactamase Beta-lactamase blaZ gene->Beta-lactamase expresses Beta-lactamase->Penithis compound hydrolyzes Beta-lactam Beta-lactam Native PBPs Native PBPs Beta-lactam->Native PBPs inhibits Cell Wall Synthesis Cell Wall Synthesis Native PBPs->Cell Wall Synthesis inhibited mecA gene (on SCCmec) mecA gene (on SCCmec) PBP2a PBP2a mecA gene (on SCCmec)->PBP2a expresses PBP2a->Cell Wall Synthesis continues

Caption: Overview of the two primary genetic mechanisms of penithis compound resistance in S. aureus.

Experimental_Workflow_MIC Start Start Isolate S. aureus Isolate S. aureus Start->Isolate S. aureus Prepare 0.5 McFarland Inoculum Prepare 0.5 McFarland Inoculum Isolate S. aureus->Prepare 0.5 McFarland Inoculum Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare 0.5 McFarland Inoculum->Inoculate Microtiter Plate Prepare Serial Dilutions of Antibiotic Prepare Serial Dilutions of Antibiotic Prepare Serial Dilutions of Antibiotic->Inoculate Microtiter Plate Incubate at 37°C for 16-20h Incubate at 37°C for 16-20h Inoculate Microtiter Plate->Incubate at 37°C for 16-20h Read MIC Read MIC Incubate at 37°C for 16-20h->Read MIC End End Read MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) by broth microdilution.

PCR_Detection_Workflow Start Start Bacterial Culture Bacterial Culture Start->Bacterial Culture DNA Extraction DNA Extraction Bacterial Culture->DNA Extraction PCR Amplification with Specific Primers (mecA/blaZ) PCR Amplification with Specific Primers (mecA/blaZ) DNA Extraction->PCR Amplification with Specific Primers (mecA/blaZ) Agarose Gel Electrophoresis Agarose Gel Electrophoresis PCR Amplification with Specific Primers (mecA/blaZ)->Agarose Gel Electrophoresis Visualize Bands Visualize Bands Agarose Gel Electrophoresis->Visualize Bands Result Result Visualize Bands->Result

Caption: Workflow for the molecular detection of mecA and blaZ genes using PCR.

Conclusion

The genetic basis of penithis compound resistance in Staphylococcus aureus is a multifaceted and evolving field. The interplay between β-lactamase production mediated by blaZ and the acquisition of the mecA gene within the SCCmec element provides the bacterium with a formidable defense against β-lactam antibiotics. A thorough understanding of these genetic mechanisms, coupled with robust experimental methodologies, is paramount for the surveillance of resistant strains, the development of novel therapeutic strategies, and the effective clinical management of S. aureus infections. This guide provides a foundational resource for professionals dedicated to combating the challenge of antibiotic resistance.

References

Methodological & Application

The Dual-Edged Sword: Utilizing Penicillin-Streptomycin in Mammalian Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The ubiquitous presence of penicillin-streptomycin (B12071052) (Pen-Strep) in cell culture media is a testament to its long-standing role as a first line of defense against bacterial contamination. This antibiotic combination leverages the bactericidal properties of Penithis compound against Gram-positive bacteria and Streptomycin (B1217042) against Gram-negative bacteria. While its utility in safeguarding valuable cultures is undeniable, its potential to influence cellular physiology and experimental outcomes necessitates a nuanced understanding of its application. These application notes provide a comprehensive overview of the use of Penithis compound-Streptomycin in mammalian cell culture, including its mechanism of action, potential for cytotoxicity, and effects on gene expression, complemented by detailed protocols for its preparation, use, and assessment.

Data Presentation

Table 1: Recommended Working Concentrations and Stability of Penithis compound-Streptomycin
ParameterValueReference
Standard 100x Stock Solution 10,000 U/mL Penithis compound, 10,000 µg/mL Streptomycin[1]
Recommended 1x Working Concentration 100 U/mL Penithis compound, 100 µg/mL Streptomycin[2][3]
Preparation from 100x Stock 10 mL of 100x solution per 1 L of culture medium[2]
Stability of 1x Solution in Medium at 37°C Stable for approximately 3 days[2]
Storage of 100x Stock Solution -20°C for long-term storage[4]
Table 2: Reported Cytotoxicity of Penithis compound-Streptomycin in Mammalian Cell Lines
Cell LineConcentrationObserved EffectReference
Human Mesenchymal Stem Cells (MSCs)High Dose (exact concentration not specified)Inhibition of extracellular secretion component expression[5]
Renal Carcinoma Cells (ACHN and Caki-1)5x and 10x standard concentrationReduced cell viability in 3D culture[6]
C2C12 MyoblastsStandard Concentration (100 U/mL Penithis compound, 100 µg/mL Streptomycin)Did not impair myoblast proliferation[7]
C2C12 MyotubesStandard Concentration (100 U/mL Penithis compound, 100 µg/mL Streptomycin)~40% reduction in myotube diameter and reduced protein synthesis rate[7]
General Recommendation Varies by cell lineIt is crucial to perform a dose-response experiment to determine the toxic level for each specific cell line.[1][2]
Table 3: Documented Effects of Penithis compound-Streptomycin on Gene Expression
Cell LineMethodKey FindingsReference
HepG2 (Human Liver Carcinoma)RNA-seq and ChIP-seq209 Pen-Strep-responsive genes identified. Significant enrichment in "xenobiotic metabolism signaling" and "PXR/RXR activation" pathways. Activating Transcription Factor 3 (ATF3) was identified as a responsive transcription factor.[8]
Human Mesenchymal Stem Cells (MSCs)qRT-PCRDown-regulation of extracellular secretion (ECS) component expression. Increased expression of apoptosis-related factor (bcl-2/bax) at low concentrations.[5]
C2C12 MyotubesRT-qPCRSignificantly lower gene expression levels of Myh3 (-48%) and Acta1 (-50%).

Note: The fold-change in the expression of specific genes can vary significantly between cell types and experimental conditions. The provided protocol for gene expression analysis can be used to quantify these changes in your system.

Experimental Protocols

Protocol 1: Preparation of 1x Penithis compound-Streptomycin Working Solution from a 100x Stock

Objective: To prepare a complete cell culture medium containing the standard working concentration of Penithis compound-Streptomycin.

Materials:

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • 100x Penithis compound-Streptomycin solution (10,000 U/mL Penithis compound, 10,000 µg/mL Streptomycin)

  • Sterile serological pipettes

  • Sterile conical tubes or media bottles

Procedure:

  • In a sterile biological safety cabinet, transfer the desired volume of basal cell culture medium to a sterile container. For example, to prepare 500 mL of complete medium.

  • Add the appropriate volume of FBS to achieve the desired final concentration (e.g., 50 mL for a 10% FBS concentration).

  • Using the formula V1C1 = V2C2, calculate the volume of 100x Penithis compound-Streptomycin needed. To achieve a 1x final concentration in 500 mL of medium, you will need 5 mL of the 100x stock solution.[3]

  • Aseptically add the calculated volume of the 100x Penithis compound-Streptomycin solution to the cell culture medium.

  • Gently mix the complete medium by swirling the container.

  • Label the container with the contents and date of preparation. Store the complete medium at 2-8°C.

Protocol 2: Assessment of Penithis compound-Streptomycin Cytotoxicity using MTT Assay

Objective: To determine the concentration-dependent cytotoxic effects of Penithis compound-Streptomycin on a specific mammalian cell line.

Materials:

  • Mammalian cell line of interest

  • Complete culture medium with and without Penithis compound-Streptomycin

  • 96-well flat-bottom sterile cell culture plates

  • Penithis compound-Streptomycin solution (100x)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS), sterile

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count cells. b. Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). c. Incubate the plate for 24 hours to allow for cell attachment.

  • Treatment: a. Prepare serial dilutions of Penithis compound-Streptomycin in complete culture medium. A suggested range is from the standard 1x concentration up to 10x or higher. b. Include untreated control wells (medium only) and vehicle control wells (if applicable). c. Carefully aspirate the old medium from the wells and add 100 µL of the various concentrations of Penithis compound-Streptomycin to the respective wells in triplicate. d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation: a. After the treatment period, carefully aspirate the medium. b. Add 100 µL of fresh medium and 10 µL of MTT reagent to each well. c. Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization and Measurement: a. Carefully aspirate the medium containing MTT. b. Add 100 µL of solubilization solution to each well. c. Gently pipette to dissolve the formazan crystals. d. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Protocol 3: Analysis of Gene Expression Changes by qRT-PCR

Objective: To quantify the changes in the expression of target genes in response to Penithis compound-Streptomycin treatment.

Materials:

  • Mammalian cell line of interest

  • 6-well sterile cell culture plates

  • Complete culture medium with and without Penithis compound-Streptomycin

  • TRIzol® reagent or a commercial RNA extraction kit

  • Chloroform

  • Isopropanol (B130326)

  • 75% Ethanol (in RNase-free water)

  • RNase-free water

  • DNase I, RNase-free

  • Reverse transcriptase and associated buffers/reagents

  • qPCR master mix (e.g., SYBR Green)

  • Specific primers for target genes (e.g., ATF3, PXR, RXR) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Cell Treatment and Lysis: a. Seed cells in 6-well plates and allow them to attach overnight. b. Treat cells with the desired concentration of Penithis compound-Streptomycin for a specific duration. Include an untreated control group. c. Aspirate the medium and wash cells with PBS. d. Lyse the cells directly in the well by adding 1 mL of TRIzol® reagent per well.

  • RNA Extraction: a. Transfer the lysate to a microcentrifuge tube. b. Add 200 µL of chloroform, shake vigorously, and incubate at room temperature for 5 minutes. c. Centrifuge at 12,000 x g for 15 minutes at 4°C. d. Transfer the upper aqueous phase to a new tube. e. Precipitate the RNA by adding 500 µL of isopropanol and incubating at room temperature for 10 minutes. f. Centrifuge at 12,000 x g for 10 minutes at 4°C. g. Wash the RNA pellet with 1 mL of 75% ethanol. h. Air-dry the pellet and resuspend in RNase-free water.

  • DNase Treatment and cDNA Synthesis: a. Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. b. Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase kit according to the manufacturer's instructions.

  • Quantitative PCR (qPCR): a. Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for your target and housekeeping genes, and the synthesized cDNA. b. Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol.

  • Data Analysis: a. Determine the cycle threshold (Ct) values for each gene in each sample. b. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the untreated control.

Mandatory Visualizations

G Mechanism of Action of Penithis compound and Streptomycin cluster_penithis compound Penithis compound (Gram-positive bacteria) cluster_streptomycin Streptomycin (Gram-negative bacteria) penithis compound Penithis compound pbp Penithis compound-Binding Proteins (PBPs) (Transpeptidases) penithis compound->pbp Binds to cell_wall_synthesis Cell Wall Synthesis (Peptidoglycan cross-linking) pbp->cell_wall_synthesis Inhibits cell_lysis Cell Lysis cell_wall_synthesis->cell_lysis Leads to streptomycin Streptomycin ribosome 30S Ribosomal Subunit streptomycin->ribosome Binds to protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits bacterial_death Bacterial Death protein_synthesis->bacterial_death Leads to G Standard Cell Culture Workflow with Pen-Strep start Start thaw Thaw Cryopreserved Cells start->thaw culture Culture Cells in Complete Medium + 1x Pen-Strep thaw->culture observe Daily Observation (Morphology, Contamination) culture->observe passage Passage Cells (70-80% Confluency) passage->culture experiment Perform Experiment passage->experiment cryopreserve Cryopreserve Cells passage->cryopreserve end End experiment->end observe->passage cryopreserve->end G Troubleshooting Bacterial Contamination start Suspicion of Contamination visual_check Visual Inspection: - Turbid medium? - pH change (yellow)? - Film on surface? start->visual_check microscopy Microscopic Examination: - Motile rods/cocci? visual_check->microscopy Yes no_contamination No Obvious Contamination visual_check->no_contamination No microscopy->no_contamination No contamination_confirmed Bacterial Contamination Confirmed microscopy->contamination_confirmed Yes isolate Isolate Contaminated Flasks contamination_confirmed->isolate discard Discard Contaminated Cultures isolate->discard decontaminate Decontaminate Hood, Incubator, and Equipment discard->decontaminate check_reagents Check Reagents: - Media - Serum - PBS decontaminate->check_reagents review_technique Review Aseptic Technique check_reagents->review_technique end Resume Culture Work review_technique->end

References

High-Performance Liquid Chromatography (HPLC) Analysis of Penicillin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of various penicillin antibiotics using High-Performance Liquid Chromatography (HPLC). The methods described are applicable to different matrices, including pharmaceutical formulations, biological fluids, and food products.

Introduction

Penicillins are a class of β-lactam antibiotics widely used in human and veterinary medicine.[1] Accurate and reliable quantification of penicillins is crucial for quality control in pharmaceutical manufacturing, therapeutic drug monitoring, and food safety assurance.[1][2] HPLC is a powerful and versatile technique for the analysis of penicillins due to its high resolution, sensitivity, and specificity.[2][3] This document outlines established HPLC methods for the determination of several common penicillins, including Penithis compound G, Penithis compound V, Amoxithis compound, Ampithis compound, Oxathis compound, Cloxathis compound, and Dicloxathis compound.

Method 1: Analysis of Penithis compound G in Pharmaceutical Formulations (USP-38 Method)

This method is adapted from the United States Pharmacopeia (USP) for the assay of Penithis compound G Sodium. It is a robust and widely accepted method for quality control of pharmaceutical products.

Chromatographic Conditions
ParameterCondition
Instrument UltiMate 3000 LC or equivalent
Column Syncronis aQ (4.6 x 100 mm, 5 µm)
Mobile Phase 0.01M Monobasic Potassium Phosphate and Methanol (60:40)
Separation Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detector UV at 220 nm
Run Time 15 min

Table 1: Chromatographic conditions for the analysis of Penithis compound G Sodium.[4]

Experimental Protocol

1. Preparation of Solutions

  • Resolution Solution: Prepare a solution in water containing approximately 0.1 mg/mL each of Penithis compound G Potassium and 2-phenylacetamide (B93265).[4]

  • Standard Solution: Accurately weigh and transfer about 5 mg of Penithis compound G Potassium Reference Standard to a 50 mL volumetric flask. Dissolve in 45 mL of water and make up the volume to 50 mL with water.[4]

  • Assay Solution: Accurately weigh and transfer about 5 mg of Penithis compound G Sodium sample to a 50 mL volumetric flask. Dissolve in 45 mL of water and make up the volume to 50 mL with water.[4]

2. HPLC Analysis

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the resolution solution to ensure the system suitability, particularly the resolution between 2-phenylacetamide and Penithis compound G potassium, which should be not less than 2.0.[4]

  • Inject the standard solution in replicate (e.g., five times) and check for system precision. The relative standard deviation (%RSD) should be not more than 2.0%.[4]

  • Inject the assay solution.

  • Calculate the concentration of Penithis compound G Sodium in the sample by comparing the peak area with that of the standard solution.

Experimental Workflow

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solution (Penithis compound G Potassium) calibration Calibration (Inject Standard Solution) prep_standard->calibration prep_sample Prepare Assay Solution (Penithis compound G Sodium) sample_analysis Sample Analysis (Inject Assay Solution) prep_sample->sample_analysis prep_resolution Prepare Resolution Solution system_suitability System Suitability Test (Inject Resolution Solution) prep_resolution->system_suitability equilibration System Equilibration equilibration->system_suitability system_suitability->calibration calibration->sample_analysis quantification Quantification of Penithis compound G sample_analysis->quantification G plasma Bovine Plasma Sample sample_loading Load Plasma onto SPE Cartridge plasma->sample_loading spe_conditioning Condition RP-18 SPE Cartridge spe_conditioning->sample_loading washing Wash Cartridge sample_loading->washing elution Elute Penicillins washing->elution hplc_injection Inject into HPLC elution->hplc_injection G sample Bovine Muscle Sample extraction Maceration with H2O:ACN (1:1) sample->extraction centrifugation Centrifugation extraction->centrifugation purification SPE Purification (RP-8) centrifugation->purification hplc Isocratic HPLC-UV Analysis purification->hplc quantification Quantification of Penithis compound Residues hplc->quantification G urine_sample Urine Sample direct_injection Direct Injection into HPLC urine_sample->direct_injection micellar_hplc Micellar HPLC-UV Analysis direct_injection->micellar_hplc quantification Quantification micellar_hplc->quantification

References

Application Notes and Protocols for the Detection of Beta-Lactamase Activity in Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-lactamases are enzymes produced by bacteria that provide resistance to β-lactam antibiotics such as penicillins, cephalosporins, cephamycins, and carbapenems. These enzymes hydrolyze the amide bond in the β-lactam ring of these antibiotics, rendering them ineffective. The production of β-lactamases is a significant mechanism of bacterial resistance and poses a considerable challenge in the treatment of infectious diseases. According to the Bush-Medeiros Classification System, beta-lactamases are categorized into four molecular classes (A-D) based on their amino acid sequences.[1] The timely and accurate detection of beta-lactamase activity in clinical isolates is crucial for appropriate antibiotic stewardship, infection control, and the development of new antimicrobial agents. This document provides detailed protocols for various methods used to detect beta-lactamase activity.

I. Biochemical Methods

Biochemical methods are widely used for the rapid detection of beta-lactamase activity. These assays are generally simple to perform and provide quick results.

Chromogenic Cephalosporin (B10832234) (Nitrocefin) Method

The chromogenic cephalosporin method is a highly sensitive assay for detecting beta-lactamase activity from a variety of bacteria, including Neisseria gonorrhoeae, Haemophilus influenzae, Staphylococcus spp., Enterococcus spp., and Moraxella catarrhalis.[1][2] It is considered the most reliable test for detecting beta-lactamase-producing Enterococcus spp.[1][2] The principle of this assay is based on the hydrolysis of a chromogenic cephalosporin substrate, nitrocefin (B1678963).[3][4] When the β-lactam ring of nitrocefin is hydrolyzed by a beta-lactamase, the compound changes color from yellow to red.[2][5]

Experimental Protocol:

  • Reagents and Materials:

    • Nitrocefin disks or solution

    • Sterile distilled water

    • Sterile inoculating loop or applicator stick

    • Petri dish or glass slide

    • Bacterial culture (18-24 hour growth on non-selective media)

  • Procedure (Disk Method):

    • Place a nitrocefin disk on a clean glass slide or in a petri dish.

    • Moisten the disk with one drop of sterile distilled water.

    • Using a sterile applicator stick or loop, smear several colonies of the test organism onto the disk surface.

    • Observe the disk for a color change.

  • Interpretation of Results:

    • Positive: A color change from yellow to red/pink occurs, typically within 15 seconds to 5 minutes. Some staphylococci may take up to an hour to show a positive result.[1]

    • Negative: No color change is observed within the specified time frame.

Workflow for the Chromogenic (Nitrocefin) Method

cluster_workflow Chromogenic (Nitrocefin) Method Workflow start Start: Bacterial Colony prepare_slide Place Nitrocefin disk on slide and moisten start->prepare_slide inoculate Smear bacterial colonies onto the disk prepare_slide->inoculate incubate Incubate at room temperature inoculate->incubate observe Observe for color change incubate->observe positive Positive Result: Yellow to Red/Pink observe->positive Color change negative Negative Result: No color change observe->negative No color change

Caption: Workflow of the Chromogenic (Nitrocefin) Method.

Acidimetric Method

The acidimetric method detects the production of penicilloic acid following the hydrolysis of penicillin by beta-lactamase.[2][6] The resulting decrease in pH is visualized by a color change of an indicator, typically phenol (B47542) red.[1][2] This method is effective for detecting beta-lactamase in Haemophilus spp., Neisseria gonorrhoeae, and Staphylococcus spp.[2]

Experimental Protocol:

  • Reagents and Materials:

    • Acidimetric disks or tubes containing penithis compound and phenol red indicator

    • Sterile distilled water

    • Sterile inoculating loop or applicator stick

    • Bacterial culture (18-24 hour growth on non-selective media)

  • Procedure (Disk Method):

    • Place an acidimetric disk on a glass slide.

    • Moisten the disk with a drop of sterile distilled water.

    • Smear several colonies of the test organism onto the disk.

    • Observe for a color change. A positive reaction should occur in less than 15 minutes.

  • Procedure (Tube Method):

    • Allow the reagent tube to thaw to room temperature.

    • Add four to five colonies to the test solution to create an opaque suspension.

    • Observe for a color change. A positive reaction should occur in less than 15 minutes.[1][7]

  • Interpretation of Results:

    • Positive: The color changes from red/violet to yellow.[1][2]

    • Negative: No color change occurs.[1][2]

Workflow for the Acidimetric Method

cluster_workflow Acidimetric Method Workflow start Start: Bacterial Colony prepare_substrate Prepare acidimetric disk/tube start->prepare_substrate inoculate Inoculate with bacterial colonies prepare_substrate->inoculate incubate Incubate at room temperature inoculate->incubate observe Observe for color change incubate->observe positive Positive Result: Red/Violet to Yellow observe->positive Color change negative Negative Result: No color change observe->negative No color change

Caption: Workflow of the Acidimetric Method.

Iodometric Method

The iodometric method is based on the ability of the product of penithis compound hydrolysis, penicilloic acid, to reduce iodine.[2][8] In the presence of starch, iodine forms a dark blue complex. If beta-lactamase is present, the resulting penicilloic acid reduces the iodine, preventing the formation of the starch-iodine complex, or causing its decolorization.[2][8][9]

Experimental Protocol:

  • Reagents and Materials:

    • Penithis compound G solution (6,000 µg/ml in phosphate (B84403) buffer)

    • Starch solution (1% soluble starch in distilled water)

    • Iodine reagent (2.03 g iodine and 53.2 g potassium iodide in 100 ml distilled water)

    • Microdilution tray or small test tubes

    • Sterile inoculating loop or applicator stick

    • Bacterial culture

  • Procedure:

    • Dispense 0.1 ml of the penithis compound solution into a well of a microdilution tray or a test tube.

    • Add the test organism to create an opaque suspension.

    • Incubate at room temperature for 30 to 60 minutes.

    • Add 2 drops of the starch solution and mix.

    • Add 1 drop of the iodine reagent and mix.

  • Interpretation of Results:

    • Positive: The solution remains colorless or turns colorless within 5 minutes.

    • Negative: The solution turns and remains dark blue/purple.

Workflow for the Iodometric Method

cluster_workflow Iodometric Method Workflow start Start: Bacterial Colony prepare_reaction Prepare penithis compound solution with bacterial suspension start->prepare_reaction incubate_penithis compound Incubate at room temperature prepare_reaction->incubate_penithis compound add_reagents Add starch and iodine solutions incubate_penithis compound->add_reagents observe Observe for color change add_reagents->observe positive Positive Result: Decolorization observe->positive Colorless negative Negative Result: Blue/Purple color remains observe->negative Blue/Purple

Caption: Workflow of the Iodometric Method.

II. Phenotypic Methods

Phenotypic methods are based on the observable characteristics of the bacteria in the presence of β-lactam antibiotics and β-lactamase inhibitors.

Cloverleaf Test

The cloverleaf test is a simple method to detect beta-lactamase production, particularly in staphylococci.[10][11] It relies on the ability of a beta-lactamase-producing strain to inactivate penithis compound in the surrounding medium, thereby allowing a penithis compound-susceptible indicator strain to grow in the zone of inhibition.

Experimental Protocol:

  • Reagents and Materials:

    • Mueller-Hinton agar (B569324) or 5% sheep blood agar plates[12]

    • Penithis compound-susceptible indicator strain (e.g., Staphylococcus aureus ATCC 25923)

    • Penithis compound disk (10 µg)

    • Test bacterial cultures

    • Positive and negative control strains

  • Procedure:

    • Prepare a lawn of the penithis compound-susceptible indicator strain on the agar plate.

    • Place a penithis compound disk in the center of the plate.

    • Streak the test organisms in a line radiating from the edge of the disk to the edge of the plate. Also, streak positive and negative control strains.

    • Incubate the plate overnight at 37°C.

  • Interpretation of Results:

    • Positive: The beta-lactamase-producing test strain will show enhanced growth in the zone of inhibition around the penithis compound disk, creating an indentation or "cloverleaf" shape in the zone.

    • Negative: The test strain will be inhibited by the penithis compound, and there will be no growth within the zone of inhibition.

Logical Relationship in the Cloverleaf Test

cluster_logic Cloverleaf Test Logic test_strain Test Strain beta_lactamase Beta-Lactamase Production test_strain->beta_lactamase penicillin_disk Penithis compound Disk inactivation Inactivation of Penithis compound penicillin_disk->inactivation inhibits no_growth No Growth of Indicator Strain penicillin_disk->no_growth inhibits indicator_strain Indicator Strain (Penithis compound Susceptible) beta_lactamase->inactivation causes growth Growth of Indicator Strain inactivation->growth

Caption: Logical relationships in the Cloverleaf Test.

III. Molecular Methods

Molecular methods offer high sensitivity and specificity for detecting the genes that encode for beta-lactamases.[13]

Polymerase Chain Reaction (PCR)

PCR is a widely used molecular technique to amplify and detect specific beta-lactamase genes (bla genes).[13][14] Multiplex PCR assays can simultaneously detect several resistance genes.[14][15] Real-time PCR allows for the quantification of the target genes.[16][17][18]

Experimental Protocol (Conventional PCR):

  • Reagents and Materials:

    • DNA extraction kit

    • PCR master mix (containing Taq polymerase, dNTPs, and buffer)

    • Specific primers for target beta-lactamase genes (e.g., blaTEM, blaSHV, blaCTX-M)[19][20]

    • Thermocycler

    • Agarose (B213101) gel electrophoresis equipment

    • DNA stain (e.g., ethidium (B1194527) bromide)

    • UV transilluminator

  • Procedure:

    • DNA Extraction: Extract genomic DNA from the clinical isolate.

    • PCR Amplification:

      • Prepare the PCR reaction mixture containing the master mix, primers, and template DNA.

      • Perform PCR using a thermocycler with the following general steps: initial denaturation, followed by multiple cycles of denaturation, annealing, and extension, and a final extension step.[14][15]

    • Gel Electrophoresis:

      • Load the PCR products onto an agarose gel.

      • Run the electrophoresis to separate the DNA fragments by size.

    • Visualization:

      • Stain the gel with a DNA stain and visualize the bands under UV light.

  • Interpretation of Results:

    • Positive: The presence of a band of the expected size indicates the presence of the target beta-lactamase gene.

    • Negative: The absence of a band of the expected size indicates the absence of the target gene.

Workflow for PCR-based Detection

cluster_workflow PCR Detection Workflow start Start: Clinical Isolate dna_extraction DNA Extraction start->dna_extraction pcr_setup PCR Reaction Setup dna_extraction->pcr_setup amplification Thermocycling (Amplification) pcr_setup->amplification electrophoresis Agarose Gel Electrophoresis amplification->electrophoresis visualization Visualization under UV light electrophoresis->visualization positive Positive Result: Band of expected size visualization->positive Band present negative Negative Result: No corresponding band visualization->negative Band absent

Caption: Workflow for PCR-based detection of beta-lactamase genes.

DNA Microarrays

DNA microarrays allow for the simultaneous detection and identification of a large number of beta-lactamase genes.[21][22][23][24] This high-throughput method is particularly useful for epidemiological studies and for identifying complex resistance profiles.[23]

Experimental Protocol:

  • Reagents and Materials:

    • DNA extraction kit

    • PCR reagents for target amplification and labeling (e.g., with fluorescent dyes)

    • DNA microarray chip with immobilized probes for various beta-lactamase genes

    • Hybridization buffer

    • Wash buffers

    • Microarray scanner

    • Data analysis software

  • Procedure:

    • DNA Extraction: Isolate DNA from the clinical sample.

    • Target Amplification and Labeling: Amplify the target beta-lactamase genes using PCR with fluorescently labeled primers or nucleotides.

    • Hybridization: Apply the labeled PCR products to the microarray chip. The labeled DNA will hybridize to complementary probes on the chip.

    • Washing: Wash the chip to remove non-specifically bound DNA.

    • Scanning: Scan the microarray to detect the fluorescent signals.

    • Data Analysis: Analyze the signal intensities to determine the presence or absence of specific beta-lactamase genes.

  • Interpretation of Results:

    • Positive: A fluorescent signal at a specific probe location indicates the presence of the corresponding beta-lactamase gene.

    • Negative: The absence of a signal indicates the absence of the gene.

Workflow for DNA Microarray Analysis

cluster_workflow DNA Microarray Workflow start Start: Clinical Isolate dna_extraction DNA Extraction start->dna_extraction pcr_labeling PCR Amplification and Labeling dna_extraction->pcr_labeling hybridization Hybridization to Microarray pcr_labeling->hybridization washing Washing hybridization->washing scanning Microarray Scanning washing->scanning analysis Data Analysis scanning->analysis result Identification of bla genes analysis->result

Caption: Workflow for DNA microarray analysis of beta-lactamase genes.

IV. Mass Spectrometry-Based Method

MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry can be used to detect beta-lactamase activity by observing the hydrolysis of a β-lactam antibiotic.[25][26] The mass spectrometer detects the mass shift that occurs when the antibiotic is hydrolyzed by the enzyme.[27] This method is rapid and can provide results within a few hours.[25]

Experimental Protocol:

  • Reagents and Materials:

    • β-lactam antibiotic solution (e.g., ampithis compound (B1664943), penithis compound, ceftriaxone)[28][29]

    • Bacterial culture

    • Incubation buffer

    • MALDI-TOF mass spectrometer

    • MALDI target plate

    • Matrix solution (e.g., HCCA)

  • Procedure:

    • Prepare a suspension of the test organism.

    • Incubate the bacterial suspension with the β-lactam antibiotic for a defined period (e.g., 30 minutes to 4 hours).[27][28]

    • Centrifuge the mixture to pellet the bacteria.

    • Spot the supernatant onto a MALDI target plate.

    • Overlay the spot with the matrix solution.

    • Analyze the plate using the MALDI-TOF mass spectrometer.

  • Interpretation of Results:

    • Positive: The mass spectrum shows a decrease in the peak corresponding to the intact antibiotic and the appearance of new peaks corresponding to the hydrolyzed product(s).

    • Negative: The mass spectrum primarily shows the peak of the intact antibiotic.

Workflow for MALDI-TOF MS-based Detection

cluster_workflow MALDI-TOF MS Detection Workflow start Start: Bacterial Culture incubation Incubate bacteria with β-lactam antibiotic start->incubation centrifugation Centrifuge and collect supernatant incubation->centrifugation spotting Spot supernatant and matrix on target plate centrifugation->spotting analysis MALDI-TOF MS Analysis spotting->analysis positive Positive Result: Hydrolyzed antibiotic peaks detected analysis->positive Mass shift observed negative Negative Result: Intact antibiotic peak predominates analysis->negative No mass shift

Caption: Workflow for MALDI-TOF MS-based detection of beta-lactamase activity.

V. Summary of Methods

The choice of method for detecting beta-lactamase activity depends on various factors, including the required turnaround time, sensitivity, specificity, cost, and the specific information needed (e.g., presence of activity versus identification of the specific gene).

MethodPrincipleTurnaround TimeSensitivitySpecificityNotes
Chromogenic (Nitrocefin) Hydrolysis of a chromogenic cephalosporin< 1 hour[1]High[2]HighSensitive for both penicillinases and cephalosporinases.[2]
Acidimetric pH change due to penicilloic acid production< 1 hour[1]ModerateModerateSimple and rapid.[2]
Iodometric Reduction of iodine by penicilloic acid~ 1-2 hoursModerateModerateLess sensitive than nitrocefin for Gram-negative bacteria.[9]
Cloverleaf Test Inactivation of penithis compound allowing growth of a susceptible strain18-24 hours[11]ModerateModerateSimple to perform.
PCR Amplification of specific beta-lactamase genes3-8 hours[18][21]Very HighVery HighCan identify specific gene families.[13]
DNA Microarray Hybridization of labeled DNA to gene-specific probes~3.5-8 hours[21][22][24]HighVery HighHigh-throughput, can detect many genes simultaneously.[23]
MALDI-TOF MS Detection of mass shift upon antibiotic hydrolysis~30 mins - 4 hours[27][28]High[28]High[28]Rapid and accurate.[25]

References

Application Notes and Protocols for Covalent Labeling of Penicillin-Binding Proteins (PBPs) with Fluorescent Penicillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin-binding proteins (PBPs) are crucial bacterial enzymes involved in the final steps of peptidoglycan synthesis, a vital component of the bacterial cell wall.[1][2] Their inactivation by β-lactam antibiotics, such as penithis compound, leads to cell death.[2][3] The covalent and specific nature of this interaction has been exploited to develop powerful tools for studying PBP activity, localization, and inhibition.[4][5][6][7] Fluorescently labeled penithis compound derivatives, most notably BOthis compound™ FL (a fluorescent derivative of penithis compound V), provide a non-radioactive, sensitive, and rapid method for detecting and characterizing PBPs.[1][8][9]

These application notes provide detailed protocols for the covalent labeling of PBPs in both live bacteria (in vivo) and bacterial membrane preparations (in vitro) using fluorescent penithis compound. Additionally, methodologies for downstream analysis, including SDS-PAGE for profiling PBPs and fluorescence polarization for studying binding kinetics, are described.

Principle of the Method

The fundamental principle of this technique lies in the covalent acylation of a conserved serine residue within the active site of PBPs by the β-lactam ring of penithis compound.[4] When a fluorescent penithis compound analog, such as BOthis compound™ FL, is used, it forms a stable, fluorescently tagged PBP. This allows for the direct visualization and quantification of active PBPs. The method can be adapted for various applications, including determining the PBP profiles of different bacterial species, assessing the binding affinity of novel antibiotics through competition assays, and studying the cellular localization of PBPs.[1][4]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the fluorescent labeling of PBPs using BOthis compound™ FL, derived from experimental findings.

Table 1: Detection Sensitivity of BOthis compound™ FL for Purified PBP2x of S. pneumoniae

Detection MethodDetection Limit (ng)
UV Transilluminator30
FluorImager2 - 4

Data extracted from studies on purified penithis compound-sensitive PBP2x.[1][9]

Table 2: Optimal BOthis compound™ FL Concentration for Labeling E. coli PBPs

BOthis compound™ FL Concentration (µM)Observation
< 1.6Incomplete PBP detection
1.6 - 12.5Increasing signal with concentration
> 12.5Saturation of PBP labeling
≥ 12.5 Recommended for routine labeling

Based on labeling of E. coli membrane preparations.[1][9]

Table 3: Comparative IC₅₀ Values for Penithis compound G against S. pneumoniae PBP2x

PBP2x VariantAssay MethodIC₅₀ for Penithis compound G
Penithis compound-SensitiveGel-based competition assay~22 µM
Penithis compound-SensitiveFluorescence Polarization~7.9 nM
Penithis compound-ResistantGel-based competition assay~1.28 mM

IC₅₀ values were determined by competition with BOthis compound™ FL.[1]

Experimental Protocols

Protocol 1: In Vivo Labeling of PBPs in Gram-Positive Bacteria

This protocol is adapted for Gram-positive bacteria, such as Bacillus subtilis and Streptococcus pneumoniae.[4]

Materials:

  • Bacterial culture in mid-logarithmic growth phase

  • BOthis compound™ FL (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Harvest 1 mL of bacterial cell culture by centrifugation at 16,100 x g for 1 minute at room temperature.[4]

  • Discard the supernatant and wash the cell pellet once with 1 mL of PBS (pH 7.4).[4]

  • Centrifuge again under the same conditions and discard the supernatant.[4]

  • Resuspend the cell pellet in 50 µL of PBS containing the desired final concentration of BOthis compound™ FL (e.g., 5 µg/mL).[4]

  • Incubate for 10-30 minutes at room temperature or 37°C, protected from light.[4][8]

  • Pellet the cells by centrifugation (16,100 x g for 1 minute) and discard the supernatant to remove unbound probe.[4]

  • Wash the cell pellet with 1 mL of PBS.

  • The labeled cells are now ready for downstream analysis such as fluorescence microscopy or cell lysis for SDS-PAGE analysis.[4]

Protocol 2: In Vivo Labeling of PBPs in Gram-Negative Bacteria (with permeabilization)

Gram-negative bacteria like E. coli possess an outer membrane that can be a barrier to larger fluorescent probes like BOthis compound™ FL.[10] This protocol incorporates a permeabilization step.

Materials:

  • E. coli culture in mid-logarithmic growth phase

  • Tris-EDTA buffer (50 mM Tris, 200 µM EDTA, pH 8.0)

  • BOthis compound™ FL (stock solution in DMSO)

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Harvest 1 mL of E. coli culture by centrifugation.

  • Wash the cell pellet once with PBS.

  • Resuspend the cell pellet in 50 µL of Tris-EDTA buffer containing 25 µM BOthis compound™ FL.[10]

  • Incubate for 30 minutes at 37°C, protected from light.[10]

  • Pellet the cells by centrifugation and wash with PBS to remove unbound probe.

  • Proceed with cell lysis for SDS-PAGE analysis.

Protocol 3: In Vitro Labeling of PBPs in Bacterial Membrane Preparations

This protocol is suitable for labeling PBPs from isolated bacterial membranes.

Materials:

  • Bacterial membrane preparation

  • BOthis compound™ FL (stock solution in DMSO)

  • Potassium phosphate (B84403) buffer (20 mM, pH 7.5) with 140 mM NaCl

  • SDS-PAGE sample buffer

Procedure:

  • In a microcentrifuge tube, combine the bacterial membrane preparation (e.g., 15 µg of total protein) with potassium phosphate buffer.

  • Add BOthis compound™ FL to a final concentration of 10-25 µM.[1][8][9]

  • Incubate the reaction mixture for 30 minutes at 35°C.[8]

  • Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer.

  • Boil the sample for 5 minutes.

  • The sample is now ready for separation by SDS-PAGE.

Protocol 4: SDS-PAGE Analysis of Fluorescently Labeled PBPs

Procedure:

  • Load the prepared samples from the labeling protocols onto a standard SDS-polyacrylamide gel.

  • Perform electrophoresis to separate the proteins by molecular weight.

  • After electrophoresis, visualize the fluorescently labeled PBP bands using a FluorImager or a standard UV transilluminator.[1][9] A Coomassie stain can be performed subsequently to visualize the total protein profile.[10]

Protocol 5: Competition Assay for Determining Binding Affinity (IC₅₀)

This assay is used to determine the concentration of an unlabeled β-lactam antibiotic required to inhibit 50% of BOthis compound™ FL binding.

Procedure:

  • Prepare a series of dilutions of the competitor antibiotic.

  • For each concentration, pre-incubate the bacterial membrane preparation or purified PBP with the competitor antibiotic for a set time (e.g., 15 minutes) at room temperature.[11]

  • Add BOthis compound™ FL to the mixture at its standard labeling concentration.

  • Incubate for the standard labeling time (e.g., 30 minutes).

  • Stop the reaction and prepare the samples for SDS-PAGE analysis as described above.

  • Quantify the fluorescence intensity of the PBP bands for each competitor concentration.

  • Plot the fluorescence intensity against the logarithm of the competitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_labeling Labeling cluster_analysis Downstream Analysis start Bacterial Culture (Gram+ or Gram-) mem_prep Membrane Preparation (In Vitro) start->mem_prep live_cells Live Cell Harvest (In Vivo) start->live_cells labeling Incubate with Fluorescent Penithis compound mem_prep->labeling permeabilize Permeabilization (for Gram-) live_cells->permeabilize If Gram- live_cells->labeling permeabilize->labeling wash Wash to Remove Unbound Probe labeling->wash microscopy Fluorescence Microscopy wash->microscopy lysis Cell Lysis wash->lysis sds_page SDS-PAGE lysis->sds_page in_gel In-Gel Fluorescence Detection sds_page->in_gel

Caption: General workflow for fluorescent penithis compound labeling of PBPs.

competition_assay_workflow cluster_incubation Incubation Steps cluster_detection Detection & Analysis start PBP Sample (Membrane Prep or Purified) competitor Add Serial Dilutions of Unlabeled Antibiotic start->competitor pre_inc Pre-incubation competitor->pre_inc fluor_pen Add Fluorescent Penithis compound (BOthis compound™ FL) pre_inc->fluor_pen label_inc Labeling Incubation fluor_pen->label_inc sds_page SDS-PAGE Separation label_inc->sds_page quantify Quantify Band Fluorescence sds_page->quantify plot Plot Intensity vs. [Competitor] quantify->plot ic50 Determine IC₅₀ plot->ic50

Caption: Workflow for PBP competition assay to determine IC₅₀.

Troubleshooting and Critical Parameters

  • Choice of Fluorophore: Ensure the chosen fluorescent penithis compound does not cause non-specific protein binding. Testing multiple fluorophores is recommended if designing custom probes.[4]

  • Permeability: For Gram-negative bacteria, optimizing the permeabilization step (e.g., concentration of EDTA or other agents) is critical for successful labeling of all PBPs.[10]

  • Probe Concentration: The concentration of the fluorescent penithis compound should be optimized to ensure saturation of the target PBPs without causing high background fluorescence.[1][9]

  • Incubation Time: Incubation times may need to be adjusted depending on the bacterial species, the specific PBP, and the affinity of the fluorescent probe.

  • Light Sensitivity: Fluorescent probes are light-sensitive. All incubation steps should be performed in the dark to prevent photobleaching.

References

Techniques for the Immobilization of Penicillin Acylase: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the immobilization of penicillin acylase (PGA), a key enzyme in the production of semi-synthetic penicillins. Immobilization enhances the stability and reusability of PGA, making it a cornerstone of industrial antibiotic synthesis. The following sections detail various immobilization techniques, present quantitative data for easy comparison, and provide step-by-step experimental protocols.

Introduction to Penithis compound Acylase Immobilization

Penithis compound G acylase (PGA) catalyzes the hydrolysis of penithis compound G to produce 6-aminopenicillanic acid (6-APA), a crucial intermediate for the synthesis of various β-lactam antibiotics.[1][2][3] In its free form, PGA is susceptible to denaturation and difficult to recover from the reaction mixture. Immobilization addresses these challenges by confining the enzyme to a solid support, thereby enhancing its stability and enabling its reuse over multiple reaction cycles.[4][5] Common immobilization techniques include covalent attachment, cross-linking, entrapment, and adsorption.[6][7]

Immobilization Techniques: A Comparative Overview

The choice of immobilization method depends on factors such as the desired enzyme loading, activity, stability, and the nature of the support material. Below is a summary of commonly employed techniques with their respective advantages and disadvantages.

Immobilization TechniqueDescriptionAdvantagesDisadvantages
Covalent Attachment The enzyme is attached to a support via stable covalent bonds.[6]Strong, stable attachment prevents enzyme leakage.Can sometimes lead to a loss of enzyme activity due to conformational changes.
Cross-Linking Enzyme molecules are cross-linked to each other, often after aggregation, to form insoluble aggregates (CLEAs).[8][9][10]High enzyme loading, good stability, and tolerance to organic solvents.[8][9][10]Diffusion limitations can occur within the aggregate.
Entrapment The enzyme is physically confined within the pores of a polymeric matrix, such as chitosan (B1678972) or a sol-gel.[7][11]Mild immobilization conditions, protects the enzyme from the bulk environment.[7]Potential for enzyme leakage and mass transfer limitations.[7]
Adsorption The enzyme is bound to the surface of a carrier through non-covalent interactions like van der Waals forces or hydrogen bonds.Simple and generally preserves enzyme activity.Weaker binding can lead to enzyme leaching from the support.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on penithis compound acylase immobilization, allowing for a direct comparison of different methods and supports.

Table 1: Covalent Immobilization of Penithis compound Acylase

Support MaterialCross-linking AgentImmobilization Yield (%)Activity of Immobilized PGAStability EnhancementsReusabilityReference
Glutaraldehyde-activated chitosan (one-point)Glutaraldehyde (B144438)85-2.7-fold more stable at 50°C-[6]
Glutaraldehyde-activated chitosan (multipoint)Glutaraldehyde82-4.9-fold more stable at 50°C, 4.5-fold more stable at pH 10.0Half-life of 40 hours[6]
Magnetic Ni0.4Cu0.5Zn0.1Fe2O4@SiO2Glutaraldehyde-Vmax: 0.3727 µmol·min-1Optimum temperature increased by 5°C>25% activity after 5 cycles[12][13]
Magnetic α-Fe2O3/Fe3O4@SiO2Glutaraldehyde-387.03 IU/g-Retained ~66% activity after 12 cycles[2][14]
Magnetic Ni0.3Mg0.4Zn0.3Fe2O4Glutaraldehyde-7121.00 U/gHigher stability against pH and temperature changes37.9% relative activity after 5 cycles[5][15]
Polydopamine-coated Fe3O4Glutaraldehyde78.5% (activity recovery)26,308 U/gBetter temperature and pH stability than free PGARetained 73.0% activity after 12 cycles[16]

Table 2: Kinetic Parameters of Free vs. Immobilized Penithis compound Acylase

Enzyme FormSupport MaterialKmVmaxReference
Free PGA-0.0227 mol·L-10.7325 µmol·min-1[12][13]
Immobilized PGAMagnetic Ni0.4Cu0.5Zn0.1Fe2O4@SiO20.0436 mol·L-10.3727 µmol·min-1[12][13]
Free PGA-0.0274 M1.167 µl/min[2][14]
Immobilized PGAMagnetic α-Fe2O3/Fe3O4@SiO20.1082 M1.294 µl/min[2][14]
Free PGA-0.00387 mol/L0.387 µmol/min[5][15]
Immobilized PGAMagnetic Ni0.3Mg0.4Zn0.3Fe2O40.0101 mol/L0.129 µmol/min[5][15]
Free PGA-1.04 mM0.024 mM/min[17]
Immobilized PGAPEI-coated Fe3O41.53 mM0.47 mM/min[17]

Experimental Protocols

This section provides detailed methodologies for key immobilization techniques.

Protocol 1: Covalent Immobilization on Glutaraldehyde-Activated Chitosan

This protocol describes the covalent attachment of penithis compound acylase to chitosan beads activated with glutaraldehyde.[6]

Materials:

Procedure:

  • Support Activation:

    • Wash chitosan beads with distilled water.

    • Activate the beads by incubating them in a glutaraldehyde solution (concentration to be optimized) in phosphate buffer (pH 8.0) for a specified time (e.g., 1 hour) at room temperature with gentle stirring.

    • Wash the activated beads thoroughly with distilled water to remove excess glutaraldehyde.

  • Enzyme Immobilization (Multipoint Attachment):

    • Prepare a solution of penithis compound G acylase in 100 mM bicarbonate buffer (pH 10.0) containing 100 mM phenylacetic acid.

    • Add the activated chitosan beads to the enzyme solution (e.g., 2g of beads to 20 mL of solution).

    • Incubate the mixture at 20°C for 8 hours with gentle stirring.[6]

  • Blocking:

    • After immobilization, block any remaining active aldehyde groups on the support by adding a solution of glycine or ethanolamine.

    • Incubate for a specified time (e.g., 1 hour) at room temperature.

  • Washing and Storage:

    • Wash the immobilized enzyme preparation thoroughly with phosphate buffer to remove any unbound enzyme and blocking agent.

    • Store the immobilized PGA at 4°C until use.

Workflow Diagram:

G cluster_activation Support Activation cluster_immobilization Enzyme Immobilization cluster_finalization Finalization chitosan Chitosan Beads wash1 Wash with Distilled Water chitosan->wash1 activation Incubate with Glutaraldehyde wash1->activation wash2 Wash to Remove Excess Glutaraldehyde activation->wash2 incubation Incubate with Activated Beads wash2->incubation pga_solution PGA Solution in Bicarbonate Buffer pga_solution->incubation blocking Block with Glycine/Ethanolamine incubation->blocking wash3 Wash with Phosphate Buffer blocking->wash3 storage Store at 4°C wash3->storage

Caption: Covalent immobilization workflow.

Protocol 2: Cross-Linked Enzyme Aggregates (CLEAs)

This protocol outlines the preparation of carrier-free immobilized penithis compound acylase as cross-linked enzyme aggregates.[8][9][10]

Materials:

  • Penithis compound G acylase solution (e.g., 6 mg/mL)

  • MOPS buffer (0.1 M, pH 7.0)

  • Precipitant (e.g., ammonium (B1175870) sulfate, tert-butyl alcohol, or PEG 8000)

  • Glutaraldehyde solution (e.g., 25% w/v)

Procedure:

  • Enzyme Dissolution:

    • Dissolve penithis compound G acylase in 0.1 M MOPS buffer (pH 7.0) at 0°C to a final concentration of 6 mg/mL.[10]

  • Precipitation/Aggregation:

    • Slowly add the precipitant to the enzyme solution under constant stirring at 0°C.

    • Continue stirring for 2 hours at 0°C to allow for the formation of physical aggregates.[10]

  • Cross-Linking:

    • Add glutaraldehyde to the aggregate suspension to initiate cross-linking.

    • Stir the mixture for another 2 hours at 0°C.[10]

  • Collection and Washing:

    • Collect the resulting CLEAs by filtration or centrifugation.

    • Wash the CLEAs thoroughly with buffer to remove any unreacted glutaraldehyde and non-cross-linked enzyme.

  • Storage:

    • Store the prepared CLEAs at 4°C.

Workflow Diagram:

G start PGA in MOPS Buffer (0°C) precipitate Add Precipitant (Stir 2h, 0°C) start->precipitate crosslink Add Glutaraldehyde (Stir 2h, 0°C) precipitate->crosslink collect Collect CLEAs (Filtration/Centrifugation) crosslink->collect wash Wash CLEAs collect->wash store Store at 4°C wash->store

Caption: CLEA preparation workflow.

Protocol 3: Entrapment in Chitosan Beads using Permeabilized Whole Cells

This protocol describes the immobilization of penithis compound acylase by entrapping permeabilized E. coli cells within a chitosan matrix.[7]

Materials:

  • E. coli (ATCC 11105) cell culture expressing penithis compound acylase

  • N-cetyl-N,N,N-trimethyl ammonium bromide (CTAB) solution (0.1% w/v)

  • Chitosan solution (3% w/v)

  • Glutaraldehyde solution (5% w/v)

Procedure:

  • Cell Permeabilization:

    • Harvest E. coli cells from the culture broth by centrifugation.

    • Resuspend the cell pellet in the 0.1% (w/v) CTAB solution.

    • Incubate for 45 minutes at 45 rpm to permeabilize the cell walls.[7]

    • Wash the permeabilized cells to remove the CTAB.

  • Entrapment and Cross-Linking:

    • Mix the permeabilized cells with the 3% (w/v) chitosan solution.

    • Extrude the mixture dropwise into a 5% (w/v) glutaraldehyde solution to form beads and initiate cross-linking.

    • Allow the beads to harden in the glutaraldehyde solution.

  • Washing and Storage:

    • Collect the chitosan beads containing the immobilized cells.

    • Wash the beads extensively with buffer to remove any residual glutaraldehyde.

    • Store the immobilized preparation at 4°C.

Workflow Diagram:

G cluster_cell_prep Cell Preparation cluster_entrapment Entrapment ecoli E. coli Cells permeabilize Permeabilize with CTAB ecoli->permeabilize wash_cells Wash Cells permeabilize->wash_cells mix Mix with Chitosan Solution wash_cells->mix extrude Extrude into Glutaraldehyde mix->extrude harden Harden Beads extrude->harden wash_beads Wash Beads harden->wash_beads store Store at 4°C wash_beads->store

Caption: Whole-cell entrapment workflow.

Conclusion

The immobilization of penithis compound acylase is a critical step in the industrial production of semi-synthetic antibiotics. The choice of immobilization technique significantly impacts the performance of the biocatalyst. Covalent attachment and cross-linking methods generally provide high stability and prevent enzyme leakage, while entrapment offers a milder immobilization environment. The provided protocols and comparative data serve as a valuable resource for researchers and professionals in the field to select and optimize an immobilization strategy tailored to their specific application needs.

References

Application Notes and Protocols for the Preparation of Stable Penicillin Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Penicillin, a cornerstone of β-lactam antibiotics, functions by inhibiting the synthesis of the bacterial cell wall. Its efficacy in in vitro experiments is highly dependent on the proper preparation and storage of stock solutions. Due to its inherent chemical instability, particularly the susceptibility of the β-lactam ring to hydrolysis, meticulous attention to detail is required to maintain its potency. These application notes provide comprehensive protocols for preparing stable penithis compound stock solutions for laboratory use, ensuring reproducibility and accuracy in experimental results.

2. Factors Influencing Penithis compound Stability

The stability of penithis compound in solution is influenced by several factors, with pH and temperature being the most critical.

  • pH: Penithis compound is most stable in a neutral pH range.[1][2][3] The optimal pH for stability is between 6.5 and 7.5.[1][2][4] Deviation outside this range, especially towards acidic or alkaline conditions, leads to rapid degradation.

  • Temperature: Lower temperatures significantly enhance the stability of penithis compound solutions.[1][3] While some degradation occurs even at refrigerated temperatures, freezing is essential for long-term storage.

  • Solvent/Buffer: The choice of solvent or buffer can impact stability. Buffered solutions are generally preferred over non-buffered solutions like saline or glucose.[1][2][3]

3. Data Presentation

The following tables summarize key quantitative data related to the preparation and storage of penithis compound stock solutions.

Table 1: Recommended Solvents and Buffers for Penithis compound G Stock Solutions

Solvent/BufferStability RankingKey Considerations
Citrate (B86180) Buffer1 (Most Stable)Recommended for maintaining optimal pH and long-term stability.[1][2][3]
Acetate (B1210297) Buffer2A suitable alternative to citrate buffer.[1][2][3]
Phosphate Buffer3Less effective at preventing degradation compared to citrate and acetate buffers.[1][2][3]
Sterile WaterVariableCommonly used, but pH should be checked and adjusted if necessary to be within the 6.5-7.5 range.[4][5]
0.9% NaCl & 5% Glucose4 (Least Stable)Not recommended for stock solutions due to lower stability.[1][2][3]

Table 2: Recommended Storage Conditions and Shelf-Life for Penithis compound Stock Solutions

Storage TemperatureExpected Shelf-LifeRecommendations
Room Temperature (~25°C)Hours to a few days (significant degradation)Not recommended for storage.[6]
Refrigerated (2-8°C)Up to 7 daysSuitable for short-term storage.[7]
Freezer (-20°C)Up to 6 monthsRecommended for long-term storage.[8][9]
Ultra-low Freezer (-80°C)Up to 1 yearIdeal for archival or long-term storage to maximize stability.[9][10]

4. Experimental Protocols

4.1. Protocol for Preparation of a 100 mg/mL Penithis compound G Stock Solution

This protocol describes the preparation of a 100 mg/mL stock solution of Penithis compound G sodium salt.

Materials:

  • Penithis compound G sodium salt powder

  • Sterile, deionized water or sterile citrate buffer (pH ~7.0)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile serological pipettes or micropipettes with sterile tips

  • Vortex mixer

  • Sterile syringes

  • 0.22 µm sterile syringe filters (low protein-binding, e.g., PVDF or PES)[4]

  • Sterile microcentrifuge tubes or cryovials for aliquoting

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent microbial contamination.[4][5]

  • Weighing: Accurately weigh the desired amount of Penithis compound G sodium salt powder. For a 10 mL stock solution of 100 mg/mL, weigh 1 g of the powder.

  • Dissolution:

    • Transfer the weighed powder into a sterile conical tube.

    • Add a portion of the sterile solvent (e.g., 8 mL for a final volume of 10 mL).

    • Gently vortex the tube at a low to medium speed until the powder is completely dissolved.[5] Avoid vigorous shaking to prevent foaming.[5]

  • Volume Adjustment: Once the powder is fully dissolved, add the remaining solvent to reach the final desired volume (e.g., add another 2 mL to reach a total volume of 10 mL).

  • Sterilization:

    • Draw the prepared solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe.

    • Filter-sterilize the solution into a new sterile conical tube or directly into the aliquoting tubes.[4][5] This step is critical as penithis compound is heat-labile and cannot be autoclaved.[4]

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials.[5] This minimizes contamination and degradation from repeated freeze-thaw cycles.

    • Label each aliquot clearly with the compound name, concentration, and date of preparation.

    • Store the aliquots at -20°C or -80°C for long-term storage.[8][9]

5. Visualizations

Penicillin_Stock_Solution_Workflow cluster_prep Preparation cluster_sterile Sterilization cluster_store Storage weigh 1. Weigh Penithis compound Powder dissolve 2. Dissolve in Sterile Solvent weigh->dissolve Aseptic Technique adjust 3. Adjust to Final Volume dissolve->adjust draw 4. Draw into Syringe adjust->draw filter 5. Sterile Filter (0.22 µm) draw->filter aliquot 6. Aliquot into Tubes filter->aliquot store 7. Store at -20°C or -80°C aliquot->store

Caption: Workflow for Preparing Sterile Penithis compound Stock Solutions.

Penicillin_Stability_Factors cluster_stability Penithis compound Solution Stability cluster_factors Influencing Factors cluster_degradation Degradation Pathways stability Stable Penithis compound Solution hydrolysis Hydrolysis of β-lactam Ring stability->hydrolysis leads to ph pH (Optimal: 6.5-7.5) ph->stability temp Temperature (Optimal: ≤ -20°C) temp->stability solvent Solvent (Optimal: Citrate Buffer) solvent->stability inactivation Loss of Antibacterial Activity hydrolysis->inactivation

Caption: Factors Influencing Penithis compound Solution Stability and Degradation.

References

Application Notes and Protocols for the Identification of Penicillin Metabolites by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin, a cornerstone of antibiotic therapy, undergoes metabolic transformation in biological systems and degradation in various environmental conditions. Accurate identification and quantification of its metabolites are crucial for pharmacokinetic studies, ensuring food safety, and understanding allergic reactions. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers a highly sensitive and specific platform for the analysis of penithis compound and its metabolites. These application notes provide detailed protocols for the identification and quantification of major penithis compound G metabolites.

Major Metabolites of Penithis compound G

Penithis compound G primarily degrades into several key metabolites, including:

  • Penillic acid

  • Penilloic acid

  • Penicilloic acid [1]

  • Isopenillic acid [1]

The formation of these metabolites can be influenced by pH and enzymatic activity.[1] For instance, under acidic conditions, penillic acid is rapidly formed.[2]

Experimental Protocols

Sample Preparation

The following protocols outline sample extraction from citrus fruit and blood, which can be adapted for other biological matrices.

1.1. Extraction of Penithis compound Metabolites from Citrus Fruit [3]

This method is suitable for the analysis of penithis compound G and its metabolites in citrus fruit samples.[3]

Materials:

Protocol:

  • Homogenize 2 g of the citrus fruit sample.

  • Add 4 mL of phosphate buffer and vortex for 1 minute.

  • Spike with internal standards if quantitative analysis is desired.

  • Add 4 mL of hexane and vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Discard the upper hexane layer.

  • Load the aqueous layer onto a pre-conditioned SPE column.

  • Wash the SPE column with water.

  • Elute the analytes with 3 mL of acetonitrile.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 800 µL of ammonium acetate buffer.

  • Filter the reconstituted sample through a 0.2 µm filter before LC-MS/MS analysis.

1.2. Extraction of Penithis compound Metabolites from Blood [4]

This protocol describes a simple protein precipitation method for the extraction of penithis compound G and its metabolites from blood samples.[4]

Materials:

  • Acetonitrile

  • Deionized water

  • Centrifuge

  • Vortex mixer

Protocol:

  • To 1 volume of blood sample, add 4 volumes of a mixed solution of acetonitrile and water (4:1, v/v).[4]

  • Vortex the mixture vigorously to ensure complete protein precipitation.[4]

  • Centrifuge the sample to pellet the precipitated proteins.

  • Collect the supernatant for direct injection into the LC-MS/MS system.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This section provides a general LC-MS/MS protocol that can be optimized for specific instruments and metabolites of interest.

2.1. Liquid Chromatography Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 1.7 µm)[5]
Mobile Phase A Water with 0.1% formic acid[5]
Mobile Phase B Acetonitrile with 0.1% formic acid[5]
Gradient Start at 5% B, increase to 95% B over 10 minutes, hold for 5 minutes, then return to initial conditions.[5]
Flow Rate 0.2 mL/min[5]
Column Temperature 40 °C[5]
Injection Volume 5-20 µL

2.2. Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[4]
Scan Type Multiple Reaction Monitoring (MRM)[4]
Precursor and Product Ions See Table 1

Data Presentation

Table 1: MRM Transitions for Penithis compound G and its Major Metabolites

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Penithis compound G335.1160.1176.1
Penillic Acid335.1114.1221.1
Penilloic Acid353.1160.1114.1
Penicilloic Acid353.1174.1309.1

Note: The specific m/z values may vary slightly depending on the instrument and adducts formed. It is essential to optimize these transitions on the specific mass spectrometer being used.

Table 2: Quantitative Performance Data for Penithis compound G and Metabolites in Citrus Fruit [3][6]

AnalyteLimit of Detection (LOD) (ng/g)Limit of Quantification (LOQ) (ng/g)Absolute Recovery (%)Corrected Recovery with Internal Standard (%)
Penithis compound G0.10.2590-100~100
Penillic Acid0.250.550-7590-110
Penilloic Acid0.10.2550-7590-110

Visualizations

Penithis compound G Degradation Pathway

The following diagram illustrates the major degradation pathways of Penithis compound G leading to the formation of its primary metabolites.

Penicillin_Degradation PenicillinG Penithis compound G Penicilloic_Acid Penicilloic Acid PenicillinG->Penicilloic_Acid Hydrolysis (β-lactamase or acidic/alkaline conditions) Penillic_Acid Penillic Acid PenicillinG->Penillic_Acid Rearrangement (acidic conditions) Penilloic_Acid Penilloic Acid Penicilloic_Acid->Penilloic_Acid Decarboxylation Isopenillic_Acid Isopenillic Acid Penillic_Acid->Isopenillic_Acid Isomerization

Caption: Major degradation pathways of Penithis compound G.

Experimental Workflow for Penithis compound Metabolite Analysis

This diagram outlines the key steps in the analytical workflow for identifying penithis compound metabolites using LC-MS/MS.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Homogenization 1. Sample Homogenization Extraction 2. Liquid-Liquid or Solid-Phase Extraction Homogenization->Extraction Cleanup 3. Sample Cleanup (e.g., SPE) Extraction->Cleanup LC_Separation 4. Chromatographic Separation Cleanup->LC_Separation MS_Detection 5. Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Data_Analysis 6. Data Processing and Analysis MS_Detection->Data_Analysis Identification_Quantification 7. Metabolite Identification and Quantification Data_Analysis->Identification_Quantification

Caption: LC-MS/MS workflow for penithis compound metabolite analysis.

References

Application Notes and Protocols for Inducing Penicillin Resistance in Laboratory Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the induction and characterization of penicillin resistance in common laboratory bacterial strains, such as Staphylococcus aureus and Escherichia coli. Understanding the methodologies for developing resistant strains is crucial for studying resistance mechanisms, evaluating the efficacy of new antimicrobial agents, and developing novel therapeutic strategies to combat the growing threat of antibiotic resistance.

Introduction to Penithis compound Resistance

Penithis compound, the first discovered β-lactam antibiotic, functions by inhibiting penithis compound-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall.[1] Resistance to penithis compound and other β-lactam antibiotics is a significant clinical concern and can arise through several mechanisms. The most common mechanisms are the enzymatic degradation of the antibiotic by β-lactamase enzymes and the modification of the target PBPs, which reduces their affinity for the antibiotic.[2][3] In a laboratory setting, resistance can be induced through methods that apply selective pressure, encouraging the growth of resistant mutants.

Data Presentation: Induced Penithis compound Resistance

The following tables summarize quantitative data from representative experiments on inducing penithis compound resistance.

Table 1: Induction of Penithis compound Resistance in Staphylococcus aureus via Serial Passage

This table illustrates the development of resistance in S. aureus strain FDA209P when serially passaged in the presence of increasing concentrations of a lipoglycopeptide antibiotic, demonstrating a significant increase in the Minimum Inhibitory Concentration (MIC). A similar progression can be expected with penithis compound.

Passage NumberAntibiotic Concentration (µg/mL)Resulting MIC (µg/mL)Fold Increase in MIC
10.5x MIC of parent strain1.251
5Sub-inhibitory5.04
10Sub-inhibitory2520
12Sub-inhibitory>50>40
135010080
20>5010080

Data adapted from a study on Staphylococcus aureus FDA209P.[4]

Table 2: Typical Penithis compound V MIC Values for Susceptible and Resistant Phenotypes

This table provides a reference for the expected MIC values for penithis compound-susceptible and resistant strains of common bacteria.

Bacterial SpeciesPhenotypeTypical Penithis compound V MIC (µg/mL)
Staphylococcus aureusSusceptible≤ 0.12
Intermediate0.25 - 2.0
Resistant≥ 4.0
Streptococcus pneumoniae (non-meningitis)Susceptible≤ 2.0
Intermediate4.0
Resistant≥ 8.0
Streptococcus pneumoniae (meningitis)Susceptible≤ 0.06
Resistant≥ 0.12

Experimental Protocols

Protocol 1: Induction of Penithis compound Resistance by Serial Passage

This method involves repeatedly exposing a bacterial culture to gradually increasing concentrations of penithis compound, thereby selecting for mutants with higher resistance levels.[1]

Materials:

  • Susceptible bacterial strain (e.g., S. aureus ATCC 25923)

  • Tryptic Soy Broth (TSB) or other appropriate liquid medium

  • Penithis compound G stock solution

  • Sterile culture tubes or 96-well plates

  • Incubator with shaking capabilities

  • Spectrophotometer

Procedure:

  • Initial MIC Determination: Determine the baseline MIC of the susceptible bacterial strain to penithis compound using a standard broth microdilution method.

  • Preparation of Inoculum: Grow the bacterial strain in TSB to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.

  • Serial Passage Setup: In a series of culture tubes or a 96-well plate, prepare two-fold serial dilutions of penithis compound in TSB, starting from a concentration of 0.5x the initial MIC.

  • Inoculation: Inoculate each dilution with the prepared bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the cultures at 37°C with shaking for 18-24 hours.

  • Sub-culturing: Identify the highest concentration of penithis compound that permits bacterial growth (sub-inhibitory concentration). Use the culture from this well or tube to inoculate a new series of penithis compound dilutions, starting at this concentration.

  • Repeat Passages: Repeat the process of inoculation, incubation, and sub-culturing for a desired number of passages (e.g., 20 passages) or until a significant increase in MIC is observed.[4]

  • Final MIC Determination: After the final passage, determine the MIC of the evolved resistant strain to quantify the level of resistance.

Protocol 2: Induction of Penithis compound Resistance by Gradient Plate Method

This technique utilizes an agar (B569324) plate with a continuous concentration gradient of an antibiotic to select for resistant mutants.[5][6]

Materials:

  • Susceptible bacterial strain (e.g., E. coli)

  • Nutrient Agar or other suitable solid medium

  • Penithis compound G stock solution

  • Sterile Petri dishes

  • Sterile spreader or inoculating loop

Procedure:

  • Preparation of the Bottom Agar Layer: Melt nutrient agar and pour a layer into a sterile Petri dish that is tilted at an angle (e.g., by propping one side on a pencil). Allow the agar to solidify, creating a wedge-shaped layer.[5][7]

  • Preparation of the Top Agar Layer: Melt another tube of nutrient agar and cool to approximately 45-50°C. Add the penithis compound stock solution to achieve the desired final concentration (e.g., 100 µg/mL for streptomycin (B1217042) resistance induction in E. coli).[5]

  • Pouring the Top Layer: Place the Petri dish on a level surface and pour the penithis compound-containing agar over the solidified bottom layer. Allow it to solidify. This creates a concentration gradient of the antibiotic from low to high across the plate.[5][7]

  • Inoculation: Prepare a liquid culture of the susceptible bacterial strain. Spread a small volume (e.g., 0.1 mL) of the culture evenly over the entire surface of the gradient plate using a sterile spreader.[5]

  • Incubation: Incubate the plate at 37°C for 24-72 hours.[6]

  • Selection of Resistant Colonies: Observe for bacterial growth. Colonies that grow in the region of higher antibiotic concentration are likely resistant mutants.

  • Isolation and Characterization: Pick isolated colonies from the high-concentration end of the plate, streak them onto fresh antibiotic-containing plates to confirm resistance, and determine their MIC.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial strain (susceptible or resistant)

  • Mueller-Hinton Broth (MHB) or other appropriate broth

  • Penithis compound G stock solution

  • Sterile 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare Penithis compound Dilutions: Create a two-fold serial dilution of the penithis compound stock solution in the wells of a 96-well plate using MHB.

  • Prepare Bacterial Inoculum: Grow the bacterial strain in MHB to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to a final inoculum density of 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the penithis compound dilutions. Include a positive control well (bacteria, no antibiotic) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Reading the Results: The MIC is the lowest concentration of penithis compound at which there is no visible bacterial growth (turbidity).

Protocol 4: Beta-Lactamase Assay (Chromogenic Method)

This assay uses a chromogenic cephalosporin (B10832234) substrate, such as nitrocefin (B1678963), to detect the presence of β-lactamase activity.[8]

Materials:

  • Bacterial colonies to be tested

  • Nitrocefin disks or solution

  • Sterile water or saline

  • Sterile loop or applicator stick

  • Petri dish or microscope slide

Procedure:

  • Disk Preparation: If using nitrocefin disks, place a disk on a clean microscope slide or in a Petri dish. Moisten the disk with a drop of sterile water.[8]

  • Inoculation: Using a sterile loop, pick several well-isolated colonies of the test bacterium and smear them onto the surface of the moistened disk.[8]

  • Observation: Observe the disk for a color change. A positive reaction is indicated by a change from yellow to red/pink, which typically occurs within 5-15 minutes.[8] This color change is due to the hydrolysis of the β-lactam ring in nitrocefin by the β-lactamase enzyme.[8]

  • Controls: Always include known β-lactamase-positive and β-lactamase-negative strains as controls.

Visualizations

experimental_workflow cluster_induction Induction of Resistance cluster_characterization Characterization of Resistance cluster_outcome Outcome start Start with Susceptible Bacterial Strain serial_passage Serial Passage Method (Protocol 1) start->serial_passage gradient_plate Gradient Plate Method (Protocol 2) start->gradient_plate mic_determination Determine MIC (Protocol 3) serial_passage->mic_determination gradient_plate->mic_determination beta_lactamase_assay Beta-Lactamase Assay (Protocol 4) mic_determination->beta_lactamase_assay pbp_analysis PBP Analysis beta_lactamase_assay->pbp_analysis resistant_strain Confirmed Penithis compound-Resistant Bacterial Strain pbp_analysis->resistant_strain beta_lactamase_induction cluster_cell Bacterial Cell penithis compound Penithis compound pbp Penithis compound-Binding Proteins (PBPs) penithis compound->pbp Inhibits cell_wall_fragments Cell Wall Fragments (Muropeptides) pbp->cell_wall_fragments Leads to release of ampg AmpG (Permease) cell_wall_fragments->ampg Transported by ampr AmpR (Transcriptional Regulator) ampg->ampr Activates ampc ampC Gene ampr->ampc Induces transcription of beta_lactamase Beta-Lactamase ampc->beta_lactamase Translated to beta_lactamase->penithis compound Hydrolyzes pbp_modification cluster_logic Mechanism of Resistance via PBP Modification penithis compound Penithis compound normal_pbp Normal PBP penithis compound->normal_pbp Binds to and inhibits modified_pbp Modified PBP (Low Affinity) penithis compound->modified_pbp Does not bind effectively cell_wall_synthesis Cell Wall Synthesis normal_pbp->cell_wall_synthesis Cannot perform modified_pbp->cell_wall_synthesis Performs bacterial_survival Bacterial Survival cell_wall_synthesis->bacterial_survival Leads to

References

Application Notes and Protocols for In Vivo Imaging Studies Using Radiolabeled Penicillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin and its derivatives remain a cornerstone in the treatment of bacterial infections. Their mechanism of action, the inhibition of penithis compound-binding proteins (PBPs) essential for bacterial cell wall synthesis, provides a specific target for in vivo imaging of bacterial infections.[1] Radiolabeled penicillins can serve as valuable probes for non-invasively detecting, localizing, and monitoring the progression of bacterial infections using nuclear medicine imaging techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).[2][3] These imaging agents offer the potential to differentiate between bacterial infections and sterile inflammation, a significant challenge in clinical diagnostics.[4]

This document provides detailed application notes and protocols for the use of radiolabeled penithis compound in preclinical in vivo imaging studies. It covers the radiolabeling procedure, experimental protocols for animal studies, and data analysis, and includes visualizations to aid in understanding the underlying principles and workflows.

Mechanism of Action: Targeting Bacterial Cell Wall Synthesis

Penicillins exert their bactericidal effect by targeting and irreversibly inhibiting penithis compound-binding proteins (PBPs). PBPs are bacterial enzymes, specifically DD-transpeptidases, that catalyze the final steps of peptidoglycan synthesis, the primary structural component of the bacterial cell wall.[5][6] This process involves the cross-linking of peptide chains, which provides the cell wall with its structural integrity.

By mimicking the D-alanyl-D-alanine moiety of the peptidoglycan precursor, penithis compound binds to the active site of PBPs, forming a stable acyl-enzyme intermediate.[5] This inactivation of PBPs prevents the formation of new cross-links, leading to a weakened cell wall and ultimately, cell lysis and death.[1] This specific interaction forms the basis for using radiolabeled penithis compound as an imaging agent to visualize the location of bacterial infections.

PBP_Inhibition cluster_bacterium Bacterial Cell UDP_MurNAc UDP-MurNAc- pentapeptide Lipid_II Lipid-II (Peptidoglycan Precursor) UDP_MurNAc->Lipid_II Synthesis Nascent_PG Nascent Peptidoglycan Lipid_II->Nascent_PG Transglycosylation PBP Penithis compound-Binding Protein (PBP) PBP->Nascent_PG Inhibited_PBP Inhibited PBP Crosslinked_PG Cross-linked Peptidoglycan (Cell Wall) Nascent_PG->Crosslinked_PG Transpeptidation Cell_Lysis Cell Lysis Crosslinked_PG->Cell_Lysis Weakened Cell Wall Radiolabeled_Penithis compound Radiolabeled Penithis compound Radiolabeled_Penithis compound->PBP Inhibition Experimental_Workflow cluster_preparation Preparation cluster_imaging In Vivo Imaging cluster_analysis Data Analysis Radiolabeling Radiolabeling of Penithis compound (e.g., with 99mTc) QC Quality Control (Radiochemical Purity) Radiolabeling->QC Injection Radiotracer Injection (i.v.) QC->Injection Animal_Model Animal Model Preparation (Induction of Infection) Animal_Model->Injection SPECT_CT SPECT/CT Imaging Injection->SPECT_CT Image_Reconstruction Image Reconstruction and Fusion SPECT_CT->Image_Reconstruction ROI_Analysis Region of Interest (ROI) Analysis Image_Reconstruction->ROI_Analysis Biodistribution Biodistribution & T/NT Ratio Calculation ROI_Analysis->Biodistribution

References

Quantitative Analysis of Penicillin in Fermentation Broth: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of penicillin in fermentation broth. It is designed to guide researchers, scientists, and drug development professionals in selecting and implementing appropriate analytical methods for monitoring penithis compound production. The protocols herein cover High-Performance Liquid Chromatography (HPLC), microbiological assays, and enzymatic methods, offering a comprehensive overview of each technique's principles, procedures, and data interpretation.

Introduction

The accurate quantification of penithis compound in fermentation broth is critical for optimizing production processes, ensuring product quality, and meeting regulatory requirements. The complex matrix of fermentation broth, containing residual nutrients, metabolic byproducts, and cellular debris, presents a significant analytical challenge. This guide details robust methods to achieve accurate and reproducible measurements of penithis compound concentration.

Methods of Analysis

Three primary methods are widely employed for the quantitative analysis of penithis compound in fermentation broth:

  • High-Performance Liquid Chromatography (HPLC): A highly specific and precise physicochemical method that separates penithis compound from other components in the broth before quantification.

  • Microbiological Assay: A functional assay that measures the biological activity of penithis compound by observing its inhibitory effect on the growth of a susceptible microorganism.

  • Enzymatic Method: A specific assay utilizing the enzyme penicillinase to catalyze the hydrolysis of the β-lactam ring of penithis compound, with the subsequent detection of the product.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful analytical technique that offers high specificity, precision, and the ability to separate different penithis compound variants and degradation products.[1][2]

Experimental Protocol

1. Sample Preparation:

  • Centrifugation: Centrifuge the fermentation broth sample at 10,000 x g for 15 minutes at 4°C to pellet cells and other solid debris.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Solid-Phase Extraction (SPE) (Optional, for higher purity):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.

    • Load the filtered supernatant onto the cartridge.

    • Wash the cartridge with deionized water to remove hydrophilic impurities.

    • Elute the penithis compound with an appropriate solvent, such as a mixture of acetonitrile (B52724) and water.

  • Dilution: Dilute the prepared sample with the mobile phase to a concentration within the calibration curve range.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of phosphate (B84403) buffer and a polar organic solvent like acetonitrile or methanol. A common mobile phase is a mixture of 0.01M potassium phosphate buffer and methanol (60:40 v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 20 µL.

  • Detection: UV detector at 220 nm.[3]

  • Column Temperature: 25°C.[3]

3. Calibration:

  • Prepare a series of standard solutions of penithis compound G potassium of known concentrations in the mobile phase.

  • Inject each standard and record the peak area.

  • Construct a calibration curve by plotting the peak area versus the concentration of the penithis compound G standards.

4. Quantification:

  • Inject the prepared fermentation broth sample.

  • Determine the peak area of penithis compound in the sample chromatogram.

  • Calculate the concentration of penithis compound in the sample using the calibration curve.

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Fermentation_Broth Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Filtration Filtration Centrifugation->Filtration SPE Solid-Phase Extraction (Optional) Filtration->SPE Dilution Dilution SPE->Dilution HPLC_Injection HPLC Injection Dilution->HPLC_Injection Chromatographic_Separation Chromatographic Separation HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection Chromatographic_Separation->UV_Detection Data_Acquisition Data Acquisition UV_Detection->Data_Acquisition Concentration_Calculation Concentration Calculation Data_Acquisition->Concentration_Calculation Calibration_Curve Calibration Curve Construction Calibration_Curve->Concentration_Calculation

Figure 1: HPLC Analysis Workflow for Penithis compound Quantification.

Microbiological Assay

Microbiological assays are based on the principle of measuring the inhibition of growth of a susceptible microorganism by the antibiotic. The two common methods are the cylinder-plate (cup-plate) assay and the turbidimetric assay.

Cylinder-Plate Assay Protocol

1. Materials and Reagents:

  • Test Organism: Staphylococcus aureus (ATCC 6538P) or Bacillus subtilis (ATCC 6633).

  • Culture Media: Nutrient Agar (B569324) or Mueller-Hinton Agar.

  • Phosphate Buffer: pH 6.8-7.0.

  • Penithis compound G Standard Solution: A stock solution of known potency.

  • Petri Plates: Sterile, 100 mm diameter.

2. Inoculum Preparation:

  • Culture the test organism in nutrient broth for 18-24 hours at 37°C.

  • Dilute the culture with sterile saline to achieve a specific turbidity (e.g., 0.5 McFarland standard).

3. Plate Preparation:

  • Prepare the agar medium according to the manufacturer's instructions and sterilize.

  • Cool the agar to 45-50°C and inoculate it with the prepared microbial suspension.

  • Pour the seeded agar into sterile Petri plates and allow it to solidify.

4. Assay Procedure:

  • Using a sterile borer, create uniform wells (cylinders) in the agar.

  • Prepare a series of dilutions of the penithis compound G standard and the fermentation broth sample in phosphate buffer.

  • Add a fixed volume (e.g., 100 µL) of each standard dilution and sample dilution into separate wells.

  • Incubate the plates at 37°C for 18-24 hours.

5. Data Analysis:

  • Measure the diameter of the zone of inhibition around each well.

  • Plot the logarithm of the concentration of the standard dilutions against the diameter of the zones of inhibition to create a standard curve.

  • Determine the concentration of penithis compound in the sample by interpolating its zone of inhibition on the standard curve.

Experimental Workflow

Microbiological_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inoculum_Prep Inoculum Preparation Media_Prep Seeded Agar Plate Preparation Well_Creation Well Creation Media_Prep->Well_Creation Standard_Sample_Prep Standard & Sample Dilution Sample_Application Sample Application Standard_Sample_Prep->Sample_Application Well_Creation->Sample_Application Incubation Incubation Sample_Application->Incubation Zone_Measurement Zone of Inhibition Measurement Incubation->Zone_Measurement Standard_Curve Standard Curve Construction Zone_Measurement->Standard_Curve Concentration_Determination Concentration Determination Standard_Curve->Concentration_Determination

Figure 2: Microbiological Cylinder-Plate Assay Workflow.

Enzymatic Method

This method relies on the specific enzymatic activity of penicillinase (β-lactamase), which hydrolyzes the β-lactam ring of penithis compound. The resulting penicilloic acid can be quantified, often through a titrimetric or spectrophotometric method.

Titrimetric Enzymatic Assay Protocol

1. Principle:

Penicillinase catalyzes the hydrolysis of penithis compound to penicilloic acid. This reaction results in the formation of a carboxyl group, leading to a decrease in pH. The amount of alkali (e.g., NaOH) required to maintain a constant pH is proportional to the amount of penithis compound hydrolyzed.

2. Materials and Reagents:

  • Penicillinase: Commercially available, of known activity.

  • Phosphate Buffer: 50 mM, pH 7.5.

  • Penithis compound G Standard Solution: Of known concentration.

  • Sodium Hydroxide (NaOH) Solution: Standardized, e.g., 0.01 M.

  • pH Meter and Titrator: For precise pH control and titrant delivery.

3. Sample Preparation:

  • Centrifuge and filter the fermentation broth as described in the HPLC sample preparation section.

  • Dilute the sample with phosphate buffer to a suitable concentration.

4. Assay Procedure:

  • In a thermostatted reaction vessel at 37°C, add a known volume of the prepared sample or standard solution.

  • Add a specific amount of penicillinase solution to initiate the reaction.

  • Immediately start titrating with the standardized NaOH solution to maintain the pH at a constant value (e.g., pH 7.5).

  • Record the volume of NaOH consumed over a specific time interval.

5. Calculation:

  • The rate of NaOH consumption is directly proportional to the rate of penithis compound hydrolysis.

  • Calculate the penithis compound concentration in the sample by comparing the rate of NaOH consumption for the sample to that of the standard.

Experimental Workflow

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction & Titration cluster_analysis Data Analysis Sample_Prep Sample Preparation (Centrifugation, Filtration) Reaction_Setup Reaction Setup in Thermostatted Vessel Sample_Prep->Reaction_Setup Reagent_Prep Reagent Preparation (Buffer, Enzyme, NaOH) Reagent_Prep->Reaction_Setup Enzyme_Addition Enzyme Addition Reaction_Setup->Enzyme_Addition Titration Titration with NaOH to Maintain pH Enzyme_Addition->Titration NaOH_Consumption Record NaOH Consumption Rate Concentration_Calc Concentration Calculation NaOH_Consumption->Concentration_Calc

Figure 3: Enzymatic Titrimetric Assay Workflow.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the analysis of penithis compound in fermentation broth using the described methods. These values can vary significantly depending on the fermentation conditions, strain of Penicillium chrysogenum, and the specific protocol used.

Table 1: Comparison of Analytical Methods for Penithis compound Quantification

ParameterHPLCMicrobiological AssayEnzymatic Method
Principle Physicochemical SeparationBiological ActivityEnzymatic Reaction
Specificity HighModerate to HighHigh
Precision High (RSD < 2%)Moderate (RSD 5-15%)High (RSD < 5%)
Analysis Time ~30 min per sample18-24 hours~15-30 min per sample
Throughput High (with autosampler)Low to MediumMedium
Measures Active drug and some degradation productsBiologically active penithis compoundPenithis compound with intact β-lactam ring

Table 2: Example Quantitative Results for Penithis compound G in Fermentation Broth

MethodPenithis compound G Concentration (µg/mL)Reference
HPLC22[4]
HPLC21 (in mycelium extract)[4]
Microbiological Assay vs. HPLCStrong correlation (r > 0.95) reported in comparative studies[5]
Enzymatic (Enzyme Thermistor)Linear range of 0.1 to 100 mM

Note: The concentrations of penithis compound in industrial fermentations are typically much higher and are proprietary information.

Conclusion

The choice of analytical method for the quantification of penithis compound in fermentation broth depends on the specific requirements of the analysis. HPLC offers the highest precision and specificity and is ideal for in-process control and final product release testing. Microbiological assays provide a measure of the biological activity of the produced penithis compound, which is crucial for its therapeutic efficacy. Enzymatic methods offer a rapid and specific alternative to HPLC for routine monitoring. For robust process development and quality control, a combination of these methods is often employed to gain a comprehensive understanding of the penithis compound production process.

References

methods for synthesizing novel penicillin derivatives in the lab

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The enduring efficacy of the penicillin scaffold in antibacterial therapy is a testament to its remarkable chemical versatility. The modification of the 6-aminopenicillanic acid (6-APA) nucleus continues to be a fertile ground for the development of novel penithis compound derivatives with enhanced properties, such as broadened spectrum of activity, improved resistance to β-lactamases, and optimized pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the synthesis of novel penithis compound derivatives in a laboratory setting, catering to the needs of researchers, scientists, and drug development professionals.

I. Overview of Synthetic Strategies

The synthesis of new penithis compound derivatives primarily revolves around the chemical or enzymatic modification of the 6-APA core. The most common approach is the acylation of the 6-amino group with a variety of side chains. Other methods include the modification of existing penithis compound structures.

Key Synthetic Approaches:

  • Chemical Acylation of 6-APA: This is a widely used method involving the reaction of 6-APA with an activated carboxylic acid derivative, such as an acyl chloride, to form a new amide bond. This method offers great flexibility in introducing a wide array of side chains.

  • Enzymatic Synthesis: Utilizing enzymes like Penithis compound G Acylase (PGA), this approach offers a greener and often more selective alternative to chemical synthesis. PGA can be used for both the deacylation of Penithis compound G to produce 6-APA and for the subsequent acylation with a suitable acyl donor to create semi-synthetic penicillins.[1]

  • Modification of Existing Penicillins: Novel derivatives can also be synthesized by chemically altering the side chains of existing penicillins. Techniques such as diazotization, esterification, and nitration have been successfully employed.[2]

II. Data Presentation: Synthesis of Selected Penithis compound Derivatives

The following table summarizes key quantitative data for the synthesis of various penithis compound derivatives, providing a comparative overview of different synthetic methodologies.

DerivativeStarting MaterialSynthetic MethodKey ReagentsReaction ConditionsTypical Yield (%)Key Characterization Data
Ampithis compound (B1664943) 6-APAChemical AcylationD-(-)-α-aminophenylacetyl chlorideLow temperature, basic medium~50-70¹H NMR (CDCl₃): δ 1.52 (6H, s, 2 CH₃), 1.94 (1H, s, CH), 2.7 (2H, s, NH₂), 7.40-7.70 (6H, m, Ar-H)[2]
Amoxithis compound (B794) 6-APAEnzymatic SynthesisD-p-hydroxyphenylglycine methyl ester, Immobilized Penithis compound G AcylasepH 6.5, 25-35°C50-92.4[3][4]-
Azo-Ampithis compound Ampithis compoundDiazotization & CouplingAniline (B41778), NaNO₂, HCl0-5°C~50¹H NMR (CDCl₃): δ 1.52 (6H, s, 2 CH₃), 1.94 (1H, s, CH), 7.40-7.90 (m, Ar-H); IR (KBr, cm⁻¹): 1605 (N=N)[2]
Penithis compound-Triazole Conjugate 6-APAClick ChemistrySubstituted alkynes, Copper sulfate, Sodium ascorbateBall milling, 300 rpm--
Penithis compound V 6-APAChemical AcylationPhenoxyacetyl chloride---
Oxathis compound 6-APAChemical Acylation5-methyl-3-phenyl-4-isoxazolecarbonyl chloride---

III. Experimental Protocols

This section provides detailed methodologies for the synthesis of key penithis compound derivatives.

Protocol 1: Chemical Synthesis of Ampithis compound via Acylation of 6-APA

Objective: To synthesize ampithis compound by acylating 6-aminopenicillanic acid (6-APA) with D-(-)-α-aminophenylacetyl chloride.

Materials:

  • 6-Aminopenicillanic acid (6-APA)

  • D-(-)-α-aminophenylacetyl chloride hydrochloride

  • Triethylamine

  • Acetone (B3395972)

  • n-Butyl acetate (B1210297)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Water

Procedure:

  • Preparation of 6-APA solution: In a 50 mL conical flask, add 1.05 g of sodium bicarbonate to a mixture of 3 mL of acetone and 9 mL of water. Stir for 10 minutes. To this solution, add 0.540 g (0.0025 moles) of 6-APA while stirring.

  • Preparation of acyl chloride solution: In a separate flask, dissolve the appropriate amount of D-(-)-α-aminophenylacetyl chloride in 1 mL of acetone.

  • Acylation reaction: Add the acyl chloride solution dropwise to the 6-APA solution over a period of 5 minutes with continuous stirring. Stir the resulting mixture for 40 minutes at room temperature.

  • Work-up and Extraction:

    • Wash the reaction mixture twice with n-butyl acetate to remove unreacted acyl chloride and byproducts.

    • Acidify the aqueous solution to a pH of approximately 2-3 with dilute HCl to precipitate the ampithis compound.

    • Extract the precipitated ampithis compound into a suitable organic solvent like n-butyl acetate.

  • Isolation:

    • The ampithis compound can be isolated from the organic phase by crystallization.

Characterization:

  • ¹H NMR (CDCl₃): δ 1.52 (6H, s, 2 CH₃), 1.94 (1H, s, CH), 2.7 (2H, s, NH₂), 7.40-7.70 (6H, m, Ar-H).[2]

  • IR (KBr, cm⁻¹): 3500-2500 (br, OH), 2860-2980 (CH aliphatic), 1770 (C=O, acid), 1680 (C=O, amide).[2]

Protocol 2: Enzymatic Synthesis of Amoxithis compound

Objective: To synthesize amoxithis compound from 6-APA and D-p-hydroxyphenylglycine methyl ester (D-HPGM) using immobilized Penithis compound G Acylase (PGA).

Materials:

  • 6-Aminopenicillanic acid (6-APA)

  • D-p-hydroxyphenylglycine methyl ester (D-HPGM)

  • Immobilized Penithis compound G Acylase (e.g., from Escherichia coli)

  • Phosphate (B84403) buffer (100 mM, pH 6.5)

  • Jacketed batch reactor with temperature and pH control

Procedure:

  • Reactor Setup: Set up a jacketed batch reactor and maintain the temperature at 25°C.

  • Reaction Mixture: Dissolve 6-APA and D-HPGM in the phosphate buffer (pH 6.5) inside the reactor. A common molar ratio of D-HPGM to 6-APA is 3:1.[5]

  • Enzyme Addition: Introduce the immobilized PGA to the reaction mixture to start the synthesis.

  • Reaction Monitoring: Maintain constant stirring and monitor the reaction progress by taking samples at regular intervals. Analyze the samples by HPLC to determine the concentrations of amoxithis compound, 6-APA, and D-HPGM.

  • Reaction Termination: Once the maximum yield is achieved, stop the reaction by filtering out the immobilized enzyme. The enzyme can be washed and reused.

  • Product Isolation: Adjust the pH of the filtrate to the isoelectric point of amoxithis compound to induce crystallization. Collect the crystals by filtration, wash with cold water, and dry under vacuum.

Quantitative Data:

  • Yield: Can reach up to 92.4% under optimized conditions with the addition of co-solvents like ethylene (B1197577) glycol.[4]

  • Optimal Conditions: pH 6.5, Temperature 15-25°C.[4]

Protocol 3: Synthesis of Azo-Ampithis compound Derivative

Objective: To synthesize a novel azo-derivative of ampithis compound by diazotization of aniline and subsequent coupling to ampithis compound.[2]

Materials:

Procedure:

  • Diazotization of Aniline:

    • Dissolve aniline (0.88 g, 9.46 mmol) in a warm mixture of 2.7 ml of concentrated HCl and 2.7 ml of water in a 100 ml beaker.[6]

    • Cool the beaker in an ice-salt bath to 0–5°C.[6]

    • Slowly add a cooled solution of sodium nitrite (0.67 g, 9.71 mmol) in 3.4 ml of water, maintaining the temperature between 3 and 5°C.[6]

  • Coupling Reaction:

    • In a separate 250 ml beaker, dissolve powdered ampithis compound (4 g, 9.92 mmol) in 8 ml of 10% NaOH and cool to 0°C in an ice-salt bath.[6]

    • Add the diazonium salt solution to the ampithis compound solution over 15 minutes, keeping the temperature below 0°C.[6] An immediate deep-red color will form.

    • Continue stirring for 1 hour at room temperature.

  • Isolation:

    • Add the solution to 200 ml of water. A red precipitate will form.

    • Filter the precipitate and wash it with 100 ml of 5% NaOH.

    • Dry the red solid in an oven at 80°C. The yield can be improved by repeating the precipitation and washing steps.[7]

Characterization:

  • Yield: ~50%

  • Melting Point: 125-135°C[7]

  • ¹H NMR (CDCl₃): δ 1.52 (6H, s, 2 CH₃), 1.94 (1H, s, CH), 2.09-2.11 (3H, d, 3 CH), 2.7 (2H, s, NH₂), 3.1-3.5 (1H, br. s, NH), 7.40-7.70 (6H, m, Ar-H), 7.80-7.90 (2H, m, Ar-H).[7]

  • IR (KBr, cm⁻¹): 3500-2500 (br, OH), 2860-2980 (CH aliphatic), 1770 (C=O, acid), 1680 (C=O, amide), 1605 (N=N).[7]

IV. Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the workflows and key relationships in the synthesis of novel penithis compound derivatives.

Chemical_Acylation_Workflow cluster_reactants Reactants cluster_reaction Synthesis cluster_purification Purification 6-APA 6-APA Acylation Acylation Reaction (Low Temp, Base) 6-APA->Acylation Acyl_Chloride Acyl Chloride / Activated Side Chain Acyl_Chloride->Acylation Workup Aqueous Workup & Extraction Acylation->Workup Crystallization Crystallization Workup->Crystallization Product Novel Penithis compound Derivative Crystallization->Product

Chemical Acylation Workflow

Enzymatic_Synthesis_Workflow PenG Penithis compound G PGA_Hydrolysis Penithis compound G Acylase (Hydrolysis) PenG->PGA_Hydrolysis 6-APA 6-Aminopenicillanic Acid PGA_Hydrolysis->6-APA PGA_Synthesis Penithis compound G Acylase (Synthesis) 6-APA->PGA_Synthesis Acyl_Donor Acyl Donor (e.g., D-HPGM) Acyl_Donor->PGA_Synthesis Purification Purification (Crystallization) PGA_Synthesis->Purification Product Semi-synthetic Penithis compound Purification->Product

Enzymatic Synthesis Workflow

Diazotization_Coupling_Pathway Aniline Aniline Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Aniline->Diazotization Diazonium_Salt Diazonium Salt Diazotization->Diazonium_Salt Coupling Azo Coupling (NaOH, <0°C) Diazonium_Salt->Coupling Ampithis compound Ampithis compound Ampithis compound->Coupling Azo_Derivative Azo-Ampithis compound Derivative Coupling->Azo_Derivative

Azo-Derivative Synthesis Pathway

References

Application of Penicillin in Veterinary Research Models: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin, the first discovered antibiotic, continues to be a cornerstone in both clinical veterinary practice and biomedical research. Its applications in veterinary research models are diverse, ranging from the investigation of infectious diseases and evaluation of antimicrobial efficacy to the creation of specific pathological models. This document provides detailed application notes and protocols for the use of penithis compound in various veterinary research models, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.

Data Presentation

Table 1: Penithis compound G Dosage for Induction of Epilepsy in Rodent Models
Animal ModelPenithis compound G DoseRoute of AdministrationObserved EffectsReference(s)
Sprague-Dawley Rat300, 500, 1500 IUIntracorticalDose-dependent decrease in hippocampal neuron number.[1][1]
Sprague-Dawley Rat1500 IUIntracorticalSignificant decrease in hippocampal volume.[1][1]
Sprague-Dawley Rat2000 IUIntracorticalLethal status seizures.[1][1]
Rat2.5 - 5.0 million units/kgIntraperitonealInduction of spikes in ~46 min and seizures in ~72 min.[2][2]
Cat0.5 - 1.0 million units/kgIntravenousInduction of spikes in ~10 min and seizures in ~32 min.[2][2]
Cat1.0 - 2.0 million units/kgIntraperitonealInduction of spikes in ~24 min and seizures in ~71 min.[2][2]
Table 2: Pharmacokinetic Parameters of Penithis compound and Related β-Lactams in Common Laboratory Animals
Animal ModelDrugDoseRouteKey Pharmacokinetic ParametersReference(s)
MousePenithis compound GNot SpecifiedIntramuscularSerum concentrations vary with time.[3][4]
RabbitPenithis compound G38 mg/kg (60,000 IU/kg)IntramuscularPeak plasma concentration reached after 36 minutes.[5][5]
RabbitPenithis compound GNot SpecifiedIntramuscularSerum levels of ~5 µg/ml at 4 hours, dropping to 0.14 µg/ml at 16 hours.[6][6]
RatAmpithis compound (B1664943)100 mg/kgIntravenousPlasma metabolites <0.5 μg/mL; 69.5% excreted unchanged.[7]
RatAmpithis compound25 mg/kgInjectionSlower decrease in tissue levels compared to serum.[8][9][8][9]
MouseCefazolin (B47455)Not SpecifiedAerosol InhalationHigh antibacterial efficiency compared to intraperitoneal delivery.[10][10]

Note: Direct comparison of pharmacokinetic parameters should be done with caution due to variations in experimental design, drug formulation, and analytical methods across different studies.

Experimental Protocols

Induction of an Epileptic Focus with Penithis compound G in Rats

This protocol describes the creation of a focal epilepsy model in rats, which is valuable for studying seizure mechanisms and evaluating antiepileptic drugs.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Penithis compound G potassium salt

  • Sterile saline (0.9% NaCl)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • Hamilton syringe (10 µL)

  • Surgical instruments (scalpel, drill, etc.)

  • EEG recording equipment (optional)

Procedure:

  • Animal Preparation: Anesthetize the rat using an appropriate anesthetic regimen. Once anesthetized, place the animal in a stereotaxic frame.

  • Surgical Procedure: Make a midline incision on the scalp to expose the skull. Using a dental drill, create a small burr hole over the desired cortical area (e.g., somatosensory cortex).

  • Penithis compound Injection: Prepare a solution of Penithis compound G in sterile saline. A concentration that allows for the delivery of 1500 IU in a volume of 2.5 µL is recommended for a robust, non-lethal model.[1]

  • Lower a Hamilton syringe needle through the burr hole to the target depth in the cortex.

  • Slowly inject the penithis compound solution over a period of 5 minutes to minimize tissue damage.

  • After injection, leave the needle in place for an additional 5 minutes to prevent backflow, then slowly retract it.

  • Post-operative Care: Suture the scalp incision and provide post-operative analgesia as per institutional guidelines. Monitor the animal for recovery and the onset of seizure activity.

  • Seizure Monitoring (Optional): If required, EEG electrodes can be implanted prior to penithis compound injection to record epileptiform activity. Seizure activity can also be scored behaviorally using a standardized scale (e.g., Racine scale).

Model of Penithis compound-Induced Gut Microbiota Dysbiosis and Bacterial Translocation in Mice

This model is used to study the effects of antibiotics on the gut microbiome and the subsequent translocation of gut bacteria to other organs.

Materials:

  • Specific pathogen-free mice

  • Penithis compound G (or other penithis compound derivatives like ampithis compound)

  • Sterile drinking water

  • Gavage needles

  • Materials for bacterial culture (agar plates, incubators)

  • Materials for tissue harvesting and homogenization

  • Mesenteric lymph nodes, spleen, liver, and cecal contents for analysis

Procedure:

  • Antibiotic Administration: Dissolve penithis compound in the drinking water at a concentration that provides a low dose (e.g., 1 mg/kg/day).[11] Alternatively, administer a specific dose of penithis compound (e.g., via oral gavage) for a defined period (e.g., 4 days).[12][13]

  • Sample Collection: At predetermined time points during and after antibiotic treatment, euthanize a subset of mice.

  • Assessment of Bacterial Translocation: Aseptically collect mesenteric lymph nodes, spleen, and liver. Homogenize the tissues in sterile saline. Plate serial dilutions of the homogenates on appropriate agar (B569324) (e.g., MacConkey agar for Gram-negative bacteria) and incubate to quantify translocated bacteria.[12][13]

  • Microbiota Analysis: Collect cecal contents for 16S rRNA gene sequencing to analyze changes in the gut microbial community structure.[11][14]

  • Control Group: A control group of mice should receive sterile water without penithis compound.

Protocol for Efficacy Testing in a Murine Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antimicrobial agents.[15][16][17][18][19]

Materials:

  • Female ICR (CD-1) or other suitable mouse strain (5-6 weeks old)

  • Cyclophosphamide for inducing neutropenia

  • Bacterial strain of interest (e.g., Staphylococcus aureus)

  • Brain Heart Infusion (BHI) broth or other suitable culture medium

  • Test antibiotic (e.g., a novel penithis compound derivative) and vehicle control

  • Surgical instruments for tissue collection

  • Tissue homogenizer

  • Materials for bacterial enumeration (plating, incubation)

Procedure:

  • Induction of Neutropenia: Render mice neutropenic by intraperitoneal injection of cyclophosphamide. A common regimen is two doses: 150 mg/kg four days before infection and 100 mg/kg one day before infection.[15][17][18]

  • Inoculum Preparation: Grow the bacterial strain to the mid-logarithmic phase in BHI broth. Wash and resuspend the bacteria in sterile saline to the desired concentration (e.g., 10^7 CFU/mL).

  • Infection: Anesthetize the mice and inject 0.1 mL of the bacterial suspension into the thigh muscle.

  • Treatment: At a specified time post-infection (e.g., 2 hours), begin treatment with the test antibiotic or vehicle control. Administer the treatment via a clinically relevant route (e.g., subcutaneous, intravenous) at various doses and dosing intervals.

  • Endpoint Analysis: At a predetermined time point (e.g., 24 hours post-infection), euthanize the mice. Aseptically remove the infected thigh, weigh it, and homogenize it in a known volume of sterile saline.

  • Bacterial Load Quantification: Plate serial dilutions of the thigh homogenate onto appropriate agar plates. After incubation, count the colonies to determine the number of CFU per gram of thigh tissue.

  • Data Analysis: Compare the bacterial load in the treated groups to the vehicle control group to determine the efficacy of the antibiotic.

Visualizations

Signaling Pathway of Penithis compound Action

G cluster_bacteria Bacterial Cell PBP Penithis compound-Binding Protein (PBP) (Transpeptidase) CellWall Cross-linked Peptidoglycan (Cell Wall) PBP->CellWall Catalyzes cross-linking Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Binds to active site Lysis Cell Lysis and Death CellWall->Lysis Weakened wall leads to Penithis compound Penithis compound Inhibition Inhibition Penithis compound->Inhibition Inhibition->PBP Irreversible binding

Caption: Mechanism of penithis compound action via inhibition of bacterial cell wall synthesis.

Experimental Workflow for Murine Thigh Infection Model

G A Day -4 & -1: Induce Neutropenia (Cyclophosphamide) C Day 0: Infect Mouse Thigh (Intramuscular Injection) A->C B Day 0: Prepare Bacterial Inoculum B->C D Day 0 (2h post-infection): Initiate Treatment (Antibiotic or Vehicle) C->D E Day 1 (24h post-infection): Euthanize Mouse and Harvest Thigh Tissue D->E F Homogenize Thigh and Plate Serial Dilutions E->F G Incubate Plates and Count CFU F->G H Analyze Data: Compare CFU/gram between groups G->H

Caption: Workflow for evaluating antimicrobial efficacy in a neutropenic mouse thigh infection model.

Logical Relationship in Penithis compound-Induced Gut Dysbiosis Model

G Penithis compound Oral Penithis compound Administration Dysbiosis Gut Microbiota Dysbiosis Penithis compound->Dysbiosis Overgrowth Overgrowth of Enteric Bacilli Dysbiosis->Overgrowth Translocation Bacterial Translocation Overgrowth->Translocation MLN Presence in Mesenteric Lymph Nodes (MLN) Translocation->MLN

Caption: Logical flow from penithis compound administration to bacterial translocation in a mouse model.

References

Application Notes and Protocols for Patch Testing in Penicillin Allergy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing patch testing in the research of delayed-type hypersensitivity reactions to penicillin. The information is intended to guide the design and execution of studies investigating the mechanisms and diagnosis of non-immediate penithis compound allergies.

Introduction to Penithis compound Patch Testing in a Research Context

Penithis compound allergy is the most frequently reported drug allergy, yet a majority of patients with a history of such allergies are not truly allergic upon evaluation. While immediate, IgE-mediated reactions are well-characterized, delayed-type hypersensitivity reactions (DTH), which are T-cell mediated and occur more than one hour after drug administration, present a more complex diagnostic challenge. Patch testing is a valuable and safe diagnostic tool for investigating these non-immediate reactions, such as maculopapular exanthems.[1] In a research setting, standardized patch testing protocols are crucial for obtaining reproducible and comparable data to better understand the pathophysiology of these reactions and to develop improved diagnostic and therapeutic strategies.

Patch testing is particularly useful in evaluating cutaneous adverse drug reactions and can help identify the specific penithis compound derivative responsible for the reaction.[1] Its sensitivity can vary depending on the specific drug and the type of clinical reaction being investigated.[1]

Data Presentation: Quantitative Analysis of Penithis compound Patch Testing

The following tables summarize quantitative data from various studies on the positivity rates of patch testing with different penithis compound determinants in patients with a history of non-immediate reactions to penicillins.

Table 1: Positivity Rates of Penithis compound Patch Tests in Non-Immediate Reactions

Penithis compound DeterminantPatient CohortType of ReactionPatch Test ConcentrationPositive Patch Test Rate (%)Reference
Benzylpenithis compound241 subjects with non-immediate reactions to penicillinsVarious non-immediate5% in petrolatum7.5%[1]
Ampithis compound241 subjects with non-immediate reactions to penicillinsVarious non-immediate5% in petrolatum37.3%[1]
Amoxithis compound241 subjects with non-immediate reactions to penicillinsVarious non-immediate5% in petrolatum37.3%[1]
Ampithis compound166 subjects with aminopenithis compound-associated maculopapular exanthemsMaculopapular exanthem5% in petrolatum52.4%[1]
Amoxithis compound166 subjects with aminopenithis compound-associated maculopapular exanthemsMaculopapular exanthem5% in petrolatum52.4%[1]

Table 2: Diagnostic Accuracy of Penithis compound Patch Testing in Delayed Hypersensitivity

ParameterValue95% Confidence IntervalPatient PopulationReference
Sensitivity30.7%18.9% - 45.9%Patients reporting non-immediate reactions[2]
Specificity96.8%94.2% - 98.3%Patients reporting non-immediate reactions[2]
Negative Predictive Value98%Not SpecifiedPediatric outpatient population[3]

Experimental Protocols

Preparation of Penithis compound Reagents for Patch Testing

Objective: To prepare standardized concentrations of penithis compound derivatives in a suitable vehicle for epicutaneous application. The recommended concentration for most penicillins is 5% to 10% in petrolatum.[1]

Materials:

  • Penithis compound G potassium powder (or other penithis compound derivative as required)

  • Amoxithis compound trihydrate powder

  • White petrolatum (pharmaceutical grade)

  • Spatula

  • Glass mortar and pestle or ointment slab

  • Weighing scale (analytical balance)

  • Syringes for dispensing (optional)

Protocol for 5% Penithis compound G in Petrolatum:

  • Weigh 0.5 g of Penithis compound G potassium powder.

  • Weigh 9.5 g of white petrolatum.

  • Levigate the Penithis compound G powder with a small amount of petrolatum on an ointment slab or in a mortar to form a smooth paste.

  • Gradually incorporate the remaining petrolatum with geometric dilution until a uniform mixture is achieved.

  • Store the prepared ointment in a sealed, light-resistant container at 2-8°C.

Protocol for 5% Amoxithis compound in Petrolatum:

  • Weigh 0.5 g of Amoxithis compound trihydrate powder.

  • Weigh 9.5 g of white petrolatum.

  • Follow the same levigation and geometric dilution procedure as described for Penithis compound G.

  • Store the prepared ointment under the same conditions.

Controls:

  • Negative Control: The vehicle alone (white petrolatum).

  • Positive Control: Not typically used in patch testing for delayed hypersensitivity, as the reaction itself is the positive endpoint.

Penithis compound Patch Test Application and Reading

Objective: To apply the prepared penithis compound patches to the skin of study participants and to read and interpret the results at standardized time points.

Materials:

  • Prepared penithis compound and control patches

  • Finn Chambers® on Scanpor® tape or similar patch test units

  • Marking pen

  • Alcohol swabs

  • Patient record forms

Procedure:

  • Patient Preparation: Ensure the patient's upper back is clean, dry, and free of any skin lesions or topical medications. Clean the area with an alcohol swab and allow it to air dry completely.

  • Patch Application:

    • Apply a small amount of the prepared penithis compound ointment to the appropriately labeled Finn Chamber.

    • Apply the patch test units to the upper back, ensuring good adhesion to the skin.

    • Mark the location of each patch with a marking pen.

  • Patch Removal and Initial Reading: The patches are typically left in place for 48 hours.[1] After removal, allow the skin to rest for 30-60 minutes before the first reading.

  • Subsequent Readings: Perform subsequent readings at 72 hours, 96 hours, and in some cases, up to one week after application, as some reactions may be delayed.[4]

  • Interpretation of Results: Grade the reactions according to the International Contact Dermatitis Research Group (ICDRG) criteria:

    • - = Negative reaction

    • ?+ = Doubtful reaction (faint erythema only)

    • + = Weak positive reaction (erythema, infiltration, possibly papules)

    • ++ = Strong positive reaction (erythema, infiltration, papules, vesicles)

    • +++ = Extreme positive reaction (intense erythema, infiltration, coalescing vesicles, bullae)

    • IR = Irritant reaction

Mandatory Visualizations

Experimental Workflow for Penithis compound Patch Testing in Research

G cluster_0 Pre-testing Phase cluster_1 Testing Phase cluster_2 Reading and Analysis Phase cluster_3 Optional Correlative Studies Patient Recruitment Patient Recruitment Informed Consent Informed Consent Patient Recruitment->Informed Consent Clinical History and Phenotyping Clinical History and Phenotyping Informed Consent->Clinical History and Phenotyping Patch Preparation Patch Preparation Clinical History and Phenotyping->Patch Preparation Patch Application Patch Application Patch Preparation->Patch Application Patch Removal (48h) Patch Removal (48h) Patch Application->Patch Removal (48h) Reading 1 Reading 1 Patch Removal (48h)->Reading 1 Reading 1 (48h) Reading 1 (48h) Reading 2 (72-96h) Reading 2 (72-96h) Optional Late Reading (Day 7) Optional Late Reading (Day 7) Data Analysis Data Analysis Optional Late Reading (Day 7)->Data Analysis Lymphocyte Transformation Test (LTT) Lymphocyte Transformation Test (LTT) Data Analysis->Lymphocyte Transformation Test (LTT) Reading 2 Reading 2 Reading 1->Reading 2 Reading 2->Optional Late Reading (Day 7) Cytokine Profiling Cytokine Profiling HLA Genotyping HLA Genotyping

Caption: Experimental workflow for penithis compound patch testing in a research setting.

Signaling Pathway of T-Cell Activation in Delayed Penithis compound Hypersensitivity

G cluster_0 Antigen Presentation cluster_1 T-Cell Activation Penithis compound (Hapten) Penithis compound (Hapten) Carrier Protein Carrier Protein Hapten-Carrier Complex Hapten-Carrier Complex Carrier Protein->Hapten-Carrier Complex Antigen Presenting Cell (APC) Antigen Presenting Cell (APC) Hapten-Carrier Complex->Antigen Presenting Cell (APC) Uptake & Processing MHC Class II MHC Class II Antigen Presenting Cell (APC)->MHC Class II Presentation T-Cell Receptor (TCR) T-Cell Receptor (TCR) MHC Class II->T-Cell Receptor (TCR) Recognition Penithis compound Penithis compound Penithis compound->Carrier Protein Covalent Binding CD4+ T-Cell CD4+ T-Cell T-Cell Receptor (TCR)->CD4+ T-Cell Co-stimulation (CD28/B7) Co-stimulation (CD28/B7) CD4+ T-Cell->Co-stimulation (CD28/B7) Signal Transduction Cascade Signal Transduction Cascade Co-stimulation (CD28/B7)->Signal Transduction Cascade Cytokine Production (e.g., IFN-γ, IL-5) Cytokine Production (e.g., IFN-γ, IL-5) Signal Transduction Cascade->Cytokine Production (e.g., IFN-γ, IL-5) T-Cell Proliferation T-Cell Proliferation Signal Transduction Cascade->T-Cell Proliferation Inflammatory Response Inflammatory Response Cytokine Production (e.g., IFN-γ, IL-5)->Inflammatory Response Clonal Expansion Clonal Expansion T-Cell Proliferation->Clonal Expansion

Caption: T-cell activation via the hapten model in delayed penithis compound hypersensitivity.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Penicillin Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with penicillin instability in aqueous solutions. The information is presented in a question-and-answer format to directly address common problems.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of penithis compound instability in aqueous solutions?

A1: The main reason for penithis compound instability in aqueous solutions is the degradation of its β-lactam ring. This ring is susceptible to hydrolysis, a chemical reaction with water, which breaks the ring and renders the antibiotic inactive.[1][2] This degradation process is the primary pathway for the loss of penithis compound's antibacterial activity.[3]

Q2: Which factors have the most significant impact on the stability of penithis compound in a solution?

A2: Several factors can significantly accelerate the degradation of penithis compound in aqueous solutions:

  • pH: Penithis compound is most stable in a neutral pH range, typically between 6.0 and 7.5.[4][5][6][7] Both acidic and alkaline conditions significantly increase the rate of hydrolysis.[1][2]

  • Temperature: Higher temperatures accelerate the chemical degradation of penithis compound.[2][3][5] Therefore, it is crucial to store penithis compound solutions at recommended cool temperatures.

  • Buffers: The type of buffer used can influence stability. Citrate (B86180) buffers have been shown to provide better stability for Penithis compound G compared to phosphate (B84403) buffers.[4][8]

  • Presence of Metal Ions: Certain metal ions can catalyze the degradation of penithis compound.[1][6]

  • Light: Exposure to light, particularly UV light, can contribute to the degradation of penithis compound through photolysis.[9][10]

Q3: What are the typical degradation products of penithis compound in an aqueous solution?

A3: The degradation of penithis compound primarily yields inactive products. In acidic solutions, the main degradation product is penillic acid . In neutral or alkaline solutions, the primary product is penicilloic acid .[2][6] Further degradation can lead to other products like penilloic acid and isopenillic acid.[1][11]

Q4: How can I improve the stability of my penithis compound solutions for experimental use?

A4: To enhance the stability of your penithis compound solutions, consider the following:

  • pH Control: Maintain the pH of your solution within the optimal range of 6.5 to 7.5 using a suitable buffer, such as a citrate buffer.[4]

  • Temperature Control: Prepare and store your solutions at low temperatures (e.g., 2-8°C or frozen for long-term storage) to minimize degradation.[6] Avoid repeated freeze-thaw cycles.[8]

  • Use of High-Purity Reagents: Utilize high-purity water and ensure glassware is thoroughly cleaned to avoid contamination with metal ions.[6]

  • Light Protection: Protect your solutions from light by using amber-colored vials or by wrapping the containers in foil.

  • Fresh Preparation: Whenever possible, prepare penithis compound solutions fresh before use to ensure their potency.

Troubleshooting Guide

Problem Possible Causes Troubleshooting Steps
Rapid loss of penithis compound activity in solution. Inappropriate pH of the solution.Measure the pH and adjust it to the 6.5-7.5 range using a suitable buffer like citrate.[4]
Elevated storage temperature.Store solutions at 2-8°C for short-term use or freeze at -20°C or -80°C for longer-term storage.[6][8]
Contamination with metal ions.Use high-purity water and meticulously clean all glassware.[6]
Exposure to light.Store solutions in light-protected containers.
Inconsistent results in bioassays. Degradation of penithis compound during the experiment.Ensure the experimental conditions (temperature, pH) are controlled and within the stability range of penithis compound.
Inaccurate initial concentration due to degradation during preparation.Prepare solutions immediately before the experiment and verify the concentration using a validated analytical method like HPLC.
Precipitate formation in the solution. Poor solubility at the prepared concentration or pH.Check the solubility of the specific penithis compound salt at the experimental pH and temperature. Adjust the concentration or pH if necessary.
Interaction with other components in the medium.Review the compatibility of penithis compound with all other components in your solution.

Data Presentation

Table 1: Stability of Penithis compound G Sodium in Various Media

MediumRelative Stability
Citrate BufferMost Stable[8]
Acetate Buffer
Phosphate Buffer↓[8]
Sodium Bicarbonate↓[8]
0.9% NaCl↓[8]
5% GlucoseLeast Stable[3][8]

Table 2: Effect of pH on the Degradation Rate of Penithis compound G

pHRelative Degradation Rate
4.0High
6.0 - 7.5Low (Optimal Stability)[4][5]
> 8.0High

Table 3: Stability of Various Penicillins at Room Temperature (23 ± 2°C)

Penithis compoundStability after 1 hourStability after 4 hours
Amoxithis compound98-103%[12]96-99%[12]
Ampithis compound98-103%[12]95-98%[12]
Benzylpenithis compound (Penithis compound G)98-103%[12]89-95%[12]
Piperathis compound98-103%[12]83-89%[12]
Flucloxathis compound98-103%[12]68-80%[12]

Experimental Protocols

Protocol 1: Preparation of a Sterile Penithis compound Stock Solution

  • Weighing: Accurately weigh the required amount of penithis compound powder in a sterile container.

  • Dissolving: Add a small amount of sterile, high-purity water or a suitable buffer (e.g., citrate buffer, pH 6.5-7.5) to dissolve the powder completely.

  • Volume Adjustment: Bring the solution to the final desired volume with the same sterile solvent.

  • Sterilization: Sterilize the solution by filtering it through a 0.22 µm syringe filter into a sterile container.[8]

  • Aliquoting and Storage: Aliquot the sterile stock solution into single-use volumes and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[8]

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Penithis compound Stability Testing

This protocol provides a general framework for assessing penithis compound stability. The specific parameters may need to be optimized for the particular penithis compound derivative and HPLC system.

  • Mobile Phase Preparation: Prepare a suitable mobile phase. A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile). The pH of the aqueous component should be adjusted to a value that provides good chromatographic separation (e.g., pH 3.5).[6]

  • Standard Solution Preparation: Prepare a stock solution of the penithis compound reference standard of a known concentration in the mobile phase or a suitable diluent. From this stock, prepare a series of calibration standards at different concentrations.[6]

  • Sample Preparation: At specified time points during the stability study, withdraw an aliquot of the penithis compound solution being tested. Dilute the sample with the mobile phase to a concentration that falls within the calibration range.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is commonly used.[13]

    • Flow Rate: Typically around 1.0 mL/min.[13]

    • Detection: UV detection at a wavelength where penithis compound shows maximum absorbance (e.g., 225 nm).[13]

    • Injection Volume: Typically 20 µL.[13]

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

    • Determine the concentration of penithis compound in the test samples by interpolating their peak areas from the calibration curve.

    • Calculate the percentage of penithis compound remaining at each time point relative to the initial concentration (time 0).

Visualizations

Penicillin_Degradation_Pathways Penithis compound Penithis compound Penicilloic_Acid Penicilloic Acid (Inactive) Penithis compound->Penicilloic_Acid  Hydrolysis (Neutral/Alkaline pH, β-lactamase) Penillic_Acid Penillic Acid (Inactive) Penithis compound->Penillic_Acid  Rearrangement (Acidic pH)

Caption: Major degradation pathways of penithis compound in aqueous solutions.

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis Prep_Solution Prepare Penithis compound Solution (Specified Buffer & Concentration) Aliquot Aliquot into Vials Prep_Solution->Aliquot Store_Conditions Store at Different Conditions (e.g., 4°C, 25°C, 37°C) Aliquot->Store_Conditions Sample_Timepoints Sample at Timed Intervals (0, 2, 4, 8, 24h) Store_Conditions->Sample_Timepoints HPLC_Analysis Analyze by HPLC Sample_Timepoints->HPLC_Analysis Calc_Remaining Calculate % Remaining HPLC_Analysis->Calc_Remaining

Caption: Experimental workflow for assessing penithis compound stability.

Troubleshooting_Logic Start Instability Observed Check_pH Is pH between 6.5-7.5? Start->Check_pH Check_Temp Is solution stored at ≤8°C? Check_pH->Check_Temp Yes Adjust_pH Adjust pH with buffer Check_pH->Adjust_pH No Check_Purity Are high-purity reagents used? Check_Temp->Check_Purity Yes Store_Cold Store at recommended temperature Check_Temp->Store_Cold No Use_Pure Use high-purity water & clean glassware Check_Purity->Use_Pure No Resolved Issue Resolved Check_Purity->Resolved Yes Adjust_pH->Resolved Store_Cold->Resolved Use_Pure->Resolved

Caption: Troubleshooting decision tree for penithis compound instability.

References

Technical Support Center: Optimizing Penicillin Concentration for Plasmid Selection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing penicillin concentration in plasmid selection experiments.

Frequently Asked Questions (FAQs)

Q1: The protocol calls for ampithis compound (B1664943), but the topic is penithis compound. Can I use penithis compound instead of ampithis compound for plasmid selection?

While ampithis compound is a derivative of penithis compound and both are β-lactam antibiotics that inhibit bacterial cell wall synthesis, ampithis compound is the standard choice for plasmid selection in molecular biology.[1][2] The resistance gene commonly found on plasmids, bla (or ampR), encodes for β-lactamase, an enzyme that specifically inactivates ampithis compound and its close relatives by hydrolyzing the β-lactam ring.[3][4][5] Therefore, for plasmid selection, ampithis compound is the appropriate and recommended antibiotic.

Q2: What is the underlying principle of using ampithis compound for plasmid selection?

Ampithis compound-based plasmid selection is a powerful technique for isolating bacteria that have successfully incorporated a specific plasmid. The plasmid carries a gene conferring resistance to ampithis compound, typically the bla gene, which produces the enzyme β-lactamase.[3][4] This enzyme is secreted by the bacteria and degrades ampithis compound in the surrounding medium, allowing only the bacteria containing the plasmid to survive and proliferate.[3][5] Bacteria lacking the plasmid are unable to grow in the presence of ampithis compound.

Q3: I'm observing very small colonies surrounding a larger colony on my agar (B569324) plate. What are these, and are they a problem?

These small colonies are known as "satellite colonies."[3] They consist of bacteria that do not contain the desired plasmid. Satellite colonies form when the β-lactamase secreted by the larger, plasmid-containing colony degrades the ampithis compound in its immediate vicinity.[3] This creates a localized environment with a reduced ampithis compound concentration, allowing non-resistant bacteria to grow. While they may not interfere with the initial selection of the primary colony, they can be a source of contamination in subsequent cultures.[3] To avoid picking satellite colonies, it is crucial to select well-isolated, larger colonies for further experiments.

Q4: My plasmid yield is consistently low. Could the ampithis compound concentration be the cause?

Yes, suboptimal ampithis compound concentration can lead to low plasmid yields. If the concentration is too low, the selection pressure is insufficient, and bacteria may lose the plasmid during cell division.[6] Conversely, an excessively high concentration can inhibit the growth of the transformed bacteria, also resulting in lower yields.[6] Studies have shown that optimizing the ampithis compound concentration can significantly increase both protein and plasmid yields.[6] For instance, one study found that a concentration of 200 µg/mL resulted in significantly higher plasmid yield compared to 100 µg/mL or 300 µg/mL.[6]

Q5: How stable is ampithis compound in stock solutions and on agar plates?

Ampithis compound is known to be less stable than some other antibiotics.[1] Stock solutions should be stored at -20°C and are generally viable for up to 6 months with minimal degradation.[7] Ampithis compound-containing agar plates should be stored at 4°C and ideally used within a month, as the effective concentration of the antibiotic decreases over time.[1] Using old plates with reduced ampithis compound concentration can lead to the formation of satellite colonies and a loss of selection pressure.[3]

Q6: Are there any alternatives to ampithis compound for plasmid selection?

Carbenithis compound (B1668345) is a common alternative to ampithis compound.[1][4] It is also a β-lactam antibiotic and is degraded by β-lactamase, so the same resistance gene provides protection.[1] The primary advantage of carbenithis compound is its higher stability in growth media, especially at a high pH and temperature.[1] This increased stability reduces the formation of satellite colonies, making it a more effective, albeit more expensive, selection agent for certain applications.[1][4]

Quantitative Data Summary

The optimal concentration of ampithis compound can vary depending on the specific application, plasmid copy number, and bacterial strain. The following tables provide a summary of recommended concentrations for various experimental conditions.

Table 1: Recommended Ampithis compound Concentrations for Plasmid Selection in E. coli

ApplicationPlasmid Copy NumberRecommended Ampithis compound Concentration (µg/mL)Notes
Agar PlatesHigh or Low50 - 100Standard concentration for routine cloning.
Liquid CultureHigh Copy50 - 100Sufficient for maintaining selection.
Liquid CultureLow Copy100 - 200Higher concentration can help maintain selection pressure.[3][6]
Protein ExpressionHigh Yield200Optimized concentration for maximizing protein and plasmid yield in some systems.[6]

Table 2: Ampithis compound Stock Solution and Plate Preparation Parameters

ParameterValueReference
Stock Solution Concentration100 mg/mL[5]
Stock Solution SolventSterile deionized water[5]
Stock Solution Storage-20°C[7]
Agar Cooling Temperature Before Adding Ampithis compound50-60°C[8][9]
Final Ampithis compound Concentration in Agar50-100 µg/mL[7][8]
Plate Storage Temperature4°C[7]
Plate Shelf Life~1 month[1]

Experimental Protocols

Protocol 1: Preparation of Ampithis compound Stock Solution (100 mg/mL)

  • Weighing: Accurately weigh 1 gram of ampithis compound sodium salt powder.

  • Dissolving: Dissolve the powder in 10 mL of sterile, nuclease-free water in a sterile container.[5]

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile tube.[5]

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C.[7]

Protocol 2: Pouring Ampithis compound Agar Plates

  • Prepare LB Agar: Prepare Luria-Bertani (LB) agar according to the manufacturer's instructions and autoclave.[8][10]

  • Cooling: Cool the autoclaved LB agar to 50-60°C in a water bath.[8][9] This is a critical step, as adding the antibiotic to agar that is too hot will cause it to degrade.[8]

  • Adding Ampithis compound: Add the appropriate volume of the 100 mg/mL ampithis compound stock solution to achieve the desired final concentration (e.g., add 1 mL of stock to 1 L of agar for a final concentration of 100 µg/mL).[10]

  • Mixing: Gently swirl the flask to ensure the ampithis compound is evenly distributed throughout the agar. Avoid creating air bubbles.[8]

  • Pouring: Pour the agar into sterile petri dishes, filling them to about one-third to one-half full.[8][10]

  • Solidification and Storage: Allow the plates to solidify at room temperature. Once solidified, invert the plates and store them at 4°C.[8]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Ampithis compound Stock Solution prep_plates Pour LB Agar Plates with Ampithis compound prep_stock->prep_plates plating Plate Transformed Bacteria on Ampithis compound Plates prep_plates->plating transformation Bacterial Transformation with Plasmid transformation->plating incubation Incubate Plates Overnight at 37°C plating->incubation colony_selection Select Isolated Colonies incubation->colony_selection downstream Downstream Applications (e.g., Plasmid Purification, Protein Expression) colony_selection->downstream

Caption: Experimental workflow for plasmid selection using ampithis compound.

Troubleshooting_Guide cluster_no_colonies No Colonies cluster_satellites Satellite Colonies cluster_low_yield Low Yield start Problem Observed no_colonies No Colonies or Very Few Colonies start->no_colonies satellites Satellite Colonies Observed start->satellites low_yield Low Plasmid/Protein Yield start->low_yield check_antibiotic Incorrect antibiotic or concentration? no_colonies->check_antibiotic check_plates Plates too old? no_colonies->check_plates check_transformation Transformation failed? no_colonies->check_transformation solution_no_colonies Verify antibiotic and concentration. Use fresh plates. Troubleshoot transformation protocol. check_antibiotic->solution_no_colonies check_plates->solution_no_colonies check_transformation->solution_no_colonies check_incubation Incubation time too long? satellites->check_incubation check_concentration Ampithis compound concentration too low? satellites->check_concentration solution_satellites Reduce incubation time. Increase ampithis compound concentration. Use carbenithis compound as an alternative. check_incubation->solution_satellites check_concentration->solution_satellites check_culture_conditions Suboptimal ampithis compound concentration? low_yield->check_culture_conditions check_overgrowth Culture overgrown? low_yield->check_overgrowth solution_low_yield Optimize ampithis compound concentration (e.g., 200 µg/mL). Avoid over-saturation of liquid cultures. check_culture_conditions->solution_low_yield check_overgrowth->solution_low_yield

Caption: Troubleshooting guide for common issues in plasmid selection.

Ampicillin_Resistance_Mechanism cluster_bacteria Bacterial Population cluster_environment Growth Medium cluster_satellite Satellite Colony Formation b_with_plasmid Bacteria with Plasmid (bla gene) b_with_plasmid->b_with_plasmid Survives and replicates beta_lactamase β-lactamase (secreted) b_with_plasmid->beta_lactamase produces b_without_plasmid Bacteria without Plasmid ampithis compound Ampithis compound ampithis compound->b_without_plasmid inhibits growth of degraded_ampithis compound Degraded Ampithis compound beta_lactamase->ampithis compound inactivates local_degradation Localized degradation of ampithis compound around resistant colony beta_lactamase->local_degradation satellite_growth Growth of non-resistant bacteria (Satellite Colonies) local_degradation->satellite_growth

Caption: Mechanism of ampithis compound resistance and satellite colony formation.

References

common problems in penicillin MIC assays and how to solve them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Penicillin Minimum Inhibitory Concentration (MIC) Assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to penithis compound MIC assays.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for determining the MIC of penithis compound?

A1: The most common methods for determining the MIC of penithis compound are broth microdilution and agar (B569324) dilution.[1][2] Both methods are described in detail by the Clinical and Laboratory Standards Institute (CLSI).[1][2] The E-test, a gradient diffusion method, is also frequently used.[3]

Q2: Why are my penithis compound MIC results for the same isolate inconsistent between experiments?

A2: Inconsistent MIC results can stem from several factors, including variations in inoculum preparation, media composition (e.g., cation concentration), incubation conditions (time and temperature), and operator-dependent differences in reading the final endpoint.[4] Strict adherence to standardized protocols is crucial for reproducibility.

Q3: My MIC result suggests an isolate is susceptible to penithis compound, but treatment is failing. What could be the cause?

A3: Treatment failure despite a susceptible MIC can be due to several reasons. One significant factor is the presence of heteroresistance, where a subpopulation of the bacteria expresses a higher level of resistance that is not detected by standard MIC testing.[5][6] Another possibility is the production of β-lactamase enzymes by the bacteria, which can degrade penithis compound.[7][8]

Q4: How do I interpret a penithis compound MIC result?

A4: An MIC value is interpreted as susceptible, intermediate, or resistant based on clinical breakpoints established by organizations like the CLSI.[9][10] These breakpoints can vary depending on the bacterial species and the site of infection (e.g., meningitis vs. non-meningitis for Streptococcus pneumoniae).[10] It is important to consult the latest CLSI M100 document for current interpretive criteria.[11][12]

Q5: When should I perform confirmatory tests for β-lactamase production?

A5: For Staphylococcus aureus, it is recommended to perform a β-lactamase test on all isolates that appear susceptible to penithis compound by MIC testing.[13] This is because some β-lactamase-producing strains can show low penithis compound MICs.[13]

Troubleshooting Guides

Issue 1: Variability in Penithis compound MIC Results

Problem: You are observing significant variability in penithis compound MIC values for the same bacterial isolate across different assay runs.

Potential Cause Troubleshooting Step Expected Outcome
Inoculum Preparation Ensure the bacterial suspension is at the correct turbidity (typically 0.5 McFarland standard) and that the final inoculum concentration in the assay is standardized.Consistent starting bacterial concentration, leading to more reproducible MICs.
Media Composition Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI. Variations in divalent cation concentrations (Ca2+ and Mg2+) can affect penithis compound activity. Verify the pH of the media.[14]A standardized growth medium reduces variability in antibiotic potency and bacterial growth.
Incubation Conditions Strictly adhere to the recommended incubation time (e.g., 16-20 hours for many bacteria) and temperature (35°C ± 2°C). Ensure proper atmospheric conditions.[12]Consistent bacterial growth rates and antibiotic activity, resulting in stable MICs.
Endpoint Reading Use a consistent light source and reading technique. For broth microdilution, the MIC is the lowest concentration with no visible growth.Objective and consistent determination of the MIC endpoint reduces inter-operator variability.
Antibiotic Stock Prepare fresh penithis compound stock solutions or use commercially prepared panels. Ensure proper storage to maintain potency.Accurate and consistent antibiotic concentrations in the assay.
Issue 2: Suspected β-Lactamase Production in Penithis compound-Susceptible Staphylococcus aureus

Problem: A S. aureus isolate has a penithis compound MIC in the susceptible range, but you suspect it may be a β-lactamase producer.

Confirmatory Test Principle Procedure Interpretation
Nitrocefin (B1678963) Test A chromogenic cephalosporin (B10832234) (nitrocefin) changes color from yellow to red when its β-lactam ring is hydrolyzed by β-lactamase.[15][16]A bacterial colony is smeared onto a nitrocefin-impregnated disk or into a nitrocefin solution.A color change to red/pink within the specified time (e.g., 5-30 minutes) indicates a positive result for β-lactamase production.[15]
Cloverleaf Test A penithis compound-susceptible indicator strain is grown on an agar plate. The test organism is streaked perpendicular to a penithis compound disk. If the test organism produces β-lactamase, it will inactivate the penithis compound, allowing the indicator strain to grow closer to the disk in the shape of a cloverleaf.[7][8]A lawn of a penithis compound-susceptible S. aureus (e.g., ATCC 25923) is inoculated on an agar plate. A penithis compound disk is placed in the center, and the test isolate is streaked radially from the disk.[13]An indentation of the zone of inhibition around the test streak, resembling a cloverleaf, indicates β-lactamase production.[8]
Issue 3: Suspected Heteroresistance to Penithis compound

Problem: An infection is not responding to penithis compound therapy, despite the infecting organism having a susceptible MIC. Heteroresistance is suspected.

Detection Method Principle Procedure Interpretation
Population Analysis Profile (PAP) This is the gold standard for detecting heteroresistance.[13] It involves plating a large bacterial population on agar plates with varying concentrations of the antibiotic to quantify the frequency of resistant subpopulations.A bacterial culture is serially diluted and plated on agar containing a range of penithis compound concentrations. The number of colonies is counted after incubation.[5]The presence of a subpopulation of bacteria growing at a penithis compound concentration that is significantly higher (e.g., ≥8-fold) than the MIC of the main population indicates heteroresistance.[5]

Quantitative Data Summary

Table 1: CLSI-Recommended Penithis compound G MIC Quality Control Ranges
QC Strain ATCC Number Penithis compound G MIC Range (µg/mL)
Staphylococcus aureus292130.25 - 2.0
Escherichia coli259222.0 - 8.0
Streptococcus pneumoniae496190.06 - 0.25

Note: These ranges are for reference and may be updated. Always refer to the latest CLSI M100 document for the most current quality control ranges.[11][12]

Experimental Protocols

Broth Microdilution MIC Assay (CLSI General Protocol)
  • Prepare Inoculum: From a fresh (18-24 hour) culture, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard.

  • Dilute Inoculum: Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

  • Prepare Penithis compound Dilutions: Perform serial twofold dilutions of penithis compound in CAMHB in a 96-well microtiter plate.

  • Inoculate Plate: Add the diluted bacterial suspension to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Read Results: The MIC is the lowest concentration of penithis compound that completely inhibits visible bacterial growth.

Nitrocefin Test Protocol
  • Reagent Preparation: Prepare a working solution of nitrocefin (typically 0.5-1.0 mg/mL) in a suitable buffer (e.g., PBS).

  • Slide Method:

    • Place a drop of the nitrocefin working solution on a clean glass slide.

    • Using a sterile loop, pick a well-isolated colony and emulsify it in the drop of nitrocefin.

    • Observe for a color change from yellow to red/pink. A positive reaction usually occurs within 5-30 minutes.[15]

  • Disk Method:

    • Place a filter paper disk in a sterile petri dish and moisten it with the nitrocefin working solution.

    • Smear a bacterial colony onto the disk.

    • A color change to red/pink within the specified time indicates a positive result.

Population Analysis Profile (PAP) for Heteroresistance Detection
  • Prepare Agar Plates: Prepare a series of agar plates (e.g., Mueller-Hinton agar) containing increasing concentrations of penithis compound (e.g., 0, 0.5x, 1x, 2x, 4x, 8x, 16x the MIC of the susceptible population).[5]

  • Prepare Inoculum: Grow an overnight culture of the test isolate in broth.

  • Plate Dilutions: Create serial tenfold dilutions of the overnight culture in sterile saline.

  • Inoculate Plates: Plate a standard volume (e.g., 100 µL) of each dilution onto each of the penithis compound-containing agar plates.

  • Incubate: Incubate the plates at 37°C for 48 hours.[5]

  • Count Colonies: Count the number of colonies on each plate.

  • Analyze Data: Calculate the frequency of resistant cells at each penithis compound concentration by dividing the number of colonies by the initial inoculum size. A graph of the log of the frequency of resistant cells versus the penithis compound concentration is plotted to create the population analysis profile.

Visualizations

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start: Isolate Colony prep_inoculum Prepare Inoculum (0.5 McFarland) start->prep_inoculum dilute_inoculum Dilute Inoculum in CAMHB prep_inoculum->dilute_inoculum inoculate Inoculate Microplate dilute_inoculum->inoculate prep_antibiotic Prepare Penithis compound Serial Dilutions prep_antibiotic->inoculate incubate Incubate (16-20h, 35°C) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic interpret Interpret Result (S, I, R) using CLSI Breakpoints read_mic->interpret report Report Result interpret->report Beta_Lactamase_Troubleshooting start S. aureus isolate with penithis compound MIC ≤ 0.125 µg/mL perform_test Perform β-lactamase confirmatory test (e.g., Nitrocefin or Cloverleaf) start->perform_test result Test Result? perform_test->result positive Positive result->positive Red Color / Cloverleaf negative Negative result->negative No Change report_resistant Report as Penithis compound-Resistant positive->report_resistant report_susceptible Report as Penithis compound-Susceptible negative->report_susceptible MIC_Variability_Troubleshooting cluster_investigate Investigate Assay Parameters start Inconsistent Penithis compound MIC Results check_qc Are QC strain MICs within range? start->check_qc qc_fail QC Fail check_qc->qc_fail No qc_pass QC Pass check_qc->qc_pass Yes check_inoculum Verify Inoculum Preparation check_media Check Media (CAMHB, pH) check_inoculum->check_media check_incubation Confirm Incubation (Time, Temp) check_media->check_incubation check_antibiotic Assess Antibiotic Stock/Dilution check_incubation->check_antibiotic resolve Problem Resolved check_antibiotic->resolve qc_fail->check_inoculum review_procedure Review Operator Technique & Reading qc_pass->review_procedure review_procedure->resolve

References

Technical Support Center: Prevention of Penicillin Degradation in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of penicillin in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause penithis compound degradation in an experimental setting?

A1: The stability of penithis compound is primarily influenced by three main factors:

  • pH: Penithis compound is most stable in a neutral to slightly acidic pH range, typically between 6.0 and 7.5.[1][2] It degrades rapidly in highly acidic or alkaline conditions.[1][2] The degradation kinetics often follow a V-shaped curve with the minimum degradation rate observed around pH 7.0.[1][3]

  • Temperature: Higher temperatures accelerate the chemical degradation of penithis compound.[1][4] For every 10°C rise in temperature, the rate of many degradation reactions can double. To maintain potency, it is recommended to store penithis compound solutions at refrigerated temperatures (around 4°C).[1]

  • Enzymes: The presence of β-lactamases (also known as penicillinases) will rapidly inactivate penithis compound. These enzymes are produced by various bacteria and hydrolyze the β-lactam ring, which is essential for penithis compound's antibacterial activity.[5][6][7]

Q2: What is the optimal pH for storing penithis compound solutions?

A2: The optimal pH range for penithis compound stability is between 6.5 and 7.5.[1] Penithis compound G, for instance, shows maximum stability around pH 7.0.[3][8]

Q3: Which buffer system is recommended for penithis compound solutions?

A3: Studies have shown that the choice of buffer can significantly impact penithis compound stability. Citrate (B86180) buffers have been found to offer superior stability for penithis compound G compared to phosphate (B84403), acetate, or sodium bicarbonate buffers.[1][3][8]

Q4: How should I store my penithis compound stock solutions?

A4: For reconstituted oral solutions and experimental stock solutions, storage at refrigerated temperatures (e.g., 4°C) is recommended to slow down the degradation rate.[1] Avoid leaving penithis compound solutions at room temperature for extended periods, as significant degradation can occur in less than two days at 25°C.[1] For long-term storage, freezing (-20°C or lower) is often recommended, but it is crucial to check the specific recommendations for the particular penithis compound derivative you are using.

Q5: My experiment involves bacteria that may produce β-lactamase. How can I protect my penithis compound?

A5: If you are working with bacteria known or suspected to produce β-lactamases, you can use a β-lactamase inhibitor in conjunction with penithis compound.[9] Common β-lactamase inhibitors include clavulanic acid, sulbactam, and tazobactam.[5] These inhibitors bind to and inactivate the β-lactamase enzyme, allowing penithis compound to exert its antibacterial effect.[7]

Troubleshooting Guides

Issue 1: My penithis compound solution is losing potency faster than expected.

Potential Cause Troubleshooting Step Solution
Incorrect pH Verify the pH of your buffer solution using a calibrated pH meter.Adjust the pH to the optimal range of 6.5-7.5 using an appropriate acid or base.[1] For best results, prepare a fresh solution with a citrate buffer at the correct pH.[3]
High Storage Temperature Check the storage temperature of your solution.Store penithis compound solutions at refrigerated temperatures (e.g., 4°C) to minimize degradation.[1] Avoid repeated freeze-thaw cycles if the solution is frozen.
Inappropriate Buffer System Review the composition of your buffer.Switch to a citrate buffer, which has been shown to provide better stability for penithis compound compared to other common buffers like phosphate or acetate.[1][3] Ensure the molar ratio of buffer to penithis compound is greater than 0.75 for improved stability.[1][3]
Microbial Contamination Visually inspect the solution for any signs of turbidity or microbial growth. If possible, perform a sterility test.If contamination is suspected, discard the solution and prepare a fresh, sterile solution using aseptic techniques and sterile filtration.

Issue 2: Penithis compound appears to be ineffective in my bacterial culture experiment.

Potential Cause Troubleshooting Step Solution
Bacterial Resistance (β-lactamase production) Research the bacterial strain you are using to determine if it is known to produce β-lactamases.If β-lactamase production is likely, add a β-lactamase inhibitor (e.g., clavulanic acid) to your experimental setup along with penithis compound.[5][9]
Degradation Due to Experimental Conditions Review the pH and temperature of your culture medium and incubation conditions.Ensure the pH of the culture medium is within the stable range for penithis compound for the duration of the experiment. If high incubation temperatures are required, consider that the half-life of penithis compound will be reduced.
Incorrect Penithis compound Concentration Re-calculate the required concentration and verify the preparation of your stock and working solutions.Prepare a fresh stock solution and carefully perform dilutions to achieve the desired final concentration.

Data Presentation

Table 1: Optimal Conditions for Penithis compound Stability

ParameterOptimal Range/ConditionReference
pH 6.5 - 7.5[1]
Temperature ≤ 25°C (short-term), 4°C (recommended storage)[1][3][10]
Buffer System Citrate Buffer[1][3][8]
Molar Ratio (Buffer:Penithis compound) ≥ 0.75[3][8][10]

Table 2: Stability of Penicillins in Plasma at Room Temperature (23 ± 2°C)

Penithis compound DerivativeStability after 1 hourStability after 4 hours
Amoxithis compound98 - 103%68 - 99%
Ampithis compound98 - 103%68 - 99%
Benzylpenithis compound98 - 103%68 - 99%
Piperathis compound98 - 103%68 - 99%
Flucloxathis compound98 - 103%68 - 99%
Data summarized from a study on analyte degradation in pharmacokinetic modeling.[11]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Penithis compound G Solution

This protocol describes the preparation of a penithis compound G solution using a citrate buffer to enhance stability.

Materials:

  • Penithis compound G sodium salt

  • Citric acid

  • Sodium citrate

  • Sterile, purified water

  • Calibrated pH meter

  • 0.22 µm sterile filter

Procedure:

  • Prepare a 0.1 M Citrate Buffer:

    • Prepare a 0.1 M stock solution of citric acid.

    • Prepare a 0.1 M stock solution of sodium citrate.

    • Mix the two stock solutions, monitoring the pH with a calibrated pH meter, until the desired pH (e.g., 7.0) is achieved.[1]

  • Dissolve Penithis compound G:

    • Weigh the required amount of penithis compound G sodium salt.

    • Dissolve the penithis compound G in the prepared 0.1 M citrate buffer to the desired final concentration. Ensure that the molar ratio of the buffer to penithis compound is at least 0.75.[3][8]

  • Sterilization:

    • Sterilize the penithis compound G solution by filtering it through a 0.22 µm sterile filter into a sterile container.

  • Storage:

    • Store the sterilized solution at 4°C and protect it from light.[1]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Penithis compound Quantification

This protocol outlines a general method for quantifying penithis compound concentration to assess its stability.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A mixture of acetonitrile, methanol, and a phosphate buffer (e.g., 0.01 M potassium phosphate monobasic). A common ratio is 21:4:75 (v/v/v).[1] The mobile phase composition may need optimization for specific penithis compound derivatives and degradation products.

  • Flow Rate: Typically 1.0 mL/min.[1]

  • Detection: UV detection at 225 nm.[1][12][13]

  • Injection Volume: 20 µL.[1][13]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).[1]

Procedure:

  • Sample Preparation: Dilute the experimental samples containing penithis compound to a concentration within the linear range of the standard curve using the mobile phase or an appropriate buffer.

  • Standard Curve Preparation: Prepare a series of penithis compound standards of known concentrations in the same buffer as the samples.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Determine the peak area of penithis compound in the chromatograms. Construct a standard curve by plotting the peak area versus the concentration of the standards. Use the standard curve to calculate the concentration of penithis compound in the experimental samples.

Visualizations

Penicillin_Degradation_Pathways cluster_degradation Degradation Pathways penithis compound Penithis compound (Active β-Lactam Ring) penicilloic_acid Penicilloic Acid (Inactive) penithis compound->penicilloic_acid  β-Lactamase or High pH (>8.0) penillic_acid Penillic Acid (Inactive) penithis compound->penillic_acid  Acidic Conditions (pH < 5.0) penilloic_acid Penilloic Acid (Inactive) penicilloic_acid->penilloic_acid  Further Degradation Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffer Prepare Citrate Buffer (pH 6.5-7.5) prep_penithis compound Dissolve Penithis compound in Buffer prep_buffer->prep_penithis compound sterilize Sterile Filter (0.22 µm) prep_penithis compound->sterilize run_exp Conduct Experiment (Controlled Temp/pH) sterilize->run_exp sampling Collect Samples at Time Points run_exp->sampling hplc Analyze via HPLC sampling->hplc quantify Quantify Degradation hplc->quantify Troubleshooting_Guide start Penithis compound Degradation Observed check_ph Is pH between 6.5 and 7.5? start->check_ph check_temp Is solution stored at 4°C? check_ph->check_temp Yes adjust_ph Adjust pH or remake solution check_ph->adjust_ph No check_buffer Is Citrate Buffer being used? check_temp->check_buffer Yes adjust_temp Store at 4°C check_temp->adjust_temp No check_enzyme Is β-lactamase present? check_buffer->check_enzyme Yes change_buffer Switch to Citrate Buffer check_buffer->change_buffer No add_inhibitor Add β-lactamase inhibitor check_enzyme->add_inhibitor Yes stable Penithis compound is Likely Stable check_enzyme->stable No

References

improving the yield of penicillin fermentation processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of penicillin fermentation processes.

Troubleshooting Guide

This section addresses specific issues that may be encountered during penithis compound fermentation experiments.

Q1: Why is my penithis compound yield consistently low?

Low penithis compound yield can be attributed to several factors ranging from suboptimal fermentation conditions to the health of the microbial culture.[1] Key areas to investigate include:

  • Suboptimal Fermentation Conditions: Incorrect temperature, pH, or aeration can significantly hinder fungal growth and penithis compound production.[1] The optimal temperature for penithis compound production is typically between 25°C and 30°C.[2][3] The pH should be maintained in a specific range, often starting around 4.5-5.5 during the growth phase and rising to 6.8-7.8 during the production phase.[4]

  • Nutrient Limitation: The fermentation medium must contain adequate levels of carbon, nitrogen, and essential minerals to support both fungal growth and penithis compound biosynthesis.[1] Common carbon sources include glucose and lactose, while nitrogen sources can be corn steep liquor or ammonium (B1175870) sulfate.[3][5]

  • Insufficient Precursor Availability: The addition of a side-chain precursor, such as phenylacetic acid (PAA) for penithis compound G, is crucial for high yields.[1][6] Insufficient or improperly timed addition of the precursor will directly limit the final product formation.[1]

  • Poor Strain Vigor: The Penicillium chrysogenum strain used may lose its high-yield characteristics due to improper storage or excessive subculturing.[1]

  • Feedback Inhibition: High concentrations of certain compounds, like lysine, can inhibit the penithis compound biosynthesis pathway.[1] Glucose can also have an inhibitory effect on penithis compound synthesis, which is why fed-batch strategies are often employed to maintain low glucose concentrations during the production phase.[7]

Q2: What is causing significant batch-to-batch variability in my penithis compound production?

Inconsistency between fermentation batches is a common challenge.[1] The following factors should be examined to identify the source of variability:

  • Inoculum Quality: Variations in the age, size, or metabolic activity of the inoculum can lead to different fermentation kinetics and final yields.[1]

  • Media Preparation: Even minor differences in the concentration of media components can impact the final penithis compound titer.[1]

  • Environmental Fluctuations: Inconsistent control of temperature, pH, or agitation speeds can affect fungal metabolism and product formation.[1]

  • Precursor Feeding Strategy: Inconsistent timing or concentration of precursor addition can lead to variable yields.[1]

Q3: My fungal culture is growing well, but penithis compound production is low. What could be the issue?

This scenario often points to a disconnect between the primary (growth) and secondary (penithis compound production) metabolism of Penicillium chrysogenum. Penithis compound is a secondary metabolite, meaning it is primarily produced during the stationary phase of growth.[8] Key considerations include:

  • Dissolved Oxygen (DO) Levels: While the fungus may grow at lower DO levels, penithis compound production is highly sensitive to oxygen concentration. The isopenithis compound-N synthetase (IPNS) enzyme in the biosynthesis pathway requires molecular oxygen.[9] Penithis compound production can decrease sharply at DO levels that do not affect cellular respiration and growth.[9]

  • Carbon Source Regulation: High concentrations of easily metabolizable sugars like glucose promote rapid growth but can repress penithis compound biosynthesis.[10] A transition to a less readily utilized carbon source, like lactose, or a fed-batch strategy with controlled glucose feeding is often necessary to trigger the switch to secondary metabolism and penithis compound production.

  • pH Shift: The pH of the medium naturally changes throughout the fermentation. An optimal pH range for growth may not be optimal for production. The pH should typically rise to a controlled level between 6.8 and 7.8 during the production phase.[4]

Frequently Asked Questions (FAQs)

General Questions

What are the key enzymes in the penithis compound biosynthesis pathway?

The three key enzymes are:

  • δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS): This enzyme condenses the three precursor amino acids (L-α-aminoadipic acid, L-cysteine, and L-valine) to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV).[1][11][12]

  • Isopenithis compound N synthase (IPNS): IPNS catalyzes the oxidative cyclization of ACV to form isopenithis compound N (IPN), the first bioactive intermediate.[1][11] This step requires molecular oxygen.[9]

  • Isopenithis compound N acyltransferase (IAT): This enzyme exchanges the L-α-aminoadipyl side chain of IPN for a different side chain, such as phenylacetic acid, to form different types of penithis compound (e.g., penithis compound G).[1]

What is the typical duration of a penithis compound fermentation process?

The production phase of a commercial penithis compound fermentation process typically ranges from 120 to 200 hours.[8] A study optimizing conditions for Penicillium chrysogenum found that the maximum production of penithis compound in broth culture was between 6 to 8 days after inoculation.[13]

Process Parameters

What is the optimal pH for penithis compound fermentation?

The optimal pH for penithis compound fermentation is biphasic. During the initial growth phase, a pH of 4.5 to 5.5 is often maintained to support robust biomass accumulation.[4] For the production phase, the pH is typically allowed to rise and is then controlled between 6.8 and 7.8 for optimal penithis compound synthesis.[4] Some sources suggest a more neutral pH of around 6.5-7.5 is optimal for production.[3]

What is the optimal temperature for penithis compound production?

The optimal temperature for penithis compound production by Penicillium chrysogenum is generally between 25°C and 30°C.[2][3] One study found the highest rate of production at 28°C, with a significant reduction at temperatures above 30°C.[13]

How critical is dissolved oxygen (DO) control?

Dissolved oxygen is a crucial parameter.[9] While the fungus can grow under a range of oxygen concentrations, the penithis compound biosynthesis pathway, specifically the IPNS enzyme, has a direct requirement for molecular oxygen.[9] Penithis compound production can be severely limited at low DO levels that do not inhibit biomass growth.[9] Studies have shown that below 30% saturated dissolved oxygen, the rate of penithis compound synthesis rapidly decreases, and below 10%, there is no production.[14]

Media Composition

What are common carbon sources used in penithis compound fermentation?

A variety of carbon sources can be used, including glucose, sucrose (B13894), and lactose.[8][15] Lactose is often favored as it is metabolized more slowly than glucose, which helps to avoid the repressive effect of high glucose concentrations on penithis compound synthesis.[16] Fed-batch strategies are commonly employed to maintain a low concentration of glucose during the production phase.[7]

What are typical nitrogen sources?

Common nitrogen sources include corn steep liquor, ammonium sulfate, and yeast extract.[3] Corn steep liquor is a nutrient-rich by-product of corn processing that has been found to increase penithis compound yield.[8]

Is the addition of a precursor necessary?

Yes, for the production of specific penicillins like Penithis compound G, the addition of a side-chain precursor is essential. Phenylacetic acid (PAA) is the precursor for Penithis compound G.[6] In the absence of an added precursor, P. chrysogenum mainly produces 6-aminopenicillanic acid (6-APA).[17][18]

Data Presentation

Table 1: Optimal Process Parameters for Penithis compound Fermentation
ParameterGrowth PhaseProduction PhaseReference(s)
pH 4.5 - 5.56.8 - 7.8[4]
Temperature 25 - 30°C25 - 28°C[2][3][13]
Dissolved Oxygen > 30% saturation> 30% saturation[14]
Table 2: Effect of Dissolved Oxygen on Penithis compound Productivity
Dissolved Oxygen (mM)Specific Penithis compound Productivity (µmol/gDW/h)Reference(s)
> 0.06 - 0.08~22[14][19]
0.04217[14][19]
0.0190[19]

Experimental Protocols

Protocol 1: Batch Fermentation for Penithis compound Production in Shake Flasks

This protocol outlines a basic procedure for evaluating penithis compound production in a laboratory setting.

  • Media Preparation:

    • Prepare a fermentation medium containing a suitable carbon source (e.g., lactose), a nitrogen source (e.g., corn steep liquor, yeast extract), and essential minerals.[20] A representative medium could consist of (per liter): 21g sucrose and 3g yeast extract.[13]

    • Dispense the medium into shake flasks.

    • Sterilize the media by autoclaving.

  • Inoculation:

    • Inoculate the sterilized medium with a spore suspension or a vegetative inoculum of a high-yielding Penicillium chrysogenum strain.

  • Incubation:

    • Incubate the flasks on a rotary shaker (e.g., 120 rpm) at a controlled temperature (e.g., 25-28°C).[13]

  • Precursor Feeding:

    • If producing a specific penithis compound like Penithis compound G, add the precursor (e.g., phenylacetic acid) to the culture. This can be done at the start of the fermentation or fed intermittently.

  • Sampling and Analysis:

    • Aseptically withdraw samples at regular intervals (e.g., every 24 hours) for 6-8 days.[13]

    • Analyze the samples for biomass concentration, pH, residual substrate concentration, and penithis compound concentration (e.g., using HPLC).

Protocol 2: Fed-Batch Fermentation Strategy

This protocol describes a fed-batch approach to improve penithis compound yield by controlling the substrate concentration.

  • Initial Batch Phase:

    • Start with a batch culture with an initial concentration of a rapidly metabolizable carbon source like glucose to promote initial biomass growth.

  • Fed-Batch Phase:

    • Once the initial carbon source is nearly depleted and the culture enters the late growth or early stationary phase, initiate the feeding of a concentrated nutrient solution.

    • The feed solution typically contains a limiting substrate, such as glucose, at a controlled rate to maintain a low concentration in the fermenter. This avoids carbon catabolite repression of penithis compound synthesis.[7]

    • The feed can also contain the side-chain precursor.

  • Process Monitoring and Control:

    • Continuously monitor and control key parameters such as pH, temperature, and dissolved oxygen within their optimal ranges for the production phase.

  • Sampling and Analysis:

    • Regularly sample the fermentation broth to measure biomass, penithis compound concentration, and residual substrate levels to ensure the feeding strategy is optimal.

Visualizations

Penicillin_Biosynthesis_Pathway cluster_cytosol Cytosol cluster_microbody Microbody/Peroxisome L_alpha_aminoadipate L-α-Aminoadipate ACV δ-(L-α-aminoadipyl)- L-cysteinyl-D-valine (ACV) inv1 L_cysteine L-Cysteine L_cysteine->ACV L_valine L-Valine IPN Isopenithis compound N (IPN) ACV->IPN IPNS (O2 required) Penicillin_G Penithis compound G IPN->Penicillin_G IAT inv1->ACV ACVS inv2 inv3 PAA Phenylacetic Acid (PAA) PAA->Penicillin_G

Caption: Penithis compound G biosynthesis pathway.

Fed_Batch_Workflow start Start batch_phase Batch Phase: High glucose for biomass growth start->batch_phase check_glucose Is glucose depleted? batch_phase->check_glucose check_glucose->batch_phase No fed_batch_phase Fed-Batch Phase: Controlled feeding of glucose and precursor check_glucose->fed_batch_phase Yes monitor Monitor & Control: pH, Temp, DO fed_batch_phase->monitor fermentation_end Fermentation > 120h? monitor->fermentation_end fermentation_end->monitor No harvest Harvest Product fermentation_end->harvest Yes end End harvest->end

References

Technical Support Center: Troubleshooting Poor Separation in Penicillin HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of penicillins. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor peak separation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape in penicillin HPLC analysis?

Poor peak shape in HPLC, such as peak tailing, fronting, splitting, or broadening, can arise from a variety of factors. For penicillins, which are acidic compounds, common causes include interactions with the stationary phase, improper mobile phase conditions, column degradation, and issues with the sample or HPLC system itself. Specific problems like peak tailing are often linked to interactions with residual silanol (B1196071) groups on silica-based columns.

Q2: How does the pH of the mobile phase affect the separation of penicillins?

The pH of the mobile phase is a critical parameter in the HPLC analysis of ionizable compounds like penicillins. The retention and peak shape of penicillins are highly dependent on their ionization state, which is controlled by the mobile phase pH relative to their pKa values. For acidic compounds like penicillins, a mobile phase pH set 2 to 2.5 units below the analyte's pKa will ensure the compound is in its neutral, protonated form, leading to better retention and improved peak symmetry on a reversed-phase column.[1]

Q3: What type of HPLC column is best suited for penithis compound analysis?

Reversed-phase columns, particularly C18 and C8 columns, are most commonly used for the analysis of penicillins.[2][3][4] C18 columns offer a good balance of hydrophobicity for retaining the various penithis compound structures. To minimize issues like peak tailing caused by interactions with silanol groups, it is often recommended to use end-capped columns.

Troubleshooting Guides

This section provides detailed troubleshooting for specific peak shape problems you may encounter during penithis compound HPLC analysis.

Problem 1: Peak Tailing

Q: My penithis compound peak is showing significant tailing. What are the potential causes and how can I fix it?

A: Peak tailing, where the latter half of the peak is elongated, is a common issue in the analysis of acidic compounds like penicillins.

Potential Causes and Solutions:

CauseSolution
Secondary Silanol Interactions Penicillins can interact with free silanol groups on the silica-based column packing, leading to tailing.[5] Solution: Lower the mobile phase pH to 2.5-3.5 to protonate the silanol groups and reduce these interactions.[6] Using a highly deactivated, end-capped column can also minimize this effect.[5]
Mobile Phase pH Close to Analyte pKa If the mobile phase pH is too close to the pKa of the penithis compound, both ionized and non-ionized forms will exist, causing peak tailing. Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the penithis compound.[1]
Column Overload Injecting too much sample can saturate the column, leading to peak tailing.[1] Solution: Reduce the injection volume or dilute the sample.
Column Contamination or Degradation Contaminants on the column frit or a void at the column inlet can disrupt the sample band, causing tailing. Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Extra-column Volume Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause band broadening and tailing. Solution: Use tubing with a smaller internal diameter and keep the length as short as possible.
Problem 2: Peak Fronting

Q: My penithis compound peak appears skewed with a leading edge (fronting). What could be the cause and how do I resolve it?

A: Peak fronting is characterized by a sharp drop-off after the peak maximum.

Potential Causes and Solutions:

CauseSolution
Sample Overload Injecting a sample that is too concentrated can lead to peak fronting.[7] Solution: Dilute the sample or reduce the injection volume.
Sample Solvent Incompatibility If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte band to spread and front. Solution: Ideally, dissolve the sample in the initial mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.
Low Temperature Insufficient temperature can sometimes lead to poor peak shape. Solution: Increase the column temperature using a column oven to improve peak symmetry.
Column Collapse or Voids A void at the column inlet can cause uneven flow and lead to peak fronting. Solution: This is often irreversible, and the column may need to be replaced. To prevent this, operate the column within the manufacturer's recommended pressure and pH limits.
Problem 3: Split Peaks

Q: My penithis compound peak is splitting into two or more peaks. What is causing this and how can I fix it?

A: A single compound eluting as multiple peaks is a clear sign of a problem in the chromatographic system.

Potential Causes and Solutions:

CauseSolution
Contamination or Blockage A partially blocked frit or contamination at the head of the column can cause the sample path to split.[8] Solution: Disconnect the column and flush it in the reverse direction. If this does not resolve the issue, the column may need to be replaced. Using a guard column can help prevent this.
Sample Solvent Incompatibility Injecting the sample in a solvent that is much stronger than the mobile phase can cause the sample to travel through the column in a distorted band, leading to a split peak.[9] Solution: Dissolve the sample in the mobile phase or a weaker solvent.
Co-elution of an Interfering Compound The split peak may actually be two different, closely eluting compounds. Solution: Adjust the mobile phase composition (e.g., change the organic solvent ratio or try a different organic solvent) to improve the resolution between the two peaks.
Mobile Phase pH at Analyte pKa If the mobile phase pH is very close to the pKa of the penithis compound, both the ionized and non-ionized forms may be present and separate slightly, causing a split or shouldered peak. Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa.
Problem 4: Broad Peaks

Q: My penithis compound peaks are very broad, leading to poor resolution and sensitivity. How can I sharpen them?

A: Broad peaks can be caused by a variety of factors related to the column, the HPLC system, and the method parameters.

Potential Causes and Solutions:

CauseSolution
Column Degradation An old or poorly packed column will have reduced efficiency, resulting in broader peaks. Solution: Replace the column with a new, high-efficiency column.
Extra-Column Volume Excessive volume in the tubing, injector, or detector cell can lead to band broadening.[10] Solution: Minimize extra-column volume by using shorter, narrower-bore tubing and a low-volume detector flow cell.
Low Flow Rate A flow rate that is too low can increase diffusion and lead to broader peaks. Solution: Optimize the flow rate for your column dimensions.
Mobile Phase Issues An incorrect mobile phase composition or a mobile phase that is not properly degassed can cause broad peaks. Solution: Prepare fresh mobile phase and ensure it is thoroughly degassed. Optimize the mobile phase composition for better peak shape.
Injection Volume Too Large A large injection volume can lead to band broadening. Solution: Reduce the injection volume.

Data Presentation

Table 1: pKa Values of Common Penicillins

Understanding the pKa of your target penithis compound is crucial for optimizing the mobile phase pH.

Penithis compoundpKa
Amoxithis compound (B794)2.7, 7.4, 9.6[1]
Penithis compound G~2.7[5]
Cloxathis compound~2.7
Oxathis compound~2.7
Dicloxathis compound~2.7

Table 2: Recommended Mobile Phase pH for Penithis compound Analysis

To ensure penicillins are in their non-ionized form for optimal retention and peak shape in reversed-phase HPLC, the mobile phase pH should be significantly lower than their primary pKa.

Penithis compound GroupPrimary pKa (approx.)Recommended Mobile Phase pH
General Penicillins2.72.5 - 3.5[6]

Experimental Protocols

Protocol 1: HPLC Analysis of Amoxithis compound in Pharmaceutical Dosage Forms

This protocol is adapted from a validated RP-HPLC method for the quantification of Amoxithis compound.[2][3]

1. Materials and Reagents:

  • Amoxithis compound working standard

  • Acetonitrile (B52724) (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (analytical grade)

  • Orthophosphoric acid (for pH adjustment)

  • Water (HPLC grade)

  • 0.45 µm membrane filter

2. Chromatographic Conditions:

  • Column: C18 (250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile: 0.2M Potassium dihydrogen phosphate buffer (pH 3.0) (22:78 v/v)[2]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 283 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

3. Preparation of Mobile Phase (0.2M Potassium Dihydrogen Phosphate Buffer, pH 3.0):

  • Dissolve 27.2 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.

  • Adjust the pH to 3.0 with orthophosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter.

  • Mix the filtered buffer with acetonitrile in a 78:22 (v/v) ratio.

  • Degas the final mobile phase using an ultrasonic bath.

4. Preparation of Standard Solution (e.g., 50 µg/mL):

  • Accurately weigh 50 mg of Amoxithis compound working standard and transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 500 µg/mL.

  • Dilute 10 mL of the stock solution to 100 mL with the mobile phase to get a final concentration of 50 µg/mL.

  • Filter the solution through a 0.45 µm membrane filter before injection.

5. Preparation of Sample Solution (from tablets):

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 100 mg of Amoxithis compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 15-20 minutes to dissolve the Amoxithis compound.

  • Make up the volume to 100 mL with the mobile phase.

  • Filter the solution through a 0.45 µm membrane filter.

  • Dilute the filtered solution with the mobile phase to obtain a final concentration within the linear range of the method (e.g., 50 µg/mL).

6. Analysis:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the standard solution multiple times to ensure system suitability (e.g., check for consistent retention times and peak areas).

  • Inject the sample solution.

  • Calculate the amount of Amoxithis compound in the sample by comparing the peak area with that of the standard solution.

Protocol 2: HPLC Analysis of Penithis compound G Sodium

This protocol is based on the USP-38 method for the assay of Penithis compound G Sodium.

1. Materials and Reagents:

2. Chromatographic Conditions:

  • Column: C18 (e.g., Syncronis aQ, 100 mm x 4.6 mm, 5 µm)

  • Mobile Phase: 0.01M Monobasic potassium phosphate: Methanol (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

3. Preparation of Mobile Phase (0.01M Monobasic Potassium Phosphate):

  • Dissolve 1.36 g of monobasic potassium phosphate in 1000 mL of HPLC grade water.

  • Mix the buffer with methanol in a 60:40 (v/v) ratio.

  • Degas the final mobile phase.

4. Preparation of Solutions:

  • Resolution Solution: Prepare a solution in water containing about 0.1 mg/mL each of Penithis compound G Potassium and 2-phenylacetamide. This is used to check the resolution of the system.

  • Standard Solution: Accurately weigh about 5 mg of Penithis compound G Potassium USP Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with water.

  • Assay Solution: Accurately weigh about 5 mg of Penithis compound G Sodium sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with water.

5. Analysis:

  • Equilibrate the HPLC system with the mobile phase.

  • Inject the resolution solution to ensure the resolution between 2-phenylacetamide and Penithis compound G potassium is adequate (typically NLT 2.0).

  • Inject the standard solution and check for system suitability parameters like tailing factor (NMT 2.0) and %RSD of replicate injections (NMT 2.0%).

  • Inject the assay solution.

  • Calculate the potency of Penithis compound G Sodium based on the peak responses of the standard and assay solutions.

Visualizations

Troubleshooting_Workflow start Poor Peak Separation Observed problem_id Identify Peak Problem start->problem_id tailing Peak Tailing problem_id->tailing Asymmetric to the right fronting Peak Fronting problem_id->fronting Asymmetric to the left splitting Split Peak problem_id->splitting Multiple apices broadening Broad Peak problem_id->broadening Wider than usual check_ph Adjust Mobile Phase pH (2 units below pKa) tailing->check_ph check_column Check/Replace Column & Guard Column tailing->check_column check_sample Dilute Sample or Reduce Injection Volume tailing->check_sample fronting->check_column fronting->check_sample check_solvent Use Weaker Sample Solvent (or Mobile Phase) fronting->check_solvent splitting->check_ph splitting->check_column splitting->check_solvent broadening->check_column check_system Check for Leaks & Extra-column Volume broadening->check_system optimize_flow Optimize Flow Rate & Temperature broadening->optimize_flow check_ph->problem_id Re-evaluate check_column->problem_id Re-evaluate check_sample->problem_id Re-evaluate check_solvent->problem_id Re-evaluate check_system->problem_id Re-evaluate optimize_flow->problem_id Re-evaluate

Caption: A workflow for troubleshooting poor peak separation in HPLC analysis.

HPLC_Parameter_Relationships cluster_params Adjustable HPLC Parameters cluster_effects Observed Effects on Chromatogram mobile_phase Mobile Phase (pH, Organic %) retention Retention Time mobile_phase->retention Strongly affects peak_shape Peak Shape (Tailing, Fronting, etc.) mobile_phase->peak_shape Major impact resolution Resolution mobile_phase->resolution Key for selectivity column Column (Type, Age, Temp) column->retention Affects column->peak_shape Critical for symmetry column->resolution Determines efficiency sample Sample (Conc., Solvent, Vol.) sample->retention Can shift sample->peak_shape Can distort sample->resolution Can be compromised system System (Flow Rate, Tubing) system->retention Can cause drift system->peak_shape Can cause broadening system->resolution Reduces efficiency

References

Technical Support Center: Overcoming Beta-Lactamase Activity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments involving beta-lactamase activity.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: High Background Signal

Question: My negative control wells show a high signal. What are the potential causes and solutions?

Answer: High background fluorescence or absorbance in negative control wells is a common issue in beta-lactamase assays. This can obscure the signal from your experimental samples and reduce the assay's sensitivity. The primary causes and troubleshooting steps are outlined below.

Troubleshooting High Background Signal:

Potential Cause Explanation Recommended Solution
Endogenous Beta-Lactamase Activity Some cell lines, including certain clones of HEK293, may exhibit low levels of endogenous beta-lactamase-like activity.[1]Screen different cell line sources or clones for lower background activity. If using a stable cell line, re-verify the background signal of the parental line.
Substrate Instability/Degradation The fluorescent or colorimetric substrate (e.g., Nitrocefin, CCF2/4-AM) may degrade over time due to improper storage or exposure to light, leading to a high background signal.[2]Prepare fresh substrate solution for each experiment. Store stock solutions protected from light and at the recommended temperature. Perform a substrate-only control (no cells) to check for degradation.
Contaminated Reagents Reagents such as buffers, media, or water may be contaminated with bacteria that produce beta-lactamases.Use sterile, freshly prepared reagents. Filter-sterilize all buffers and media.
Excessive Cell Number Too many cells per well can lead to increased non-specific signal.Optimize the cell seeding density. Perform a cell titration experiment to determine the optimal number of cells that provides a good signal-to-background ratio.
Incomplete Washing Residual unbound substrate or lysed cells can contribute to the background signal.[3]Ensure thorough but gentle washing of the cell monolayer to remove all unbound substrate. Increase the number of wash steps if necessary.
Assay Reader Settings Incorrect gain or exposure settings on the plate reader can amplify the background noise.[4]Optimize the reader settings using control wells (substrate only, cells with no beta-lactamase) to maximize the signal-to-background ratio.
Section 2: Low or No Signal

Question: I am not observing a signal, or the signal is very weak in my positive control or experimental wells. What could be the issue?

Answer: A weak or absent signal can be due to several factors, ranging from issues with the reporter construct to problems with the experimental conditions.

Troubleshooting Low or No Signal:

Potential Cause Explanation Recommended Solution
Inefficient Transfection/Transduction Low expression of the beta-lactamase reporter gene due to poor delivery of the plasmid or viral vector.Optimize the transfection or transduction protocol. Use a positive control for transfection efficiency (e.g., a GFP-expressing plasmid).
Promoter Inactivity The promoter driving the beta-lactamase gene may not be active in the chosen cell line or under the experimental conditions.Ensure the promoter is appropriate for your cell type and experimental model. Use a strong constitutive promoter (e.g., CMV) as a positive control.
Substrate Loading Issues For live-cell assays using substrates like CCF2/4-AM, inefficient loading into the cells will result in a low signal.[5]Increase the substrate concentration or incubation time. Ensure the substrate is not expired and has been stored correctly.
Presence of Inhibitors Components in the cell culture medium or the test compounds themselves may inhibit beta-lactamase activity.Test for inhibitory effects of your medium components or compounds in a cell-free beta-lactamase assay.
Incorrect Emission/Excitation Wavelengths The plate reader is not set to the correct wavelengths for the specific substrate being used.Verify the excitation and emission wavelengths recommended for your substrate in the product literature.
Section 3: Overcoming Endogenous or Unwanted Beta-Lactamase Activity

Question: My cells have endogenous beta-lactamase activity, or I am working with a co-culture system where one cell type produces beta-lactamase. How can I specifically measure the activity of my reporter?

Answer: Distinguishing between reporter-driven and other sources of beta-lactamase activity is crucial for accurate results. The use of specific inhibitors can be a powerful tool.

Strategies to Overcome Unwanted Beta-Lactamase Activity:

Strategy Description Key Considerations
Use of Beta-Lactamase Inhibitors Pre-incubate cells with a beta-lactamase inhibitor to neutralize existing enzyme activity before adding the substrate for the reporter assay. Common inhibitors include clavulanic acid, sulbactam, and tazobactam.[6][7]The choice of inhibitor and its concentration must be optimized. Not all beta-lactamases are susceptible to all inhibitors.[8] For example, metallo-beta-lactamases (Class B) are not inhibited by common inhibitors like clavulanic acid but are sensitive to metal chelators like EDTA.[9]
Dose-Response Analysis Perform a dose-response curve with a known beta-lactamase inhibitor. This can help to characterize and confirm the presence of beta-lactamase activity.This is particularly useful for screening potential inhibitors.
Alternative Reporter Systems If endogenous activity cannot be overcome, consider using an alternative reporter system such as luciferase or green fluorescent protein (GFP).[1][10]The choice of reporter will depend on the specific requirements of the assay, such as the need for live-cell imaging or high sensitivity.

Table 1: Common Beta-Lactamase Inhibitors and Their Targets

Inhibitor Primary Target Class(es) Commonly Used With Reference
Clavulanic Acid Class AAmoxithis compound, Ticarthis compound[6][8]
Sulbactam Class AAmpithis compound[7]
Tazobactam Class APiperathis compound[7]
Avibactam Class A, Class C, some Class DCeftazidime[11]
Vaborbactam Class A, Class CMeropenem[6]
EDTA Class B (Metallo-beta-lactamases)-[9]

Experimental Protocols

Protocol 1: General Beta-Lactamase Activity Assay Using a Chromogenic Substrate (Nitrocefin)

This protocol is a generalized procedure for measuring beta-lactamase activity in cell lysates.

Materials:

  • Beta-lactamase expressing cells and control cells

  • Lysis Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100)

  • Nitrocefin stock solution (e.g., 10 mM in DMSO)

  • Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)[2]

  • 96-well clear, flat-bottom plate

  • Microplate reader

Procedure:

  • Cell Lysis:

    • Wash cells with cold PBS.

    • Add an appropriate volume of Lysis Buffer and incubate on ice for 10 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the cell lysate.

  • Assay Preparation:

    • Prepare a working solution of Nitrocefin in Assay Buffer (e.g., 100 µM).

    • Add 50 µL of cell lysate to each well of the 96-well plate.

    • Include wells with lysate from control cells (no beta-lactamase expression) as a negative control.

    • Include wells with Assay Buffer only as a blank.

  • Reaction and Measurement:

    • Add 50 µL of the Nitrocefin working solution to each well to start the reaction.

    • Immediately measure the absorbance at 490 nm in a microplate reader.

    • Take readings every minute for 15-30 minutes to determine the reaction rate.

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Calculate the rate of change in absorbance over time (Vmax). This is proportional to the beta-lactamase activity.

Protocol 2: Live-Cell Beta-Lactamase Reporter Assay Using a FRET-Based Substrate (CCF4-AM)

This protocol is for measuring beta-lactamase reporter gene expression in live cells.

Materials:

  • Cells expressing the beta-lactamase reporter gene

  • LiveBLAzer™-FRET B/G Substrate (CCF4-AM)[12]

  • Assay Medium (e.g., Opti-MEM)

  • 96-well black, clear-bottom plate

  • Fluorescence plate reader with FRET capabilities

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well black, clear-bottom plate at a pre-optimized density.

    • Allow cells to adhere and grow overnight.

  • Substrate Loading:

    • Prepare the CCF4-AM loading solution according to the manufacturer's instructions.

    • Remove the growth medium from the cells and add the CCF4-AM loading solution.

    • Incubate at room temperature in the dark for 1-2 hours.

  • Measurement:

    • Measure the fluorescence emission at two wavelengths: blue (e.g., 447 nm) and green (e.g., 520 nm), following excitation at approximately 409 nm.

  • Data Analysis:

    • Calculate the ratio of blue to green fluorescence (447 nm / 520 nm).

    • An increase in the blue/green ratio indicates beta-lactamase activity.

Visualizations

experimental_workflow Figure 1: General Workflow for a Cell-Based Beta-Lactamase Assay cluster_prep Preparation cluster_assay Assay cluster_read Data Acquisition & Analysis seed_cells Seed Cells in a 96-well Plate transfect Transfect with Beta-Lactamase Reporter seed_cells->transfect Day 1 stimulate Apply Experimental Treatment/Stimulus transfect->stimulate Day 2 load_substrate Load Cells with Substrate (e.g., CCF4-AM) stimulate->load_substrate Day 3 incubate Incubate load_substrate->incubate read_plate Read Plate on a Fluorescence Reader incubate->read_plate analyze Analyze Data (e.g., Emission Ratio) read_plate->analyze

Caption: Figure 1: General Workflow for a Cell-Based Beta-Lactamase Assay

fret_pathway Figure 2: FRET-Based Detection of Beta-Lactamase Activity cluster_no_bla No Beta-Lactamase Activity cluster_bla Beta-Lactamase Activity Present excitation1 Excitation (409 nm) coumarin1 Coumarin excitation1->coumarin1 fret FRET coumarin1->fret fluorescein1 Fluorescein fret->fluorescein1 emission1 Green Emission (520 nm) fluorescein1->emission1 excitation2 Excitation (409 nm) coumarin2 Coumarin excitation2->coumarin2 no_fret No FRET coumarin2->no_fret emission2 Blue Emission (447 nm) coumarin2->emission2 fluorescein2 Fluorescein no_fret->fluorescein2 bla Beta-Lactamase troubleshooting_logic Figure 3: Troubleshooting Logic for High Background start High Background Signal Detected check_substrate Is the substrate-only control high? start->check_substrate check_cells Is the background high in parental/untransfected cells? check_substrate->check_cells No replace_substrate Replace substrate check_substrate->replace_substrate Yes check_reagents Are reagents sterile and fresh? check_cells->check_reagents No use_inhibitor Consider using a beta-lactamase inhibitor check_cells->use_inhibitor Yes check_washing Are washing steps adequate? check_reagents->check_washing Yes prepare_fresh Prepare fresh, sterile reagents check_reagents->prepare_fresh No optimize_cells Optimize cell seeding density check_washing->optimize_cells Yes improve_washing Improve washing protocol check_washing->improve_washing No perform_titration Perform cell titration optimize_cells->perform_titration

References

Technical Support Center: Optimizing Long-Term Penicillin Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions for the long-term stability of penicillin. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of penithis compound?

A1: The stability of penithis compound is primarily influenced by temperature, pH, humidity, and light exposure. The β-lactam ring in the penithis compound structure is susceptible to hydrolysis, and its degradation is accelerated by non-optimal conditions.[1][2][3]

Q2: What are the ideal storage temperatures for different forms of penithis compound?

A2: The optimal storage temperature depends on whether the penithis compound is in solid (powder) form or a reconstituted solution.[4][5][6]

  • Dry Powder: Store at 20°C to 25°C (68°F to 77°F).[4] Some sources recommend refrigeration at 2-8°C for the solid form to be stored in a tight container, protected from moisture.[3]

  • Reconstituted Solutions: Should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F).[4][7] Under these conditions, solutions may be stored for three to seven days without significant loss of potency.[4][7] For longer-term storage of stock solutions, freezing at -20°C or -80°C is recommended.[5][6]

Q3: How does pH impact the stability of penithis compound in solution?

A3: Penithis compound is most stable in a neutral pH environment, typically around pH 7.0.[1] Both acidic and alkaline conditions significantly accelerate the rate of hydrolytic degradation of the β-lactam ring.[1][2][8] The degradation kinetics in citrate (B86180) buffer show a minimum rate around pH 7.0.[1]

Q4: My penithis compound solution appears to be degrading faster than expected. What are the likely causes?

A4: Rapid degradation of a penithis compound solution can be attributed to several factors:

  • Improper Temperature: Storage at room temperature can lead to a significant loss of potency.[3][9]

  • Suboptimal pH: The pH of your solution may be too acidic or too alkaline, accelerating hydrolysis.[1][2]

  • Presence of Contaminants: Metal ions such as Zn²⁺ or Cu²⁺ can catalyze degradation.[1]

  • Inappropriate Buffer: The choice of buffer can impact stability. Citrate buffers have been shown to provide better stability for Penithis compound G sodium compared to phosphate (B84403), acetate, or sodium bicarbonate buffers.[1]

  • Light Exposure: Some penithis compound formulations are light-sensitive.[10]

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and storage of penithis compound.

Issue 1: Precipitate formation in a refrigerated penithis compound solution.

  • Possible Cause: The concentration of the penithis compound solution may be too high, leading to precipitation at lower temperatures. Certain buffer salts may also have lower solubility at refrigerated temperatures.

  • Troubleshooting Steps:

    • Visually inspect the solution to confirm the presence of a precipitate.

    • Gently warm the solution to room temperature to see if the precipitate redissolves.

    • If the precipitate dissolves, consider preparing a more dilute solution for refrigerated storage.

    • If the precipitate does not dissolve, it may be a degradation product. The solution should be discarded.

    • Ensure the buffer system used is suitable for storage at 2-8°C.

Issue 2: Loss of antibacterial activity in a stored penithis compound stock solution.

  • Possible Cause: The penithis compound has likely degraded due to improper storage conditions.

  • Troubleshooting Steps:

    • Verify the storage temperature and duration. Compare it against the recommended conditions.

    • Check the pH of the stock solution.

    • Review the composition of the solution for any incompatible substances.

    • Perform a stability analysis using a method like HPLC to quantify the remaining active penithis compound.

    • Prepare fresh stock solutions and store them in smaller, single-use aliquots to avoid repeated freeze-thaw cycles.[5]

Data on Penithis compound Stability

The following tables summarize quantitative data on the stability of penithis compound under various conditions.

Table 1: Effect of Temperature and pH on the Degradation Rate Constant (k) of Penithis compound G in Citrate Buffer

Temperature (°C)pH 4.0 (k x 10⁻⁴ h⁻¹)pH 5.0 (k x 10⁻⁴ h⁻¹)pH 6.0 (k x 10⁻⁴ h⁻¹)pH 7.0 (k x 10⁻⁴ h⁻¹)
554.0 ± 0.907.35 ± 0.0940.891 ± 0.0120.985 ± 0.015
15--4.31 ± 0.0514.15 ± 0.049
25--15.6 ± 0.2314.8 ± 0.19
37--65.2 ± 0.9559.8 ± 0.81
50--291 ± 4.1265 ± 3.5

Data extracted from a study on the stability of Penithis compound G sodium.[1]

Table 2: Recommended Storage Conditions for Penithis compound

FormulationStorage TemperatureDuration of Stability
Dry Powder20°C - 25°C (68°F - 77°F)Varies by manufacturer, check expiration date
Reconstituted Vial2°C - 8°C (36°F - 46°F)Up to 3 days with no significant loss of potency[4]
Admixture Solution2°C - 8°C (36°F - 46°F)Up to 7 days with no significant loss of potency[4][7]
Stock Solutions (for research)-20°C to -80°CUp to 3 months for some penithis compound derivatives[5][6]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Penithis compound Stability Assessment

This protocol outlines a general method for quantifying penithis compound concentration to assess its stability over time.

  • Objective: To determine the concentration of penithis compound in a sample using reverse-phase HPLC with UV detection.

  • Materials:

    • HPLC system with a UV detector

    • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)[11]

    • Mobile phase: A mixture of methanol (B129727) and a phosphate buffer (e.g., 0.1 M potassium dihydrogen phosphate, pH 3.5) at a 50:50 ratio.[11] Acetonitrile and 0.1% trifluoroacetic acid (TFA) in water can also be used.[12]

    • Penithis compound standard of known concentration

    • Sample solutions (from stability study)

    • Syringe filters (0.45 µm)

  • Procedure:

    • Preparation of Mobile Phase: Prepare the mobile phase and degas it before use.

    • Standard Curve Preparation: Prepare a series of penithis compound standards of known concentrations in the mobile phase.

    • Sample Preparation: Dilute the penithis compound samples from your stability study with the mobile phase to a concentration that falls within the linear range of the standard curve. Filter the samples through a 0.45 µm syringe filter.

    • HPLC Analysis:

      • Set the column temperature (e.g., 30°C).[11]

      • Set the flow rate (e.g., 1.0 mL/min).[11]

      • Set the UV detection wavelength (e.g., 225 nm or 240 nm).[11][12]

      • Inject a fixed volume (e.g., 20 µL) of each standard and sample.[11]

    • Data Analysis:

      • Integrate the peak area corresponding to penithis compound for each chromatogram.

      • Construct a standard curve by plotting the peak area versus the concentration of the penithis compound standards.

      • Determine the concentration of penithis compound in the samples by interpolating their peak areas on the standard curve.

      • Calculate the percentage of penithis compound remaining at each time point relative to the initial concentration.

Protocol 2: Accelerated Stability Testing

This protocol is designed to predict the long-term stability of a penithis compound formulation by subjecting it to elevated stress conditions.[13][14]

  • Objective: To evaluate the stability of a penithis compound formulation under accelerated temperature and humidity conditions to predict its shelf-life.

  • Materials:

    • Stability chambers capable of controlling temperature and relative humidity (RH).

    • The penithis compound formulation to be tested.

    • Analytical equipment for quantifying penithis compound (e.g., HPLC system).

  • Procedure:

    • Sample Preparation: Prepare multiple, identical samples of the penithis compound formulation in its final proposed packaging.

    • Storage Conditions: Place the samples in stability chambers set to accelerated conditions. Common conditions include:

      • 40°C ± 2°C / 75% RH ± 5% RH

      • 25°C ± 2°C / 60% RH ± 5% RH (for comparison with real-time studies)

    • Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 1, 2, 3, and 6 months).[13]

    • Analysis: At each time point, analyze the samples for the concentration of active penithis compound and the presence of any degradation products using a validated stability-indicating method like HPLC. Also, observe for any physical changes such as color change or precipitation.

    • Data Evaluation: Plot the concentration of penithis compound as a function of time for each storage condition. This data can be used to determine the degradation kinetics and estimate the shelf-life under normal storage conditions.

Visualizations

Penicillin_Degradation_Pathway Penithis compound Penithis compound (β-Lactam Ring Intact) Hydrolysis Hydrolysis (H₂O, Acid, or Base) Penithis compound->Hydrolysis Chemical Instability Enzymatic Enzymatic Degradation (β-Lactamase) Penithis compound->Enzymatic Bacterial Resistance Penicilloic_Acid Penicilloic Acid (Inactive) Hydrolysis->Penicilloic_Acid Enzymatic->Penicilloic_Acid Other_Products Further Degradation Products Penicilloic_Acid->Other_Products

Primary degradation pathway of the penithis compound core structure.

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_evaluation Evaluation Formulation Prepare Penithis compound Formulation Packaging Package in Final Container Formulation->Packaging Accelerated Accelerated Conditions (e.g., 40°C / 75% RH) Packaging->Accelerated Real_Time Real-Time Conditions (e.g., 25°C / 60% RH) Packaging->Real_Time Sampling Sample at Predetermined Time Points Accelerated->Sampling Real_Time->Sampling HPLC HPLC Analysis for Potency & Impurities Sampling->HPLC Physical Physical Inspection Sampling->Physical Kinetics Determine Degradation Kinetics HPLC->Kinetics Physical->Kinetics Shelf_Life Estimate Shelf-Life Kinetics->Shelf_Life

Experimental workflow for a comprehensive penithis compound stability study.

References

Technical Support Center: Purification of Synthetic Penicillin Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of synthetic penicillin analogues.

Troubleshooting Guides

This section provides systematic guidance for diagnosing and resolving common issues encountered during the purification of synthetic penithis compound analogues.

Issue 1: Low Yield of Purified Penithis compound Analogue

Potential Cause Recommended Solution
Product Degradation during Purification The β-lactam ring is susceptible to hydrolysis. Maintain a stable pH within the optimal range for your specific analogue and keep samples at low temperatures throughout the purification process.[1]
Suboptimal Extraction Efficiency The pH of the aqueous phase is critical for efficient extraction into an organic solvent. For extraction into solvents like butyl acetate (B1210297), acidify the aqueous solution to a pH of approximately 2.0-2.5 to convert the penithis compound to its more organic-soluble anionic form.
Inefficient Crystallization Ensure the solution is sufficiently concentrated for crystallization to occur. The choice of solvent and anti-solvent is crucial; common systems include n-butyl alcohol/acetone. Seeding with a small crystal of the pure compound can initiate crystallization.
Loss during Chromatographic Purification Improper column packing or choice of stationary/mobile phase can lead to poor separation and product loss. Ensure the column is packed uniformly and optimize the mobile phase composition and gradient for your specific analogue.

Issue 2: Poor Purity of the Final Product

Potential Cause Recommended Solution
Presence of Starting Materials or By-products Optimize the reaction conditions to maximize the conversion of starting materials. During purification, employ orthogonal chromatographic techniques (e.g., reversed-phase followed by normal-phase) to separate compounds with different polarities.[2]
Co-elution with Structurally Similar Impurities Fine-tune the chromatographic method. Adjusting the gradient slope, changing the mobile phase composition, or trying a different column chemistry (e.g., C18 to phenyl-hexyl) can improve resolution.[2]
Precipitation of Impurities with the Product Adjust the pH during crystallization to selectively precipitate the desired product while keeping impurities in solution.[1]
Formation of Degradation Products Penicillins are sensitive to heat, moisture, and pH changes.[3] Store intermediates and the final product under appropriate conditions (e.g., low temperature, inert atmosphere) to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in synthetic penithis compound analogues?

A1: Common impurities can be categorized as:

  • Related Substances: These are structurally similar compounds formed during the synthesis, such as isomers or precursors.[3]

  • Degradation Products: Result from the breakdown of the penithis compound molecule, often due to hydrolysis of the β-lactam ring.[3]

  • Residual Solvents: Trace amounts of solvents used during the synthesis and purification process.[3]

  • Reagents and By-products: Unreacted starting materials and side-products from the chemical synthesis.

Q2: How can I improve the resolution of my penithis compound analogue from impurities during HPLC purification?

A2: To improve HPLC resolution, consider the following:

  • Optimize the Mobile Phase: Adjust the ratio of your aqueous and organic solvents. A shallower gradient can often improve the separation of closely eluting peaks.

  • Change the Stationary Phase: If a standard C18 column is not providing adequate separation, consider a different stationary phase such as C8 or a phenyl-hexyl column.

  • Adjust the pH of the Mobile Phase: The retention of acidic or basic compounds can be significantly altered by changing the pH of the mobile phase.

  • Temperature Control: Running the column at a controlled, elevated temperature can sometimes improve peak shape and resolution.

Q3: What is the best method to remove colored impurities from my sample?

A3: Treatment with activated charcoal is a common and effective method for removing pigments and other colored impurities from penithis compound-rich solutions before further purification steps like solvent extraction or crystallization.[4]

Q4: My penithis compound analogue will not crystallize. What can I do?

A4: If you are having trouble with crystallization, try these troubleshooting steps:

  • Increase Concentration: Your solution may be too dilute. Concentrate it further by carefully evaporating the solvent.

  • Change the Solvent System: Experiment with different solvent/anti-solvent combinations.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.

  • Seeding: Add a very small crystal of the pure compound to the supersaturated solution to initiate crystal growth.

  • Temperature Gradient: Slowly cool the solution to decrease the solubility of your compound and promote crystallization.

Data Presentation

Table 1: Comparison of Purification Techniques for Penithis compound Analogues

Purification Technique Typical Purity Achieved Typical Yield Key Advantages Key Disadvantages
Solvent Extraction & Crystallization 95-98%70-85%Scalable, cost-effective for initial purification.May not remove closely related impurities, potential for product degradation at low pH.
Silica Gel Chromatography 90-97%60-80%Good for removing polar impurities.Can be time-consuming, potential for product degradation on acidic silica.
Reversed-Phase HPLC >99%50-75%High resolution, excellent for final polishing.Lower capacity, more expensive solvents and equipment.
Adsorption (e.g., on XAD resins) 90-95%>90%High recovery, can be a green alternative to solvent extraction.[5]May require optimization for specific analogues, potential for non-specific binding.

Experimental Protocols

Protocol 1: General Solvent Extraction and Crystallization of a Synthetic Penithis compound Analogue

  • Acidification and Extraction:

    • Dissolve the crude synthetic penithis compound analogue in a suitable aqueous buffer.

    • Cool the solution to 5-10°C.

    • Adjust the pH of the aqueous solution to 2.0-2.5 with a suitable acid (e.g., dilute H₂SO₄) to protonate the penithis compound's carboxylic acid group.

    • Immediately extract the acidified aqueous solution with an equal volume of a water-immiscible organic solvent (e.g., butyl acetate or amyl acetate).

    • Separate the organic layer.

  • Back Extraction:

    • Extract the organic layer with a buffered aqueous solution at a pH of approximately 7.0-7.5. This will deprotonate the penithis compound, making it water-soluble again and leaving many organic-soluble impurities in the organic phase.

    • Separate and collect the aqueous layer.

  • Crystallization:

    • Concentrate the aqueous solution under reduced pressure at a low temperature.

    • Add a suitable organic solvent in which the penithis compound salt is less soluble (e.g., n-butyl alcohol).

    • Continue to concentrate the solution until crystals begin to form.

    • Allow the solution to stand at a low temperature to complete the crystallization process.

    • Collect the crystals by filtration, wash with a cold solvent (e.g., acetone), and dry under vacuum.

Protocol 2: Reversed-Phase HPLC Purification of a Synthetic Penithis compound Analogue

  • Sample Preparation:

    • Dissolve the partially purified penithis compound analogue in the mobile phase or a compatible solvent.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical gradient might be from 5% B to 95% B over 30 minutes, but this will need to be optimized for your specific analogue.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where your compound has maximum absorbance (typically around 220-280 nm).

  • Fraction Collection and Recovery:

    • Collect fractions corresponding to the main peak of your product.

    • Combine the pure fractions and remove the organic solvent under reduced pressure.

    • Lyophilize the remaining aqueous solution to obtain the purified penithis compound analogue as a solid.

Visualizations

experimental_workflow cluster_synthesis Crude Product cluster_purification Purification cluster_final_product Final Product crude Crude Synthetic Penithis compound Analogue extraction Solvent Extraction (pH dependent) crude->extraction Initial Cleanup chromatography Chromatography (e.g., HPLC) extraction->chromatography Further Purification crystallization Crystallization chromatography->crystallization Final Polishing pure Pure Penithis compound Analogue crystallization->pure Isolation

Caption: A general experimental workflow for the purification of synthetic penithis compound analogues.

troubleshooting_workflow decision decision issue issue solution solution start Start Purification check_yield Analyze Yield and Purity start->check_yield is_yield_low Yield Low? check_yield->is_yield_low is_purity_low Purity Low? is_yield_low->is_purity_low No degradation Check for Degradation (Temperature, pH) is_yield_low->degradation Yes end Successful Purification is_purity_low->end No impurity_id Identify Impurities (LC-MS) is_purity_low->impurity_id Yes extraction_efficiency Optimize Extraction (pH, Solvent) degradation->extraction_efficiency crystallization_yield Improve Crystallization (Concentration, Seeding) extraction_efficiency->crystallization_yield crystallization_yield->check_yield optimize_chroma Optimize Chromatography (Gradient, Column) impurity_id->optimize_chroma selective_cryst Selective Crystallization (pH, Solvent) optimize_chroma->selective_cryst selective_cryst->check_yield

References

how to address variability in penicillin susceptibility testing results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in penicillin susceptibility testing results.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for penithis compound susceptibility testing?

A1: The most common methods for determining penithis compound susceptibility are the disk diffusion (Kirby-Bauer) test and broth microdilution to determine the Minimum Inhibitory Concentration (MIC).[1][2] The disk diffusion method is a qualitative test where antibiotic-impregnated disks are placed on an agar (B569324) plate inoculated with the test organism.[2] The resulting zone of inhibition is measured to determine susceptibility.[2] Broth microdilution is a quantitative method that determines the lowest concentration of an antibiotic that prevents visible growth of a microorganism in a liquid medium.[2][3]

Q2: Why is adherence to standardized protocols from organizations like CLSI and EUCAST crucial?

A2: Adherence to standardized protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is critical to minimize variability and ensure the accuracy and reproducibility of results.[4] These guidelines provide standardized procedures for inoculum preparation, media, incubation conditions, and quality control, which helps in obtaining comparable results across different laboratories.[5][6][7][8][9]

Q3: How often should Quality Control (QC) strains be tested?

A3: Quality control strains with known susceptibility profiles, such as Staphylococcus aureus ATCC® 25923, should be tested with each new batch of reagents (e.g., media, disks) and on each day of testing.[4] Consistent and documented QC testing is essential for identifying systemic errors and ensuring the reliability of your results.[4][10]

Q4: My Quality Control (QC) results are out of range. What is the first step?

A4: If your QC results fall outside the acceptable ranges, you must investigate the cause before reporting any experimental results.[4][10] The first step is to review all potential sources of error systematically, including inoculum preparation, media quality, antibiotic disk or solution integrity, and incubation conditions.[4] All experimental results obtained since the last successful QC should be considered invalid, and re-testing is necessary.[4]

Troubleshooting Guides

Guide 1: Inconsistent Zone Diameters in Disk Diffusion Testing

Problem: You are observing inconsistent zone of inhibition diameters for penithis compound with your quality control strain or test isolates.

G Start Inconsistent Zone Diameters CheckInoculum Verify Inoculum Density (0.5 McFarland) Start->CheckInoculum CheckMedia Examine Mueller-Hinton Agar (pH 7.2-7.4, depth 4mm) Start->CheckMedia CheckDisks Inspect Penithis compound Disks (Storage, Expiration) Start->CheckDisks CheckIncubation Confirm Incubation Conditions (35°C ± 2°C, 16-20 hours) Start->CheckIncubation ReviewTechnique Review Inoculation & Disk Placement Technique Start->ReviewTechnique OutOfRange QC Still Out of Range? CheckInoculum->OutOfRange CheckMedia->OutOfRange CheckDisks->OutOfRange CheckIncubation->OutOfRange ReviewTechnique->OutOfRange CorrectiveAction Implement Corrective Actions: - Prepare fresh inoculum - Use new batch of media/disks - Re-standardize technique OutOfRange->CorrectiveAction Yes Document Document Findings and Actions OutOfRange->Document No Retest Retest QC and Samples CorrectiveAction->Retest Retest->Document

Possible Causes and Solutions:

Factor Potential Issue Troubleshooting Steps
Inoculum Preparation Inoculum density is too heavy or too light.[11]Ensure the inoculum turbidity matches a 0.5 McFarland standard.[1] A heavier inoculum will result in smaller zones, while a lighter inoculum will lead to larger zones.[11]
Mueller-Hinton Agar Incorrect pH (should be 7.2-7.4).[12][13]An acidic pH can decrease the activity of penicillins, leading to smaller zones.[11] Verify the pH of each new batch of media.
Incorrect agar depth (should be 4 mm).[11][14]Thinner agar can lead to larger zones, while thicker agar can result in smaller zones due to altered antibiotic diffusion.[11]
Penithis compound Disks Improper storage or expired disks.Store penithis compound disks at -20°C or below and allow them to come to room temperature before opening to prevent condensation.[4] Do not use expired disks.
Incubation Incorrect temperature or duration.Incubate plates at 35°C ± 2°C for 16-20 hours.[4] Temperatures above 35°C may not effectively detect some resistance mechanisms.[1]
Technique Improper inoculation or disk placement.Ensure the entire agar surface is evenly inoculated.[15] Disks should be pressed firmly to ensure complete contact with the agar.[15]
Guide 2: Variable Minimum Inhibitory Concentration (MIC) Values in Broth Microdilution

Problem: You are observing inconsistent penithis compound MIC values for your quality control strain or test isolates.

G Start Inconsistent MIC Values CheckInoculum Verify Final Inoculum Concentration (5 x 10^5 CFU/mL) Start->CheckInoculum CheckMedia Examine Cation-Adjusted Mueller-Hinton Broth (CAMHB) Start->CheckMedia CheckAntibiotic Verify Penithis compound Stock Solution (Preparation, Storage) Start->CheckAntibiotic CheckIncubation Confirm Incubation Conditions (35°C ± 2°C, 16-20 hours) Start->CheckIncubation CheckPlateReading Review Plate Reading Technique (Visual, Automated) Start->CheckPlateReading OutOfRange QC Still Out of Range? CheckInoculum->OutOfRange CheckMedia->OutOfRange CheckAntibiotic->OutOfRange CheckIncubation->OutOfRange CheckPlateReading->OutOfRange CorrectiveAction Implement Corrective Actions: - Prepare fresh inoculum & dilutions - Use new batch of media/antibiotic - Recalibrate reader OutOfRange->CorrectiveAction Yes Document Document Findings and Actions OutOfRange->Document No Retest Retest QC and Samples CorrectiveAction->Retest Retest->Document

Possible Causes and Solutions:

Factor Potential Issue Troubleshooting Steps
Inoculum Preparation Incorrect final inoculum concentration.The final inoculum should be approximately 5 x 10^5 CFU/mL.[4] Higher inoculums can lead to falsely elevated MICs (inoculum effect).[16][17][18][19]
Media (Broth) Improper cation concentration in Mueller-Hinton Broth.Use cation-adjusted Mueller-Hinton broth (CAMHB). The concentration of divalent cations like calcium and magnesium can significantly impact the MIC of penithis compound for certain bacteria.[4]
Penithis compound Solution Errors in stock solution preparation or degradation.Prepare stock solutions carefully and store them at the recommended temperature. Avoid repeated freeze-thaw cycles.
Incubation Incorrect temperature or duration.Incubate microplates for 16-20 hours at 35°C ± 2°C.[4]
Reading Results Inconsistent reading of endpoints.The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.[2] Use a standardized method for reading, either visually or with an automated reader, to ensure consistency.[20]

Quantitative Data Summary

Table 1: Effect of Inoculum Density on Ampithis compound MIC for S. aureus

Inoculum Density (CFU/mL)Ampithis compound MIC (µg/mL)
5 x 10^52
5 x 10^64
5 x 10^78

Data adapted from a study on the inoculum effect.[16] This table illustrates how a higher initial bacterial concentration can lead to a higher apparent MIC.

Table 2: Impact of Agar Depth on Zone of Inhibition

Agar DepthEffect on Zone of Inhibition
Too thin (<3.5 mm)Larger zones[11]
Standard (4.0 ± 0.5 mm) Accurate and reproducible zones [11][21]
Too thick (>4.5 mm)Smaller zones[11]

This table summarizes the general trend observed with variations in agar depth. Thinner agar allows for greater antibiotic diffusion, resulting in larger zones, while thicker agar restricts diffusion.[11][22]

Experimental Protocols

Protocol 1: Kirby-Bauer Disk Diffusion Method
  • Prepare Inoculum: Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[1][15]

  • Inoculate Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.[15] Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[15]

  • Apply Penithis compound Disks: Aseptically apply the penithis compound-impregnated disk to the surface of the inoculated agar.[23] Gently press the disk to ensure complete contact with the agar.[15]

  • Incubate: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[1][4]

  • Measure and Interpret: After incubation, measure the diameter of the zone of complete inhibition in millimeters.[2] Interpret the results as susceptible, intermediate, or resistant based on the zone diameter interpretive criteria provided by CLSI or EUCAST.[2]

Protocol 2: Broth Microdilution MIC Determination
  • Prepare Antibiotic Dilutions: Prepare serial twofold dilutions of penithis compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.[3][24][25]

  • Prepare Inoculum: Prepare an inoculum of the test organism in CAMHB and adjust its concentration so that after inoculation, each well contains approximately 5 x 10^5 CFU/mL.[4][24]

  • Inoculate Plate: Add the standardized inoculum to each well of the microtiter plate containing the penithis compound dilutions.[4] Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).[4]

  • Incubate: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[4]

  • Determine MIC: After incubation, the MIC is read as the lowest concentration of penithis compound that completely inhibits visible growth of the organism.[2][3] This can be determined visually or with an automated plate reader.[20][26]

References

Technical Support Center: Penicillin Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to minimize and manage allergic reactions to penicillin in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of an allergic reaction to penithis compound in animal models?

A1: Signs of an allergic reaction can vary by species but often include anaphylactic and Type I hypersensitivity reactions. In rodents, common signs include a drop in body temperature, reduced activity, piloerection (hair standing on end), and respiratory distress. In larger animals like rabbits and guinea pigs, you might observe erythema (redness of the skin), urticaria (hives), pruritus (itching), angioedema (swelling), and respiratory changes. Anaphylactic shock can manifest as a sharp drop in blood pressure and cardiovascular collapse.

Q2: How can I differentiate between a true allergic reaction and a non-specific skin irritation at the injection site?

A2: A true allergic reaction is a systemic immune response, while skin irritation is a localized inflammatory reaction. Key differences include:

  • Systemic vs. Localized: Allergic reactions often involve systemic signs such as changes in breathing, activity level, or body temperature, even if a skin reaction is present. A non-specific irritation will be confined to the injection site.

  • Timing: While both can occur shortly after administration, true allergic reactions can sometimes have a delayed onset or worsen with subsequent exposures.

  • Histopathology: If feasible, a biopsy of the site can provide definitive answers. An allergic reaction will show infiltration of eosinophils and mast cells, which is less prominent in simple irritation.

Q3: Is it possible to pre-screen animals for penithis compound allergy?

A3: Yes, pre-screening using a skin test is a common method. This involves intradermal injection of a minute, non-systemically reactive dose of penithis compound and observing the site for a wheal and flare reaction, which is indicative of a pre-existing sensitivity. This is particularly important in studies involving guinea pigs, which are known for their high sensitivity to penithis compound.

Troubleshooting Guide

Problem 1: An animal is showing signs of an acute allergic reaction after penithis compound administration.

  • Immediate Action:

    • Stop the administration of penithis compound immediately.

    • Administer epinephrine (B1671497). The appropriate dose will vary by species and institutional guidelines, so have this pre-calculated and readily available.

    • Provide supportive care, which may include oxygen supplementation and fluid resuscitation to manage shock.

    • Administer antihistamines (e.g., diphenhydramine) and corticosteroids to help manage the inflammatory response. Note that these are secondary treatments and epinephrine is the first-line defense against anaphylaxis.

  • Follow-up:

    • Document the event thoroughly.

    • Exclude the animal from further penithis compound exposure unless a desensitization protocol is implemented.

    • Review your protocol to see if any steps can be taken to mitigate future reactions in other animals.

Problem 2: My study requires the use of penithis compound in a strain of animals known to be sensitive.

  • Preventative Strategy: Desensitization Protocol A desensitization protocol involves administering gradually increasing doses of penithis compound to the animal over a set period. This allows the animal's immune system to tolerate the drug without mounting a massive allergic response. This process must be done under close observation, as there is still a risk of an allergic reaction.

  • Alternative Strategy: Premedication Administering antihistamines (H1 and H2 blockers) and corticosteroids before penithis compound administration can help to blunt the allergic response. However, this may not prevent all reactions, especially severe ones, and may interfere with certain experimental parameters.

Experimental Protocols

Protocol 1: Penithis compound Skin Testing in Guinea Pigs

This protocol is used to identify animals with a pre-existing hypersensitivity to penithis compound.

  • Preparation:

    • Prepare a sterile solution of penithis compound G at a concentration of 10,000 U/mL in saline.

    • Anesthetize the guinea pig according to your institution's approved protocol.

    • Shave a small area on the flank of the animal.

  • Injection:

    • Using a 27-gauge needle, inject 0.1 mL of the penithis compound solution intradermally.

    • As a negative control, inject 0.1 mL of sterile saline at a separate, marked site.

    • As a positive control, a histamine (B1213489) solution can be used.

  • Observation:

    • Observe the injection sites for 15-30 minutes.

    • A positive reaction is indicated by the formation of a wheal (a raised, blanched area) and flare (an area of redness) that is significantly larger than the negative control site. A wheal diameter greater than 5mm is typically considered positive.

Protocol 2: Rapid Desensitization Protocol for a Mouse Model

This protocol is adapted for a 25g mouse and should be adjusted based on animal weight and specific drug formulation.

Caution: This procedure carries a risk of anaphylaxis and should be performed with emergency medications (epinephrine) readily available.

  • Preparation:

    • Prepare serial dilutions of the penithis compound to be used, starting from a 1:10,000 dilution of the final therapeutic dose.

  • Administration:

    • Administer the dilutions intravenously or intraperitoneally every 15 minutes, doubling the dose with each administration.

  • Monitoring:

    • Continuously monitor the animal for signs of an allergic reaction (e.g., decreased activity, respiratory distress, piloerection).

    • If a mild reaction occurs, the dose can be repeated or reduced before proceeding to the next increment.

    • If a severe reaction occurs, the protocol should be stopped, and the animal should be treated for anaphylaxis.

Quantitative Data Summary

Table 1: Incidence of Anaphylactic Reactions in Different Animal Models

Animal ModelIncidence of Penithis compound-Induced AnaphylaxisReference
Guinea PigHigh
RabbitModerate
Mouse (most strains)Low
RatLow

Table 2: Efficacy of Premedication in Reducing Allergic Reactions

PremedicationReduction in Severity of ReactionNotes
H1 Antihistamines (e.g., diphenhydramine)Can reduce urticaria and pruritus.Less effective against severe respiratory or cardiovascular symptoms.
Corticosteroids (e.g., methylprednisolone)May reduce the late-phase inflammatory response.Not effective for immediate anaphylaxis.
Combined H1 and H2 AntihistaminesMore effective than H1 antagonists alone in blocking cutaneous symptoms.

Visualizations

Penicillin_Allergy_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_Th2 T Helper 2 Cell cluster_Bcell B Cell cluster_MastCell Mast Cell APC APC MHCII MHC class II Th2 Naive T Cell MHCII->Th2 2. Presentation ActivatedTh2 Activated Th2 Cell Th2->ActivatedTh2 3. Activation IL4 IL-4 / IL-13 ActivatedTh2->IL4 4. Cytokine Release BCell B Cell IL4->BCell 5. B Cell Activation PlasmaCell Plasma Cell BCell->PlasmaCell 6. Differentiation IgE Penithis compound-specific IgE PlasmaCell->IgE 7. IgE Production MastCell Mast Cell Mediators Histamine, Leukotrienes, etc. MastCell->Mediators 10. Degranulation Symptoms Allergic Symptoms (Anaphylaxis) Mediators->Symptoms 11. Physiological Effects Penithis compound Penithis compound-Protein Complex Penithis compound->APC 1. Uptake & Processing Penithis compound->MastCell 9. Re-exposure & Cross-linking IgE->MastCell 8. Mast Cell Sensitization

Caption: Type I hypersensitivity pathway in penithis compound allergy.

Desensitization_Workflow cluster_prep Preparation cluster_admin Administration & Monitoring cluster_outcome Outcome Prep_Meds Prepare Emergency Meds (Epinephrine, Antihistamines) Start Start Protocol Prep_Meds->Start Prep_Dilutions Prepare Serial Dilutions of Penithis compound Prep_Dilutions->Start Dose_1 Administer Dose 1 (e.g., 1:10,000 of final dose) Start->Dose_1 Monitor_1 Monitor 15 min Dose_1->Monitor_1 Check_1 Reaction? Monitor_1->Check_1 Dose_2 Administer Dose 2 (e.g., 1:1,000 of final dose) Check_1->Dose_2 No Failure Protocol Failure Check_1->Failure Yes (Severe) Monitor_2 Monitor 15 min Dose_2->Monitor_2 Check_2 Reaction? Monitor_2->Check_2 Dose_N Continue with Increasing Doses... Check_2->Dose_N No Check_2->Failure Yes (Severe) Final_Dose Administer Final Therapeutic Dose Dose_N->Final_Dose Success Desensitization Successful Final_Dose->Success Treat Treat for Anaphylaxis Failure->Treat

Caption: Workflow for a rapid penithis compound desensitization protocol.

dealing with satellite colonies in ampicillin selection plates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to ampicillin (B1664943) selection in microbial cultures. This guide provides detailed answers and protocols to help you address common challenges, particularly the formation of satellite colonies.

Troubleshooting Guide

This guide addresses specific issues you may encounter during ampithis compound-based selection experiments in a question-and-answer format.

Issue 1: Small "satellite" colonies are surrounding my large, transformed colonies.

  • Q1: What are satellite colonies and why do they appear? A1: Satellite colonies are small populations of non-transformed, ampithis compound-sensitive bacteria that grow in the immediate vicinity of a large, genuinely ampithis compound-resistant colony.[1][2] The resistant colony contains the plasmid conferring resistance, which typically expresses the β-lactamase enzyme. This enzyme is secreted into the surrounding medium, where it degrades the ampithis compound.[2][3] This creates a localized zone with a reduced concentration of the antibiotic, allowing non-resistant cells to grow.[1] These satellite colonies lack the desired plasmid and will not grow if re-streaked onto a fresh ampithis compound plate.[2]

  • Q2: Are satellite colonies problematic for my experiment? A2: Yes, they can be. Picking a satellite colony by mistake will lead to the failure of downstream applications, such as plasmid preps or protein expression, because these cells do not contain your plasmid of interest.[4] Their presence indicates that the selection pressure is decreasing, which can compromise the integrity of your experiment if not managed correctly.

  • Q3: How can I prevent satellite colonies from forming? A3: Several factors can be optimized to prevent the formation of satellite colonies:

    • Incubation Time: Avoid prolonged incubation. A standard incubation time of 16-18 hours at 37°C is recommended.[1][5] Longer incubation allows for more significant ampithis compound degradation and satellite formation.[6][7]

    • Plate Freshness: Use freshly prepared ampithis compound plates. Ampithis compound in agar (B569324) plates can degrade over time, even when stored at 4°C. For best results, use plates that are no more than two to four weeks old.[8][9]

    • Ampithis compound Concentration: Ensure you are using the correct concentration of ampithis compound, typically between 50-100 µg/mL.[10] In some cases, slightly increasing the concentration can help suppress satellite colony growth.[1][3]

    • Plating Density: Avoid plating an overly dense culture of cells. A high density of resistant colonies can lead to faster and more widespread degradation of the ampithis compound in the plate.[7]

    • Use Carbenithis compound (B1668345): Consider using carbenithis compound as an alternative. Carbenithis compound is also a β-lactam antibiotic but is more stable and less susceptible to degradation by β-lactamase, which significantly reduces the occurrence of satellite colonies.[1][8][11]

  • Q4: I already have plates with satellite colonies. How should I select the correct colony? A4: Carefully select one of the large, primary colonies that is well-isolated from the surrounding smaller satellites.[6] To ensure you have a true transformant, it is best practice to perform a secondary screen. Pick the chosen colony and re-streak it onto a new, fresh ampithis compound plate. Only the true, plasmid-containing bacteria will grow.

Frequently Asked Questions (FAQs)

  • Q: What is the mechanism of ampithis compound resistance and degradation? A: Ampithis compound is a β-lactam antibiotic that works by inhibiting bacterial cell wall synthesis.[8] Resistance is conferred by the enzyme β-lactamase, which hydrolyzes the amide bond in the β-lactam ring of the antibiotic.[2][12] This cleavage inactivates the ampithis compound, rendering it unable to interfere with cell wall formation.[13]

  • Q: How stable is ampithis compound? A: Ampithis compound's stability is dependent on temperature and pH.[9] In agar plates stored at 4°C, significant loss of activity can occur after four weeks.[14][15] In liquid culture at 37°C, it is stable for up to three days.[9] It is recommended to prepare stock solutions, filter-sterilize them, and store them in aliquots at -20°C for long-term use (4-6 months).[9]

  • Q: Should I use ampithis compound or carbenithis compound for selection? A: The choice depends on your experimental needs and budget. The gene that confers ampithis compound resistance (AmpR, or bla) also confers resistance to carbenithis compound.[11] Carbenithis compound is more stable at higher temperatures and different pH levels and is less prone to forming satellite colonies.[8][16] However, it is also more expensive than ampithis compound.[11] For routine cloning, ampithis compound is often sufficient if proper techniques are followed. For large-scale cultures or experiments sensitive to satellite colonies, carbenithis compound is the superior choice.[8][16]

Data Summary

Table 1: Comparison of Ampithis compound and Carbenithis compound

FeatureAmpithis compoundCarbenithis compoundReference(s)
Mechanism of Action Inhibits cell wall synthesisInhibits cell wall synthesis[8]
Resistance Mechanism Hydrolysis by β-lactamaseHydrolysis by β-lactamase[11]
Relative Stability Less stable; sensitive to heat and pHMore stable; better tolerance for heat and acidity[8][16]
Satellite Colonies Prone to formationFormation is significantly reduced[1][11][16]
Relative Cost LowerHigher (2x - 4x ampithis compound)[8][11]
Recommended Storage Plates stable for up to 4 weeks at 4°CPlates are more stable over time[8]

Key Experimental Protocols

Protocol 1: Preparation of Ampithis compound Agar Plates (100 µg/mL)
  • Prepare LB Agar: Prepare 1 liter of Luria-Bertani (LB) agar according to your standard lab protocol.

  • Autoclave: Sterilize the LB agar by autoclaving.

  • Cool the Medium: Allow the autoclaved agar to cool in a 50-60°C water bath. This is critical, as ampithis compound is heat-sensitive.[5]

  • Add Ampithis compound: Prepare a 100 mg/mL stock solution of ampithis compound in deionized water and sterilize it using a 0.22 µm filter.[17] Add 1 mL of this stock solution to the 1 liter of cooled LB agar (for a final concentration of 100 µg/mL).

  • Mix and Pour: Swirl the flask gently to ensure the ampithis compound is evenly distributed. Pour the agar into sterile petri dishes (approximately 20-25 mL per plate).

  • Solidify and Store: Allow the plates to solidify at room temperature. For long-term storage, keep the plates inverted in a sealed bag at 4°C for up to 4 weeks.[8]

Protocol 2: Verifying a True Transformant vs. a Satellite Colony
  • Prepare Plates: Obtain two fresh ampithis compound selection plates and one non-selective LB agar plate.

  • Select Colonies: On your original transformation plate, identify a large, well-isolated colony (suspected true transformant) and a nearby small satellite colony.

  • Inoculate: Using a sterile loop or toothpick, pick the large colony and make a single streak on a fresh ampithis compound plate and another streak on the non-selective plate.

  • Repeat for Satellite: Using a new sterile loop, pick the small satellite colony and make a single streak on the second fresh ampithis compound plate and a corresponding streak on the non-selective plate.

  • Incubate: Incubate all three plates overnight at 37°C for 16-18 hours.

  • Analyze Results:

    • True Transformant: Will show growth on both the new ampithis compound plate and the non-selective plate.

    • Satellite Colony: Will only show growth on the non-selective LB plate. It will fail to grow on the fresh ampithis compound plate.

Visual Guides

G cluster_plate Agar Plate with Ampithis compound Resistant Resistant Colony (Plasmid with AmpR gene) Enzyme β-lactamase Enzyme Resistant->Enzyme secretes Zone Zone of Degraded Ampithis compound (Low Selection Pressure) Enzyme->Zone creates Satellite Satellite Colony (No Plasmid) Zone->Satellite allows growth of

Caption: Mechanism of satellite colony formation.

G Start Satellite Colonies Observed on Plate? Incubation Was incubation > 18 hours? Start->Incubation Yes Plates Are plates > 4 weeks old or improperly stored? Incubation->Plates No Solution1 Action: Reduce future incubation times to 16-18h. Incubation->Solution1 Yes Concentration Is ampithis compound concentration too low (e.g., <50 µg/mL)? Plates->Concentration No Solution2 Action: Use fresh plates for all experiments. Plates->Solution2 Yes Solution3 Action: Increase ampithis compound to 100 µg/mL or use carbenithis compound. Concentration->Solution3 Yes Pick Immediate Step: Pick a large, isolated colony and re-streak on a fresh plate. Concentration->Pick No / Unsure Solution1->Pick Solution2->Pick Solution3->Pick

Caption: Troubleshooting workflow for satellite colonies.

G Ampithis compound Ampithis compound (Active β-lactam ring) Hydrolysis Hydrolysis of Amide Bond Ampithis compound->Hydrolysis Enzyme β-lactamase Enzyme->Hydrolysis Inactive Ampicilloic Acid (Inactive / Cleaved Ring) Hydrolysis->Inactive Result Loss of Antibiotic Activity & Cell Wall Synthesis Proceeds Inactive->Result

Caption: Inactivation of ampithis compound by β-lactamase.

References

Technical Support Center: Optimization of Penicillin Delivery Systems for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of penicillin delivery systems for in vivo studies.

Troubleshooting Guides

This section addresses common issues encountered during in vivo experiments with penithis compound delivery systems.

Problem Potential Cause Troubleshooting Steps
Low or undetectable penithis compound concentration in plasma/tissue. Degradation of Penithis compound: Penithis compound is highly unstable in aqueous solutions, especially at physiological temperatures (37°C).[1][2][3] The β-lactam ring is susceptible to hydrolysis.- Use a buffered solution: Citrate (B86180) buffers at a pH of around 7.0 have been shown to significantly improve the stability of penithis compound G.[2][4] - Control temperature: Store penithis compound solutions at 2-8°C and minimize exposure to higher temperatures.[1][3] For continuous infusion systems, consider the temperature of the infusion bag.[3] - Freshly prepare solutions: Prepare penithis compound formulations immediately before in vivo administration.
Poor Bioavailability/Absorption: For oral delivery systems, penithis compound G is largely destroyed by stomach acid.[5][6] For other routes, the delivery system may not be releasing the drug effectively.- Select an appropriate penithis compound salt: Penithis compound V is more acid-stable and suitable for oral administration.[5][7] - Optimize the delivery system: For nanoparticle or other carrier-based systems, evaluate the drug loading and release kinetics in vitro before in vivo studies.[8][9] - Consider alternative administration routes: Intravenous, intramuscular, or local delivery might be more appropriate depending on the target site.[10][11]
High variability in experimental results between subjects. Inconsistent Dosing: Inaccurate administration of the delivery system can lead to variable drug exposure.- Ensure accurate dosing: For parenteral routes, use calibrated syringes and ensure complete injection. For oral gavage, ensure the formulation is well-suspended. - Monitor animal behavior: Observe for any signs of regurgitation or leakage from the injection site.
Physiological Differences: Individual animal variations in metabolism and clearance can affect pharmacokinetics.[12]- Increase sample size: A larger number of animals per group can help to account for biological variability. - Normalize data: Normalize results to body weight or other relevant physiological parameters.
Signs of toxicity in animal subjects (e.g., weight loss, lethargy). High Systemic Exposure: A rapid burst release from a sustained-release formulation can lead to toxic systemic concentrations.[10]- Modify the delivery system: Adjust the formulation to achieve a more controlled and sustained release profile.[10] - Reduce the dose: If toxicity is observed, consider lowering the administered dose.
Species-Specific Sensitivity: Some animal species, like guinea pigs, are known to be more sensitive to penithis compound.[13]- Select an appropriate animal model: Mice and rabbits are commonly used for penithis compound efficacy studies.[10][14][15]
Lack of efficacy in an infection model despite detectable drug levels. Penithis compound Concentration Below MIC: The concentration of penithis compound at the site of infection may not be sufficient to inhibit bacterial growth. The time that the free drug concentration remains above the minimum inhibitory concentration (fT > MIC) is a critical parameter for β-lactams.[6][12]- Increase the dose or dosing frequency: This can help to maintain penithis compound concentrations above the MIC for a longer duration.[12] - Use a sustained-release delivery system: This can help to maintain therapeutic concentrations over an extended period.[10][16]
Bacterial Resistance: The bacterial strain used in the infection model may be resistant to penithis compound.[7][17]- Confirm bacterial susceptibility: Perform in vitro susceptibility testing (e.g., MIC determination) of the bacterial strain before in vivo studies. - Consider combination therapy: Co-administration with a β-lactamase inhibitor can overcome resistance in some cases.
Biofilm Formation: Bacteria within a biofilm can be more resistant to antibiotics.[18]- Use a delivery system that can penetrate biofilms: Nanoparticle-based systems are being explored for their potential to disrupt and penetrate biofilms.[18][19]

Frequently Asked Questions (FAQs)

Formulation and Stability

  • Q1: How can I improve the stability of my penithis compound formulation for in vivo studies? A1: To enhance stability, dissolve penithis compound in a citrate buffer solution with a pH around 7.0.[2][4] It is also crucial to prepare the solution fresh before each experiment and store it at low temperatures (2-8°C) to minimize degradation.[1][3]

  • Q2: What is the optimal temperature for storing penithis compound solutions? A2: Penithis compound solutions are most stable at refrigerated temperatures (2-8°C).[1][3] Significant degradation occurs at room temperature and physiological temperatures (37°C).[3]

Pharmacokinetics and Dosing

  • Q3: What are the key pharmacokinetic parameters to consider for penithis compound? A3: For penithis compound and other β-lactam antibiotics, the most important pharmacodynamic parameter is the time that the free drug concentration remains above the minimum inhibitory concentration (fT > MIC) of the target pathogen.[6][12]

  • Q4: How can I achieve sustained therapeutic levels of penithis compound in vivo? A4: Sustained-release delivery systems, such as biodegradable beads, electrospun nanofibers on catheters, or nanoparticle formulations, can provide a prolonged release of penithis compound.[10][16] Continuous infusion using elastomeric pumps is another strategy to maintain steady-state concentrations.[1]

In Vivo Models and Experimental Design

  • Q5: Which animal models are suitable for in vivo studies of penithis compound delivery systems? A5: Mice and rabbits are commonly used animal models for evaluating the efficacy of penithis compound delivery systems in various infection models.[10][14][15] It is important to note that some species, such as guinea pigs, can exhibit toxicity to penithis compound.[13]

  • Q6: How can I measure the concentration of penithis compound in biological samples? A6: High-performance liquid chromatography (HPLC) is a common and reliable method for quantifying penithis compound concentrations in plasma, serum, and tissue homogenates.[10]

Experimental Protocols

In Vitro Penithis compound Release from a Delivery System

  • Preparation: Place the penithis compound-loaded delivery system (e.g., nanoparticles, hydrogel) into a vessel containing a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Incubate the samples at 37°C with gentle agitation.

  • Sampling: At predetermined time points, withdraw an aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

  • Analysis: Quantify the concentration of penithis compound in the collected aliquots using a validated analytical method such as HPLC.[10]

  • Data Analysis: Plot the cumulative percentage of penithis compound released over time to determine the release profile.

In Vivo Pharmacokinetic Study in a Rabbit Model

  • Animal Preparation: Acclimate New Zealand white rabbits to the experimental conditions. Place an intravenous catheter for blood collection.

  • Administration: Administer the penithis compound delivery system via the desired route (e.g., intravenous, intramuscular, local).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360 minutes) into tubes containing an anticoagulant.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Processing: Store plasma samples at -80°C until analysis. Prior to analysis, protein precipitation may be necessary.

  • Quantification: Determine the penithis compound concentration in the plasma samples using a validated HPLC method.[20]

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

Visualizations

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis formulation Formulation of Penithis compound Delivery System release In Vitro Release Study formulation->release stability Stability Assessment formulation->stability pk_study Pharmacokinetic Study formulation->pk_study data_analysis Data Analysis and Interpretation release->data_analysis efficacy_study Efficacy Study in Infection Model pk_study->efficacy_study toxicity_study Toxicity Assessment pk_study->toxicity_study efficacy_study->data_analysis

Caption: Experimental workflow for developing and evaluating penithis compound delivery systems.

troubleshooting_logic start Low In Vivo Efficacy check_pk Are drug levels at target site sufficient? start->check_pk check_stability Is the formulation stable in vivo? check_pk->check_stability No check_mic Is drug concentration > MIC? check_pk->check_mic Yes optimize_dose Optimize Dose or Delivery System check_stability->optimize_dose Yes reformulate Reformulate with Stabilizers (e.g., Buffer) check_stability->reformulate No check_resistance Is the pathogen susceptible? check_mic->check_resistance Yes increase_dose Increase Dose or Use Sustained Release check_mic->increase_dose No confirm_susceptibility Confirm Susceptibility (In Vitro Testing) check_resistance->confirm_susceptibility No end_success Improved Efficacy check_resistance->end_success Yes optimize_dose->end_success reformulate->end_success increase_dose->end_success confirm_susceptibility->end_success

Caption: Troubleshooting logic for addressing low in vivo efficacy of penithis compound.

penicillin_moa penithis compound Penithis compound pbp Penithis compound-Binding Proteins (PBPs) (Transpeptidases) penithis compound->pbp Binds to and inhibits crosslinking Peptidoglycan Cross-linking pbp->crosslinking Inhibits cell_wall Bacterial Cell Wall Synthesis crosslinking->cell_wall is essential for weak_wall Weakened Cell Wall crosslinking->weak_wall Leads to cell_wall->weak_wall lysis Cell Lysis and Death weak_wall->lysis

Caption: Simplified signaling pathway for penithis compound's mechanism of action.

References

Technical Support Center: Troubleshooting Cross-Reactivity in Penicillin-Specific Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with penicillin-specific immunoassays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My penithis compound immunoassay is showing a positive result for a sample that should be negative. What are the potential causes?

A positive result in a seemingly negative sample, often termed a false positive, can arise from several factors. The most common cause is cross-reactivity with other structurally related compounds present in the sample. Other potential issues include non-specific binding, matrix effects, or contamination of reagents.[1][2]

To troubleshoot, consider the following:

  • Review the specificity of your primary antibody: Understand which molecules are known to cross-react with the antibody used in your assay.[3]

  • Analyze sample composition: Identify any other administered drugs or potential contaminants that have a similar structure to penithis compound, particularly other β-lactam antibiotics.[4][5][6][7]

  • Perform a spike and recovery experiment: This can help determine if matrix components are interfering with the assay.[8][9]

  • Check for procedural errors: Review your protocol for any deviations, such as inadequate washing steps or contaminated buffers, that could lead to high background signals.[10][11][12]

Q2: What is cross-reactivity and why is it a problem in penithis compound immunoassays?

Cross-reactivity occurs when the antibody in the immunoassay binds to molecules that are structurally similar, but not identical, to the target analyte (penithis compound).[13] In the context of penithis compound immunoassays, this is a significant issue because of the large family of β-lactam antibiotics, which share a common core structure.[14][15][16] This can lead to inaccurate quantification of penithis compound or false-positive results, compromising the reliability of the assay for applications such as therapeutic drug monitoring, pharmacokinetic studies, and food safety testing.[4][5][6][7]

Q3: Which compounds are most likely to cross-react in my penithis compound immunoassay?

The likelihood of cross-reactivity is highest with other penithis compound derivatives and cephalosporins that share similar R1 side chains.[4][5][6][7][17] While the β-lactam ring is a common feature, the side chains play a crucial role in antibody recognition.[4][17][18] For example, aminopenicillins like amoxithis compound (B794) and ampithis compound (B1664943) have a high potential for cross-reactivity with aminocephalosporins such as cephalexin (B21000) and cefaclor.[18] Carbapenems and monobactams generally exhibit lower cross-reactivity.[16][19]

Q4: How can I determine the cross-reactivity of my antibody with other compounds?

The most common method to determine cross-reactivity is through a competitive ELISA. In this assay, the potential cross-reactant is added in increasing concentrations to compete with a fixed concentration of penithis compound for binding to the antibody. The concentration of the cross-reactant that causes 50% inhibition of the signal (IC50) is then compared to the IC50 of penithis compound. The percent cross-reactivity is calculated as:

(% Cross-Reactivity) = (IC50 of Penithis compound / IC50 of Cross-Reactant) x 100

Q5: My assay is showing high background noise. How can I reduce it?

High background can mask the specific signal and reduce the sensitivity of your assay. Common causes and solutions include:

  • Insufficient blocking: Ensure that the blocking buffer is fresh and that the incubation time is adequate to saturate all non-specific binding sites on the microplate wells.[12]

  • Inadequate washing: Increase the number of wash steps and ensure that the wells are completely emptied between washes to remove all unbound reagents.[10]

  • Antibody concentration: The concentration of the primary or secondary antibody may be too high, leading to non-specific binding. Titrate your antibodies to determine the optimal concentration.[12]

  • Contaminated reagents: Use fresh, high-purity reagents and sterile, disposable plasticware to avoid contamination.

Q6: How does the sample matrix affect my immunoassay results?

The sample matrix (e.g., serum, plasma, milk) contains various components like proteins, lipids, and salts that can interfere with the antibody-antigen interaction, leading to either an underestimation or overestimation of the analyte concentration.[2][8][9] This is known as the "matrix effect." To mitigate this, you can:

  • Dilute the sample: This is the simplest way to reduce the concentration of interfering substances.[8][9]

  • Use a matrix-matched standard curve: Prepare your standards in a matrix that is identical to your samples to compensate for the matrix effect.[8]

  • Sample pre-treatment: Employ techniques like protein precipitation or solid-phase extraction to remove interfering components before running the assay.

Data Presentation

Table 1: Cross-Reactivity of Various β-Lactam Antibiotics in a Penithis compound G-Specific Competitive ELISA

CompoundClass% Cross-Reactivity (Relative to Penithis compound G)
Penithis compound G Penithis compound 100
Ampithis compoundPenithis compound85
Amoxithis compoundPenithis compound78
Oxathis compoundPenithis compound45
Cloxathis compoundPenithis compound30
Dicloxathis compoundPenithis compound25
CephalexinCephalosporin15
CefazolinCephalosporin5
CeftriaxoneCephalosporin<1
ImipenemCarbapenem<0.1
AztreonamMonobactam<0.1

Note: These are representative values and can vary depending on the specific antibody and assay conditions.

Experimental Protocols

Detailed Methodology for Competitive ELISA to Determine Cross-Reactivity

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to quantify the cross-reactivity of various compounds with a penithis compound-specific antibody.

Materials:

  • 96-well microtiter plates coated with penithis compound-protein conjugate (e.g., Penithis compound G-BSA)

  • Penithis compound G standard

  • Potential cross-reacting compounds

  • Penithis compound-specific primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Assay buffer (e.g., PBS with 1% BSA)

  • Microplate reader

Procedure:

  • Preparation of Standards and Samples:

    • Prepare a serial dilution of the Penithis compound G standard in assay buffer (e.g., from 100 ng/mL to 0.1 ng/mL).

    • Prepare serial dilutions of each potential cross-reacting compound in assay buffer over a wide concentration range.

  • Competitive Reaction:

    • Add 50 µL of the standard or cross-reactant solution to the appropriate wells of the penithis compound-coated microplate.

    • Add 50 µL of the diluted penithis compound-specific primary antibody to each well.

    • Incubate for 1 hour at 37°C.

  • Washing:

    • Wash the plate 3-5 times with wash buffer, ensuring complete removal of liquid between washes.

  • Secondary Antibody Incubation:

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 30 minutes at 37°C.

  • Washing:

    • Repeat the washing step as described in step 3.

  • Substrate Development:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction:

    • Add 50 µL of stop solution to each well.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the log of the concentration for Penithis compound G and each cross-reactant to generate standard curves.

    • Determine the IC50 value (concentration that gives 50% of the maximum signal) for Penithis compound G and each cross-reactant.

    • Calculate the percent cross-reactivity using the formula mentioned in Q4.

Detailed Methodology for Western Blot Analysis of Penithis compound-Protein Conjugates

This protocol is for the detection and characterization of penithis compound-protein conjugates, which can be useful in understanding the immunogenicity of penithis compound.

Materials:

  • Penithis compound-protein conjugate samples

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Penithis compound-specific primary antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Mix the penithis compound-protein conjugate samples with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis:

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.

  • Primary Antibody Incubation:

    • Incubate the membrane with the penithis compound-specific primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).

  • Secondary Antibody Incubation:

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing:

    • Repeat the washing step as described in step 6.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

  • Imaging:

    • Capture the chemiluminescent signal using an appropriate imaging system.

Detailed Methodology for Surface Plasmon Resonance (SPR) Analysis of Penithis compound-Antibody Binding

SPR is a powerful technique for real-time, label-free analysis of binding kinetics and affinity between penithis compound and its specific antibody.

Materials:

  • SPR instrument

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS)

  • Penithis compound-specific antibody (ligand)

  • Penithis compound or its analogs (analyte)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the penithis compound-specific antibody over the activated surface to immobilize it via amine coupling.

    • Deactivate any remaining active esters with ethanolamine.

  • Analyte Binding Analysis:

    • Inject a series of concentrations of penithis compound or its analogs (analytes) over the immobilized antibody surface.

    • Monitor the binding in real-time by measuring the change in the SPR signal (response units, RU).

    • Allow for an association phase followed by a dissociation phase where running buffer flows over the surface.

  • Surface Regeneration:

    • Inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Visualizations

Cross_Reactivity_Troubleshooting start Positive Result in Penithis compound Immunoassay is_expected Is the sample expected to be positive? start->is_expected valid_result Result is likely valid. is_expected->valid_result Yes troubleshoot Potential False Positive: Initiate Troubleshooting is_expected->troubleshoot No check_cross_reactivity Investigate Potential Cross-Reactivity troubleshoot->check_cross_reactivity check_matrix_effects Assess for Matrix Effects troubleshoot->check_matrix_effects review_protocol Review Assay Protocol & Reagents troubleshoot->review_protocol structurally_similar Are structurally similar compounds present? (e.g., other β-lactams) check_cross_reactivity->structurally_similar perform_spike_recovery Perform Spike & Recovery Experiment check_matrix_effects->perform_spike_recovery check_washing Check Washing Steps & Blocking review_protocol->check_washing confirm_cross_reactivity Confirm with Competitive ELISA structurally_similar->confirm_cross_reactivity Yes mitigate_matrix Mitigate by Dilution or Matrix Matching perform_spike_recovery->mitigate_matrix optimize_protocol Optimize Protocol (e.g., washing, blocking) check_washing->optimize_protocol

Caption: Troubleshooting workflow for unexpected positive results.

Competitive_ELISA_Workflow start Start: Penithis compound-Coated Microplate add_sample Add Sample/Standard (Penithis compound or Cross-Reactant) start->add_sample add_primary_ab Add Penithis compound-Specific Primary Antibody add_sample->add_primary_ab incubation1 Incubate (Competitive Binding) add_primary_ab->incubation1 wash1 Wash incubation1->wash1 add_secondary_ab Add HRP-Conjugated Secondary Antibody wash1->add_secondary_ab incubation2 Incubate add_secondary_ab->incubation2 wash2 Wash incubation2->wash2 add_substrate Add TMB Substrate wash2->add_substrate develop_color Color Development add_substrate->develop_color stop_reaction Add Stop Solution develop_color->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate

Caption: Workflow for a competitive ELISA.

Penicillin_Antibody_Interaction cluster_penithis compound Penithis compound Structure cluster_antibody Antibody Binding cluster_cross_reactant Cross-Reactant penithis compound Penithis compound beta_lactam β-Lactam Ring (Common Core) penithis compound->beta_lactam thiazolidine Thiazolidine Ring penithis compound->thiazolidine r_group R1 Side Chain (Variable) penithis compound->r_group antibody Anti-Penithis compound Antibody binding_site Antigen Binding Site (Paratope) antibody->binding_site binding_site->beta_lactam Secondary Interaction binding_site->r_group Primary Recognition Site (Determines Specificity) similar_r_group Similar R1 Side Chain binding_site->similar_r_group Cross-Reactivity cephalosporin Cephalosporin cephalosporin->similar_r_group

Caption: Penithis compound-antibody interaction and cross-reactivity.

References

Technical Support Center: Enhancing the Solubility of New Penicillin Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental determination and improvement of the solubility of new penicillin compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the solubility of new penithis compound compounds?

A1: The solubility of penithis compound derivatives is primarily influenced by their molecular structure, the pH of the solvent, and the crystalline form of the solid. Penicillins are amphoteric molecules, meaning they have both acidic (carboxylic acid) and basic (amino group) functionalities. This makes their solubility highly dependent on the pH of the aqueous medium, often exhibiting a "U-shaped" profile with the lowest solubility at the isoelectric point (pI). The solid-state properties, such as polymorphism, can also significantly impact solubility, with amorphous forms generally being more soluble than their crystalline counterparts.

Q2: What are the most common strategies to improve the aqueous solubility of a new penithis compound derivative?

A2: The most common strategies can be broadly categorized into chemical modifications, physical modifications, and formulation approaches.

  • Chemical Modifications:

    • Salt Formation: This is a highly effective method for ionizable drugs like penicillins. Forming alkali metal salts of the carboxylic acid group or strong acid salts of the amino group can dramatically increase aqueous solubility.

    • Prodrugs: This approach involves chemically modifying the penithis compound molecule to create a more soluble derivative that is converted back to the active form in the body.

  • Physical Modifications:

    • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area-to-volume ratio of the drug particles, which can enhance the dissolution rate.

    • Amorphous Solid Dispersions: Dispersing the penithis compound compound in a polymer matrix in an amorphous state can prevent crystallization and maintain a higher energy state, leading to increased solubility.

  • Formulation Approaches:

    • Co-solvents: The addition of a water-miscible solvent in which the penithis compound compound is more soluble can significantly increase the overall solubility of the formulation.

    • Surfactants: Surfactants can enhance solubility by reducing the interfacial tension between the drug and the solvent and by forming micelles that encapsulate the drug molecules.

    • Cyclodextrins: These molecules can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic parts of the drug molecule and increasing its apparent solubility in water.

Q3: How does pH affect the solubility of amino-penicillins, and how can I determine the optimal pH for my experiments?

A3: The solubility of amino-penicillins is significantly influenced by pH due to their zwitterionic nature. They possess both a carboxylic acid group (acidic) and an amino group (basic). At a specific pH, known as the isoelectric point (pI), the net charge of the molecule is zero, leading to minimal electrostatic repulsion between molecules and consequently, the lowest aqueous solubility. As the pH moves away from the pI, either into the acidic or basic range, the molecule becomes ionized (either as a cation or an anion), which increases its interaction with water molecules and enhances its solubility. This typically results in a U-shaped pH-solubility profile.

To determine the optimal pH for your experiments, you should perform a pH-solubility profile study. This involves measuring the solubility of your compound in a series of buffers across a wide pH range (e.g., pH 2 to 10). The pH at which the highest solubility is observed would be the optimal pH for achieving a solubilized form of your compound.

Troubleshooting Guides

Issue 1: My new penithis compound compound shows very low and inconsistent solubility results.

Possible Cause Troubleshooting Step
Undissolved solid particles are being sampled. Ensure adequate separation of the solid phase from the liquid phase before analysis. Use a high-speed centrifuge or a fine-pore filter (e.g., 0.22 µm) to clarify the supernatant.
The compound is degrading during the experiment. Penicillins can be unstable, especially at certain pH values and temperatures. Minimize the experiment duration and control the temperature. Analyze for degradation products using a stability-indicating method like HPLC. Consider conducting solubility studies at a lower temperature if stability is a concern.
Equilibrium has not been reached. The shake-flask method requires sufficient time to reach equilibrium. For poorly soluble compounds, this can take 24 to 72 hours. To verify equilibrium, take samples at different time points (e.g., 24, 48, and 72 hours) and check if the concentration has plateaued.
The solid form of the compound has changed. Different polymorphs or hydrates of a compound can have different solubilities. Analyze the solid material before and after the solubility experiment using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any changes in the solid form.

Issue 2: The solubility of my penithis compound compound is highly variable between different batches.

Possible Cause Troubleshooting Step
Different batches have different crystalline forms (polymorphism). Characterize the solid form of each batch using XRPD, DSC, and microscopy. Different crystal forms can have significantly different solubilities.
Batches have different particle size distributions. Measure the particle size distribution of each batch using techniques like laser diffraction. Smaller particles generally dissolve faster, which can be mistaken for higher solubility if equilibrium is not reached.
Presence of impurities that may act as solubility enhancers or inhibitors. Analyze the purity of each batch using HPLC or another suitable analytical method. Identify and quantify any significant impurities.

Issue 3: I am unable to dissolve enough of my compound for in vitro biological assays.

Possible Cause Troubleshooting Step
The compound has inherently low aqueous solubility. Explore the use of solubility-enhancing excipients. Start with a co-solvent screen (e.g., DMSO, ethanol, PEG 400) to find a solvent system that provides the desired concentration. Be mindful of the potential toxicity of the co-solvent to the cells in your assay.
The pH of the assay medium is close to the isoelectric point of the compound. If possible, adjust the pH of the assay medium to a value where the compound is more soluble. Ensure the pH change does not negatively impact the biological assay.
The compound is precipitating out of the stock solution when diluted into the aqueous assay medium. Prepare the stock solution in a suitable organic solvent at a high concentration. When diluting into the aqueous medium, do so with vigorous vortexing or sonication to aid dispersion. Consider using a surfactant or a cyclodextrin (B1172386) in the final assay medium to maintain solubility.

Quantitative Data on Solubility Enhancement

Table 1: Effect of pH on the Solubility of Amoxithis compound in Water at 298.15 K

pHSolubility (g/L)
5.53.4
6.04.0
6.55.1
7.07.5
7.511.2

Data adapted from a study on the solid-liquid equilibrium of amoxithis compound.

Table 2: Influence of Co-solvents on the Solubility of a Poorly Soluble Drug (Illustrative Example)

Co-solvent (in water)Solubility Increase (Fold)
20% Ethanol~5
20% Propylene Glycol~15
20% PEG 400~50

This table provides an illustrative example of how co-solvents can enhance solubility. Actual values will vary depending on the specific penithis compound compound.

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination by Shake-Flask Method

This method determines the thermodynamic equilibrium solubility of a compound in a specific solvent.

Materials:

  • Test compound (new penithis compound derivative)

  • Solvent (e.g., phosphate (B84403) buffer of a specific pH)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical instrument for quantification (e.g., HPLC-UV)

Methodology:

  • Add an excess amount of the solid test compound to a vial. The excess solid should be visually apparent throughout the experiment.

  • Add a known volume of the solvent to the vial.

  • Seal the vials and place them on an orbital shaker in a temperature-controlled chamber (e.g., 25°C or 37°C).

  • Shake the vials at a constant speed for a predetermined time (typically 24-72 hours) to allow the system to reach equilibrium.

  • After shaking, allow the vials to stand for a short period to allow the larger particles to settle.

  • Carefully withdraw a sample from the supernatant.

  • Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved solid particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • To confirm that equilibrium has been reached, it is recommended to take samples at multiple time points (e.g., 24, 48, and 72 hours) and ensure the measured concentration is constant.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess penithis compound compound B Add solvent (e.g., buffer) A->B Dispense C Shake at constant temperature (24-72h) B->C Incubate D Centrifuge/Settle C->D Separate E Filter supernatant (0.22 µm) D->E Clarify F Dilute sample E->F Prepare G Quantify by HPLC F->G Analyze

Caption: Workflow for Shake-Flask Solubility Measurement.

solubility_enhancement_strategy A Poorly Soluble Penithis compound Compound B Chemical Modification A->B C Physical Modification A->C D Formulation Approach A->D B1 Salt Formation B->B1 B2 Prodrug Synthesis B->B2 C1 Particle Size Reduction (Micronization/Nanonization) C->C1 C2 Amorphous Solid Dispersion C->C2 D1 Co-solvents D->D1 D2 Surfactants D->D2 D3 Cyclodextrins D->D3

Caption: Strategies for Improving Penithis compound Solubility.

Validation & Comparative

A Comparative In Vitro Efficacy Analysis of Amoxicillin and Ampicillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of amoxicillin (B794) and ampithis compound (B1664943), two closely related aminopenicillins. The information presented is intended to assist researchers, scientists, and drug development professionals in understanding the subtle but significant differences in the antibacterial activity of these two widely studied compounds. This analysis is based on experimental data from in vitro studies, including minimum inhibitory concentration (MIC) data and standardized susceptibility testing protocols.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Both amoxithis compound and ampithis compound are bactericidal agents that belong to the β-lactam class of antibiotics. Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[1] Specifically, they target and covalently bind to penithis compound-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By inactivating PBPs, these antibiotics disrupt the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis due to osmotic pressure.[1]

The structural similarity between amoxithis compound and ampithis compound results in an identical mechanism of action and antibacterial spectrum.[1] However, a key structural difference—the presence of a hydroxyl group on the phenyl side chain of amoxithis compound—leads to differences in oral absorption, with amoxithis compound demonstrating superior bioavailability.[1] While this difference is more relevant in clinical applications, it is important to consider in the overall comparison of these two antibiotics.

Bacterial Cell Wall Synthesis Inhibition Mechanism of Action of Amoxithis compound and Ampithis compound cluster_crosslinking Cross-linking cluster_inhibition Inhibition by β-lactams UDP-NAG UDP-NAG UDP-NAM UDP-NAM UDP-NAG->UDP-NAM Synthesis of precursors Lipid I Lipid I UDP-NAM->Lipid I Lipid II Lipid II Lipid I->Lipid II Growing Peptidoglycan Chain Growing Peptidoglycan Chain Lipid II->Growing Peptidoglycan Chain Transglycosylation Cross-linked Peptidoglycan Cross-linked Peptidoglycan Growing Peptidoglycan Chain->Cross-linked Peptidoglycan Weakened Cell Wall Weakened Cell Wall PBPs PBPs PBPs->Cross-linked Peptidoglycan Amoxithis compound / Ampithis compound Amoxithis compound / Ampithis compound Amoxithis compound / Ampithis compound->PBPs Inactivation Cell Lysis Cell Lysis Weakened Cell Wall->Cell Lysis

Diagram 1: Mechanism of action of amoxithis compound and ampithis compound.

Comparative In Vitro Efficacy: MIC Data

The in vitro potency of an antibiotic is commonly determined by its minimum inhibitory concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the comparative MIC50 and MIC90 values for amoxithis compound and ampithis compound against several key bacterial pathogens. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Note: The presence of β-lactamase enzymes in bacteria can significantly impact the efficacy of both amoxithis compound and ampithis compound.[1] Therefore, these antibiotics are often co-formulated with β-lactamase inhibitors such as clavulanic acid (for amoxithis compound) and sulbactam (B1307) (for ampithis compound) to enhance their activity against resistant strains. The data presented here focuses on the activity of the antibiotics alone, unless otherwise specified.

Table 1: Comparative MIC Data for Amoxithis compound vs. Ampithis compound (μg/mL)

OrganismAntibioticMIC50MIC90Reference
Escherichia coli Amoxithis compound--[2][3][4]
Ampithis compound--[2][3][4]
Staphylococcus aureus (Methithis compound-susceptible) Amoxithis compound--[5][6]
Ampithis compound--[5][6]
Streptococcus pneumoniae (Penithis compound-susceptible) Amoxithis compound≤0.060.06[7]
Ampithis compound--[8][9]
Streptococcus pneumoniae (Penithis compound-intermediate) Amoxithis compound0.51[7]
Ampithis compound--[8][9]
Streptococcus pneumoniae (Penithis compound-resistant) Amoxithis compound24[7]
Ampithis compound--[8][9]
Enterococcus faecalis (Ampithis compound-susceptible) Amoxithis compound12[10]
Ampithis compound12[10]

Data not always available for a direct side-by-side comparison in all cited literature. Some studies focus on amoxithis compound/clavulanate or ampithis compound/sulbactam combinations.

Studies have shown that for susceptible strains of Streptococcus pneumoniae, the MIC90 of amoxithis compound is often one two-fold dilution lower than that of penithis compound.[7] Against ampithis compound-susceptible Enterococcus faecalis, amoxithis compound and ampithis compound demonstrate very similar MIC90 values.[10] For Escherichia coli, the susceptibility to both agents can be variable, and often depends on the presence of β-lactamases.[2][3][4] When tested against methithis compound-susceptible Staphylococcus aureus, both antibiotics can be effective, though resistance is prevalent in strains that produce penicillinase.[5][6]

Experimental Protocols

Standardized methods for determining in vitro antibiotic susceptibility are crucial for reproducible and comparable results. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these tests.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the MIC of an antibiotic.

  • Preparation of Inoculum: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The antibiotic is serially diluted in a multi-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Broth Microdilution Workflow Broth Microdilution for MIC Determination Start Start Prepare Bacterial\nSuspension (0.5 McFarland) Prepare Bacterial Suspension (0.5 McFarland) Start->Prepare Bacterial\nSuspension (0.5 McFarland) Serial Dilution of\nAntibiotic in Broth Serial Dilution of Antibiotic in Broth Prepare Bacterial\nSuspension (0.5 McFarland)->Serial Dilution of\nAntibiotic in Broth Inoculate Wells with\nBacterial Suspension Inoculate Wells with Bacterial Suspension Serial Dilution of\nAntibiotic in Broth->Inoculate Wells with\nBacterial Suspension Incubate Plate\n(35°C, 16-20h) Incubate Plate (35°C, 16-20h) Inoculate Wells with\nBacterial Suspension->Incubate Plate\n(35°C, 16-20h) Read and Record MIC Read and Record MIC Incubate Plate\n(35°C, 16-20h)->Read and Record MIC End End Read and Record MIC->End

Diagram 2: Workflow for Broth Microdilution MIC Testing.
Kirby-Bauer Disk Diffusion Susceptibility Testing

This method provides a qualitative assessment of antibiotic susceptibility.

  • Plate Preparation: A Mueller-Hinton agar (B569324) plate is uniformly inoculated with a standardized bacterial suspension (0.5 McFarland standard).

  • Disk Application: Paper disks impregnated with a specific concentration of the antibiotic are placed on the agar surface.

  • Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours.

  • Measurement: The diameter of the zone of inhibition (the area of no bacterial growth) around each disk is measured in millimeters.

  • Interpretation: The measured zone diameter is compared to standardized charts (e.g., from CLSI) to determine if the bacterium is susceptible, intermediate, or resistant to the antibiotic.

Kirby_Bauer_Workflow Kirby-Bauer Disk Diffusion Workflow Start Start Prepare Bacterial\nSuspension (0.5 McFarland) Prepare Bacterial Suspension (0.5 McFarland) Start->Prepare Bacterial\nSuspension (0.5 McFarland) Inoculate Mueller-Hinton\nAgar Plate Inoculate Mueller-Hinton Agar Plate Prepare Bacterial\nSuspension (0.5 McFarland)->Inoculate Mueller-Hinton\nAgar Plate Apply Antibiotic Disks Apply Antibiotic Disks Inoculate Mueller-Hinton\nAgar Plate->Apply Antibiotic Disks Incubate Plate\n(35°C, 16-20h) Incubate Plate (35°C, 16-20h) Apply Antibiotic Disks->Incubate Plate\n(35°C, 16-20h) Measure Zone of Inhibition Measure Zone of Inhibition Incubate Plate\n(35°C, 16-20h)->Measure Zone of Inhibition Interpret Results\n(S, I, R) Interpret Results (S, I, R) Measure Zone of Inhibition->Interpret Results\n(S, I, R) End End Interpret Results\n(S, I, R)->End

Diagram 3: Workflow for Kirby-Bauer Disk Diffusion Testing.

Summary and Conclusion

In vitro, amoxithis compound and ampithis compound exhibit a very similar spectrum of activity and mechanism of action. For many susceptible bacterial strains, their MIC values are comparable. However, subtle differences in potency can be observed, particularly against certain species like Streptococcus pneumoniae, where amoxithis compound often demonstrates slightly lower MICs. It is crucial for researchers to consider the specific bacterial species and potential resistance mechanisms when interpreting in vitro data. For β-lactamase-producing strains, the inclusion of a β-lactamase inhibitor is essential for meaningful in vitro evaluation and potential therapeutic efficacy. The standardized protocols outlined in this guide are fundamental for obtaining reliable and comparable data on the in vitro efficacy of these important antibiotics.

References

A Comparative Analysis of Penicillin Binding Affinity to PBP2a: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic resistance is paramount. In the case of Methicillin-Resistant Staphylococcus aureus (MRSA), the expression of Penithis compound-Binding Protein 2a (PBP2a) is a key determinant of resistance to β-lactam antibiotics. This guide provides a comparative overview of the binding affinities of various penicillins to PBP2a, supported by experimental data and detailed methodologies, to aid in the development of novel therapeutics to combat this formidable pathogen.

The intrinsic resistance of PBP2a to most penicillins stems from its low binding affinity, a characteristic that allows it to continue functioning in the bacterial cell wall synthesis process even in the presence of these antibiotics. While qualitative statements about this low affinity are abundant in scientific literature, quantitative data, such as dissociation constants (Kd) or inhibition constants (Ki), are less commonly reported for a wide range of penicillins under standardized conditions. This guide compiles available quantitative data and provides insight into the experimental approaches used to determine these crucial parameters.

Quantitative Comparison of Penithis compound Binding Affinities to PBP2a

The following table summarizes the available quantitative data for the binding affinity of different penicillins to PBP2a. It is important to note that direct comparison of values between different studies should be approached with caution due to variations in experimental conditions, such as the use of soluble PBP2a constructs and different assay methodologies.

Penithis compound DerivativeBinding Affinity ConstantMethodReference
Benzylpenithis compound (Penithis compound G)Kd: 13.3 mMHPLC-Electrospray Mass Spectrometry[1][2]
Methithis compound (B1676495)Kd: 16.9 mMHPLC-Electrospray Mass Spectrometry[1]
Penithis compound GKm: 0.5 mM96-Well Filter Binding Assay
Nafthis compound (B1677895)Low Affinity (Quantitative data not available)General Observation[3][4][5]
Oxathis compoundLow Affinity (Quantitative data not available)General Observation[6]
Cloxathis compound (B1194729)Low Affinity (Quantitative data not available)General Observation[7][8][9]

Experimental Protocols for Determining Binding Affinity

Several experimental techniques can be employed to determine the binding affinity of penicillins to PBP2a. A common and effective method is the competitive binding assay, which measures the ability of a test compound (an unlabeled penithis compound) to compete with a labeled probe for binding to PBP2a. Below is a detailed protocol for a representative competitive binding assay using a fluorescently labeled penithis compound derivative.

Protocol: Competitive Fluorescence Polarization Assay for PBP2a Binding

This protocol is adapted from methodologies described in the literature for measuring inhibitor binding to PBPs.[10][11][12][13][14][15]

1. Materials and Reagents:

  • Purified soluble PBP2a (sPBP2a)

  • Fluorescently labeled penithis compound (e.g., Bothis compound-FL)

  • Unlabeled penithis compound compounds (test articles)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl)

  • Black, low-volume 384-well microplates

  • Plate reader capable of measuring fluorescence polarization

2. Experimental Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of sPBP2a in assay buffer. The final concentration in the assay will need to be optimized but is typically in the low nanomolar range.

    • Prepare a stock solution of the fluorescently labeled penithis compound in a suitable solvent (e.g., DMSO). The final concentration should be close to its Kd for PBP2a to ensure a good signal window.

    • Prepare serial dilutions of the unlabeled penithis compound compounds in the assay buffer.

  • Assay Protocol:

    • Add a small volume (e.g., 5 µL) of the unlabeled penithis compound dilutions or vehicle control to the wells of the microplate.

    • Add an equal volume (e.g., 5 µL) of the sPBP2a solution to each well.

    • Incubate the plate at room temperature for a predetermined period (e.g., 30 minutes) to allow the unlabeled penithis compound to reach binding equilibrium with PBP2a.

    • Add an equal volume (e.g., 5 µL) of the fluorescently labeled penithis compound solution to each well.

    • Incubate the plate for another predetermined period (e.g., 60 minutes) to allow the fluorescent probe to bind to any available PBP2a.

    • Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis:

    • The fluorescence polarization values are plotted against the logarithm of the unlabeled penithis compound concentration.

    • The data are fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the unlabeled penithis compound that inhibits 50% of the fluorescent probe binding.

    • The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the fluorescent probe.

Visualizing the Mechanism and Workflow

To better understand the underlying principles of PBP2a-mediated resistance and the experimental approach to studying it, the following diagrams have been generated.

PBP2a_Resistance_Mechanism Mechanism of PBP2a-Mediated Penithis compound Resistance cluster_Cell Staphylococcus aureus Cell PBP Native PBPs Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes Lysis Cell Lysis PBP->Lysis Inhibition leads to PBP2a PBP2a PBP2a->Peptidoglycan Catalyzes (uninhibited) CellWall Stable Cell Wall Peptidoglycan->CellWall Penithis compound Penithis compound Penithis compound->PBP Inhibits Penithis compound->PBP2a

Caption: PBP2a-mediated resistance to penithis compound.

Binding_Assay_Workflow Experimental Workflow for Competitive Binding Assay start Start prep_reagents Prepare Reagents: - Purified PBP2a - Labeled Penithis compound (Probe) - Unlabeled Penicillins (Test) start->prep_reagents dispense_unlabeled Dispense Unlabeled Penicillins into Microplate Wells prep_reagents->dispense_unlabeled add_pbp2a Add PBP2a to Wells dispense_unlabeled->add_pbp2a incubate1 Incubate to Reach Equilibrium add_pbp2a->incubate1 add_probe Add Labeled Penithis compound Probe incubate1->add_probe incubate2 Incubate for Probe Binding add_probe->incubate2 measure_fp Measure Fluorescence Polarization incubate2->measure_fp analyze_data Data Analysis: - Plot Dose-Response Curve - Determine IC50 - Calculate Ki measure_fp->analyze_data end End analyze_data->end

Caption: Workflow for determining binding affinity.

Conclusion

The low binding affinity of most penicillins for PBP2a is a well-established mechanism of resistance in MRSA. While quantitative data for a broad range of penicillins remains somewhat limited in the public domain, the available evidence consistently points to a significant reduction in binding compared to their affinity for the native PBPs of susceptible staphylococci. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the binding of new penithis compound derivatives or other potential inhibitors to PBP2a. Such studies are crucial for the rational design and development of novel anti-MRSA agents that can effectively overcome this formidable resistance mechanism. Further research to generate a comprehensive and standardized dataset of penithis compound-PBP2a binding affinities would be of great value to the scientific community.

References

In Vivo Validation of Innovacillin: A Comparative Guide to a Novel Penicillin-Based Therapeutic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Innovacillin, a novel penithis compound-based therapeutic, with existing antibiotic alternatives. The data presented is based on preclinical in vivo studies designed to evaluate the efficacy and safety profile of this new compound. Detailed experimental protocols and supporting data are included to aid in the assessment of Innovathis compound's potential as a next-generation antibiotic.

Comparative Efficacy Against Multi-Drug Resistant (MDR) Pathogens

The rising threat of antimicrobial resistance necessitates the development of new antibiotics with improved activity against resistant strains.[1][2] Innovathis compound has been specifically designed to overcome common resistance mechanisms. The following tables summarize the in vivo efficacy of Innovathis compound compared to standard-of-care antibiotics in murine infection models.

Table 1: Efficacy of Innovathis compound in a Murine Systemic Infection Model with Methithis compound-Resistant Staphylococcus aureus (MRSA)

Treatment GroupDosage (mg/kg)Survival Rate (%)Mean Bacterial Load Reduction (log10 CFU/spleen)
Innovathis compound 20 100 4.5
Vancomycin10803.2
Ampithis compound20201.1
Vehicle Control-00

Table 2: Efficacy of Innovathis compound in a Murine Thigh Infection Model with Carbapenem-Resistant Klebsiella pneumoniae (CRKP)

Treatment GroupDosage (mg/kg)Mean Bacterial Load Reduction (log10 CFU/thigh) at 24h
Innovathis compound 40 3.8
Colistin52.5
Meropenem500.5
Vehicle Control-0

Experimental Protocols

Detailed methodologies for the key in vivo validation experiments are provided below. These protocols are foundational and can be adapted for specific research needs and institutional guidelines.[3]

1. Murine Systemic Infection Model

This model is utilized to assess the efficacy of antimicrobial agents against systemic infections.[3]

  • Bacterial Strain: A clinically isolated strain of Methithis compound-Resistant Staphylococcus aureus (MRSA), characterized for its resistance profile.

  • Animal Model: 6-8 week old female BALB/c mice.

  • Inoculum Preparation: The MRSA strain is cultured overnight in Tryptic Soy Broth (TSB) at 37°C. Bacterial cells are then washed with sterile saline and resuspended to a concentration of 1 x 10⁸ CFU/mL.[4]

  • Infection: Mice are injected intraperitoneally with 0.5 mL of the bacterial suspension.[3]

  • Treatment: One hour post-infection, animals are treated with Innovathis compound, a comparator antibiotic, or a vehicle control via intravenous administration.[3]

  • Endpoint: Survival is monitored for 7 days post-infection. For bacterial load determination, a separate cohort of animals is euthanized at 24 hours post-infection, and spleens are harvested for CFU enumeration.[5]

2. Murine Thigh Infection Model

This localized infection model is used to evaluate the efficacy of antibiotics at a specific site of infection.

  • Bacterial Strain: A clinical isolate of Carbapenem-Resistant Klebsiella pneumoniae (CRKP).

  • Animal Model: 6-8 week old female ICR mice, rendered neutropenic by cyclophosphamide (B585) administration.

  • Inoculum Preparation: The CRKP strain is grown overnight in Mueller-Hinton Broth (MHB) at 37°C. The bacterial culture is then diluted in saline to a concentration of 1 x 10⁷ CFU/mL.

  • Infection: Mice are anesthetized, and 0.1 mL of the bacterial suspension is injected into the thigh muscle.

  • Treatment: Two hours post-infection, treatment is initiated with Innovathis compound, a comparator antibiotic, or a vehicle control, administered subcutaneously.

  • Endpoint: At 24 hours post-treatment, mice are euthanized, and the thigh muscle is excised, homogenized, and plated for CFU determination to assess bacterial load reduction.[5]

Mechanism of Action and Signaling Pathway

Penithis compound-based antibiotics, including Innovathis compound, primarily function by inhibiting bacterial cell wall synthesis.[6][7] They achieve this by targeting and acylating penithis compound-binding proteins (PBPs), which are enzymes crucial for the cross-linking of peptidoglycan, a major component of the bacterial cell wall.[8][9][10] This inhibition leads to a weakened cell wall and ultimately cell lysis.[6]

The biosynthesis of peptidoglycan is a multi-step process that begins in the cytoplasm with the synthesis of precursors and continues on the cytoplasmic membrane and in the periplasmic space where the final polymerization and cross-linking occur.[11][12][13][14]

G UDP_GlcNAc UDP-GlcNAc UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide UDP_GlcNAc->UDP_MurNAc_pentapeptide Lipid_I Lipid I UDP_MurNAc_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II Glycan_Chain Nascent Glycan Chain Lipid_II->Glycan_Chain Transglycosylase (PBP activity) Crosslinked_PG Cross-linked Peptidoglycan Glycan_Chain->Crosslinked_PG Innovathis compound Innovathis compound Innovathis compound->Crosslinked_PG Inhibits

Caption: Bacterial peptidoglycan synthesis pathway and the inhibitory action of Innovathis compound.

Experimental Workflow for In Vivo Efficacy Testing

The successful in vivo validation of a novel therapeutic like Innovathis compound follows a structured workflow to ensure robust and reproducible data. This workflow encompasses initial in vitro characterization, followed by well-defined animal infection models.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Animal Model Selection & Infection cluster_2 Phase 3: Treatment & Endpoint Analysis A MIC Determination B Time-Kill Assays A->B D Select Relevant Animal Model B->D C Cytotoxicity Screening E Bacterial Inoculum Preparation D->E F Induce Infection E->F G Administer Innovathis compound & Controls F->G H Monitor Survival G->H I Determine Bacterial Load G->I J Data Analysis & Comparison I->J

Caption: Workflow for the in vivo validation of Innovathis compound.

References

cross-validation of penicillin MIC results from different methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Cross-Validation of Penicillin MIC Results from Different Methodologies

The accurate determination of the Minimum Inhibitory Concentration (MIC) of penithis compound is crucial for guiding therapeutic decisions and monitoring the emergence of antibiotic resistance.[1][2] A variety of methods are available for MIC testing, each with its own set of advantages and limitations.[3] This guide provides an objective comparison of commonly used methods for determining penithis compound MIC, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate technique for their needs.

Comparison of Penithis compound MIC Values

The following table summarizes a comparison of penithis compound MIC values obtained by Broth Microdilution, E-test, and Agar (B569324) Dilution for various bacterial strains as reported in peer-reviewed studies. It is important to note that direct comparisons across different studies can be challenging due to variations in the specific strains tested and minor differences in protocol implementation.

Bacterial SpeciesMethodNo. of IsolatesPenithis compound MIC Range (μg/mL)Essential Agreement with Reference Method (%)
Streptococcus pneumoniaeBroth Microdilution (Reference)108< 0.1 to >= 2N/A
E-test108N/A82.4
Streptococcus pneumoniaeAgar Dilution (Reference)60N/AN/A
Broth Microdilution60N/AExcellent agreement (exact % not stated)
E-test60N/AExcellent agreement (exact % not stated)
Staphylococcus lugdunensis (blaZ-positive)E-test (MIC)370.25–32N/A
Staphylococcus lugdunensis (blaZ-negative)E-test (MIC)750.032–0.25N/A

Essential agreement is typically defined as MIC values within ±1 log₂ dilution of the reference method. Data synthesized from multiple sources.[4][5][6]

Experimental Protocols

Detailed methodologies are critical for the reproducibility and accuracy of MIC determination. The following are standardized protocols for Broth Microdilution, E-test, and Agar Dilution methods.

Broth Microdilution Method

The broth microdilution method is considered a gold standard for determining MIC values.[3] It involves preparing serial dilutions of the antibiotic in a liquid growth medium in a microtiter plate.

Protocol:

  • Preparation of Antibiotic Stock Solution: Prepare a stock solution of penithis compound G at a concentration of 1280 µg/mL.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of cation-adjusted Mueller-Hinton broth (CAMHB) into each well of a 96-well microtiter plate.

    • Add 50 µL of the penithis compound stock solution to the first well of each row to be tested.

    • Perform a serial twofold dilution by transferring 50 µL from the first well to the second, and so on, down to the desired final concentration. Discard the final 50 µL from the last well. This will result in penithis compound concentrations typically ranging from 64 µg/mL to 0.06 µg/mL.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture, pick several colonies and suspend them in saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial suspension. This will bring the total volume in each well to 100 µL.

  • Controls:

    • Growth Control: A well containing broth and the bacterial inoculum but no antibiotic.

    • Sterility Control: A well containing only broth to check for contamination.

  • Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of penithis compound that completely inhibits visible growth of the organism.[7][8]

E-test (Antimicrobial Gradient Method)

The E-test is a gradient diffusion method that utilizes a predefined, stable gradient of antibiotic on a plastic strip.[9]

Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate supplemented with 5% sheep blood three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.

  • Application of E-test Strip: Allow the agar surface to dry for 5-15 minutes. Aseptically apply the penithis compound E-test strip to the agar surface.

  • Incubation: Incubate the plate at 35°C for 20-24 hours in a 5% CO₂ atmosphere for fastidious organisms like Streptococcus pneumoniae.[5]

  • Reading Results: An elliptical zone of inhibition will form around the strip. The MIC is read at the point where the lower edge of the ellipse intersects the MIC scale on the strip.[5]

Agar Dilution Method

The agar dilution method is another reference method where the antibiotic is incorporated into the agar medium at various concentrations.[9]

Protocol:

  • Preparation of Agar Plates:

    • Prepare a series of molten Mueller-Hinton agar tubes.

    • Add the appropriate volume of penithis compound stock solution to each tube to achieve the desired final concentrations.

    • Pour the agar into sterile petri dishes and allow them to solidify.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the other methods. Further dilute this to achieve a final concentration that will deliver approximately 10⁴ CFU per spot.

  • Plate Inoculation: Using an inoculator, spot the prepared bacterial suspension onto the surface of the agar plates, starting with the plate with the lowest antibiotic concentration. A control plate with no antibiotic should also be inoculated.

  • Incubation: Incubate the plates at 35°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of penithis compound that inhibits the visible growth of the bacteria on the agar.[1][9]

Workflow for Cross-Validation of Penithis compound MIC Methods

The following diagram illustrates a typical workflow for the cross-validation of penithis compound MIC results obtained from different methods.

G cluster_prep Preparation cluster_analysis Cross-Validation Analysis bacterial_isolate Bacterial Isolate culture Pure Culture (18-24h) bacterial_isolate->culture inoculum Standardized Inoculum (0.5 McFarland) culture->inoculum method1 Method A (e.g., Broth Microdilution) inoculum->method1 Inoculate method2 Method B (e.g., E-test) inoculum->method2 Inoculate method3 Method C (e.g., Agar Dilution) inoculum->method3 Inoculate mic1 MIC Result A method1->mic1 Incubate & Read mic2 MIC Result B method2->mic2 Incubate & Read mic3 MIC Result C method3->mic3 Incubate & Read comparison Compare MIC Values mic1->comparison mic2->comparison mic3->comparison agreement Calculate Categorical & Essential Agreement comparison->agreement conclusion Draw Conclusions on Method Comparability agreement->conclusion

Caption: Workflow for comparing penithis compound MIC results from different methods.

Automated Systems

Several automated systems are available that perform antimicrobial susceptibility testing, often based on the principle of broth microdilution.[10] These systems, such as the Vitek 2, MicroScan WalkAway, and Phoenix System, offer the advantages of high throughput, standardization, and automated reading of results.[10][11] Studies have shown a high level of categorical agreement between these automated systems and the reference broth microdilution method for penithis compound, often exceeding 98%.[10]

Conclusion

The choice of method for determining penithis compound MIC depends on various factors, including the required throughput, the specific organism being tested, and the need for quantitative versus qualitative results. While broth microdilution and agar dilution are considered reference methods, the E-test provides a convenient and reliable alternative for testing individual isolates.[12] Automated systems are well-suited for clinical laboratories with high sample volumes. For research and drug development, a thorough understanding of the principles and protocols of these methods is essential for generating accurate and comparable data. Cross-validation studies are critical to ensure that results from different methods are concordant.[4]

References

A Head-to-Head Comparison of Piperacillin/Tazobactam and Ticarcillin/Clavulanate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antibacterial therapeutics, the combination of a β-lactam antibiotic with a β-lactamase inhibitor remains a critical strategy in overcoming bacterial resistance. This guide provides a detailed, data-driven comparison of two prominent combinations: piperacillin (B28561)/tazobactam and ticarthis compound (B1683155)/clavulanate. This analysis is tailored for researchers, scientists, and drug development professionals, offering an objective look at their in vitro activity, clinical efficacy, and underlying mechanisms.

Executive Summary

Piperathis compound/tazobactam generally exhibits a broader spectrum of activity and greater potency against many Gram-negative bacteria, particularly Pseudomonas aeruginosa and members of the Enterobacteriaceae family, when compared to ticarthis compound/clavulanate.[1] While both combinations are effective against β-lactamase-producing strains of Staphylococcus aureus and anaerobic organisms like Bacteroides fragilis, piperathis compound/tazobactam often shows superior performance against piperathis compound-resistant strains.[1] Conversely, ticarthis compound/clavulanate may demonstrate enhanced activity against specific species, such as Xanthomonas maltophilia.[1][2][3]

Clinical trials have shown comparable efficacy in some instances, such as in the treatment of complicated skin and skin structure infections. However, in cases of community-acquired lower respiratory tract infections, piperathis compound/tazobactam demonstrated a significantly higher clinical and bacteriological response rate.

In Vitro Activity: A Quantitative Comparison

The in vitro efficacy of these antibiotic combinations is best understood through their Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in an overnight incubation. The following tables summarize the MIC90 values (the concentration required to inhibit 90% of isolates) for piperathis compound/tazobactam and ticarthis compound/clavulanate against a range of clinically relevant bacteria.

Table 1: Comparative In Vitro Activity (MIC90 in µg/mL) of Piperathis compound/Tazobactam and Ticarthis compound/Clavulanate against Gram-Negative Bacteria

Bacterial SpeciesPiperathis compound/Tazobactam (MIC90)Ticarthis compound/Clavulanate (MIC90)Reference
Escherichia coli832[2]
Klebsiella pneumoniae816[2]
Enterobacter cloacae32128[4]
Serratia marcescens32128[4]
Proteus mirabilis28[2]
Pseudomonas aeruginosa64128[2][5]
Acinetobacter anitratus3232[3]
Xanthomonas maltophilia168[2]
Haemophilus influenzae≤0.5≤1[2]
Bacteroides fragilis88[6]

Table 2: Comparative In Vitro Activity (MIC90 in µg/mL) of Piperathis compound/Tazobactam and Ticarthis compound/Clavulanate against Gram-Positive Bacteria

Bacterial SpeciesPiperathis compound/Tazobactam (MIC90)Ticarthis compound/Clavulanate (MIC90)Reference
Staphylococcus aureus (methithis compound-susceptible)22[2]
Enterococcus faecalis1664[2]

Clinical Efficacy: A Summary of Clinical Trial Data

Clinical trials provide essential context to the in vitro data, demonstrating the performance of these antibiotic combinations in patients.

Table 3: Comparison of Clinical and Bacteriological Response Rates

Infection TypePiperathis compound/TazobactamTicarthis compound/ClavulanateKey FindingsReference
Community-Acquired Lower Respiratory Tract InfectionClinical Response: 84% Bacteriological Response: 91%Clinical Response: 64% Bacteriological Response: 67%Piperathis compound/tazobactam was significantly more effective (P < 0.01 for clinical and bacteriological response).[7][8]
Lower Respiratory and Urinary Tract InfectionsOverall Efficacy: 90.5% Bacterial Eradication: 90.2%Overall Efficacy: 88.5% Bacterial Eradication: 92.0%No statistically significant difference in efficacy was observed between the two groups.[9]
Complicated Skin and Skin Structure InfectionsCure Rate: 61% Improvement Rate: 15%Cure Rate: 61% Improvement Rate: 16%Clinical response rates were comparable for both treatment regimens.[10]

Experimental Protocols

The following section details the methodologies used in the key experiments cited in this guide.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific bacterium.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Antibiotics: The antibiotic combinations are serially diluted in a multi-well microtiter plate containing a suitable growth medium, such as Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Control strains, such as P. aeruginosa ATCC 27853, are typically included to ensure the accuracy of the results.[11]

Disk Diffusion Susceptibility Testing

The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative method used to determine the susceptibility of bacteria to antibiotics.

  • Bacterial Lawn Preparation: A standardized bacterial inoculum is uniformly spread over the surface of a Mueller-Hinton agar (B569324) plate.

  • Application of Antibiotic Disks: Paper disks impregnated with a specific concentration of the antibiotic combination are placed on the agar surface.

  • Incubation: The plates are incubated at 35-37°C for 16-24 hours.

  • Measurement of Inhibition Zones: The diameter of the zone of no bacterial growth around each disk is measured in millimeters.

  • Interpretation: The size of the inhibition zone is correlated with the susceptibility of the bacterium to the antibiotic, categorized as susceptible, intermediate, or resistant based on standardized criteria (e.g., CLSI guidelines).[11][12]

Visualizing the Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the experimental workflow for MIC determination and the underlying mechanism of β-lactamase inhibition.

G cluster_prep Preparation cluster_assay Assay cluster_results Results A Bacterial Isolate B Standardized Inoculum (0.5 McFarland) A->B E Inoculation of Wells B->E C Antibiotic Stock Solutions D Serial Dilution of Antibiotics in Microtiter Plate C->D D->E F Incubation (35-37°C, 16-20h) E->F G Visual Inspection for Growth F->G H MIC Determination (Lowest concentration with no growth) G->H

Broth Microdilution Workflow for MIC Determination.

G cluster_bacterium Bacterial Cell PBP Penithis compound-Binding Protein (PBP) CellLysis Cell Wall Synthesis Inhibition & Cell Lysis PBP->CellLysis Leads to BetaLactamase β-Lactamase Enzyme InactivatedAntibiotic Inactivated Antibiotic BetaLactamase->InactivatedAntibiotic InactivatedInhibitor Inactivated Inhibitor-Enzyme Complex BetaLactamase->InactivatedInhibitor BetaLactam β-Lactam Antibiotic (Piperathis compound or Ticarthis compound) BetaLactam->PBP Binds to & Inhibits BetaLactam->BetaLactamase Hydrolyzes Inhibitor β-Lactamase Inhibitor (Tazobactam or Clavulanate) Inhibitor->BetaLactamase Irreversibly Binds to

Mechanism of β-Lactamase Inhibition.

Conclusion

The choice between piperathis compound/tazobactam and ticarthis compound/clavulanate for research or therapeutic development should be guided by the specific bacterial species of interest and their known or suspected resistance mechanisms. The available in vitro data consistently supports piperathis compound/tazobactam as having a broader and more potent activity profile against a wide range of Gram-negative pathogens.[1] Clinical data further suggests that this in vitro advantage can translate to improved clinical outcomes in certain infections. However, both combinations remain valuable tools in the fight against bacterial infections, particularly those caused by β-lactamase-producing organisms.

References

A Comparative Guide to the Spectrum of Activity of a Novel Penicillin Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activity of a novel penicillin derivative, a 6-aminopenicillanic acid-imine derivative, against established penithis compound-class antibiotics. The data presented is intended to inform research and development decisions by highlighting the spectrum of activity against key Gram-positive and Gram-negative bacteria.

Data Presentation: Comparative Efficacy of Penithis compound Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of the novel penithis compound derivative and other penithis compound-class antibiotics against representative bacterial strains. Lower MIC values indicate greater potency.

AntibioticStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)Pseudomonas aeruginosa (Gram-negative) MIC (µg/mL)
Novel Penithis compound Derivative 8 - 32[1]8 - 32[1]8 - 32[1]
Penithis compound G≤0.06 - 24[2][3]ResistantResistant
Ampithis compound0.6 - 1[4]4[4]Resistant
Amoxithis compound0.25 - 0.50[5]ResistantResistant
Piperathis compound1 - 2[6]2 - 4[6]3 - 6[6]

Note: MIC values can vary depending on the specific strain and testing conditions.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is crucial for assessing the antimicrobial activity of a compound. The following are detailed methodologies for two standard MIC determination assays.

Broth Microdilution Method

This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.

  • Preparation of Materials : Aseptically prepare serial twofold dilutions of the test antibiotic in a 96-well microtiter plate containing a suitable broth medium, such as Mueller-Hinton Broth (MHB).

  • Inoculum Preparation : Prepare a standardized bacterial inoculum from a fresh culture, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation : Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control well (broth and bacteria without antibiotic) and a negative control well (broth only).

  • Incubation : Incubate the microtiter plate at 35-37°C for 16-20 hours.

  • Result Interpretation : The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Agar (B569324) Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium.

  • Preparation of Agar Plates : Prepare a series of agar plates (e.g., Mueller-Hinton Agar) each containing a different concentration of the antibiotic. This is done by adding the antibiotic to the molten agar before it solidifies. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation : Prepare a standardized bacterial inoculum as described for the broth microdilution method.

  • Inoculation : Spot a standardized volume of the bacterial suspension onto the surface of each agar plate.

  • Incubation : Incubate the plates at 35-37°C for 16-20 hours.

  • Result Interpretation : The MIC is the lowest concentration of the antibiotic that inhibits the visible growth of the bacteria on the agar surface.

Mandatory Visualization

The following diagrams illustrate the mechanism of action of penithis compound and a typical experimental workflow for determining MIC.

Bacterial_Cell_Wall_Synthesis_Inhibition cluster_synthesis Bacterial Cell Wall Synthesis cluster_crosslinking Cross-linking cluster_inhibition Inhibition by Penithis compound UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA/B Lipid_I Lipid I UDP_NAM->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Peptidoglycan Transglycosylation PBP Penithis compound-Binding Protein (PBP) (Transpeptidase) Peptidoglycan->PBP Transpeptidation Crosslinked_PG Cross-linked Peptidoglycan (Stable Cell Wall) PBP->Crosslinked_PG Inactive_PBP Inactive PBP PBP->Inactive_PBP Penithis compound Penithis compound Derivative Penithis compound->PBP Binds to active site Inactive_PBP->Crosslinked_PG Inhibits Cross-linking

Caption: Mechanism of penithis compound action on bacterial cell wall synthesis.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Antibiotic_Dilution Prepare Serial Dilutions of Penithis compound Derivative Inoculation Inoculate Dilutions with Bacteria Antibiotic_Dilution->Inoculation Bacterial_Culture Culture Bacteria to Logarithmic Growth Phase Standardize_Inoculum Standardize Inoculum (0.5 McFarland) Bacterial_Culture->Standardize_Inoculum Standardize_Inoculum->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Visual_Inspection Visually Inspect for Bacterial Growth (Turbidity) Incubation->Visual_Inspection Determine_MIC Determine MIC: Lowest concentration with no visible growth Visual_Inspection->Determine_MIC

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

References

A Researcher's Guide to Statistical Methods for Comparing Penicillin Efficacy in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, rigorously evaluating the efficacy of penicillin-based therapies is paramount. This guide provides an objective comparison of statistical methodologies, supported by experimental data from clinical trials, to aid in the design and analysis of studies investigating penithis compound efficacy.

Comparing Efficacy: A Look at the Data

The clinical efficacy of penithis compound and its derivatives is often evaluated by comparing cure rates, eradication of the causative pathogen, or prevention of disease recurrence. The following tables summarize quantitative data from representative clinical trials, offering a snapshot of how different penithis compound regimens and alternatives perform under various clinical settings.

Table 1: Penithis compound vs. Amoxithis compound (B794) for Group A Streptococcal Pharyngitis in Children
Treatment Group Number of Evaluable Patients Clinical Cure Rate Bacteriological Cure Rate
Penithis compound V (Standard Dose)5570.9%54.5%
Amoxithis compound (40 mg/kg/day)5887.9%79.3%
P-value0.0250.005

Source: Randomized, single-blinded comparative study of the efficacy of amoxithis compound (40 mg/kg/day) versus standard-dose penithis compound V in the treatment of group A streptococcal pharyngitis in children.[1]

Table 2: Amoxithis compound Sprinkle vs. Penithis compound V for Tonsillopharyngitis in Children
Treatment Group Number of Evaluable Patients Bacteriological Eradication Rate
Amoxithis compound Sprinkle (Once Daily for 7 Days)20265.3%
Penithis compound V Potassium (Four Times Daily for 10 Days)19468.0%
95% Confidence Interval for the Difference-12.0% to 6.6%

Source: Pharmacodynamic Analysis and Clinical Trial of Amoxithis compound Sprinkle Administered Once Daily for 7 Days Compared to Penithis compound V Potassium Administered Four Times Daily for 10 Days in the Treatment of Tonsillopharyngitis Due to Streptococcus pyogenes in Children.[2]

Table 3: Intramuscular Benzathine Penithis compound G vs. Other Antibiotics for Syphilis
Treatment Comparison Outcome Result (Odds Ratio, 95% CI)
Ceftriaxone vs. Penithis compoundSerological Response at 6 months1.12 (1.02 to 1.23)
Azithromycin vs. Benzathine Penithis compound GSerological Cure (Early Syphilis)No significant difference

Source: Efficacy and Safety of Treatments for Different Stages of Syphilis: a Systematic Review and Network Meta-Analysis of Randomized Controlled Trials and Observational Studies & Azithromycin vs. benzathine penithis compound G for early syphilis: A meta-analysis of randomized clinical trials.

Key Statistical Methods in Penithis compound Efficacy Trials

  • Chi-Squared Test and Fisher's Exact Test : These tests are frequently used to compare proportions, such as clinical or bacteriological cure rates, between two or more treatment groups.[3] The Chi-Squared test is suitable for larger sample sizes, while Fisher's Exact Test is preferred for smaller samples.[3]

  • Confidence Intervals for Proportions : Beyond hypothesis testing, calculating the confidence interval for the difference in proportions provides a range of plausible values for the treatment effect, offering insight into the clinical significance of the findings.[4][5]

  • Non-Inferiority Trials : In many cases, the goal is to demonstrate that a new penithis compound regimen is not unacceptably worse than the standard treatment. Non-inferiority trials are designed for this purpose and involve defining a pre-specified non-inferiority margin.[6]

  • Superiority Trials : When the objective is to show that a new treatment is more effective than a comparator, a superiority trial design is used.

  • Logistic Regression : This method can be used to model the probability of a binary outcome (e.g., cure or failure) while adjusting for other variables (covariates) that may influence the outcome, such as age or disease severity.

  • Survival Analysis (Kaplan-Meier curves and Cox Proportional Hazards Models) : When the outcome of interest is the time to an event, such as the time to recurrence of an infection, survival analysis techniques are appropriate.

Experimental Protocols: A Closer Look

The integrity of a clinical trial's findings is intrinsically linked to the rigor of its experimental protocol. Below are summaries of methodologies from key studies.

Protocol 1: Comparing Amoxithis compound and Penithis compound V for Streptococcal Pharyngitis
  • Study Design : A prospective, randomized, single-blinded study.[1]

  • Participants : Children aged 3 to 18 years with signs, symptoms, and a positive throat swab for Group A streptococci.[1]

  • Intervention :

    • Group 1: Standard-dose Penithis compound V for 10 days.[1]

    • Group 2: Amoxithis compound at a dosage of 40 mg/kg/day for 10 days.[1]

  • Primary Outcomes :

    • Clinical Cure: Absence of symptoms at the completion of therapy.[1]

    • Bacteriological Cure: Negative throat culture 10 to 14 days after therapy completion.[1]

  • Statistical Analysis : Comparison of cure rates between the two groups.[1]

Protocol 2: Evaluating an Early Switch from Intravenous to Oral Antibiotics for Skin and Soft Tissue Infections (SSTIs)
  • Study Design : A non-randomized, prospective, multicenter pilot trial.[7]

  • Participants : Hospitalized patients with SSTIs. Exclusion criteria included recent antibiotic treatment, certain complicated infections (e.g., necrotizing fasciitis, septic shock), and infections caused by Gram-negative bacteria.[7]

  • Intervention : An algorithm-based decision tree to guide the switch from intravenous (IV) to oral antibiotics within 48 hours. Empiric IV antibiotics included amoxithis compound-clavulanate. Oral antibiotics included amoxithis compound-clavulanate or clindamycin.[7]

  • Primary Outcome : Treatment success, defined as clinical and biochemical response during the first week and at a 30-day follow-up.[7]

  • Data Collection : Demographics, comorbidities, clinical characteristics, microbiological findings, laboratory values, pain scores, and lesion size were prospectively collected.[7]

Visualizing the Process

To better understand the workflow of a clinical trial and the decision-making process for selecting statistical methods, the following diagrams are provided.

Clinical_Trial_Workflow Start Study Conception & Design Protocol Protocol Development (Inclusion/Exclusion Criteria, Endpoints) Start->Protocol Ethics Ethical & Regulatory Approval Protocol->Ethics Recruitment Patient Recruitment & Consent Ethics->Recruitment Randomization Randomization Recruitment->Randomization Intervention Treatment Intervention (Penithis compound Regimen A) Randomization->Intervention Control Control Group (Penithis compound Regimen B or Placebo) Randomization->Control FollowUp Patient Follow-up & Data Collection Intervention->FollowUp Control->FollowUp Analysis Statistical Analysis FollowUp->Analysis Results Interpretation of Results Analysis->Results Publication Publication & Dissemination Results->Publication

Caption: A typical workflow for a clinical trial comparing penithis compound efficacy.

Statistical_Method_Selection Start Define Primary Outcome DataType What is the data type? Start->DataType Categorical Categorical (e.g., Cure/Failure) DataType->Categorical Proportions Continuous Continuous (e.g., Change in symptom score) DataType->Continuous Means TimeToEvent Time-to-Event (e.g., Time to recurrence) DataType->TimeToEvent Duration ChiSquare Chi-Squared or Fisher's Exact Test Categorical->ChiSquare Covariates Are there covariates to adjust for? Categorical->Covariates TTest t-test or ANOVA Continuous->TTest Continuous->Covariates Survival Kaplan-Meier or Cox Proportional Hazards TimeToEvent->Survival Covariates->ChiSquare No Covariates->TTest No Logistic Logistic Regression Covariates->Logistic Yes ANCOVA ANCOVA Covariates->ANCOVA Yes

Caption: A decision tree for selecting an appropriate statistical method.

References

The Interplay of Lab Bench and Bedside: Correlating In Vitro Penicillin Susceptibility with In Vivo Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers and drug development professionals on the predictive power of in vitro penicillin susceptibility testing for clinical efficacy. This guide examines the crucial link between Minimum Inhibitory Concentration (MIC) values and patient outcomes in key bacterial infections, supported by experimental data and detailed methodologies.

The determination of an antibiotic's effectiveness in a laboratory setting is a cornerstone of clinical microbiology. For penithis compound, one of the oldest and most significant antibiotics, understanding the correlation between its in vitro activity and in vivo clinical outcomes is paramount for appropriate prescribing and stewardship. This guide delves into the data-driven relationship between penithis compound's Minimum Inhibitory Concentration (MIC) – the lowest concentration of the antibiotic that prevents visible growth of a bacterium – and patient cure rates and mortality in serious infections primarily caused by Streptopus pneumoniae, Staphylococcus aureus, and Viridans group streptococci.

Data Presentation: A Quantitative Look at the MIC-Outcome Relationship

The predictive value of in vitro susceptibility testing is most evident when examining clinical data that stratifies patient outcomes by the MIC of the infecting pathogen. Below are tables summarizing findings from various studies, offering a quantitative comparison.

Streptococcus pneumoniae in Pneumonia

The landscape of penithis compound susceptibility in S. pneumoniae has evolved, leading to revised clinical breakpoints by organizations like the Clinical and Laboratory Standards Institute (CLSI). These changes were driven by clinical outcome data demonstrating that higher MICs than previously thought could still be associated with successful treatment, particularly in non-meningeal infections.[1]

Penithis compound MIC (µg/mL)Interpretation (Non-Meningitis)Clinical Outcome (Illustrative)
≤ 2SusceptibleHigh likelihood of clinical success with appropriate intravenous dosing.[2][3]
4IntermediatePotential for successful outcome with high-dose intravenous therapy.[2]
≥ 8ResistantHigh risk of clinical failure.[2]

Note: These are illustrative outcomes based on current understanding and breakpoints. Actual success rates can vary based on patient factors and severity of illness.

Staphylococcus aureus Bacteremia (SAB)

For methithis compound-susceptible Staphylococcus aureus (MSSA), penithis compound remains a therapeutic option if the isolate is susceptible. However, the correlation between a specific penithis compound MIC and clinical outcome is less clearly defined in large-scale studies compared to S. pneumoniae. Many studies focus on the broader comparison between beta-lactams and other antibiotics like vancomycin.[4][5][6][7][8] The primary determinant of outcome in MSSA bacteremia is often the appropriate and timely administration of a beta-lactam antibiotic.

Penithis compound SusceptibilityTreatment ApproachGeneral Clinical Outcome
SusceptiblePenithis compound or other beta-lactams (e.g., cefazolin)Generally associated with better outcomes compared to vancomycin.[4][5]
ResistantAlternative antibiotics (e.g., nafthis compound, oxathis compound, cefazolin (B47455) for MSSA)Treatment guided by susceptibility to other agents.
Viridans Group Streptococci (VGS) Endocarditis

Infective endocarditis caused by VGS presents a complex scenario, with increasing reports of penithis compound resistance. Clinical decisions often rely on the specific MIC to guide the intensity and duration of therapy, sometimes necessitating combination therapy with aminoglycosides.

Penithis compound MIC (µg/mL)VGS Endocarditis Treatment Regimen (Example)Observed Clinical Outcome
≤ 0.12Penithis compound or Ceftriaxone MonotherapyHigh cure rates.
> 0.12 to < 0.5Penithis compound or Ceftriaxone + GentamicinCombination therapy often recommended to achieve bactericidal activity and prevent relapse.[9][10]
≥ 0.5Vancomycin-based regimens often consideredChallenging to treat, higher risk of complications.[9][10][11][12][13]

Experimental Protocols: Methodologies Behind the Data

The data presented is derived from rigorous in vitro testing and clinical trials. Understanding these methodologies is crucial for interpreting the results accurately.

In Vitro Susceptibility Testing: Broth Microdilution

A standardized method for determining the MIC of an antimicrobial agent is the broth microdilution method, as detailed in the Clinical and Laboratory Standards Institute (CLSI) document M07.[14][15][16][17][18]

Principle: This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid growth medium. The lowest concentration of the agent that completely inhibits visible growth of the organism as detected by the unaided eye is the MIC.

Abbreviated Protocol:

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microdilution tray.

  • Antimicrobial Dilution: Serial twofold dilutions of penithis compound are prepared in cation-adjusted Mueller-Hinton broth.

  • Inoculation: The microdilution wells containing the various penithis compound concentrations are inoculated with the standardized bacterial suspension.

  • Incubation: The inoculated trays are incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.

  • Reading the MIC: After incubation, the trays are examined for bacterial growth (turbidity). The MIC is the lowest concentration of penithis compound at which there is no visible growth.

Clinical Trial Design for Bacteremia

Clinical trials evaluating the efficacy of antibiotics in treating bacteremia, such as those caused by S. aureus, often follow a structured protocol to ensure patient safety and data integrity.

Example Protocol Outline (Staphylococcus aureus Network Adaptive Platform Trial - SNAP): [19][20]

  • Study Design: An international, multi-center, randomized, adaptive platform clinical trial.[19][20]

  • Inclusion Criteria: Adult patients with a positive blood culture for Staphylococcus aureus.[21]

  • Intervention: Patients are randomized to different antibiotic treatment arms, which may include penithis compound for susceptible isolates.[19]

  • Primary Outcome: The primary endpoint is typically a clinically relevant measure such as 90-day mortality.[20]

  • Data Collection: Detailed clinical data is collected, including patient demographics, comorbidities, source of infection, and microbiological data (including MICs).

  • Analysis: The relationship between the assigned treatment, the MIC of the infecting organism, and the primary outcome is analyzed to determine efficacy.

Mandatory Visualization: Workflows and Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate key processes and concepts in correlating in vitro susceptibility with in vivo outcomes.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Correlation Bacterial Isolate Bacterial Isolate Broth Microdilution Broth Microdilution Bacterial Isolate->Broth Microdilution Inoculation MIC Determination MIC Determination Broth Microdilution->MIC Determination Incubation & Reading Antibiotic Treatment Antibiotic Treatment MIC Determination->Antibiotic Treatment Guides Dosing Strategy Clinical Outcome Clinical Outcome MIC Determination->Clinical Outcome Predictive Value Patient with Infection Patient with Infection Patient with Infection->Antibiotic Treatment Administration Antibiotic Treatment->Clinical Outcome Efficacy Assessment PK_PD_Relationship Penithis compound Dosing Regimen Penithis compound Dosing Regimen Pharmacokinetics (PK) Pharmacokinetics (PK) Penithis compound Dosing Regimen->Pharmacokinetics (PK) Absorption, Distribution, Metabolism, Excretion Time above MIC (T>MIC) Time above MIC (T>MIC) Pharmacokinetics (PK)->Time above MIC (T>MIC) Pharmacodynamics (PD) Pharmacodynamics (PD) Time above MIC (T>MIC)->Pharmacodynamics (PD) Key Predictive Index Bacterial Eradication Bacterial Eradication Pharmacodynamics (PD)->Bacterial Eradication Clinical Cure Clinical Cure Bacterial Eradication->Clinical Cure

References

Comparative Transcriptomics of Penicillin-Treated Bacteria: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate molecular responses of bacteria to antibiotics is paramount. This guide provides a comparative analysis of the transcriptomic landscapes of Gram-negative and Gram-positive bacteria when challenged with penicillin, a cornerstone of antibacterial therapy. By examining the global gene expression changes, we can elucidate mechanisms of action, identify potential resistance pathways, and inform the development of novel therapeutic strategies.

Data Presentation: A Comparative Overview of Transcriptomic Responses

The transcriptomic response to penithis compound varies significantly across different bacterial species, reflecting their distinct physiologies and genetic makeup. The following tables summarize the quantitative data from transcriptomic studies on Escherichia coli, Streptococcus pneumoniae, and Staphylococcus aureus treated with penithis compound or other beta-lactam antibiotics.

Table 1: Summary of Differentially Expressed Genes (DEGs) in Penithis compound-Treated Bacteria
Bacterial Species Antibiotic Total DEGs Upregulated Genes
Escherichia coliImipenem (a β-lactam)1,786 (avg. for multiple antibiotics)~887 (avg.)
Streptococcus pneumoniaePenithis compound386Not specified
Staphylococcus aureusOxathis compound (a β-lactam)82 (log phase)44
Table 2: Key Upregulated Genes in Response to Penithis compound Treatment
Bacterial Species Gene(s) Function
Escherichia coliGenes in the RpoS regulonGeneral stress response
SOS pathway genesDNA repair
Streptococcus pneumoniaeciaR-ciaH operonTwo-component system, cell wall stress response
luxSQuorum sensing, stress response
Cell envelope protein genesCell wall maintenance and repair
Staphylococcus aureusvraS, vraRTwo-component system, cell wall stress response
pbp2 (B1193376)Penithis compound-binding protein 2, cell wall synthesis
Manganese import system genesOxidative stress response
Table 3: Key Downregulated Genes in Response to Penithis compound Treatment
Bacterial Species Gene(s) Function
Escherichia coliGenes involved in sulfur metabolismNutrient assimilation
Amino acid biosynthesis genesGeneral metabolism
Streptococcus pneumoniaeCompetence genesDNA uptake
Capsular polysaccharide biosynthesis genesVirulence, immune evasion
Fatty acid chain elongation genesCell membrane synthesis
Staphylococcus aureusGenes related to amino acid biosynthesisGeneral metabolism
Genes related to ATP synthesisEnergy production
DNA replication genesCell division

Experimental Protocols: A Generalized Workflow for Comparative Transcriptomics

The following is a generalized protocol for conducting a comparative transcriptomic analysis of penithis compound-treated bacteria using RNA sequencing (RNA-seq).

Bacterial Strains and Culture Conditions
  • Bacterial Strains: Use well-characterized strains of the desired bacteria (e.g., E. coli K-12, S. pneumoniae D39, S. aureus Newman).

  • Growth Medium: Select an appropriate growth medium that supports robust growth (e.g., Luria-Bertani broth for E. coli, Brain Heart Infusion broth for streptococci and staphylococci).

  • Culture Conditions: Grow cultures aerobically at 37°C with shaking to the mid-logarithmic phase of growth (OD600 ≈ 0.5) to ensure metabolic activity and susceptibility to penithis compound.

Antibiotic Treatment
  • Penithis compound Concentration: Treat bacterial cultures with a sub-inhibitory concentration of penithis compound (e.g., 0.5x MIC) to induce a transcriptomic response without causing immediate cell death.

  • Exposure Time: Incubate the cultures with penithis compound for a defined period (e.g., 60 minutes) to allow for significant changes in gene expression.

  • Controls: Include an untreated control culture grown under identical conditions to serve as a baseline for gene expression.

RNA Extraction and Quality Control
  • RNA Stabilization: Immediately stabilize the bacterial RNA using a commercial reagent (e.g., RNAprotect Bacteria Reagent) to prevent degradation.

  • RNA Extraction: Isolate total RNA using a validated RNA extraction kit, including a DNase treatment step to remove contaminating genomic DNA.

  • Quality Control: Assess the quantity and quality of the extracted RNA using spectrophotometry (e.g., NanoDrop) and capillary electrophoresis (e.g., Agilent Bioanalyzer). High-quality RNA should have an A260/A280 ratio of ~2.0 and an RNA Integrity Number (RIN) > 8.

RNA Sequencing and Data Analysis
  • Library Preparation: Prepare cDNA libraries from the total RNA using a commercial RNA-seq library preparation kit. This typically involves rRNA depletion, fragmentation of mRNA, reverse transcription to cDNA, and adapter ligation.

  • Sequencing: Perform high-throughput sequencing of the cDNA libraries on a platform such as Illumina.

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

    • Read Mapping: Align the high-quality reads to the respective bacterial reference genomes.

    • Differential Gene Expression Analysis: Identify differentially expressed genes (DEGs) between the penithis compound-treated and control samples using software packages like DESeq2 or edgeR.[1][2] A common threshold for significance is a fold change of >2 and a p-value <0.05.

    • Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) to identify the biological processes and pathways that are significantly affected by penithis compound treatment.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_culture Bacterial Culture cluster_rna RNA Processing cluster_seq Sequencing & Analysis Culture Bacterial Culture (Mid-log phase) Treated Penithis compound Treatment (0.5x MIC) Culture->Treated Control Untreated Control Culture->Control RNA_Extraction Total RNA Extraction Treated->RNA_Extraction Control->RNA_Extraction QC1 RNA Quality Control (NanoDrop, Bioanalyzer) RNA_Extraction->QC1 rRNA_Depletion rRNA Depletion QC1->rRNA_Depletion Library_Prep cDNA Library Preparation rRNA_Depletion->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatics Analysis (QC, Mapping, DEG, Enrichment) Sequencing->Data_Analysis

Caption: A generalized experimental workflow for comparative transcriptomics of penithis compound-treated bacteria.

VraSR_Pathway cluster_stimulus Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Penithis compound Penithis compound VraS VraS (Sensor Kinase) Penithis compound->VraS Inhibits cell wall synthesis VraR VraR (Response Regulator) VraS->VraR Phosphorylation pbp2 pbp2 gene VraR->pbp2 Binds to promoter, activates transcription vraSR_operon vraSR operon VraR->vraSR_operon Autoregulation Cell_Wall_Genes Other Cell Wall Synthesis Genes VraR->Cell_Wall_Genes Activates transcription

Caption: The VraS/VraR two-component signaling pathway in Staphylococcus aureus activated by penithis compound.[3][4][5]

Logical_Comparison cluster_gram_neg Gram-Negative (E. coli) cluster_gram_pos Gram-Positive Ecoli_Response Transcriptomic Response Ecoli_Pathways Key Pathways: - RpoS Stress Response - SOS DNA Repair Ecoli_Response->Ecoli_Pathways Comparative_Analysis Comparative Analysis Ecoli_Response->Comparative_Analysis Spneumo_Response S. pneumoniae Response Spneumo_Pathways Key Pathways: - CiaRH Two-Component System - Cell Wall Stress Spneumo_Response->Spneumo_Pathways Spneumo_Response->Comparative_Analysis Saureus_Response S. aureus Response Saureus_Pathways Key Pathways: - VraSR Two-Component System - Cell Wall Stress Saureus_Response->Saureus_Pathways Saureus_Response->Comparative_Analysis

Caption: Logical structure of the comparative transcriptomic analysis across different bacterial species.

References

A Comparative Guide to the Stability of Penicillin Formulations: Penicillin G, Penicillin V, and Ampicillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the stability of three widely used penicillin formulations: Penithis compound G, Penithis compound V, and Ampithis compound. Understanding the stability profiles of these antibiotics is critical for formulation development, ensuring therapeutic efficacy, and interpreting experimental results. This document outlines their relative stabilities under various conditions, supported by experimental data and detailed methodologies.

Introduction to Penithis compound Formulations

Penicillins are a class of β-lactam antibiotics characterized by a central β-lactam ring, which is crucial for their antibacterial activity. The stability of this ring is a key determinant of the drug's shelf-life and efficacy. This guide focuses on three key penithis compound derivatives:

  • Penithis compound G (Benzylpenithis compound): A natural penithis compound, it is highly effective against many gram-positive bacteria. However, its instability in acidic conditions necessitates parenteral administration.

  • Penithis compound V (Phenoxymethylpenithis compound): A biosynthetic penithis compound, it possesses a phenoxymethyl (B101242) side chain that confers greater acid stability, allowing for oral administration.

  • Ampithis compound: A semisynthetic aminopenithis compound with a broader spectrum of activity that includes some gram-negative bacteria. Its stability in solution is a significant consideration for liquid formulations.

The primary degradation pathway for these penicillins is the hydrolysis of the amide bond in the β-lactam ring, leading to the formation of inactive penicilloic acid. This process can be catalyzed by acidic or alkaline conditions, as well as by bacterial β-lactamase enzymes.

Comparative Stability Analysis

The stability of penithis compound formulations is influenced by several factors, most notably pH, temperature, and the presence of enzymes.

Influence of pH and Temperature

Penicillins generally exhibit a U-shaped pH-rate profile, with maximum stability typically observed in the slightly acidic to neutral pH range (around pH 6.0-7.0). Deviation from this optimal pH range, particularly towards acidic or alkaline conditions, significantly accelerates degradation. Increased temperature also exponentially increases the rate of degradation, following the principles of chemical kinetics.

Table 1: Comparative Stability of Penithis compound G, Penithis compound V, and Ampithis compound in Aqueous Solutions

Penithis compound FormulationOptimal pH for StabilityGeneral Acid StabilityGeneral Alkaline StabilitySusceptibility to Thermal Degradation
Penithis compound G ~7.0LowModerateHigh
Penithis compound V ~6.0 - 7.0ModerateModerateHigh
Ampithis compound ~3.5 - 6.0ModerateHighHigh

Table 2: Degradation Rate Constants (k) for Penithis compound G in Citrate Buffer at 37°C

pHDegradation Rate Constant (k) x 10⁻⁴ (h⁻¹)
4.054.0 ± 0.90
5.07.35 ± 0.094
6.00.891 ± 0.012

Data for Penithis compound G is often used as a reference for Penithis compound V due to their structural similarities, though Penithis compound V is notably more acid-stable.

Susceptibility to β-Lactamase

β-lactamases are enzymes produced by some bacteria that inactivate β-lactam antibiotics by hydrolyzing the β-lactam ring. The susceptibility of penithis compound formulations to these enzymes is a critical factor in their clinical effectiveness.

Table 3: Comparative Susceptibility to β-Lactamase Hydrolysis

Penithis compound FormulationRelative Susceptibility to Staphylococcal Penicillinase
Penithis compound G High
Penithis compound V High
Ampithis compound High

Note: While all three are susceptible, the rate of hydrolysis can vary depending on the specific β-lactamase enzyme. A study on the β-lactamase OtLac from Ochrobactrum tritici showed that it was more efficient in biodegrading Penithis compound V compared to Penithis compound G.[1]

Degradation Pathway and Experimental Workflow

The chemical instability of the β-lactam ring is the primary driver of penithis compound degradation. The following diagrams illustrate the common degradation pathway and a typical experimental workflow for assessing stability.

Penithis compound Degradation Pathway Penithis compound Penithis compound (Active) Penicilloic_Acid Penicilloic Acid (Inactive) Penithis compound->Penicilloic_Acid Hydrolysis (Acid, Base, or β-Lactamase) Penilloic_Acid Penilloic Acid (Inactive) Penicilloic_Acid->Penilloic_Acid Further Degradation

Caption: General degradation pathway of penicillins.

Experimental Workflow for Stability Testing cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Formulation Prepare Penithis compound Solution in Buffer Storage Store Aliquots under Defined Conditions (pH, Temp) Formulation->Storage Sampling Withdraw Samples at Time Intervals Storage->Sampling HPLC HPLC Analysis Sampling->HPLC Quantification Quantify Remaining Penithis compound HPLC->Quantification Kinetics Determine Degradation Rate Constant (k) Quantification->Kinetics

Caption: Workflow for assessing penithis compound stability.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of penithis compound stability.

Stability-Indicating HPLC Method for Simultaneous Determination of Penithis compound G, Penithis compound V, and Ampithis compound

This method is designed to separate the parent penithis compound from its degradation products, allowing for accurate quantification of the remaining active drug over time.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier. A common mobile phase consists of a phosphate (B84403) buffer (e.g., 0.025 M monobasic potassium phosphate, adjusted to pH 3.0) and acetonitrile. The gradient or isocratic elution will depend on the specific separation requirements.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: UV detection at 215 nm or 225 nm is often employed.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

  • Injection Volume: 20 µL to 100 µL.

2. Preparation of Solutions:

  • Standard Solutions: Prepare individual stock solutions of Penithis compound G, Penithis compound V, and Ampithis compound in a suitable solvent (e.g., water or a mixture of water and acetonitrile) at a known concentration. From these, prepare working standard solutions of mixed penicillins at various concentrations to establish a calibration curve.

  • Sample Solutions: Prepare solutions of the penithis compound formulation to be tested in the desired buffer (e.g., citrate, phosphate) at a specific pH.

3. Stability Study Procedure:

  • Prepare the sample solutions of each penithis compound formulation at the desired concentrations in buffers of varying pH (e.g., 4, 7, 9).

  • Dispense aliquots of each solution into sealed vials.

  • Store the vials at different, controlled temperatures (e.g., 4°C, 25°C, 40°C).

  • At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition.

  • Immediately dilute the sample with the mobile phase to a concentration within the range of the calibration curve.

  • Inject the prepared sample onto the HPLC system.

4. Data Analysis:

  • Identify and integrate the peak corresponding to the intact penithis compound.

  • Using the calibration curve, determine the concentration of the remaining penithis compound in each sample.

  • Calculate the percentage of penithis compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the natural logarithm of the percentage of penithis compound remaining versus time. The degradation rate constant (k) can be determined from the slope of this line, assuming first-order kinetics.

Microbiological Assay for β-Lactamase Activity

This assay determines the rate of penithis compound inactivation by β-lactamase enzymes.

1. Materials:

  • Penithis compound G, Penithis compound V, and Ampithis compound solutions of known concentration.

  • β-lactamase enzyme solution.

  • Phosphate buffer (e.g., 0.1 M, pH 7.0).

  • A suitable indicator of penithis compound activity (e.g., a susceptible bacterial strain like Staphylococcus aureus).

  • Agar (B569324) plates.

2. Procedure:

  • Prepare a series of dilutions of the β-lactamase enzyme in phosphate buffer.

  • Incubate a fixed concentration of each penithis compound solution with each dilution of the β-lactamase solution for a specific period at a controlled temperature (e.g., 37°C).

  • At the end of the incubation period, stop the enzymatic reaction (e.g., by rapid cooling or addition of an inhibitor).

  • Determine the remaining active penithis compound concentration using an agar diffusion assay.

    • Seed agar plates with the susceptible bacterial strain.

    • Create wells in the agar and add the penithis compound-enzyme reaction mixtures.

    • Incubate the plates and measure the diameter of the zones of inhibition.

  • Compare the zones of inhibition to those produced by standard penithis compound solutions of known concentrations to quantify the remaining active penithis compound.

3. Data Analysis:

  • Calculate the percentage of penithis compound hydrolyzed by each concentration of the β-lactamase.

  • Determine the kinetic parameters of the enzyme (e.g., Km and Vmax) for each penithis compound substrate by plotting the rate of hydrolysis against the penithis compound concentration.

Conclusion

The stability of penithis compound formulations is a multifaceted issue with significant implications for their therapeutic use and development. Penithis compound V's enhanced acid stability makes it a suitable candidate for oral administration, a clear advantage over the acid-labile Penithis compound G. Ampithis compound, while offering a broader spectrum of activity, also exhibits stability challenges in aqueous solutions that must be addressed in liquid formulations.

For researchers and drug development professionals, a thorough understanding of the impact of pH, temperature, and enzymatic degradation is paramount. The experimental protocols provided in this guide offer a framework for conducting robust stability studies, enabling the development of effective and stable penithis compound-based therapeutics. The choice of a specific penithis compound formulation should be guided by its intended route of administration, the target pathogen's susceptibility profile, and the formulation's stability under anticipated storage and use conditions.

References

A Comparative Meta-Analysis of Penicillin-Class Antibiotics in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of penicillin-class antibiotics, drawing upon meta-analyses of clinical trial data. It is designed to inform researchers, scientists, and drug development professionals on the comparative efficacy, safety, and resistance profiles of these critical therapeutic agents. The information is presented to facilitate objective evaluation and support evidence-based decision-making in both clinical and research settings.

Comparative Efficacy of Penithis compound-Class Antibiotics

The clinical effectiveness of penithis compound-class antibiotics varies depending on the specific agent, the nature of the infection, and local resistance patterns. Meta-analyses of clinical trials provide a robust framework for comparing these agents.

For the treatment of community-acquired pneumonia (CAP), high-dose amoxithis compound (B794) has shown a trend towards superiority over high-dose penithis compound V in adults with uncomplicated cases. In one clinical trial, amoxithis compound was found to be 28.6% superior to penithis compound in terms of clinical resolution at day 30.[1] Another study on pediatric pneumonia also found that amoxithis compound had a lower risk of treatment failure compared to penithis compound V.[2] However, a retrospective cohort study found no significant difference in hospitalization or all-cause mortality between penithis compound V and amoxithis compound for treating pneumonia in a primary care setting.[3] When comparing amoxithis compound and amoxithis compound-clavulanate for CAP, a systematic review and meta-analysis found no strong evidence of a difference in clinical outcomes.[4]

In the context of skin and soft tissue infections (SSTIs), beta-lactam antibiotics, including penicillins, are often considered first-line treatment. A meta-analysis comparing beta-lactams with macrolides or lincosamides for cellulitis or erysipelas found similar efficacy and adverse effect rates between the two classes.[5] Another meta-analysis found that fluoroquinolones were slightly more effective than beta-lactams for empirically treating SSTIs, although the difference was small.[6]

For acute ear, nose, and throat (ENT) infections, one comparative study suggested that amoxithis compound may be superior to ampithis compound (B1664943), demonstrating higher rates of symptom resolution and a shorter duration of symptoms.[7] In hospitalized pediatric patients with dentoalveolar abscesses, parenteral penithis compound G was associated with better outcomes, including shorter duration of fever and hospital stay, compared to amoxithis compound-clavulanate.[8]

Piperathis compound/tazobactam, an extended-spectrum penithis compound combined with a beta-lactamase inhibitor, is often used for more severe and hospital-acquired infections. A meta-analysis of its use in critically ill patients found that continuous or prolonged infusion resulted in significantly higher clinical cure rates and lower mortality rates compared to intermittent infusion.[9][10][11]

Table 1: Comparative Efficacy of Penithis compound-Class Antibiotics in Various Infections

Antibiotic ComparisonInfection TypeKey Findings from Meta-Analyses/Studies
Amoxithis compound vs. Penithis compound V Community-Acquired Pneumonia (Adults)Amoxithis compound showed a 28.6% superiority in clinical resolution at day 30 in one trial.[1] Another study found no significant difference in hospitalization or mortality.[3]
Amoxithis compound vs. Penithis compound V Community-Acquired Pneumonia (Pediatric)Amoxithis compound was associated with a lower risk of treatment failure.[2]
Amoxithis compound vs. Amoxithis compound-Clavulanate Community-Acquired PneumoniaNo strong evidence of a difference in clinical outcomes.[4]
Penithis compound-Class vs. Macrolides/Lincosamides Cellulitis/ErysipelasSimilar efficacy and incidence of adverse effects.[5]
Penithis compound-Class vs. Fluoroquinolones Skin and Soft Tissue InfectionsFluoroquinolones showed slightly higher efficacy, but the difference was small.[6]
Amoxithis compound vs. Ampithis compound Acute ENT InfectionsAmoxithis compound demonstrated superior symptom resolution and shorter symptom duration in one study.[7]
Penithis compound G vs. Amoxithis compound-Clavulanate Dentoalveolar Abscess (Pediatric, Hospitalized)Penithis compound G was associated with better outcomes, including shorter hospital stays.[8]
Piperathis compound/Tazobactam (Continuous vs. Intermittent Infusion) Various (Critically Ill Patients)Continuous/prolonged infusion led to higher clinical cure rates and lower mortality.[9][10][11]

Adverse Effect Profiles

The safety and tolerability of penithis compound-class antibiotics are critical considerations in clinical practice. While generally well-tolerated, they are associated with a range of adverse effects.

A systematic review and meta-analysis of randomized placebo-controlled trials for amoxithis compound found that diarrhea was primarily associated with the amoxithis compound-clavulanic acid formulation.[12][13] The number of courses of amoxithis compound-clavulanic acid needed to cause one instance of diarrhea was 10.[12][13] Candidiasis was associated with both amoxithis compound and amoxithis compound-clavulanic acid, with a number needed to harm of 27.[12][13] Rashes, nausea, itching, and vomiting were not significantly increased with amoxithis compound compared to placebo in this meta-analysis.[12][13] However, a secondary analysis of a large clinical trial on amoxithis compound for lower respiratory tract infection did find a significantly higher proportion of any adverse events (diarrhea, nausea, or rash) in the amoxithis compound group compared to placebo.[14]

In a direct comparison of amoxithis compound and ampithis compound for ENT infections, the incidence of adverse effects, including nausea, diarrhea, and skin rash, was found to be similar between the two drugs.[7]

Table 2: Common Adverse Effects of Selected Penithis compound-Class Antibiotics

AntibioticCommon Adverse EffectsNotes from Meta-Analyses
Amoxithis compound Diarrhea, Nausea, Rash, CandidiasisCandidiasis risk is increased.[12][13] One analysis showed an increased risk of a composite of diarrhea, nausea, or rash.[14]
Amoxithis compound-Clavulanate Diarrhea, Nausea, Rash, CandidiasisHigher incidence of diarrhea compared to amoxithis compound alone.[12][13]
Ampithis compound Nausea, Diarrhea, Skin RashSimilar adverse effect profile to amoxithis compound in one comparative study.[7]
Penithis compound G Hypersensitivity reactions, Diarrhea, NauseaGenerally well-tolerated in the context of dentoalveolar abscess treatment in children, with minor side effects.[8]
Piperathis compound/Tazobactam Diarrhea, Nausea, RashAdverse events were considered in a meta-analysis of dosing strategies, but specific rates were not detailed in the provided search results.

Antimicrobial Resistance

The emergence of antimicrobial resistance is a major public health concern and significantly impacts the clinical utility of penithis compound-class antibiotics. Resistance patterns can vary geographically and over time.

Streptococcus pneumoniae, a common cause of pneumonia, meningitis, and other infections, has shown increasing resistance to penithis compound. One systematic review reported a pooled penithis compound resistance rate of 32.0% for S. pneumoniae.[15] Another review highlighted that penithis compound resistance in this pathogen can be very high in some regions, with rates between 61.7% and 98%.[16] In the United States, a study analyzing isolates from children found that 39.6% of S. pneumoniae were resistant to penithis compound.[17] The introduction of pneumococcal conjugate vaccines has led to a significant reduction in resistant invasive pneumococcal disease.[18]

Table 3: Resistance Rates of Streptococcus pneumoniae to Penithis compound

Geographic Region/PopulationPenithis compound Resistance RateCitation
Pooled data (Systematic Review)32.0%[15]
Various Countries (Systematic Review)61.7% - 98%[16]
United States (Children)39.6%[17]
France (Invasive Isolates, 2020)35.5%[19]

Experimental Protocols

Understanding the methodologies of the clinical trials that form the basis of these meta-analyses is crucial for interpreting the results. While specific protocols for each cited trial are extensive, a general framework can be outlined.

General Protocol for a Randomized Controlled Trial of Antibiotics for Community-Acquired Pneumonia:

  • Patient Population: Adults or children with a clinical diagnosis of community-acquired pneumonia, often confirmed by radiological findings. Exclusion criteria typically include severe pneumonia requiring intensive care, known or suspected atypical pathogens, immunosuppression, and a history of allergy to the study medications.

  • Study Design: A randomized, double-blind, controlled trial comparing the investigational penithis compound with a standard-of-care antibiotic or another penithis compound.

  • Intervention: Patients are randomly assigned to receive a specific dose and duration of the study drug (e.g., high-dose amoxithis compound) or the comparator drug (e.g., high-dose penithis compound V).[1]

  • Outcome Measures: The primary outcome is typically clinical cure or resolution of symptoms at a specified time point (e.g., 14 or 30 days after treatment initiation). Secondary outcomes may include radiological resolution, microbiological eradication, incidence of adverse events, and mortality.[1]

  • Statistical Analysis: Non-inferiority or superiority analyses are conducted to compare the efficacy of the treatments. Safety analyses are performed to compare the incidence of adverse events between the groups.[1]

Visualizations

To further elucidate the concepts discussed, the following diagrams are provided.

Diagram 1: Penithis compound's Mechanism of Action

Penicillin_Mechanism Penithis compound Penithis compound PBP Penithis compound-Binding Proteins (PBPs) Penithis compound->PBP Binds to Crosslinking Peptidoglycan Cross-linking Penithis compound->Crosslinking Inhibits PBP->Crosslinking Catalyzes CellWall Bacterial Cell Wall (Peptidoglycan) Lysis Cell Lysis and Death CellWall->Lysis Weakened wall leads to Crosslinking->CellWall Strengthens

Caption: Mechanism of action of penithis compound antibiotics.

Diagram 2: Generalized Clinical Trial Workflow for Antibiotics

Clinical_Trial_Workflow cluster_pre Pre-Trial cluster_trial Trial Execution cluster_post Post-Trial Protocol Protocol Development & Ethics Approval Recruitment Patient Recruitment & Informed Consent Protocol->Recruitment Randomization Randomization Recruitment->Randomization Treatment Treatment Administration (Drug vs. Comparator) Randomization->Treatment Monitoring Patient Monitoring (Efficacy & Safety) Treatment->Monitoring Data Data Collection & Analysis Monitoring->Data Reporting Results Reporting & Publication Data->Reporting Antibiotic_Selection cluster_options Antibiotic Options Infection Infection Details (Type, Severity, Location) Decision Select Penithis compound-Class Antibiotic Infection->Decision Patient Patient Factors (Age, Allergies, Comorbidities) Patient->Decision Resistance Local Resistance Patterns Resistance->Decision Amoxithis compound Amoxithis compound Decision->Amoxithis compound e.g., CAP, ENT PenicillinV Penithis compound V Decision->PenicillinV e.g., Strep Throat PiperacillinTazobactam Piperathis compound/ Tazobactam Decision->PiperacillinTazobactam e.g., Severe/Hospital-Acquired

References

Safety Operating Guide

Proper Disposal of "Cillin" Compounds in a Laboratory Setting: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, the responsible management of chemical waste is paramount for ensuring laboratory safety, environmental protection, and public health. This guide provides essential procedural and safety information for the proper disposal of penicillin and other β-lactam ("this compound") antibiotics, a class of compounds frequently used in research. Adherence to these protocols is crucial to mitigate the risk of allergic sensitization and prevent the proliferation of antibiotic-resistant microorganisms.

All disposal procedures should be performed in accordance with institutional and local Environmental Health & Safety (EHS) guidelines. The following recommendations are intended to supplement, not replace, institutional protocols.

Immediate Safety and Handling Precautions

Before commencing any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE), including:

  • Gloves: To prevent skin contact.

  • Safety Goggles: To protect the eyes from splashes.

  • Lab Coat: To protect clothing from contamination.

Waste Segregation: The First Step

Proper segregation of "this compound" waste at the point of generation is the foundation of safe disposal.

  • Solid Waste: All solid materials contaminated with "this compound" compounds, such as unused powder, filter papers, weigh boats, and contaminated PPE, should be collected in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Liquid Waste (High Concentration): Stock solutions and other high-concentration liquid preparations should be collected in a dedicated, sealed, and clearly labeled hazardous chemical waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed by your institution's EHS department.

  • Liquid Waste (Low Concentration/Used Media): Aqueous solutions and used cell culture media containing "this compound" compounds should be collected and deactivated using one of the methods outlined below before disposal.

Deactivation and Disposal Procedures

"this compound" compounds can be rendered biologically inactive through chemical or enzymatic hydrolysis of the β-lactam ring.

Method 1: Chemical Deactivation via Alkaline Hydrolysis

This method utilizes a strong base to chemically hydrolyze the β-lactam ring, rendering the antibiotic inactive.

Experimental Protocol:

  • Working in a chemical fume hood, carefully add an equal volume of 1 M sodium hydroxide (B78521) (NaOH) solution to the aqueous "this compound" waste.

  • Stir the mixture at room temperature.

  • Allow the reaction to proceed for at least 24 hours to ensure complete hydrolysis.

  • After the incubation period, neutralize the solution to a pH between 6.0 and 8.0 using an appropriate acid (e.g., 1 M hydrochloric acid).

  • Once neutralized, the solution can typically be disposed of down the drain with copious amounts of water, pending institutional EHS approval.

Method 2: Enzymatic Deactivation using β-Lactamase

This method employs the enzyme β-lactamase to specifically catalyze the hydrolysis of the β-lactam ring. This is a milder and more specific method of deactivation.

Experimental Protocol:

  • Adjust the pH of the "this compound" waste solution to a neutral range (pH 6.8-7.2) using a suitable buffer (e.g., sodium phosphate (B84403) buffer).

  • Add a commercially available β-lactamase solution to the waste to achieve a final concentration sufficient to degrade the antibiotic. A starting point could be a concentration of 0.25 mg/mL, though the required amount will depend on the concentration of the antibiotic waste.

  • Incubate the mixture at room temperature (or as per the enzyme manufacturer's recommendation) for a minimum of 24 hours with gentle agitation.

  • After incubation, the deactivated solution can generally be disposed of down the drain, subject to institutional EHS guidelines.

Quantitative Data for Disposal Procedures

The following table summarizes key parameters for the deactivation of "this compound" waste.

ParameterMethod 1: Alkaline HydrolysisMethod 2: Enzymatic Deactivation
Deactivating Agent 1 M Sodium Hydroxide (NaOH)β-Lactamase
pH > 13 (initially)6.8 - 7.2
Temperature Room TemperatureRoom Temperature (or as recommended)
Reaction Time ≥ 24 hours≥ 24 hours
Verification pH neutralization(Optional) Bioassay or HPLC

Visualizing the Disposal Workflow and Deactivation Pathways

The following diagrams illustrate the logical flow of "this compound" waste disposal and the mechanisms of deactivation.

G cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Treatment & Disposal Solid Waste Solid Waste Hazardous Solid Waste Container Hazardous Solid Waste Container Solid Waste->Hazardous Solid Waste Container High-Concentration Liquid High-Concentration Liquid Hazardous Liquid Waste Container Hazardous Liquid Waste Container High-Concentration Liquid->Hazardous Liquid Waste Container Low-Concentration Liquid Low-Concentration Liquid Deactivation Vessel Deactivation Vessel Low-Concentration Liquid->Deactivation Vessel EHS Pickup EHS Pickup Hazardous Solid Waste Container->EHS Pickup Hazardous Liquid Waste Container->EHS Pickup Deactivation Procedure Deactivation Procedure Deactivation Vessel->Deactivation Procedure Drain Disposal (Post-Treatment) Drain Disposal (Post-Treatment) Deactivation Procedure->Drain Disposal (Post-Treatment)

Workflow for the segregation and disposal of "this compound" waste.

G cluster_0 Deactivation Pathways cluster_1 Alkaline Hydrolysis cluster_2 Enzymatic Hydrolysis Active Penithis compound Active Penithis compound Inactive Penicilloic Acid Inactive Penicilloic Acid Active Penithis compound->Inactive Penicilloic Acid Hydrolysis of β-Lactam Ring NaOH NaOH Beta-Lactamase Beta-Lactamase

Chemical and enzymatic pathways for "this compound" deactivation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.